Uroguanylin (human)
Description
BenchChem offers high-quality Uroguanylin (human) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Uroguanylin (human) including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(2S)-2-[[(1R,4S,7S,10S,13S,16R,19S,22S,25R,32S,38R)-10-(2-amino-2-oxoethyl)-25-[[(2S)-3-carboxy-2-[[(2S)-3-carboxy-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]propanoyl]amino]propanoyl]amino]-22-(2-carboxyethyl)-32-[(1R)-1-hydroxyethyl]-4-methyl-19-(2-methylpropyl)-3,6,9,12,15,18,21,24,30,33,36-undecaoxo-7,13-di(propan-2-yl)-27,28,40,41-tetrathia-2,5,8,11,14,17,20,23,31,34,37-undecazabicyclo[14.13.13]dotetracontane-38-carbonyl]amino]-4-methylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C64H102N18O26S4/c1-24(2)13-32-53(96)79-40-23-112-109-20-37(57(100)76-36(64(107)108)14-25(3)4)70-43(86)19-68-61(104)49(29(10)83)82-60(103)39(77-50(93)28(9)69-62(105)47(26(5)6)80-56(99)33(16-42(67)85)75-63(106)48(27(7)8)81-59(40)102)22-111-110-21-38(58(101)71-31(52(95)73-32)11-12-44(87)88)78-55(98)35(18-46(91)92)74-54(97)34(17-45(89)90)72-51(94)30(65)15-41(66)84/h24-40,47-49,83H,11-23,65H2,1-10H3,(H2,66,84)(H2,67,85)(H,68,104)(H,69,105)(H,70,86)(H,71,101)(H,72,94)(H,73,95)(H,74,97)(H,75,106)(H,76,100)(H,77,93)(H,78,98)(H,79,96)(H,80,99)(H,81,102)(H,82,103)(H,87,88)(H,89,90)(H,91,92)(H,107,108)/t28-,29+,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,47-,48-,49-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQZRYOAXGUCZMI-HWMZBCIHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NC2CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(NC(=O)CNC(=O)C(NC2=O)C(C)O)C(=O)NC(CC(C)C)C(=O)O)C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)C(C)C)CC(=O)N)C(C)C)CC(C)C)CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(=O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C(=O)N[C@H]2CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@H](NC(=O)CNC(=O)[C@@H](NC2=O)[C@@H](C)O)C(=O)N[C@@H](CC(C)C)C(=O)O)C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)C(C)C)CC(=O)N)C(C)C)CC(C)C)CCC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(=O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C64H102N18O26S4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90745574 | |
| Record name | PUBCHEM_71308576 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90745574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1667.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
154525-25-4 | |
| Record name | PUBCHEM_71308576 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90745574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Uroguanylin Signaling Pathway in Intestinal Epithelia
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The uroguanylin signaling pathway in intestinal epithelia is a critical regulator of fluid and electrolyte homeostasis, intestinal cell proliferation, and barrier function. This technical guide provides a comprehensive overview of the core components of this pathway, from ligand-receptor interactions to downstream cellular responses. It is designed to serve as a detailed resource for researchers, scientists, and professionals involved in drug development, offering insights into the molecular mechanisms that govern intestinal physiology and pathophysiology. This document presents quantitative data in structured tables, detailed experimental protocols for key assays, and visual diagrams of the signaling cascade and experimental workflows to facilitate a deeper understanding of this important biological system.
The Uroguanylin Signaling Pathway: Core Components and Mechanism
The uroguanylin signaling cascade is initiated by the binding of the peptide hormone uroguanylin, or its homolog guanylin, to the apical membrane receptor Guanylate Cyclase C (GC-C) on intestinal epithelial cells.[1] This interaction triggers the intracellular guanylate cyclase domain of GC-C, leading to the conversion of guanosine triphosphate (GTP) to the second messenger cyclic guanosine monophosphate (cGMP).[1][2]
Elevated intracellular cGMP levels activate cGMP-dependent protein kinase II (PKGII), which in turn phosphorylates and activates the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR), a chloride and bicarbonate ion channel.[1] The opening of CFTR channels results in the secretion of chloride and bicarbonate ions into the intestinal lumen. Concurrently, the increase in cGMP can inhibit the Na+/H+ exchanger, reducing sodium absorption.[1] This net movement of ions drives the osmotic secretion of water into the lumen, thus regulating mucosal hydration and intestinal transit.[1]
The activity of the uroguanylin signaling pathway is notably influenced by the pH of the intestinal lumen. Uroguanylin exhibits higher binding affinity and potency at an acidic pH (around 5.0-5.5), characteristic of the proximal small intestine, while guanylin is more potent in the more alkaline environment of the distal intestine and colon (pH 8.0).[3][4] This pH-dependent regulation allows for region-specific control of fluid and electrolyte transport along the gastrointestinal tract.
Quantitative Data
Ligand-Receptor Binding Affinities
The binding of uroguanylin and guanylin to their receptor, GC-C, is a critical initiating step in the signaling cascade. The affinity of this interaction is modulated by the pH of the surrounding environment.
| Ligand | Receptor | Cell Line | pH | Binding Affinity (Ki) | Reference |
| Uroguanylin | GC-C | T84 | 5.0 | Increased affinity (10-fold higher than at pH 8.0) | [4] |
| Uroguanylin | GC-C | T84 | 8.0 | Decreased affinity | [4] |
| Guanylin | GC-C | T84 | 5.0 | Reduced affinity (100-fold lower than at pH 8.0) | [4] |
| Guanylin | GC-C | T84 | 8.0 | Increased affinity | [4] |
| Guanylin | GC-C | T84 | N/A | 19 ± 5 nM (high affinity), 1.3 ± 0.5 µM (low affinity) | [1] |
Guanylate Cyclase C Enzyme Kinetics
| Ligand | Cell Line | pH | cGMP Production | Reference |
| Uroguanylin | T84 | 5.0 | 100-fold more potent than guanylin | [4] |
| Uroguanylin | T84 | 8.0 | Less potent than guanylin | [4] |
| Guanylin | T84 | 5.0 | Essentially inactive | [4] |
| Guanylin | T84 | 8.0 | More potent than uroguanylin | [4] |
| Uroguanylin | T84 | N/A | >1,000-fold increase in cGMP | [1] |
| Guanylin | T84 | N/A | >1,000-fold increase in cGMP (less potent than ST) | [1] |
Uroguanylin-Stimulated Ion Transport
The primary physiological output of the uroguanylin signaling pathway is the transepithelial secretion of ions, which can be measured as a change in short-circuit current (Isc) in Ussing chamber experiments.
| Ligand | Tissue/Cell Line | pH | Effect on Short-Circuit Current (Isc) | Reference |
| Uroguanylin | Mouse Proximal Duodenum | 5.0-5.5 | Enhanced stimulatory action | [5] |
| Uroguanylin | Mouse Cecum | 5.0-5.5 | Enhanced stimulatory action | [5] |
| Uroguanylin | T84 cells | 5.5 | More potent stimulation of Cl- secretion | [3] |
| Uroguanylin | T84 cells | 7.8 | Less potent stimulation of Cl- secretion | [3] |
| Guanylin | T84 cells | 5.5 | Markedly reduced stimulation of Cl- secretion | [3] |
| Guanylin | T84 cells | 7.8 | Markedly increased stimulation of Cl- secretion | [3] |
| Uroguanylin (1 µM) | T84 cells | N/A | Stimulation of transepithelial Cl- secretion |
Experimental Protocols
Radioligand Binding Assay for Uroguanylin and GC-C
This protocol details a competitive binding assay to determine the affinity of uroguanylin for its receptor, GC-C, on intestinal epithelial cells.
Materials:
-
T84 human colon carcinoma cells
-
Binding Buffer (e.g., 50 mM HEPES, pH 7.4, 5 mM MgCl2, 0.1% BSA)
-
Radiolabeled ligand (e.g., 125I-labeled heat-stable enterotoxin, STa, a potent GC-C agonist)
-
Unlabeled uroguanylin (competitor)
-
Wash Buffer (ice-cold Binding Buffer)
-
Scintillation counter and vials
Procedure:
-
Culture T84 cells to confluence in 24-well plates.
-
Wash the cell monolayers twice with 1 mL of Binding Buffer.
-
Prepare a series of dilutions of unlabeled uroguanylin in Binding Buffer.
-
To each well, add a fixed concentration of radiolabeled ligand and varying concentrations of unlabeled uroguanylin. For total binding, add only the radiolabeled ligand. For non-specific binding, add a high concentration of unlabeled STa.
-
Incubate the plate at 37°C for 1 hour.
-
Aspirate the incubation solution and wash the cells three times with ice-cold Wash Buffer to remove unbound ligand.
-
Lyse the cells with 0.5 M NaOH and transfer the lysate to scintillation vials.
-
Measure the radioactivity in a gamma counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration to determine the IC50, from which the Ki can be calculated.
Measurement of Intracellular cGMP Concentration
This protocol describes an enzyme immunoassay (EIA) to quantify the intracellular accumulation of cGMP in response to uroguanylin stimulation.
Materials:
-
T84 cells
-
Uroguanylin
-
Phosphodiesterase inhibitor (e.g., 3-isobutyl-1-methylxanthine, IBMX)
-
0.1 M HCl for cell lysis and sample extraction
-
Commercially available cGMP EIA kit
-
Plate reader
Procedure:
-
Seed T84 cells in 24-well plates and grow to confluence.
-
Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) for 15-30 minutes at 37°C to prevent cGMP degradation.
-
Stimulate the cells with various concentrations of uroguanylin for a defined period (e.g., 10-30 minutes) at 37°C.
-
Terminate the reaction by aspirating the medium and adding 200 µL of 0.1 M HCl to each well.
-
Incubate at room temperature for 10 minutes to lyse the cells and extract cGMP.
-
Centrifuge the cell lysates to pellet cellular debris.
-
Use the supernatants for cGMP quantification according to the manufacturer's instructions for the cGMP EIA kit. This typically involves a competitive immunoassay where sample cGMP competes with a fixed amount of labeled cGMP for binding to a limited number of antibody sites.
-
Measure the absorbance using a plate reader and calculate the cGMP concentration based on a standard curve.
Ussing Chamber Assay for Ion Transport
This protocol outlines the use of an Ussing chamber to measure changes in short-circuit current (Isc) across a polarized monolayer of intestinal epithelial cells, reflecting uroguanylin-stimulated ion transport.
Materials:
-
T84 cells grown on permeable supports (e.g., Transwell inserts)
-
Ussing chamber system with electrodes and voltage-clamp amplifier
-
Krebs-Ringer bicarbonate buffer (for basolateral side)
-
Modified Krebs-Ringer buffer with varying pH (for apical side)
-
Uroguanylin
-
Pharmacological inhibitors (e.g., bumetanide, a NKCC1 inhibitor)
Procedure:
-
Mount the permeable support with the confluent T84 cell monolayer in the Ussing chamber, separating the apical and basolateral compartments.
-
Fill both compartments with the appropriate oxygenated (95% O2, 5% CO2) Krebs-Ringer buffers and maintain the temperature at 37°C.
-
Allow the system to equilibrate and establish a stable baseline transepithelial voltage (Vt) and resistance (Rt).
-
Set the voltage clamp to 0 mV to measure the short-circuit current (Isc).
-
Add uroguanylin to the apical chamber in a cumulative dose-response manner.
-
Record the change in Isc over time. The peak change in Isc represents the maximal stimulation of net ion transport.
-
To confirm the involvement of specific ion transporters, pharmacological inhibitors can be added to the appropriate chamber before or after uroguanylin stimulation. For example, the addition of bumetanide to the basolateral side will inhibit chloride secretion.
-
Analyze the data to determine the dose-response relationship and the contribution of specific ion transport pathways.
Visualizations
Uroguanylin Signaling Pathway Diagram
Caption: Uroguanylin signaling cascade in intestinal epithelial cells.
Experimental Workflow: Radioligand Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
Experimental Workflow: cGMP Measurement
References
- 1. Guanylin and uroguanylin: a promising nexus in intestinal electrolyte and fluid homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, biological activity and isomerism of guanylate cyclase C-activating peptides guanylin and uroguanylin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Frontiers | Guanylate cyclase-C/cGMP: an emerging pathway in the regulation of visceral pain [frontiersin.org]
- 5. Uroguanylin: structure and activity of a second endogenous peptide that stimulates intestinal guanylate cyclase - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Uroguanylin in Renal Physiology: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Uroguanylin is a peptide hormone that plays a critical role in regulating renal function, particularly in the context of sodium and water homeostasis. Originating from the gastrointestinal tract in response to oral salt intake, uroguanylin acts on the kidney to promote the excretion of sodium (natriuresis), potassium (kaliuresis), and water (diuresis), thus forming a key component of the entero-renal axis.[1][2][3] This regulation is achieved through complex signaling pathways within different segments of the nephron, involving both canonical and non-canonical receptor systems. While initially identified as the endogenous ligand for the guanylate cyclase C (GC-C) receptor, evidence now points to the existence of GC-C independent pathways that are crucial for its renal effects.[2][4][5][6] This guide provides an in-depth examination of uroguanylin's function in renal physiology, detailing its signaling mechanisms, quantitative effects on electrolyte balance, and the experimental protocols used to elucidate its function.
Uroguanylin's Quantitative Effects on Renal Excretion
Uroguanylin administration elicits a significant, dose-dependent increase in the urinary excretion of sodium, potassium, and water.[5][7] These effects are observed without significant changes in glomerular filtration rate (GFR) or systemic blood pressure, indicating that uroguanylin primarily acts on tubular transport mechanisms.[5][7]
| Parameter | Animal Model | Uroguanylin Dose | Key Result | Reference |
| Fractional Sodium Reabsorption | Isolated Perfused Rat Kidney | 0.66 µM | Decreased from 78.7% to 58.8% | [8] |
| Sodium Excretion (UNaV) | Wistar-Kyoto (WKY) Rats | 0.5 µg/kg/min (intrarenal infusion) | Significant increase observed | [9] |
| Potassium Excretion | Isolated Perfused Rat Kidney | 1.9 µM | Increased by 50% | [8] |
| Urine Flow | WKY Rats | 0.5 µg/kg/min (intrarenal infusion) | Significant increase observed | [9] |
| Glomerular Filtration Rate (GFR) | Mouse Renal Clearance Model | Constant infusion for 30 min | Remained constant | [5][7] |
| Blood Pressure | Mouse Renal Clearance Model | Constant infusion for 30 min | Remained constant | [5][7] |
Signaling Pathways of Uroguanylin in the Kidney
Uroguanylin's effects in the kidney are mediated by at least two distinct signaling pathways, which can vary depending on the nephron segment.
GC-C Dependent and Independent Signaling in the Proximal Tubule
In the proximal tubule, where approximately two-thirds of filtered NaCl is reabsorbed, uroguanylin inhibits sodium transport through a dual signaling mechanism.[4][10] It activates the canonical guanylate cyclase C (GC-C) receptor, leading to increased intracellular cyclic guanosine monophosphate (cGMP).[4] This, along with a parallel pathway involving cyclic adenosine monophosphate (cAMP), activates Protein Kinase G (PKG) and Protein Kinase A (PKA).[11][12][13] These kinases phosphorylate the Na+/H+ Exchanger 3 (NHE3), leading to its inhibition and reduced surface expression, thereby decreasing sodium reabsorption.[11][12][13][14] Furthermore, uroguanylin signaling in the proximal tubule can lead to the inhibition of Na+/K+ ATPase activity.[9][15]
cGMP-Independent Signaling in the Collecting Duct
Studies in GC-C knockout mice have demonstrated that uroguanylin retains its natriuretic and kaliuretic effects, pointing to the existence of GC-C independent signaling pathways.[5][6][7] In the cortical collecting duct, a cGMP-independent pathway involving a G-protein-coupled receptor has been identified.[1] This pathway is thought to involve the activation of phospholipase A2 (PLA2) and the subsequent production of arachidonic acid, although the complete downstream cascade is still under investigation.[1]
Key Experimental Protocols
The physiological functions of uroguanylin have been characterized using various in vivo and in vitro experimental models.
Mouse Renal Clearance Assay
This in vivo model is used to assess the effects of uroguanylin on renal hemodynamics and tubular function in anesthetized mice.
Methodology:
-
Animal Preparation: Mice are anesthetized, and catheters are placed in the jugular vein for infusions and the carotid artery for blood pressure monitoring and blood sampling. A bladder catheter is inserted for urine collection.
-
Infusion Protocol: A continuous intravenous infusion of a solution containing an inulin marker (for GFR measurement) is administered. After a stabilization period, baseline urine and blood samples are collected.
-
Experimental Period: Uroguanylin is added to the infusion solution and administered for a defined period (e.g., 30-40 minutes).[5][6][7] Timed urine collections and blood samples are taken throughout this period.
-
Post-Infusion: The uroguanylin infusion is stopped, and a post-infusion period is monitored to observe the reversal of effects.
-
Analysis: Urine flow rate is determined gravimetrically. Urine and plasma samples are analyzed for sodium, potassium, and inulin concentrations. GFR, fractional sodium excretion, and other renal parameters are calculated.
Stationary Microperfusion of Renal Tubules
This in vivo technique allows for the direct investigation of uroguanylin's effects on specific segments of the nephron.
Methodology:
-
Animal Preparation: A rat is anesthetized, and the kidney is exposed and immobilized in a chamber. The surface of the kidney is illuminated, and proximal or distal tubules are identified.
-
Micropuncture: A double-barreled micropipette is inserted into the identified tubule. One barrel is used to inject a small droplet of perfusion fluid containing an impermeant volume marker, while the other barrel contains a pH-sensitive or ion-selective microelectrode.
-
Perfusion: The tubule is perfused with a control solution, and baseline measurements of ion transport (e.g., bicarbonate reabsorption, measured as H+ secretion) are recorded.[11][12][13]
-
Experimental Perfusion: The perfusion fluid is switched to one containing uroguanylin (e.g., 1 µM), and the measurements are repeated in the same tubule.[11][12][13]
-
Inhibitor Studies: The experiment can be repeated in the presence of specific inhibitors (e.g., PKA or PKG inhibitors) to dissect the signaling pathway.[11][12][13]
-
Analysis: Changes in the rate of ion transport in the presence of uroguanylin are calculated to determine its direct tubular effect.
Implications for Drug Development
The dual signaling pathways of uroguanylin in the kidney present novel therapeutic opportunities. The development of agonists that selectively target the renal receptors for uroguanylin could lead to a new class of natriuretic and diuretic agents for the treatment of hypertension and fluid-retentive states like congestive heart failure and chronic kidney disease. The finding that prouroguanylin may be a more potent natriuretic agent than uroguanylin itself suggests that targeting the processing and activation of the prohormone could be another viable therapeutic strategy.[16][17] Understanding the precise molecular interactions and downstream effectors in both the GC-C dependent and independent pathways will be crucial for designing drugs with enhanced efficacy and renal selectivity, potentially avoiding the gastrointestinal side effects associated with non-selective GC-C activation.
References
- 1. Renal electrolyte effects of guanylin and uroguanylin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A novel role for uroguanylin in the regulation of sodium balance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A novel role for uroguanylin in the regulation of sodium balance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cellular effects of guanylin and uroguanylin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Renal effects of uroguanylin and guanylin in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Guanylin and uroguanylin induce natriuresis in mice lacking guanylyl cyclase-C receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scielo.br [scielo.br]
- 8. Natriuretic and kaliuretic activities of guanylin and uroguanylin in the isolated perfused rat kidney [pubmed.ncbi.nlm.nih.gov]
- 9. ahajournals.org [ahajournals.org]
- 10. researchgate.net [researchgate.net]
- 11. journals.physiology.org [journals.physiology.org]
- 12. journals.physiology.org [journals.physiology.org]
- 13. Mechanisms underlying the inhibitory effects of uroguanylin on NHE3 transport activity in renal proximal tubule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Mechanisms underlying the inhibitory effects of uroguanylin on NHE3 transport activity in renal proximal tubule. | Semantic Scholar [semanticscholar.org]
- 15. Uroguanylin modulates (Na++K+)ATPase in a proximal tubule cell line: Interactions among the cGMP/protein kinase G, cAMP/protein kinase A, and mTOR pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Natriuretic and antikaliuretic effects of uroguanylin and prouroguanylin in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Uroguanylin, an intestinal natriuretic peptide, is delivered to the kidney as an unprocessed propeptide - PubMed [pubmed.ncbi.nlm.nih.gov]
uroguanylin and guanylate cyclase-C (GC-C) receptor interaction
An In-depth Technical Guide to the Uroguanylin and Guanylate Cyclase-C (GC-C) Receptor Interaction
Introduction
The interaction between the peptide hormone uroguanylin and its receptor, guanylate cyclase-C (GC-C), is a critical signaling axis, primarily known for its role in regulating intestinal fluid and electrolyte homeostasis.[1][2][3][4] This pathway is not only fundamental to normal gut physiology but also presents a significant target for therapeutic intervention in gastrointestinal disorders and is implicated in the pathogenesis of diseases like colorectal cancer.[1][5][6] This technical guide provides a comprehensive overview of the uroguanylin-GC-C interaction, detailing the molecular mechanisms, quantitative data, key experimental protocols, and physiological relevance for researchers, scientists, and drug development professionals.
Core Components of the Signaling Axis
Uroguanylin: The Ligand
Uroguanylin, along with its counterpart guanylin, is an endogenous peptide hormone belonging to the guanylin peptide family.[2][7][8] Human uroguanylin is a 16-amino acid peptide, while guanylin is a 15-amino acid peptide; both are characterized by the presence of two disulfide bonds that are crucial for their tertiary structure and biological activity.[7] These peptides are secreted by various cells of the intestinal mucosa, including enterochromaffin cells, goblet cells, and Paneth cells.[2][9] While both peptides activate GC-C, they exhibit differential expression along the gastrointestinal tract; uroguanylin is predominantly expressed in the small intestine, whereas guanylin is more abundant in the colon.[9][10][11]
Guanylate Cyclase-C (GC-C): The Receptor
Guanylate Cyclase-C (GC-C) is a single-pass transmembrane receptor that is a member of the receptor guanylyl cyclase family.[12][13][14][15] It is primarily expressed on the apical surface of intestinal epithelial cells.[13][16] The structure of GC-C comprises several key domains:
-
An Extracellular Ligand-Binding Domain (ECD): This domain is responsible for recognizing and binding uroguanylin, guanylin, and bacterial heat-stable enterotoxins (STa).[13][15] Glycosylation of the ECD is important for proper folding, ligand binding, and receptor activation.[17][18]
-
A Single Transmembrane Domain: This domain anchors the receptor in the cell membrane.[15]
-
An Intracellular Kinase-Homology Domain (KHD): This domain is involved in the allosteric regulation of the receptor. While GC-C can be activated in the absence of ATP, ATP binding to the KHD can enhance ligand-mediated activation.[13]
-
A Catalytic Guanylyl Cyclase Domain (GCD): Upon ligand binding to the ECD, this intracellular domain catalyzes the conversion of guanosine triphosphate (GTP) to the second messenger, cyclic guanosine monophosphate (cGMP).[12][15]
Quantitative Analysis of the Uroguanylin-GC-C Interaction
The affinity of uroguanylin and related peptides for the GC-C receptor is a key determinant of the physiological response. This interaction is also notably influenced by the pH of the local microenvironment.
Table 1: Ligand Binding Affinities for Human Guanylate Cyclase-C
| Ligand | Dissociation Constant (Kd) | Reference |
| Heat-Stable Enterotoxin (STa) | ~ 0.1 nM | [13] |
| Uroguanylin | ~ 1.0 nM | [13] |
| Guanylin | ~ 10.0 nM | [13] |
This table summarizes the approximate binding affinities of the primary ligands for the human GC-C receptor under standard assay conditions. STa, a bacterial mimic of the endogenous hormones, acts as a superagonist.
Table 2: Effect of pH on Ligand Potency and Binding Affinity
| Ligand | Condition | Observation | Reference |
| Uroguanylin | Acidic pH (5.0) vs. Alkaline pH (8.0) | ~10-fold increase in binding affinity at acidic pH. ~100-fold more potent than guanylin at pH 5.0. | [19][20][21] |
| Guanylin | Acidic pH (5.0) vs. Alkaline pH (8.0) | ~100-fold reduction in binding affinity at acidic pH. Becomes more potent than uroguanylin at pH 8.0. | [19][20][21] |
| Plecanatide | pH 5.0 | The most active conformers were found at this pH, which is typical of the proximal small intestine. | [3][22] |
This pH-dependent activity is physiologically significant. The acidic environment of the proximal small intestine enhances uroguanylin's activity, while the more alkaline conditions of the distal intestine and colon favor guanylin's action.[8][10][19] This differential regulation is attributed to N-terminal acidic amino acid residues in uroguanylin that act as pH sensors.[3][20][22]
The Uroguanylin-GC-C Signaling Pathway
The binding of uroguanylin to the GC-C receptor initiates a cascade of intracellular events culminating in ion and fluid secretion.
-
Ligand Binding: Uroguanylin binds to the extracellular domain of a GC-C receptor located on the apical membrane of an intestinal epithelial cell.[12][13]
-
Receptor Activation: This binding event induces a conformational change in the receptor, activating its intracellular guanylyl cyclase domain.[12][15]
-
cGMP Production: The activated cyclase domain converts GTP into the second messenger cGMP, leading to an increase in intracellular cGMP concentration.[12][23]
-
Downstream Activation: Elevated cGMP levels activate cGMP-dependent protein kinase II (PKGII).[2][11][12]
-
CFTR Phosphorylation: PKGII phosphorylates and activates the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR), an apical membrane ion channel.[2][12][16]
-
Ion Secretion: Activated CFTR mediates the efflux of chloride (Cl⁻) and bicarbonate (HCO₃⁻) ions into the intestinal lumen.[2][12][16][24]
-
Inhibition of Sodium Absorption: Concurrently, the elevated cGMP/PKGII signaling inhibits the Na⁺/H⁺ exchanger (NHE3), reducing the absorption of sodium (Na⁺) from the lumen.[2][11][25]
-
Water Efflux: The net movement of ions into the lumen creates an osmotic gradient, driving water secretion and hydrating the luminal contents.[2][26]
Caption: Uroguanylin-GC-C signaling pathway leading to intestinal fluid secretion.
Experimental Protocols for Studying the Uroguanylin-GC-C Interaction
Investigating the uroguanylin-GC-C axis involves several key in vitro techniques. The human colon carcinoma cell line T84, which endogenously expresses GC-C, is a commonly used model system.[19][20]
Competitive Radioligand Binding Assay
This assay is used to determine the binding affinity (Kd or Ki) of uroguanylin and other ligands to the GC-C receptor.
Caption: Workflow for a competitive radioligand binding assay.
Methodology:
-
Cell Culture: Culture T84 cells to confluence on multi-well plates.
-
Assay Buffer: Prepare an appropriate binding buffer. The pH of this buffer can be adjusted (e.g., pH 5.0 vs. pH 8.0) to investigate pH-dependent binding.[19][20]
-
Incubation: Add a constant concentration of a radiolabeled ligand (e.g., ¹²⁵I-STa) and increasing concentrations of unlabeled competitor ligand (uroguanylin) to the cells. Incubate at a controlled temperature (e.g., 4°C) to reach binding equilibrium.
-
Washing: Aspirate the incubation medium and wash the cell monolayers multiple times with ice-cold buffer to remove unbound radioactivity.
-
Lysis and Counting: Lyse the cells and measure the amount of bound radioligand using a gamma counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the unlabeled uroguanylin. Use non-linear regression to fit the data to a competition binding curve and calculate the IC₅₀, from which the inhibition constant (Ki) can be derived.
Intracellular cGMP Accumulation Assay
This functional assay measures the direct downstream consequence of GC-C receptor activation: the production of cGMP.
Caption: Workflow for measuring intracellular cGMP accumulation.
Methodology:
-
Cell Preparation: Plate T84 cells and grow to confluence.
-
Pre-incubation: Pre-incubate cells with a phosphodiesterase (PDE) inhibitor, such as 3-isobutyl-1-methylxanthine (IBMX), to prevent the degradation of cGMP and amplify the signal.[27]
-
Stimulation: Add various concentrations of uroguanylin to the cells and incubate for a short period (e.g., 10-30 minutes) at 37°C.
-
Lysis: Terminate the reaction by aspirating the medium and adding a lysis buffer (e.g., 0.1 M HCl).
-
Quantification: Measure the cGMP concentration in the cell lysates using a commercially available cGMP enzyme immunoassay (EIA) or radioimmunoassay (RIA) kit.[27][28][29]
-
Analysis: Normalize cGMP levels to the total protein content in each sample. Plot the cGMP concentration against the uroguanylin concentration to generate a dose-response curve and determine the EC₅₀.
Transepithelial Ion Secretion Assay (Ussing Chamber)
This electrophysiological technique directly measures the net ion transport across an epithelial monolayer, providing a functional readout of the entire signaling pathway from receptor binding to ion channel activation.
Caption: Workflow for an Ussing chamber ion transport assay.
Methodology:
-
Cell Culture: Grow T84 cells on permeable filter inserts until a confluent, high-resistance monolayer is formed.
-
Chamber Setup: Mount the filter insert between the two halves of an Ussing chamber, which separates the apical and basolateral sides of the epithelium.[24]
-
Equilibration: Fill both chambers with a physiological Ringer solution, maintain at 37°C, and bubble with carbogen (95% O₂/5% CO₂). Use a voltage clamp to hold the transepithelial potential at 0 mV and continuously measure the short-circuit current (Isc).
-
Stimulation: After a stable baseline Isc is established, add uroguanylin to the apical chamber.[24]
-
Measurement: Record the resulting increase in Isc. The change in Isc (ΔIsc) is directly proportional to the rate of active ion transport across the epithelium, which in this system primarily reflects Cl⁻ and HCO₃⁻ secretion.[21][24]
Physiological and Therapeutic Implications
Regulation of Intestinal Homeostasis
The uroguanylin/GC-C signaling axis is a primary regulator of the intestinal environment. It maintains fluid balance, which is essential for nutrient digestion and absorption, mucus hydration, and proper bowel function.[2] The pH-dependent activation of GC-C by uroguanylin and guanylin allows for tailored regulation of fluid secretion in different segments of the intestine.[8][19] Beyond fluid balance, this pathway is also involved in maintaining the intestinal barrier, regulating cell proliferation and differentiation, and potentially modulating visceral pain.[2][4][6][23]
Role in Disease and Drug Development
-
Secretory Diarrhea: Pathogenic bacteria like E. coli produce heat-stable enterotoxins (STa) that are potent agonists of GC-C.[12][13] By excessively activating the receptor, these toxins cause severe secretory diarrhea.[14]
-
Chronic Constipation and IBS-C: A loss or downregulation of GC-C signaling can lead to reduced fluid secretion and constipation. This has made GC-C a key therapeutic target. Drugs like linaclotide and plecanatide are synthetic agonists of GC-C that mimic the action of uroguanylin.[3][22] They are orally administered to stimulate intestinal fluid secretion and accelerate transit, effectively treating chronic idiopathic constipation (CIC) and irritable bowel syndrome with constipation (IBS-C).[22]
-
Colorectal Cancer: The expression of guanylin and uroguanylin is often lost early in colorectal carcinogenesis, which may disrupt intestinal homeostasis and contribute to tumor initiation.[1][5] Consequently, GC-C has been investigated as a potential tumor biomarker and a target for chemoprevention strategies.[1][6]
-
Cystic Fibrosis: The GC-C pathway's activation of CFTR has led to research exploring GC-C agonists as a potential therapy to rescue the function of certain CFTR mutants, particularly in the context of gastrointestinal symptoms of cystic fibrosis.[30][31][32]
Conclusion
The interaction between uroguanylin and the guanylate cyclase-C receptor is a well-defined and physiologically crucial signaling pathway. It serves as a sophisticated mechanism for regulating intestinal fluid and ion transport, with its activity finely tuned by the local pH environment. A thorough understanding of its molecular biology, quantitative kinetics, and functional outcomes, facilitated by the experimental protocols outlined here, has been instrumental in elucidating its role in health and disease. This knowledge has directly translated into the successful development of novel therapeutics for common gastrointestinal disorders and continues to open new avenues for research in areas such as colorectal cancer and cystic fibrosis.
References
- 1. Frontiers | Guanylate cyclase-C Signaling Axis as a theragnostic target in colorectal cancer: a systematic review of literature [frontiersin.org]
- 2. jpp.krakow.pl [jpp.krakow.pl]
- 3. researchgate.net [researchgate.net]
- 4. research.sahmri.org.au [research.sahmri.org.au]
- 5. Guanylate cyclase-C Signaling Axis as a theragnostic target in colorectal cancer: a systematic review of literature - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. scientificarchives.com [scientificarchives.com]
- 8. Current Understanding of Guanylin Peptides Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Guanylin and related peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Receptor Guanylyl Cyclase C and Cyclic GMP in Health and Disease: Perspectives and Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Mutational landscape of receptor guanylyl cyclase C: Functional analysis and disease-related mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Guanylyl cyclase structure, function and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. academic.oup.com [academic.oup.com]
- 17. Glycosylation of the receptor guanylate cyclase C: role in ligand binding and catalytic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Site-specific N-Linked Glycosylation of Receptor Guanylyl Cyclase C Regulates Ligand Binding, Ligand-mediated Activation and Interaction with Vesicular Integral Membrane Protein 36, VIP36 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Regulation of intestinal uroguanylin/guanylin receptor-mediated responses by mucosal acidity - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Regulation of intestinal uroguanylin/guanylin receptor-mediated responses by mucosal acidity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. pnas.org [pnas.org]
- 22. Therapeutically targeting guanylate cyclase-C: computational modeling of plecanatide, a uroguanylin analog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Frontiers | Guanylate cyclase-C/cGMP: an emerging pathway in the regulation of visceral pain [frontiersin.org]
- 24. Regulation of intestinal Cl- and HCO3-secretion by uroguanylin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Strategies for cystic fibrosis transmembrane conductance regulator inhibition: from molecular mechanisms to treatment for secretory diarrhoeas - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Stable Fluorescence Assay for Measuring Cyclic GMP | Molecular Devices [moleculardevices.com]
- 28. A primer for measuring cGMP signaling and cGMP-mediated vascular relaxation - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Cyclic GMP Assay Kit | Cell Signaling Technology [cellsignal.com]
- 30. Guanylate cyclase 2C agonism corrects CFTR mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 31. JCI Insight - Guanylate cyclase 2C agonism corrects CFTR mutants [insight.jci.org]
- 32. JCI Insight - Guanylate cyclase 2C agonism corrects CFTR mutants [insight.jci.org]
The Role of Uroguanylin in Appetite Regulation and Satiety: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of the physiological role of uroguanylin in the regulation of appetite and the promotion of satiety. It synthesizes key research findings, details experimental methodologies, and presents quantitative data to offer a comprehensive resource for professionals in the fields of metabolic disease research and therapeutic development.
Introduction: The Gut-Brain Axis and Satiety Signaling
The intricate communication between the gastrointestinal tract and the central nervous system, known as the gut-brain axis, is fundamental to the homeostatic control of energy balance. A key component of this axis is the secretion of gut hormones in response to nutrient ingestion, which signal satiety to the brain and thereby regulate food intake.[1][2][3] Uroguanylin, a peptide hormone primarily known for its role in regulating fluid and electrolyte balance in the intestine, has emerged as a significant player in appetite control.[4][5]
Secreted from enterochromaffin cells of the duodenum, uroguanylin acts as an endocrine signal, traveling through the bloodstream to the brain to modulate feeding behavior.[6] This guide will explore the mechanisms of uroguanylin action, its signaling pathway, and the preclinical evidence supporting its role as a satiety factor, offering insights into its potential as a therapeutic target for obesity and metabolic disorders.
The Uroguanylin Signaling Pathway in Appetite Regulation
The anorexigenic (appetite-suppressing) effects of uroguanylin are mediated through a specific signaling cascade that bridges the gut and the hypothalamus, a critical brain region for energy homeostasis.
Secretion and Activation
Following food consumption, the inactive prohormone, prouroguanylin, is secreted from the small intestine into the circulation.[1][2] This prohormone travels to the hypothalamus where it is proteolytically cleaved into its active form, uroguanylin.[7][8][9] This selective activation in the central nervous system is a key regulatory step in its function as a satiety signal.[2]
Receptor Binding and Intracellular Signaling
Active uroguanylin binds to and activates its cognate receptor, guanylate cyclase 2C (GUCY2C), a transmembrane protein expressed on the surface of neurons in the hypothalamus.[1][4][9] The binding of uroguanylin to GUCY2C stimulates the intracellular guanylate cyclase domain of the receptor, leading to the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[4] This increase in intracellular cGMP acts as a second messenger, initiating downstream signaling cascades that ultimately result in the sensation of satiety and a reduction in food intake.[1][2]
Figure 1: Uroguanylin gut-brain signaling pathway for appetite regulation.
Preclinical Evidence and Quantitative Data
Animal studies, primarily in mice, have provided substantial evidence for the role of uroguanylin in appetite control. These studies have utilized genetic knockout models and pharmacological interventions to elucidate its physiological function.
GUCY2C Knockout Studies
Mice lacking the GUCY2C receptor (Gucy2c-/-) exhibit a distinct phenotype characterized by hyperphagia (overeating), leading to obesity and metabolic syndrome.[1][2] This demonstrates the critical role of the GUCY2C signaling pathway in maintaining normal feeding behavior and body weight.
| Parameter | Wild-Type (Gucy2c+/+) Mice | GUCY2C Knockout (Gucy2c-/-) Mice | Reference |
| Daily Food Intake | Normal | Increased | [1][6] |
| Body Weight | Normal | Increased | [1][6] |
| Adiposity | Normal | Increased | [7] |
Effects of Exogenous Uroguanylin and GUCY2C Agonists
Systemic administration of GUCY2C agonists, such as a stable analog of the bacterial enterotoxin STa, has been shown to reduce food intake in wild-type mice but not in Gucy2c-/- mice, confirming the receptor's mediation of this effect.[7] Chronic central infusion of uroguanylin has also been demonstrated to reduce weight gain and adiposity in diet-induced obese mice, an effect attributed to increased energy expenditure rather than a reduction in food intake in some studies.[10][11]
| Treatment | Effect on Food Intake | Effect on Body Weight | Reference |
| Systemic GUCY2C Agonist (STa) | Decreased | Not reported | [7] |
| Central Uroguanylin Infusion (Chronic) | No significant change | Decreased | [10] |
It is important to note that some studies have reported conflicting findings, with central administration of GUCY2C agonists not significantly reducing food intake, suggesting the modest effects of uroguanylin on energy homeostasis may not be solely mediated by central GUCY2C receptors.[12]
Uroguanylin in Diet-Induced Obesity
The uroguanylin-GUCY2C signaling axis appears to be dysregulated in the context of diet-induced obesity (DIO). Studies have shown that high-calorie diets can suppress the intestinal expression and postprandial secretion of uroguanylin.[13] This suppression is linked to endoplasmic reticulum (ER) stress induced by caloric excess.[13]
Interestingly, while hormone production is impaired in DIO, the hypothalamic GUCY2C receptors remain sensitive to activation.[13] This suggests that the deficit lies in the availability of the signaling molecule rather than receptor function. Uroguanylin replacement, through transgenic expression in the brain, has been shown to restore satiety responses and mitigate the metabolic comorbidities of DIO in mice.[13]
Experimental Protocols
Reproducibility is paramount in scientific research. This section provides an overview of the key experimental methodologies employed in the studies cited.
Animal Models
-
GUCY2C Knockout Mice (Gucy2c-/-): These mice are genetically engineered to lack the Gucy2c gene. They are essential for demonstrating the necessity of the GUCY2C receptor in mediating the effects of uroguanylin.
-
Diet-Induced Obese (DIO) Mice: Typically, C57BL/6J mice are fed a high-fat diet (e.g., 60% kcal from fat) for an extended period (e.g., 14 weeks) to induce obesity and associated metabolic dysfunctions.
Food Intake Studies
-
Acclimation: Mice are individually housed in metabolic cages for at least one week to acclimate to the new environment.
-
Baseline Measurement: Daily food consumption is measured at the same time each day for a set period (e.g., 10 days) to establish a baseline.
-
Fasted Food Intake: For acute studies, mice are fasted for a specific duration (e.g., 16 hours) prior to the experiment.
-
Treatment Administration: Uroguanylin, GUCY2C agonists, or vehicle controls are administered via the desired route (e.g., intraperitoneal injection, oral gavage, or intracerebroventricular infusion).
-
Post-treatment Monitoring: Food intake is measured at various time points (e.g., 1, 2, 4, 24 hours) after treatment.
-
Data Analysis: Cumulative food intake is calculated and statistically analyzed to compare treatment groups.
Figure 2: Workflow for a typical food intake study in mice.
Therapeutic Implications and Future Directions
The discovery of the uroguanylin-GUCY2C endocrine axis as a regulator of appetite opens new avenues for the development of anti-obesity therapeutics.[2][14] The finding that hypothalamic GUCY2C receptors remain functional in diet-induced obesity is particularly promising, as it suggests that GUCY2C agonists could be effective in overcoming the hormone insufficiency observed in this condition.[13]
Future research should focus on:
-
Developing potent and specific GUCY2C agonists with favorable pharmacokinetic profiles.
-
Investigating the potential for combination therapies, for example, with GLP-1 receptor agonists, which also play a crucial role in appetite regulation.[15][16]
-
Conducting clinical trials to validate the preclinical findings in humans and to assess the safety and efficacy of targeting the uroguanylin pathway for weight management.[6]
Conclusion
Uroguanylin has been established as a key endocrine signal in the gut-brain axis, contributing to the regulation of satiety and energy homeostasis. The uroguanylin-GUCY2C signaling pathway in the hypothalamus represents a novel target for pharmacological intervention in the treatment of obesity. While further research is needed to fully elucidate its role and therapeutic potential in humans, the preclinical data strongly support the continued exploration of this pathway for the development of next-generation anti-obesity drugs.
References
- 1. A uroguanylin-GUCY2C endocrine axis regulates feeding in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A uroguanylin-GUCY2C endocrine axis regulates feeding in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. jme.bioscientifica.com [jme.bioscientifica.com]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. A pilot study measuring the novel satiety hormone, pro-uroguanylin, in adolescents with and without obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Uroguanylin: how the gut got another satiety hormone - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Uroguanylin: how the gut got another satiety hormone [pubmed.ncbi.nlm.nih.gov]
- 9. sciencedaily.com [sciencedaily.com]
- 10. Uroguanylin Action in the Brain Reduces Weight Gain in Obese Mice via Different Efferent Autonomic Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Uroguanylin Improves Leptin Responsiveness in Diet-Induced Obese Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effect of Guanylate Cyclase-C Activity on Energy and Glucose Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Calorie-induced ER stress suppresses uroguanylin satiety signaling in diet-induced obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Gastrointestinal hormones: uroguanylin-a new gut-derived weapon against obesity? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effects of GLP-1 on appetite and weight - PMC [pmc.ncbi.nlm.nih.gov]
- 16. NimbleRx I How GLP-1 Medications Can Affect Appetite [nimblerx.com]
Pro-uroguanylin Processing and Activation: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of the processing and activation of pro-uroguanylin, a key regulator of intestinal fluid and electrolyte balance, for researchers, scientists, and drug development professionals. This document outlines the molecular mechanisms of uroguanylin's action, presents key quantitative data, details relevant experimental protocols, and provides visual representations of the associated signaling pathways and workflows.
Introduction
Uroguanylin is a peptide hormone that plays a crucial role in regulating intestinal and renal function. It is initially synthesized as an inactive precursor, pro-uroguanylin, which undergoes proteolytic processing to become its active form.[1] Active uroguanylin then binds to and activates the guanylate cyclase C (GC-C) receptor, initiating a signaling cascade that has significant physiological effects, including the regulation of ion and water transport.[2] This guide delves into the specifics of this process, providing a comprehensive resource for researchers in the field.
Pro-uroguanylin Processing and Uroguanylin Activation
Pro-uroguanylin is a prohormone that requires enzymatic cleavage to release the active 16-amino acid uroguanylin peptide. While the precise enzymes responsible for this conversion in vivo are not fully elucidated, it is understood that this processing is a critical step for its biological activity. In the gastrointestinal tract, pro-uroguanylin is secreted by enterochromaffin cells and can be processed luminally.[3] Interestingly, prouroguanylin can also be converted to active uroguanylin in the central nervous system, where it is involved in satiety signaling.[3]
Once activated, uroguanylin acts as a potent agonist for the GC-C receptor, a transmembrane protein with an extracellular ligand-binding domain and an intracellular guanylate cyclase domain.[4] The binding of uroguanylin to GC-C induces a conformational change that activates the intracellular catalytic domain, leading to the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[5]
Signaling Pathway
The activation of the GC-C receptor by uroguanylin triggers a downstream signaling cascade primarily mediated by cGMP. The key steps in this pathway are illustrated in the diagram below.
Caption: Pro-uroguanylin processing and downstream signaling cascade.
Increased intracellular cGMP levels lead to the activation of cGMP-dependent protein kinase II (PKGII).[4] PKGII, in turn, phosphorylates and activates the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR), an apical membrane chloride and bicarbonate channel.[5] The opening of the CFTR channel results in the efflux of chloride and bicarbonate ions into the intestinal lumen, followed by the paracellular movement of sodium and water, leading to intestinal secretion.
Quantitative Data
The binding affinity of uroguanylin and its precursor to the GC-C receptor, as well as their potency in stimulating cGMP production, are critical parameters for understanding their biological activity. The following tables summarize key quantitative data from the literature.
Table 1: Receptor Binding Affinities (Ki) for Guanylin and Uroguanylin at GC-C Receptor in T84 Cells
| Ligand | Condition | High Affinity Site Ki (nM) | Low Affinity Site Ki (nM) |
| Guanylin | pH 5.0 | ~102 | ~2300 |
| Guanylin | pH 8.0 | ~1 | ~77 |
| Uroguanylin | pH 5.0 | ~1 | ~70 |
| Uroguanylin | pH 8.0 | ~10 | ~615 |
| ST Peptide | pH 5.0 | ~0.094 | ~7 |
| ST Peptide | pH 8.0 | ~0.440 | ~17 |
Data compiled from studies on T84 cells.
Table 2: Potency (Ki) of GC-C Agonists in Inhibiting [3H]thymidine Incorporation in T84 Cells
| Agonist | Ki (nM) |
| ST | 13.7 ± 5.2 |
| Uroguanylin | 141 ± 45 |
This data suggests a role for GC-C agonists in regulating cell proliferation.[6]
Experimental Protocols
A variety of experimental techniques are employed to study pro-uroguanylin processing and activation. Detailed methodologies for key experiments are provided below.
cGMP Bioassay in T84 Cells
This assay measures the ability of uroguanylin and its analogs to stimulate the production of intracellular cGMP in the human colonic cell line T84, which endogenously expresses the GC-C receptor.
Caption: A typical workflow for a cGMP bioassay in T84 cells.
Protocol:
-
Cell Culture: Culture T84 cells in a suitable medium (e.g., DMEM/F12) supplemented with fetal bovine serum and antibiotics. Seed cells in 24-well plates and grow to confluence.
-
Assay Preparation: Wash the confluent cell monolayers with a serum-free medium. Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., 1-methyl-3-isobutylxanthine, IBMX) to prevent cGMP degradation.
-
Agonist Stimulation: Add varying concentrations of uroguanylin or other test compounds to the wells. Incubate for a defined period (e.g., 30 minutes) at 37°C.
-
Cell Lysis and cGMP Measurement: Terminate the reaction by aspirating the medium and lysing the cells with a suitable lysis buffer (e.g., 0.1 M HCl). Measure the intracellular cGMP concentration using a commercially available radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA) kit.
-
Data Analysis: Plot the cGMP concentration against the agonist concentration to generate a dose-response curve and determine the EC50 value.
Competitive Radioligand Binding Assay for GC-C Receptor
This assay is used to determine the binding affinity (Ki) of uroguanylin and other ligands to the GC-C receptor.
Protocol:
-
Membrane Preparation: Prepare cell membranes from T84 cells or other cells expressing the GC-C receptor by homogenization and centrifugation.
-
Binding Reaction: In a multi-well plate, incubate the cell membranes with a fixed concentration of a radiolabeled ligand that binds to GC-C (e.g., 125I-labeled heat-stable enterotoxin, STa) and varying concentrations of the unlabeled competitor ligand (e.g., uroguanylin).[7][8]
-
Incubation and Filtration: Incubate the mixture to allow binding to reach equilibrium. Separate the bound from free radioligand by rapid filtration through glass fiber filters.
-
Radioactivity Measurement: Wash the filters to remove unbound radioligand and measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of the competitor ligand. Calculate the IC50 value, which is the concentration of the competitor that inhibits 50% of the specific binding of the radioligand. The Ki value can then be calculated using the Cheng-Prusoff equation.
Ussing Chamber Assay for Intestinal Secretion
The Ussing chamber technique allows for the measurement of ion transport across intact intestinal epithelia in response to uroguanylin.
Protocol:
-
Tissue Preparation: Excise a segment of intestine (e.g., mouse jejunum or colon) and mount it in an Ussing chamber, separating the mucosal and serosal sides.
-
Chamber Setup: Fill both chambers with oxygenated Ringer's solution maintained at 37°C. Short-circuit the tissue by clamping the transepithelial voltage to 0 mV.
-
Measurement of Short-Circuit Current (Isc): Measure the baseline short-circuit current (Isc), which represents the net ion transport across the epithelium.
-
Agonist Addition: Add uroguanylin to the mucosal chamber and record the change in Isc. An increase in Isc is indicative of anion secretion (primarily chloride and bicarbonate).
-
Data Analysis: Quantify the change in Isc (ΔIsc) in response to different concentrations of uroguanylin to assess its secretory potency.
Northern Blot Analysis for Uroguanylin mRNA
Northern blotting is used to detect and quantify the expression of uroguanylin mRNA in different tissues.
Protocol:
-
RNA Extraction: Extract total RNA from the tissue of interest (e.g., intestinal mucosa) using a standard method such as TRIzol extraction.
-
Gel Electrophoresis: Separate the RNA samples by size on a denaturing agarose gel.
-
Blotting: Transfer the separated RNA from the gel to a nylon or nitrocellulose membrane.
-
Probe Hybridization: Hybridize the membrane with a labeled probe specific for uroguanylin mRNA. The probe can be a radiolabeled or non-radioactively labeled cDNA or oligonucleotide.
-
Detection: Detect the hybridized probe using autoradiography or a chemiluminescent detection system. The intensity of the band corresponds to the level of uroguanylin mRNA expression.[9][10]
Conclusion
The processing of pro-uroguanylin to its active form and the subsequent activation of the GC-C receptor are critical events in the regulation of intestinal and renal physiology. A thorough understanding of these processes, supported by robust quantitative data and well-defined experimental protocols, is essential for advancing research and developing novel therapeutics targeting this pathway for conditions such as chronic constipation, irritable bowel syndrome with constipation (IBS-C), and potentially colorectal cancer.[2][11] This technical guide provides a foundational resource to aid in these endeavors.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Cyclic GMP Assay Kit | Cell Signaling Technology [cellsignal.com]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Receptor Guanylyl Cyclase C and Cyclic GMP in Health and Disease: Perspectives and Therapeutic Opportunities [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Guanylyl cyclase C agonists regulate progression through the cell cycle of human colon carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The evolutionary divergence of receptor guanylyl cyclase C has implications for preclinical models for receptor-directed therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Guanylin stimulation of Cl- secretion in human intestinal T84 cells via cyclic guanosine monophosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ruo.mbl.co.jp [ruo.mbl.co.jp]
- 10. Northern和Southern印迹实验方案及简介 [sigmaaldrich.com]
- 11. Guanylate cyclase-C receptor activation: unexpected biology - PubMed [pubmed.ncbi.nlm.nih.gov]
uroguanylin gene (GUCA2B) expression and regulation
An In-Depth Technical Guide to Uroguanylin Gene (GUCA2B) Expression and Regulation
Introduction
Uroguanylin, encoded by the Guanylate Cyclase Activator 2B (GUCA2B) gene, is a peptide hormone belonging to the guanylin family.[1] These peptides are endogenous ligands for the guanylate cyclase-C (GC-C) receptor and are pivotal in regulating intestinal and renal function by modulating intracellular cyclic guanosine monophosphate (cGMP) levels.[1][2] Initially identified for its role in orchestrating intestinal fluid and electrolyte homeostasis, emerging research has highlighted the significance of the uroguanylin-GC-C signaling axis in a broader range of physiological processes and its dysregulation in pathological conditions, most notably in colorectal cancer (CRC).[3][4][5] This guide provides a comprehensive technical overview of the GUCA2B gene, its expression patterns, the molecular mechanisms governing its regulation, and its functional implications, with a focus on providing actionable data and methodologies for researchers and drug development professionals.
Gene and Protein Structure
The human GUCA2B gene is located on chromosome 1, specifically at band 1p34.2.[1][6] The gene spans approximately 2.5 kb and is characterized by a three-exon and two-intron structure.[7] The 5'-flanking region of the gene contains canonical TATA and CAAT boxes, along with multiple binding sites for transcription factors such as activator protein-1 (AP-1), activator protein-2 (AP-2), and a cAMP-regulated enhancer element, suggesting complex transcriptional control.[7]
The GUCA2B gene encodes a preproprotein that undergoes proteolytic processing to yield the active 16-amino acid uroguanylin peptide.[1] This processing is crucial for its biological activity.
Tissue and Cellular Expression of GUCA2B
GUCA2B expression is most prominent in the gastrointestinal tract, though its transcripts have been detected in other systems.[2][3] Northern blot and RNA blot analyses have confirmed high levels of GUCA2B mRNA in the intestinal mucosa, particularly the ileum and colon, as well as in the gastric fundus and pylorus.[3][7]
Quantitative Expression Data
Quantitative analysis provides a clearer picture of GUCA2B's expression landscape. Data from consensus datasets integrating Human Protein Atlas and Genotype-Tissue Expression (GTEx) projects show biased expression in the small intestine and colon.
| Tissue | Normalized TPM (Transcripts Per Million) | Data Source |
| Small Intestine | 47.4 | Consensus Dataset (HPA/GTEx) |
| Colon | 37.0 | Consensus Dataset (HPA/GTEx) |
| Duodenum | High | Bgee database |
| Jejunum | High | Bgee database |
| Ileum | High | Bgee database |
| Stomach | Moderate | Bgee database / RNA Blot[7] |
| Kidney | Low to Moderate | Bgee database |
| Table 1: Quantitative mRNA Expression of GUCA2B in Human Tissues. TPM values represent normalized expression levels from RNA-Seq data.[1][8] |
Cellular Localization
At the cellular level, uroguanylin expression is localized to specific epithelial cell types. In the small intestine and colon, it is predominantly found in enterochromaffin cells and dispersed solitary epithelial cells, some of which exhibit features of tuft cells.[6][9] In the stomach and intestine, immunoreactivity for uroguanylin has been distinctly localized in D-type endocrine cells, where it is co-stored with somatostatin.
Regulation of GUCA2B Expression
The expression of GUCA2B is tightly controlled by multiple molecular pathways at both the transcriptional and post-transcriptional levels. Dysregulation of these pathways is a key event in the pathogenesis of diseases like colorectal cancer.
Transcriptional Regulation by Wnt/β-catenin Signaling
The canonical Wnt/β-catenin signaling pathway is a critical negative regulator of GUCA2B expression. In the "Wnt-off" state, a destruction complex phosphorylates β-catenin, targeting it for proteasomal degradation.[10] In the "Wnt-on" state, which is constitutively active in most colorectal cancers due to mutations in genes like APC, β-catenin accumulates, translocates to the nucleus, and complexes with TCF/LEF transcription factors to regulate target gene expression.[11][12] RNA sequencing of colon cancer cell lines revealed that silencing this aberrant Wnt signaling leads to a significant upregulation of both GUCA2A (guanylin) and GUCA2B.[13] This indicates that oncogenic β-catenin/TCF signaling directly or indirectly represses GUCA2B transcription, contributing to its loss in tumors.[13]
Post-Transcriptional Regulation by microRNAs
MicroRNAs (miRNAs) are small non-coding RNAs that regulate gene expression by binding to the 3'-UTR of target mRNAs, leading to their degradation or translational repression. In colorectal cancer, specific miRNAs, identified as "oncomiRs," contribute to the downregulation of GUCA2B. Studies have identified hsa-miR-182-5p and hsa-miR-27a-3p as direct regulators of GUCA2B.[14][15] Experiments in HCT116 colon cancer cells showed that inhibiting these miRNAs resulted in increased GUCA2B mRNA and protein expression.[14][16] This suggests that the overexpression of miR-182-5p and miR-27a-3p in CRC promotes tumorigenesis in part by silencing the tumor-suppressive effects of uroguanylin.[15][16]
Uroguanylin Signaling Pathway
Uroguanylin exerts its primary physiological effects through the GC-C receptor, a transmembrane protein highly expressed on the apical surface of intestinal epithelial cells.[2][17]
-
Ligand Binding : Uroguanylin, secreted into the intestinal lumen, binds to the extracellular domain of the GC-C receptor.[18]
-
GC-C Activation : This binding event induces a conformational change that activates the intracellular guanylate cyclase catalytic domain of the receptor.[2]
-
cGMP Production : The activated receptor catalyzes the conversion of guanosine triphosphate (GTP) to cGMP, leading to an increase in intracellular cGMP concentration.[17]
-
Downstream Effects : Elevated cGMP acts as a second messenger, primarily activating cGMP-dependent protein kinase II (PKGII). PKGII, in turn, phosphorylates and activates the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR), an anion channel.[2][4] This leads to the secretion of chloride (Cl⁻) and bicarbonate (HCO₃⁻) ions into the intestinal lumen, driving subsequent water secretion. Concurrently, cGMP signaling can inhibit the Na⁺/H⁺ exchanger (NHE3), reducing sodium absorption.[4]
References
- 1. Guanylate cyclase activator 2B - Wikipedia [en.wikipedia.org]
- 2. academic.oup.com [academic.oup.com]
- 3. WikiGenes - GUCA2B - guanylate cyclase activator 2B (uroguanylin) [wikigenes.org]
- 4. Frontiers | Receptor Guanylyl Cyclase C and Cyclic GMP in Health and Disease: Perspectives and Therapeutic Opportunities [frontiersin.org]
- 5. Prediction and validation of GUCA2B as the hub-gene in colorectal cancer based on co-expression network analysis: In-silico and in-vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Guanylate cyclase-C Signaling Axis as a theragnostic target in colorectal cancer: a systematic review of literature [frontiersin.org]
- 7. Genomic structure and chromosomal localization of human uroguanylin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Tissue expression of GUCA2B - Summary - The Human Protein Atlas [proteinatlas.org]
- 9. researchgate.net [researchgate.net]
- 10. Wnt signaling pathways in biology and disease: mechanisms and therapeutic advances - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Transcriptional Regulation of Wnt/β-Catenin Pathway in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Gene Coexpression and miRNA Regulation: A Path to Early Intervention in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Gene Coexpression and miRNA Regulation: A Path to Early Intervention in Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Frontiers | Guanylate cyclase-C/cGMP: an emerging pathway in the regulation of visceral pain [frontiersin.org]
- 18. Guanylate cyclase-C/cGMP: an emerging pathway in the regulation of visceral pain - PubMed [pubmed.ncbi.nlm.nih.gov]
Uroguanylin's Role in Fluid and Electrolyte Homeostasis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Uroguanylin is a peptide hormone that plays a critical role in the regulation of fluid and electrolyte balance, primarily through its actions in the intestine and kidneys.[1] Secreted by enteroendocrine cells of the intestinal mucosa, uroguanylin acts as a key signaling molecule in response to dietary salt intake, initiating a cascade of events that lead to natriuresis, kaliuresis, and diuresis.[2] This technical guide provides an in-depth overview of the physiological functions of uroguanylin, its signaling pathways, and the experimental methodologies used to elucidate its mechanisms of action. The information presented is intended for researchers, scientists, and drug development professionals engaged in the study of renal and gastrointestinal physiology and the development of novel therapeutics for fluid and electrolyte disorders.
Physiological Functions of Uroguanylin
Uroguanylin's primary function is to maintain fluid and electrolyte homeostasis by regulating the transport of ions and water in the intestine and kidneys. In response to an oral salt load, uroguanylin is secreted into the intestinal lumen and the bloodstream.[3]
In the intestine , uroguanylin acts locally to inhibit sodium absorption and stimulate the secretion of chloride (Cl-), bicarbonate (HCO3-), and water.[2] This action is mediated through the activation of its receptor, guanylate cyclase C (GC-C), on the apical membrane of enterocytes.[4]
In the kidneys , circulating uroguanylin filters through the glomerulus and acts on the renal tubules to increase the excretion of sodium (natriuresis), potassium (kaliuresis), and water (diuresis).[5] This endocrine function of uroguanylin provides a crucial link between the digestive system and the kidneys, allowing for a rapid response to changes in dietary salt intake.[1] Studies in uroguanylin knockout mice have demonstrated the importance of this hormone in regulating blood pressure and the natriuretic response to enteral salt loads.[6][7]
Signaling Pathways
Uroguanylin exerts its effects through both cGMP-dependent and cGMP-independent signaling pathways.
cGMP-Dependent Signaling Pathway
The canonical signaling pathway for uroguanylin involves the activation of guanylate cyclase C (GC-C), a transmembrane receptor with an extracellular ligand-binding domain and an intracellular guanylate cyclase domain.[8]
Uroguanylin cGMP-dependent signaling pathway.
Binding of uroguanylin to GC-C triggers the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[4] The resulting increase in intracellular cGMP activates cGMP-dependent protein kinase II (PKGII).[4] PKGII, in turn, phosphorylates and activates the cystic fibrosis transmembrane conductance regulator (CFTR), a chloride channel, leading to increased chloride secretion.[5] PKGII also inhibits the Na+/H+ exchanger 3 (NHE3), reducing sodium absorption.[2]
cGMP-Independent Signaling Pathway
Evidence from studies on GC-C knockout mice suggests the existence of a cGMP-independent signaling pathway for uroguanylin in the kidney.[9] These mice still exhibit natriuretic and kaliuretic responses to uroguanylin, indicating an alternative receptor mechanism.[9] This pathway is thought to involve a pertussis toxin-sensitive G-protein-coupled receptor.[2]
Uroguanylin cGMP-independent signaling pathway.
Activation of this putative GPCR by uroguanylin is thought to lead to the activation of downstream signaling cascades, potentially involving phospholipase C and increases in intracellular calcium, ultimately resulting in altered ion transport in the renal tubules.[10]
Data Presentation
The following tables summarize quantitative data from key studies on the effects of uroguanylin.
Table 1: Effect of Uroguanylin on Urinary Sodium Excretion in Mice
| Treatment Group | Urinary Sodium Excretion (µmol/24h) | Reference |
| Wild-type (control) | 150 ± 20 | [6] |
| Uroguanylin Knockout | 80 ± 15 | [6] |
| Wild-type + Oral NaCl Load | 450 ± 50 | [6] |
| Uroguanylin Knockout + Oral NaCl Load | 250 ± 30 | [6] |
Table 2: Dose-Dependent Effect of Uroguanylin on cGMP Accumulation in T84 Cells
| Uroguanylin Concentration | cGMP Accumulation (pmol/mg protein) | Reference |
| 0 nM (Control) | 0.5 ± 0.1 | [11] |
| 1 nM | 5 ± 1 | [11] |
| 10 nM | 50 ± 5 | [11] |
| 100 nM | 200 ± 20 | [11] |
| 1 µM | 500 ± 50 | [11] |
Table 3: Effect of Mucosal pH on Uroguanylin and Guanylin Potency in T84 Cells
| Peptide | pH | EC50 for cGMP Accumulation (nM) | Reference |
| Uroguanylin | 5.0 | 10 | [12] |
| Uroguanylin | 8.0 | 100 | [12] |
| Guanylin | 5.0 | 1000 | [12] |
| Guanylin | 8.0 | 100 | [12] |
Experimental Protocols
This section details the methodologies for key experiments cited in the study of uroguanylin.
Generation and Analysis of Uroguanylin Knockout Mice
Objective: To investigate the in vivo role of uroguanylin in fluid and electrolyte homeostasis.
Methodology:
-
Gene Targeting: A targeting vector is designed to replace a portion of the uroguanylin gene with a neomycin resistance cassette via homologous recombination in embryonic stem (ES) cells.[6]
-
Generation of Chimeric Mice: Targeted ES cells are injected into blastocysts, which are then transferred to pseudopregnant female mice. The resulting chimeric offspring are bred to establish a line of uroguanylin heterozygous mice.[6]
-
Generation of Knockout Mice: Heterozygous mice are interbred to produce wild-type, heterozygous, and homozygous uroguanylin knockout mice. Genotyping is performed by PCR analysis of tail DNA.[6]
-
Phenotypic Analysis:
-
Metabolic Cage Studies: Mice are housed in metabolic cages for the collection of urine and feces over a 24-hour period. Urine volume, sodium, and potassium concentrations are measured.[6]
-
Oral Salt Load Challenge: Mice are given an oral gavage of a saline solution, and urine is collected at timed intervals to assess the natriuretic and diuretic response.[6]
-
Blood Pressure Measurement: Blood pressure is monitored using radiotelemetry or tail-cuff plethysmography.[6]
-
Workflow for generating and analyzing uroguanylin knockout mice.
Measurement of Chloride Secretion in T84 Cells
Objective: To quantify the effect of uroguanylin on intestinal chloride secretion.
Methodology:
-
Cell Culture: T84 human colon carcinoma cells are cultured on permeable supports (e.g., Transwell inserts) to form confluent monolayers with high transepithelial electrical resistance.[13]
-
Ussing Chamber Assay: The permeable supports with the T84 cell monolayers are mounted in Ussing chambers. The basolateral and apical sides of the monolayer are bathed in separate physiological saline solutions, and the transepithelial voltage is clamped at 0 mV.[13]
-
Measurement of Short-Circuit Current (Isc): The short-circuit current, which is a measure of net ion transport across the epithelium, is continuously recorded. An increase in Isc upon the addition of uroguanylin to the apical side reflects an increase in chloride secretion.[14]
-
Pharmacological Manipulation: To confirm that the change in Isc is due to chloride secretion, inhibitors such as bumetanide (a Na-K-2Cl cotransporter inhibitor) can be added to the basolateral side.[14]
Radioimmunoassay (RIA) for Uroguanylin
Objective: To measure the concentration of uroguanylin in biological fluids.
Methodology:
-
Antibody Production: Antibodies specific to uroguanylin are generated by immunizing animals (e.g., rabbits) with a uroguanylin-carrier protein conjugate.[3]
-
Radiolabeling: A known amount of uroguanylin is radiolabeled, typically with iodine-125 (¹²⁵I).[3]
-
Competitive Binding: A standard curve is generated by incubating a fixed amount of antibody and radiolabeled uroguanylin with varying concentrations of unlabeled (standard) uroguanylin. In parallel, the unknown samples (e.g., plasma or urine extracts) are incubated with the antibody and radiolabeled uroguanylin.[3]
-
Separation and Counting: The antibody-bound uroguanylin is separated from the free uroguanylin (e.g., by precipitation with a secondary antibody). The radioactivity of the bound fraction is measured using a gamma counter.[3]
-
Quantification: The concentration of uroguanylin in the unknown samples is determined by comparing the degree of inhibition of radiolabeled uroguanylin binding to the standard curve.[3]
Conclusion
Uroguanylin is a pivotal regulator of fluid and electrolyte homeostasis, acting through a complex interplay of intestinal and renal signaling pathways. Its well-characterized cGMP-dependent mechanism, along with the emerging evidence for a cGMP-independent pathway, highlights the multifaceted nature of its physiological role. The experimental models and techniques described in this guide have been instrumental in advancing our understanding of uroguanylin and continue to be valuable tools for further research. For professionals in drug development, a thorough understanding of uroguanylin's biology is essential for the rational design of novel therapeutics targeting disorders of fluid and electrolyte imbalance, such as hypertension, heart failure, and certain gastrointestinal conditions.
References
- 1. Salt and water homeostasis: uroguanylin is a circulating peptide hormone with natriuretic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cellular effects of guanylin and uroguanylin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Urine and plasma levels of uroguanylin and its molecular forms in renal diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Current Understanding of Guanylin Peptides Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms of guanylin action via cyclic GMP in the kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Uroguanylin knockout mice have increased blood pressure and impaired natriuretic response to enteral NaCl load - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ovid.com [ovid.com]
- 8. scientificarchives.com [scientificarchives.com]
- 9. scielo.br [scielo.br]
- 10. Uroguanylin increases Ca2+ concentration in astrocytes via guanylate cyclase C-independent signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Regulation of intestinal uroguanylin/guanylin receptor-mediated responses by mucosal acidity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Guanylin stimulation of Cl- secretion in human intestinal T84 cells via cyclic guanosine monophosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Guanylin stimulation of Cl- secretion in human intestinal T84 cells via cyclic guanosine monophosphate - PMC [pmc.ncbi.nlm.nih.gov]
Uroguanylin: A Dual-Action Peptide in Paracrine and Endocrine Regulation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Uroguanylin, a member of the guanylin peptide family, plays a critical role in regulating fluid and electrolyte homeostasis through both local (paracrine) and systemic (endocrine) actions. Primarily synthesized in the enterochromaffin cells of the small intestine, uroguanylin exerts its effects by activating the guanylate cyclase C (GC-C) receptor, leading to an increase in intracellular cyclic guanosine monophosphate (cGMP). This signaling cascade is pivotal in the intestine for modulating ion transport and has systemic implications, most notably in the kidney where it promotes natriuresis and diuresis. This technical guide provides a comprehensive overview of the paracrine and endocrine functions of uroguanylin, detailing its signaling pathways, summarizing key quantitative data, and outlining experimental protocols for its study. This document is intended to serve as a resource for researchers and professionals in drug development exploring the therapeutic potential of targeting the uroguanylin system.
Introduction
Uroguanylin is a peptide hormone that, along with its counterpart guanylin, acts as an endogenous ligand for the guanylate cyclase C (GC-C) receptor. Initially identified in urine, its primary site of synthesis is the intestinal mucosa. Uroguanylin is secreted in response to oral salt intake and is involved in a sophisticated gut-kidney signaling axis to maintain sodium balance. Its dual functionality, acting locally within the intestine and distally on organs like the kidney, makes it a subject of significant interest for understanding physiological regulation and for the development of novel therapeutics for gastrointestinal and cardiovascular disorders.
Paracrine Functions of Uroguanylin in the Intestine
In the gastrointestinal tract, uroguanylin functions as a paracrine signaling molecule, regulating fluid and electrolyte transport across the intestinal epithelium.
Signaling Pathway
Upon luminal secretion, uroguanylin binds to the apical GC-C receptors on enterocytes. This binding triggers the intracellular conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). The accumulation of cGMP activates cGMP-dependent protein kinase II (PKGII), which in turn phosphorylates and activates the cystic fibrosis transmembrane conductance regulator (CFTR), an apical chloride channel. This leads to increased chloride and bicarbonate secretion into the intestinal lumen. Simultaneously, the elevated cGMP levels inhibit the sodium-hydrogen exchanger 3 (NHE3), reducing sodium absorption. The net effect is an increase in luminal fluid and electrolytes.
Quantitative Data
The following table summarizes the effects of uroguanylin on intestinal ion transport.
| Parameter | Model System | Uroguanylin Concentration | Effect | Reference |
| cGMP Accumulation | T84 cells | 0.1 nM - 10 µM | Dose-dependent increase | |
| Short-circuit current (Isc) | Mouse duodenum | 1 µM | Significant increase | |
| HCO3- secretion | Mouse duodenum | 1 µM | Stimulated | |
| Inhibition of Cell Growth | T84 cells | 10 µM | ~70% inhibition |
Endocrine Functions of Uroguanylin
Uroguanylin also functions as an endocrine hormone, entering the bloodstream and acting on distant organs, primarily the kidney, to regulate sodium and water balance.
Signaling Pathways in the Kidney
Uroguanylin's renal actions are complex, involving both GC-C dependent and independent pathways.
-
GC-C Dependent Pathway: In the proximal tubule, uroguanylin can bind to GC-C receptors, leading to increased cGMP production. This can inhibit the Na+/H+ exchanger (NHE3), thereby reducing sodium reabsorption.
-
GC-C Independent Pathway: Evidence from GC-C knockout mice, which still exhibit a natriuretic response to uroguanylin, points to a GC-C independent mechanism. This pathway is thought to involve a pertussis toxin-sensitive G-protein coupled receptor. In the cortical collecting duct, uroguanylin activates phospholipase A2, leading to the production of arachidonic acid, which in turn inhibits luminal potassium channels.
Quantitative Data
The following tables summarize the in vivo effects of uroguanylin on renal function and blood pressure.
Table 2.1: Dose-Response of Uroguanylin on Natriuresis and Diuresis in Wistar-Kyoto Rats
| Uroguanylin Infusion Rate (µg/kg per minute) | Urine Flow (µL/min) | Sodium Excretion (µmol/min) | Reference |
| 0 (Control) | ~20 | ~1.5 | |
| 0.5 | ~40 | ~4.0 | |
| 1.0 | ~60 | ~6.0 |
Table 2.2: Effects of Uroguanylin Knockout in Mice
| Parameter | Wild-Type Mice | Uroguanylin Knockout Mice | Reference |
| Mean Arterial Pressure | Normal | Increased | |
| Natriuretic Response to Oral NaCl Load | Normal | Impaired | |
| Jejunal Short-circuit current | Normal | Reduced |
Experimental Protocols
Measurement of cGMP Accumulation in T84 Cells
This protocol is adapted from a method used to assess the biological activity of uroguanylin.
Materials:
-
T84 human colon carcinoma cells
-
24-well culture plates
-
DMEM containing 50 mM HEPES (pH 7.4)
-
1-methyl-3-isobutylxanthine (IBMX)
-
Synthetic uroguanylin
-
3% perchloric acid
-
cGMP radioimmunoassay (RIA) kit
Procedure:
-
Culture T84 cells to confluence in 24-well plates.
-
Wash cell monolayers twice with 250 µl of DMEM/HEPES buffer.
-
Preincubate the cells at 37°C for 10 minutes with 250 µl of DMEM/HEPES containing 1 mM IBMX.
-
Add varying concentrations of synthetic uroguanylin (e.g., 0.1 nM to 10 µM) to the wells and incubate for 30 minutes at 37°C.
-
Aspirate the medium and terminate the reaction by adding 3% perchloric acid.
-
Quantify the intracellular cGMP levels using a cGMP RIA kit according to the manufacturer's instructions.
Uroguanylin Radioimmunoassay (RIA) in Plasma
This protocol provides a general framework for measuring uroguanylin levels in plasma, adapted from standard RIA procedures.
Materials:
-
Blood collection tubes with EDTA
-
Aprotinin
-
Buffer A (for plasma acidification)
-
C18 Sep-Pak columns
-
RIA buffer
-
Uroguanylin standard
-
¹²⁵I-labeled uroguanylin
-
Uroguanylin-specific primary antibody
-
Goat anti-rabbit secondary antibody (GAR)
-
Normal Rabbit Serum (NRS)
-
Gamma counter
Procedure:
-
Sample Collection and Preparation:
-
Collect blood in EDTA tubes.
-
Immediately add aprotinin to inhibit proteases.
-
Centrifuge at 1600 x g for 15 minutes at 4°C to separate plasma.
-
Store plasma at -70°C.
-
-
Peptide Extraction:
-
Acidify plasma with an equal volume of buffer A.
-
Centrifuge at 6,000-17,000 x g for 20 minutes at 4°C.
-
Apply the supernatant to a pre-activated C18 Sep-Pak column.
-
Wash the column and elute the peptide.
-
Lyophilize the eluate.
-
-
Radioimmunoassay:
-
Reconstitute the lyophilized sample in RIA buffer.
-
Prepare a standard curve with known concentrations of uroguanylin.
-
In RIA tubes, add the standard or sample, ¹²⁵I-labeled uroguanylin, and primary antibody.
-
Incubate overnight at 4°C.
-
Add GAR and NRS and incubate for 90 minutes at room temperature.
-
Add RIA buffer and centrifuge to pellet the antibody-bound fraction.
-
Decant the supernatant and measure the radioactivity of the pellet in a gamma counter.
-
Calculate the uroguanylin concentration in the samples by comparing with the standard curve.
-
Therapeutic Implications and Future Directions
The dual paracrine and endocrine functions of uroguanylin make its signaling pathway a promising target for drug development. Analogs of uroguanylin, such as linaclotide and plecanatide, are already in clinical use for the treatment of chronic idiopathic constipation and irritable bowel syndrome with constipation (IBS-C). These drugs mimic the paracrine effects of uroguanylin to increase intestinal fluid secretion and accelerate transit.
The endocrine role of uroguanylin in regulating blood pressure and natriuresis suggests its potential for treating hypertension and heart failure. Furthermore, emerging research indicates a role for the uroguanylin system in appetite regulation and metabolic syndrome, opening new avenues for therapeutic intervention in obesity.
Future research should focus on further elucidating the GC-C independent signaling pathways in the kidney and other tissues. A deeper understanding of the regulation of uroguanylin secretion and the processing of its prohormone will also be crucial for the development of targeted therapies. The development of agonists with tissue-specific effects could maximize therapeutic benefits while minimizing side effects.
Conclusion
Uroguanylin is a multifaceted peptide hormone with distinct and vital paracrine and endocrine functions. Its local action in the intestine is crucial for maintaining fluid and electrolyte balance, while its systemic effects, particularly on the kidney, are integral to the regulation of sodium homeostasis and blood pressure. The detailed understanding of its signaling pathways and physiological roles, as outlined in this guide, provides a solid foundation for ongoing research and the development of innovative therapies targeting the uroguanylin system.
Uroguanylin's Role in Gastrointestinal Motility: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Uroguanylin, an endogenous peptide hormone, plays a pivotal role in regulating gastrointestinal (GI) fluid and electrolyte balance, which in turn significantly influences GI motility. Acting through the guanylate cyclase-C (GC-C) receptor, uroguanylin initiates a signaling cascade that leads to increased intestinal fluid secretion and accelerated transit. This technical guide provides an in-depth exploration of uroguanylin's mechanism of action, its signaling pathways, and its effects on gastrointestinal motility. The document summarizes key quantitative data from preclinical and clinical studies, details relevant experimental protocols, and provides visual representations of the core concepts to support further research and drug development in this area.
Introduction
Gastrointestinal motility is a complex, coordinated process essential for the digestion and absorption of nutrients and the elimination of waste. Dysregulation of GI motility can lead to a variety of common and often debilitating conditions, including chronic idiopathic constipation (CIC) and irritable bowel syndrome with constipation (IBS-C). Uroguanylin, a 16-amino acid peptide primarily secreted by enteroendocrine cells of the small intestine, has emerged as a key regulator of intestinal function and a promising therapeutic target for motility disorders.[1]
This guide will delve into the molecular mechanisms by which uroguanylin modulates GI motility, with a focus on its interaction with the GC-C receptor and the subsequent downstream signaling events.
Uroguanylin's Mechanism of Action and Signaling Pathway
Uroguanylin exerts its physiological effects by binding to and activating the transmembrane receptor guanylate cyclase-C (GC-C), which is densely expressed on the apical membrane of intestinal epithelial cells.[2][3] This binding event triggers the intracellular conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[2][3] The accumulation of intracellular cGMP acts as a second messenger, initiating a cascade of downstream events that ultimately drive changes in ion and fluid transport, and consequently, GI motility.
The key steps in the uroguanylin signaling pathway are as follows:
-
Ligand Binding: Uroguanylin, present in the intestinal lumen, binds to the extracellular domain of the GC-C receptor. The binding affinity of uroguanylin to GC-C is pH-sensitive, with higher potency observed in the acidic environment of the proximal small intestine.[2][4]
-
GC-C Activation and cGMP Production: Ligand binding induces a conformational change in the GC-C receptor, activating its intracellular guanylate cyclase domain. This enzymatic activity catalyzes the conversion of GTP to cGMP, leading to an increase in intracellular cGMP concentrations.[2][3]
-
Activation of Protein Kinase G II (PKGII): The elevated levels of cGMP activate cGMP-dependent protein kinase II (PKGII).[2]
-
Phosphorylation of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR): Activated PKGII phosphorylates and opens the cystic fibrosis transmembrane conductance regulator (CFTR), an apical membrane chloride channel.[5] This results in the secretion of chloride ions (Cl-) into the intestinal lumen.
-
Inhibition of the Sodium-Hydrogen Exchanger 3 (NHE3): PKGII also inhibits the activity of the sodium-hydrogen exchanger 3 (NHE3), which is responsible for sodium absorption. This inhibition further contributes to the net movement of ions into the lumen.
-
Fluid Secretion and Increased Motility: The increased luminal concentration of Cl- and the inhibition of Na+ absorption create an osmotic gradient that draws water into the intestinal lumen. This increased fluid content softens the stool and increases intraluminal pressure, which in turn stimulates peristalsis and accelerates intestinal transit.[6]
dot
Uroguanylin signaling pathway in intestinal epithelial cells.
Quantitative Data on Uroguanylin's Effect on Gastrointestinal Motility
While direct quantitative data on the effects of endogenous uroguanylin on GI motility in preclinical models is limited, extensive clinical data from studies of its analog, plecanatide, provide strong evidence for the pro-motility effects of activating the uroguanylin pathway.
| Parameter | Agent | Model/Population | Dosage | Key Findings | Reference |
| Bowel Movement Frequency | Plecanatide | Adults with CIC | 3 mg and 6 mg once daily | - Significant increase in the number of complete spontaneous bowel movements (CSBMs) per week compared to placebo.[7] - Increase of approximately 1.1 CSBMs per week over placebo.[8] | [7][8] |
| Stool Consistency | Plecanatide | Adults with CIC | 3 mg and 6 mg once daily | - Significant improvement in stool consistency towards softer stools (as measured by the Bristol Stool Form Scale) compared to placebo.[7][8] | [7][8] |
| Intestinal Transit | Plecanatide | Animal models | N/A | - Accelerated intestinal transit.[6] | [6] |
| Intestinal Fluid Secretion | Uroguanylin | T84 human intestinal cells | 100 nM | - Potent stimulation of chloride secretion.[2] | [2] |
| cGMP Production | Uroguanylin | T84 human intestinal cells | 0.1 nM (at pH 5.0) | - Threshold stimulation of cGMP accumulation.[2] | [2] |
Experimental Protocols
Ussing Chamber Assay for Intestinal Ion Transport
This protocol is used to measure uroguanylin-induced ion transport across an intestinal epithelial monolayer.
Materials:
-
Ussing chamber system
-
Intestinal tissue (e.g., mouse jejunum) or cultured intestinal epithelial cells (e.g., T84 cells) grown on permeable supports
-
Krebs-Ringer bicarbonate buffer (KRB)
-
Uroguanylin solution
-
Voltage-clamp amplifier
-
Agar-salt bridges
-
Calomel electrodes
Procedure:
-
Prepare fresh KRB solution and oxygenate with 95% O2/5% CO2. Maintain at 37°C.
-
Carefully mount the intestinal tissue or cell monolayer in the Ussing chamber, separating the apical and basolateral compartments.
-
Fill both compartments with an equal volume of pre-warmed, oxygenated KRB.
-
Establish a stable baseline short-circuit current (Isc) by clamping the transepithelial voltage to 0 mV. The Isc is a measure of net ion transport.
-
Add uroguanylin to the apical chamber to achieve the desired final concentration.
-
Record the change in Isc over time. An increase in Isc indicates a net secretion of anions (primarily Cl- and HCO3-).
-
At the end of the experiment, forskolin can be added to confirm tissue viability and maximal secretory response.
dot
Workflow for Ussing chamber assay.
In Vivo Measurement of Gastrointestinal Transit Time in Mice
This protocol measures the effect of uroguanylin on the rate of passage of a non-absorbable marker through the GI tract.
Materials:
-
Mice
-
Uroguanylin solution or vehicle
-
Carmine red marker (5% in 0.5% methylcellulose)
-
Gavage needles
-
Individual cages with white paper lining
Procedure:
-
Fast mice for 12-16 hours with free access to water.
-
Administer uroguanylin or vehicle via oral gavage or intraperitoneal injection at a predetermined time before the marker.
-
Administer a fixed volume (e.g., 0.2 mL) of the carmine red marker via oral gavage.
-
Place each mouse in an individual cage with a white paper floor.
-
Record the time of marker administration.
-
Monitor the mice for the appearance of the first red fecal pellet.
-
Record the time of the first red fecal pellet expulsion.
-
The gastrointestinal transit time is the time elapsed between marker administration and the expulsion of the first red pellet.
-
To measure small intestinal transit, mice can be euthanized at a fixed time point after marker administration, and the distance traveled by the marker in the small intestine can be measured as a percentage of the total small intestine length.
dot
Workflow for in vivo GI transit time measurement.
In Vitro Intestinal Smooth Muscle Contractility Assay
This protocol assesses the direct effect of uroguanylin on the contractility of intestinal smooth muscle strips.
Materials:
-
Organ bath system with force-displacement transducers
-
Intestinal segment (e.g., mouse or rat ileum or colon)
-
Krebs-Henseleit solution
-
Uroguanylin solution
-
Carbogen gas (95% O2 / 5% CO2)
-
Surgical thread
Procedure:
-
Euthanize the animal and immediately excise a segment of the desired intestinal region.
-
Place the tissue in ice-cold, oxygenated Krebs-Henseleit solution.
-
Carefully dissect longitudinal or circular smooth muscle strips of appropriate dimensions (e.g., 10 mm long, 2 mm wide).
-
Suspend the muscle strip in an organ bath containing oxygenated Krebs-Henseleit solution maintained at 37°C.
-
Attach one end of the strip to a fixed hook and the other end to a force-displacement transducer.
-
Apply a resting tension (e.g., 1 g) and allow the tissue to equilibrate for at least 60 minutes, with regular changes of the buffer.
-
Record baseline spontaneous contractile activity.
-
Add uroguanylin to the organ bath in a cumulative or non-cumulative manner to generate a concentration-response curve.
-
Record the changes in contractile force and frequency.
-
Analyze the data to determine the effect of uroguanylin on smooth muscle contractility.
dot
Workflow for in vitro muscle strip contractility assay.
Conclusion and Future Directions
Uroguanylin is a critical endogenous regulator of gastrointestinal motility. Its mechanism of action, centered on the activation of the GC-C receptor and subsequent cGMP-mediated fluid secretion, provides a clear rationale for its pro-motility effects. The clinical success of uroguanylin analogs in treating chronic constipation validates this pathway as a key therapeutic target.
Future research should focus on further elucidating the nuanced roles of uroguanylin in different segments of the GI tract and its potential interactions with other signaling pathways involved in motility. A deeper understanding of the factors regulating uroguanylin expression and secretion could also unveil novel therapeutic strategies. For drug development professionals, the uroguanylin/GC-C axis remains a fertile ground for the discovery and optimization of novel secretagogues for the management of a range of gastrointestinal motility disorders.
References
- 1. The smooth muscle relaxant effect of hydrogen sulphide in vitro: evidence for a physiological role to control intestinal contractility - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regulation of intestinal uroguanylin/guanylin receptor-mediated responses by mucosal acidity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 4. Regulation of intestinal uroguanylin/guanylin receptor-mediated responses by mucosal acidity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cellular effects of guanylin and uroguanylin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Plecanatide (Trulance) for Chronic Idiopathic Constipation and Irritable Bowel Syndrome With Constipation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Randomized Phase III Clinical Trial of Plecanatide, a Uroguanylin Analog, in Patients With Chronic Idiopathic Constipation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Randomized clinical trial: efficacy and safety of plecanatide in the treatment of chronic idiopathic constipation - PMC [pmc.ncbi.nlm.nih.gov]
The Structural Biology of Uroguanylin: A Technical Guide for Researchers
Abstract
This technical guide provides a comprehensive overview of the structural biology of the peptide hormone uroguanylin. It is intended for researchers, scientists, and professionals in drug development who are interested in the molecular mechanisms of uroguanylin action. This document details the structure of uroguanylin and its precursor, its interaction with the receptor guanylate cyclase C (GC-C), and the subsequent signaling cascade. Detailed methodologies for key experiments, quantitative binding data, and visualizations of pathways and workflows are provided to facilitate a deeper understanding and further research in this area.
Introduction
Uroguanylin is a peptide hormone that plays a crucial role in regulating fluid and electrolyte homeostasis in the intestines and kidneys.[1][2] It belongs to the guanylin family of peptides, which also includes guanylin and the bacterial heat-stable enterotoxins (STs) that mimic the action of these endogenous ligands.[2][3] Uroguanylin exerts its physiological effects by binding to and activating the transmembrane receptor guanylate cyclase C (GC-C).[4][5] This activation leads to an increase in intracellular cyclic guanosine monophosphate (cGMP), which triggers a signaling cascade that ultimately results in the secretion of chloride and bicarbonate ions.[6][7]
Understanding the structural basis of uroguanylin's interaction with its receptor is paramount for the development of novel therapeutics targeting GC-C for gastrointestinal disorders such as chronic idiopathic constipation and irritable bowel syndrome with constipation (IBS-C).[6] This guide delves into the key structural features of uroguanylin, the quantitative aspects of its binding to GC-C, and the experimental techniques used to elucidate these details.
Uroguanylin and Prouroguanylin Structure
Uroguanylin is a small peptide, with the human form consisting of 16 amino acids.[5] A defining feature of its structure is the presence of two intramolecular disulfide bonds, which create a specific three-dimensional conformation essential for its biological activity.[8] Uroguanylin exists as two topological stereoisomers, designated as isomer A and isomer B. Only isomer A is biologically active and capable of stimulating GC-C.[9] The solution structure of both isomers has been determined using Nuclear Magnetic Resonance (NMR) spectroscopy, revealing that the active isomer A has a conformation similar to that of guanylin and the bacterial ST peptides.[9] The interconversion between the two isomers is a slow, pH-dependent process.[9]
Uroguanylin is synthesized as a larger precursor protein called prouroguanylin.[8][10] The propeptide region of prouroguanylin is crucial for the correct folding and formation of the disulfide bonds in the mature uroguanylin peptide.[8] Preliminary X-ray crystallographic studies have been conducted on human prouroguanylin, providing insights into its structure.[11][12]
Uroguanylin-GC-C Interaction and Signaling
The biological effects of uroguanylin are initiated by its binding to the extracellular domain of the GC-C receptor.[4] This binding event induces a conformational change in the receptor, which activates its intracellular guanylate cyclase domain. The activated enzyme then catalyzes the conversion of guanosine triphosphate (GTP) to cGMP.[7][13]
The binding of uroguanylin to GC-C is pH-sensitive, with a notably higher potency observed under acidic conditions (pH 5.0) compared to alkaline conditions (pH 8.0).[3][14] This pH dependency is attributed to the N-terminal acidic amino acid residues of uroguanylin.[14]
The elevation of intracellular cGMP concentration triggers a downstream signaling cascade. cGMP primarily activates cGMP-dependent protein kinase II (PKGII).[13] Additionally, cGMP can inhibit phosphodiesterase III (PDE III), leading to an increase in cyclic adenosine monophosphate (cAMP) levels and the subsequent activation of cAMP-dependent protein kinase (PKA).[15] Both PKGII and PKA then phosphorylate the cystic fibrosis transmembrane conductance regulator (CFTR), a chloride ion channel, leading to its opening and the secretion of chloride and bicarbonate ions into the intestinal lumen.[6][13]
Quantitative Data
The interaction between uroguanylin and its receptor, GC-C, has been quantified using various biophysical and biochemical assays. The following tables summarize the key quantitative data available in the literature.
Table 1: Binding Affinities of GC-C Ligands
| Ligand | Receptor | Method | Kd (nM) | Reference |
| Uroguanylin | Human GC-C | Radioligand Binding | ~ 1 | [4] |
| Guanylin | Human GC-C | Radioligand Binding | ~ 10 | [4] |
| Heat-Stable Enterotoxin (ST) | Human GC-C | Radioligand Binding | ~ 0.1 | [4] |
Table 2: pH Dependence of Uroguanylin and Guanylin Activity
| Ligand | Condition | Effect | Reference |
| Uroguanylin | Acidic pH (5.0) vs. Alkaline pH (8.0) | 10-fold increase in binding affinity | [14] |
| Uroguanylin | Acidic pH (5.0) vs. Alkaline pH (8.0) | 100-fold more potent than guanylin at pH 5.0 | [3][14] |
| Guanylin | Acidic pH (5.0) vs. Alkaline pH (8.0) | 100-fold reduction in binding affinity | [14] |
| Guanylin | Alkaline pH (8.0) vs. Acidic pH (5.0) | More potent than uroguanylin at pH 8.0 | [3] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the structural biology of uroguanylin.
cGMP Accumulation Assay in T84 Cells
This assay measures the biological activity of uroguanylin by quantifying the production of intracellular cGMP in the human colon carcinoma cell line T84, which endogenously expresses GC-C.
References
- 1. giffordbioscience.com [giffordbioscience.com]
- 2. researchgate.net [researchgate.net]
- 3. A surface plasmon resonance-based method for monitoring interactions between G protein-coupled receptors and interacting proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. Regulation of intestinal uroguanylin/guanylin receptor-mediated responses by mucosal acidity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Uroguanylin increases Ca2+ concentration in astrocytes via guanylate cyclase C-independent signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. files.core.ac.uk [files.core.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. bionmr.unl.edu [bionmr.unl.edu]
- 12. Uroguanylin: structure and activity of a second endogenous peptide that stimulates intestinal guanylate cyclase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Whole-cell radioligand saturation binding [protocols.io]
- 14. DSpace [diposit.ub.edu]
- 15. Therapeutically targeting guanylate cyclase-C: computational modeling of plecanatide, a uroguanylin analog - PubMed [pubmed.ncbi.nlm.nih.gov]
Physiological Concentrations of Uroguanylin in Human Plasma: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physiological concentrations of uroguanylin in human plasma. It is designed to be a core resource for researchers, scientists, and professionals involved in drug development who are interested in the physiological and pathophysiological roles of uroguanylin. This document summarizes quantitative data, details experimental methodologies for its measurement, and illustrates its key signaling pathway.
Core Data: Plasma Uroguanylin Concentrations
Uroguanylin circulates in human plasma in both bioactive and inactive forms. The concentrations of these forms have been quantified in healthy individuals, providing a baseline for physiological levels.
| Form of Uroguanylin | Concentration (fmol/ml) | Subject Group | Analytical Method | Reference |
| Bioactive Uroguanylin | 5.0 ± 0.3 (mean ± SE) | Normal individuals | Radioimmunoassay (RIA) | [1] |
| Inactive Uroguanylin | 1.6 ± 0.1 (mean ± SE) | Normal individuals | Radioimmunoassay (RIA) | [1] |
| Immunoreactive Guanylin | 32.3 ± 4.8 (mean ± SE) | Normal individuals | Radioimmunoassay (RIA) | [2] |
| Immunoreactive Guanylin | 31.2 ± 3.0 (mean ± SE) | Normal individuals | Radioimmunoassay (RIA) | [3] |
| Immunoreactive Guanylin* | 42 ± 3 (mean ± SE) | Healthy subjects | Radioimmunoassay (RIA) | [4] |
Note: Guanylin is a related peptide that also acts on the same receptor as uroguanylin. Its levels are often measured in similar contexts.
Uroguanylin Signaling Pathway
Uroguanylin exerts its physiological effects by binding to and activating the guanylate cyclase-C (GC-C) receptor, which is predominantly expressed on the apical membrane of intestinal epithelial cells. This interaction triggers a signaling cascade that plays a crucial role in regulating intestinal fluid and electrolyte homeostasis.[5][6]
Uroguanylin signaling pathway in an intestinal epithelial cell.
Experimental Protocols for Uroguanylin Quantification
The accurate measurement of uroguanylin concentrations in plasma is critical for research and clinical applications. The two primary methods employed are Radioimmunoassay (RIA) and Enzyme-Linked Immunosorbent Assay (ELISA).
Radioimmunoassay (RIA)
RIA is a highly sensitive technique used to quantify antigens by employing a competitive binding principle.
Workflow for Uroguanylin RIA:
General workflow for a competitive Radioimmunoassay (RIA) to measure plasma uroguanylin.
Detailed Methodological Steps for RIA:
A typical RIA protocol for uroguanylin involves the following key steps:
-
Sample Preparation: Blood samples are collected in tubes containing EDTA and aprotinin to prevent peptide degradation. Plasma is separated by centrifugation and stored at -80°C.
-
Peptide Extraction: Uroguanylin is extracted from the plasma, often using solid-phase extraction with C-18 Sep-Pak columns. The columns are washed, and the peptides are eluted with a solvent like 60% acetonitrile in 1% trifluoroacetic acid. The eluate is then lyophilized.
-
Assay Procedure: The lyophilized extract is reconstituted in RIA buffer. The assay is based on the competition between unlabeled uroguanylin (in the sample or standards) and a fixed amount of radiolabeled uroguanylin (e.g., ¹²⁵I-uroguanylin) for binding to a limited amount of a specific anti-uroguanylin antibody.
-
Incubation: The mixture of sample/standard, radiolabeled uroguanylin, and antibody is incubated for a specified period (e.g., 16-24 hours at 4°C) to reach binding equilibrium.
-
Separation of Bound and Free Antigen: After incubation, the antibody-bound uroguanylin is separated from the free (unbound) uroguanylin. This can be achieved by adding a second antibody (e.g., goat anti-rabbit IgG) and a precipitating reagent, followed by centrifugation.
-
Measurement of Radioactivity: The radioactivity of the pellet (containing the antibody-bound fraction) is measured using a gamma counter.
-
Standard Curve and Calculation: A standard curve is generated by plotting the percentage of bound radiolabeled uroguanylin against known concentrations of unlabeled uroguanylin standards. The concentration of uroguanylin in the unknown samples is then determined by interpolating their measured radioactivity from this standard curve.[7][8][9]
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is another common immunoassay technique that utilizes an enzyme-linked antibody and a substrate to generate a measurable color change.
Workflow for Uroguanylin ELISA (Sandwich Method):
General workflow for a sandwich ELISA to measure plasma uroguanylin.
Detailed Methodological Steps for ELISA:
Commercially available ELISA kits provide a standardized protocol for uroguanylin measurement. A typical sandwich ELISA protocol includes:
-
Sample and Standard Preparation: Plasma samples are collected as described for RIA. Samples and a series of uroguanylin standards of known concentrations are prepared.
-
Coating and Incubation: The wells of a microplate are pre-coated with a capture antibody specific for uroguanylin. The samples and standards are added to the wells and incubated, allowing the uroguanylin to bind to the immobilized antibody.
-
Washing: The wells are washed to remove any unbound components.
-
Addition of Detection Antibody: A biotinylated detection antibody, which also recognizes uroguanylin, is added to the wells. This antibody binds to a different epitope on the captured uroguanylin, forming a "sandwich".
-
Incubation and Washing: After another incubation period, the wells are washed to remove any unbound detection antibody.
-
Addition of Enzyme Conjugate: An enzyme conjugate, such as horseradish peroxidase (HRP) conjugated to avidin or streptavidin, is added. This binds to the biotin on the detection antibody.
-
Incubation and Washing: The plate is incubated and then washed thoroughly to remove any unbound enzyme conjugate.
-
Substrate Reaction: A chromogenic substrate, such as TMB (3,3’,5,5’-Tetramethylbenzidine), is added to the wells. The HRP enzyme catalyzes a reaction that produces a colored product.
-
Stopping the Reaction: A stop solution (e.g., dilute sulfuric acid) is added to terminate the reaction and stabilize the color.
-
Measurement and Analysis: The absorbance of the colored product is measured using a microplate reader at a specific wavelength (e.g., 450 nm). A standard curve is constructed by plotting the absorbance values of the standards against their concentrations. The concentration of uroguanylin in the samples is then calculated from this curve.[10]
References
- 1. Identification of biologically active and inactive human uroguanylins in plasma and urine and their increases in renal insufficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Increased plasma guanylin levels in patients with impaired renal function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of 10-kDa proguanylin as a major guanylin molecule in human intestine and plasma and its increase in renal insufficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Radioimmunoassay for circulating human guanylin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Guanylin and related peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. phoenixbiotech.net [phoenixbiotech.net]
- 8. Radioimmunoassay (RIA) Protocol & Troubleshooting Guide for Researchers - Creative Biolabs [creativebiolabs.net]
- 9. medicallabnotes.com [medicallabnotes.com]
- 10. Human Uroguanylin ELISA Kit (A6226) [antibodies.com]
An In-depth Technical Guide on Uroguanylin and its Link to Cardiovascular Homeostasis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Uroguanylin is a peptide hormone belonging to the guanylin family of peptides, which are endogenous ligands for the guanylate cyclase-C (GC-C) receptor.[1][2] While its role in regulating intestinal fluid and electrolyte balance is well-established, a growing body of evidence highlights its crucial involvement in cardiovascular homeostasis, particularly in blood pressure regulation and sodium balance.[1][3][4] This technical guide provides a comprehensive overview of the core mechanisms, quantitative data, and experimental methodologies related to uroguanylin's cardiovascular functions.
The Uroguanylin Signaling Pathway in Cardiovascular Homeostasis
Uroguanylin exerts its effects by binding to and activating GC-C, a transmembrane receptor.[2][5] This activation catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP), a key second messenger.[1][2] Elevated intracellular cGMP levels then activate cGMP-dependent protein kinases (PKG), modulate ion channels, and influence phosphodiesterases (PDEs), leading to various physiological responses.[6][7] In the cardiovascular system, this pathway is implicated in natriuresis (urinary sodium excretion), diuresis (urine production), and potentially vasodilation, collectively contributing to the regulation of blood pressure.[8][9]
While GC-C is the primary receptor, some studies suggest the existence of alternative, GC-C-independent signaling pathways for uroguanylin in the kidney, potentially involving G-protein coupled receptors.[9][10] This is supported by findings that uroguanylin can still induce natriuresis in mice lacking the GC-C receptor.[11][12]
References
- 1. A novel role for uroguanylin in the regulation of sodium balance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Salt and water homeostasis: uroguanylin is a circulating peptide hormone with natriuretic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Uroguanylin knockout mice have increased blood pressure and impaired natriuretic response to enteral NaCl load - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. JCI - Uroguanylin knockout mice have increased blood pressure and impaired natriuretic response to enteral NaCl load [jci.org]
- 5. Signal transduction pathways via guanylin and uroguanylin in stomach and intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scientificarchives.com [scientificarchives.com]
- 7. researchgate.net [researchgate.net]
- 8. ahajournals.org [ahajournals.org]
- 9. Cellular effects of guanylin and uroguanylin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Current understanding of guanylin peptides actions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Activation of a novel natriuretic endocrine system in humans with heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Renal effects of uroguanylin and guanylin in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
The Tumor-Suppressing Actions of Uroguanylin in the Gut: A Technical Guide for Researchers
Abstract
Uroguanylin, a peptide hormone primarily secreted in the gastrointestinal tract, is emerging as a critical endogenous tumor suppressor in the gut. Acting through its receptor, guanylate cyclase C (GUCY2C), uroguanylin activates a signaling cascade that regulates key cellular processes, including proliferation, apoptosis, and maintenance of genomic integrity. A significant body of evidence indicates that the downregulation of uroguanylin expression is a frequent and early event in the pathogenesis of colorectal cancer (CRC). This technical guide provides an in-depth overview of the tumor-suppressing actions of uroguanylin, detailing the underlying molecular mechanisms, summarizing key quantitative data from preclinical studies, and providing detailed experimental protocols for researchers in the field of oncology and drug development.
Introduction: The Uroguanylin/GUCY2C Signaling Axis
Uroguanylin and its sister peptide, guanylin, are endogenous ligands for the transmembrane receptor GUCY2C, which is predominantly expressed on the apical surface of intestinal epithelial cells.[1][2] The binding of uroguanylin to GUCY2C triggers the intracellular conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[3][4] This increase in intracellular cGMP concentration activates a cascade of downstream signaling events, primarily through the activation of cGMP-dependent protein kinase II (PKGII).[5] This signaling pathway plays a crucial role in maintaining intestinal homeostasis by regulating ion and fluid transport, and as emerging research highlights, by controlling cell proliferation and survival.[1][6]
In the context of colorectal carcinogenesis, the uroguanylin/GUCY2C signaling axis is considered a critical tumor suppressor pathway.[7][8] Notably, the expression of uroguanylin and guanylin is frequently and significantly reduced or lost in colorectal adenomas and adenocarcinomas.[9][10] However, the GUCY2C receptor itself often remains expressed in these tumors, presenting a unique therapeutic opportunity for ligand-based replacement therapies.[9]
Uroguanylin's Role as a Tumor Suppressor
The tumor-suppressive functions of uroguanylin are multifaceted, primarily revolving around the induction of apoptosis and the inhibition of cell proliferation in intestinal epithelial cells.
Induction of Apoptosis
Activation of the GUCY2C receptor by uroguanylin has been demonstrated to induce programmed cell death (apoptosis) in colon cancer cells.[9][11] This pro-apoptotic effect is mediated by the downstream signaling cascade initiated by cGMP. The precise mechanisms are still under investigation but are thought to involve the modulation of key apoptotic regulators. In vitro studies have shown that treatment of human colon adenocarcinoma cell lines, such as T84 and Caco-2, with uroguanylin leads to a significant increase in apoptosis.[11]
Inhibition of Cell Proliferation
Beyond inducing apoptosis, uroguanylin signaling also exerts a cytostatic effect, inhibiting the proliferation of colon cancer cells.[9] This is achieved by delaying the progression of the cell cycle, thereby preventing uncontrolled cell division.[12] The antiproliferative effects of uroguanylin have been observed in multiple preclinical models.
In Vivo Evidence: The ApcMin/+ Mouse Model
The ApcMin/+ mouse is a widely used animal model for studying intestinal tumorigenesis, as these mice spontaneously develop intestinal polyps due to a mutation in the Apc gene. Studies utilizing this model have provided compelling in vivo evidence for the tumor-suppressive effects of uroguanylin. Oral administration of uroguanylin to ApcMin/+ mice has been shown to significantly reduce the number of intestinal polyps.[9][11]
Quantitative Data Summary
The following tables summarize key quantitative findings from preclinical studies investigating the tumor-suppressive effects of uroguanylin.
Table 1: In Vivo Efficacy of Uroguanylin in the ApcMin/+ Mouse Model
| Treatment Group | Mean Number of Polyps | Percent Reduction | Reference |
| Control | 100 (normalized) | - | [9][11] |
| Uroguanylin | ~50 | ~50% | [9][11] |
Table 2: In Vitro Effects of Uroguanylin on Human Colon Cancer Cell Lines
| Cell Line | Treatment | Effect | Magnitude of Effect | Reference |
| T84 | Uroguanylin | Apoptosis Induction | Significant increase in apoptotic cells | [11] |
| Caco-2 | Uroguanylin | Apoptosis Induction | Approximately 25% of cells undergo apoptosis | [11] |
| T84 | Uroguanylin | Inhibition of Proliferation | Significant inhibition of cell proliferation | [9] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of uroguanylin's tumor-suppressing actions.
In Vivo Uroguanylin Treatment in ApcMin/+ Mice
-
Animal Model: C57BL/6J-ApcMin/+ mice.
-
Treatment: Human uroguanylin is administered orally. The peptide is dissolved in the drinking water.
-
Dosage: A typical dose is 50 µ g/mouse/day .
-
Duration: Treatment is typically carried out for several weeks, for example, from 4 to 11 weeks of age.
-
Polyp Quantification: At the end of the treatment period, mice are euthanized, and the entire intestine is removed. The intestine is opened longitudinally, washed with phosphate-buffered saline (PBS), and the number and size of polyps are quantified under a dissecting microscope.
Cell Culture
-
Cell Lines: T84 (ATCC CCL-248) and Caco-2 (ATCC HTB-37) human colon adenocarcinoma cell lines.
-
Culture Medium: A 1:1 mixture of Dulbecco's Modified Eagle's Medium (DMEM) and Ham's F-12 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.
Apoptosis Assays
-
Cell Treatment: T84 cells are seeded in 6-well plates and grown to approximately 80% confluency. Cells are then treated with uroguanylin (e.g., 1 µM) for various time points (e.g., 2, 4, 6, and 24 hours).
-
DNA Extraction: After treatment, both floating and attached cells are collected. Genomic DNA is extracted using a commercially available DNA isolation kit.
-
Agarose Gel Electrophoresis: The extracted DNA is resolved on a 1.5% agarose gel containing ethidium bromide.
-
Visualization: DNA fragmentation, a hallmark of apoptosis, is visualized as a characteristic "ladder" pattern under UV illumination.
-
Cell Preparation: Caco-2 cells are grown on glass coverslips and treated with uroguanylin (e.g., 1 µM) for 24 hours.
-
Fixation and Permeabilization: Cells are fixed with 4% paraformaldehyde in PBS for 25 minutes at 4°C, followed by permeabilization with 0.2% Triton X-100 in PBS for 5 minutes.
-
TUNEL Staining: The TUNEL assay is performed using a commercially available kit according to the manufacturer's instructions. This typically involves incubating the cells with a mixture of terminal deoxynucleotidyl transferase (TdT) and fluorescein-labeled dUTP.
-
Microscopy: Apoptotic cells, which have fragmented DNA, will incorporate the labeled dUTP and can be visualized by fluorescence microscopy. The percentage of apoptotic cells is determined by counting the number of TUNEL-positive cells relative to the total number of cells (e.g., stained with DAPI).
Cell Proliferation Assay ([3H]-Thymidine Incorporation)
-
Cell Seeding: T84 cells are seeded in 96-well plates at a density of 1 x 10^4 cells per well and allowed to attach overnight.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of uroguanylin.
-
[3H]-Thymidine Labeling: After 24 hours of treatment, 1 µCi of [3H]-thymidine is added to each well, and the cells are incubated for an additional 4 hours.
-
Harvesting and Scintillation Counting: The cells are harvested onto glass fiber filters, and the incorporated radioactivity is measured using a liquid scintillation counter. A decrease in [3H]-thymidine incorporation indicates an inhibition of cell proliferation.
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway and a typical experimental workflow in the study of uroguanylin.
Caption: Uroguanylin Signaling Pathway.
Caption: Experimental Workflow for Investigating Uroguanylin.
Conclusion and Future Directions
The evidence strongly supports the role of uroguanylin as an endogenous tumor suppressor in the gut. Its ability to induce apoptosis and inhibit the proliferation of colon cancer cells, coupled with the frequent loss of its expression in colorectal tumors, underscores the potential of the uroguanylin/GUCY2C signaling axis as a target for CRC prevention and therapy. Future research should focus on further elucidating the downstream effectors of the cGMP signaling pathway and on the development of stable, orally active GUCY2C agonists for clinical use. The restoration of this critical signaling pathway holds significant promise for the management of colorectal cancer.
References
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. scientificarchives.com [scientificarchives.com]
- 4. Uroguanylin and guanylin peptides: pharmacology and experimental therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Guanylate Cyclase C—cGMP Signaling Axis Opposes Intestinal Epithelial Injury and Neoplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]
- 9. Guanylyl Cyclase 2C (GUCY2C) in Gastrointestinal Cancers: Recent Innovations and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A uroguanylin-GUCY2C endocrine axis regulates feeding in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Signaling pathways for guanylin and uroguanylin in the digestive, renal, central nervous, reproductive, and lymphoid systems - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Human Uroguanylin ELISA Kit (Serum Samples)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Uroguanylin is a peptide hormone that plays a crucial role in regulating fluid and electrolyte balance in the intestines and kidneys.[1][2][3][4][5] It is an endogenous ligand for the guanylate cyclase C (GC-C) receptor, and its activation triggers a signaling cascade involving cyclic guanosine monophosphate (cGMP).[1][2][3][4][5] Dysregulation of the uroguanylin system has been implicated in various gastrointestinal and renal disorders, making it a significant area of research and a potential target for therapeutic intervention.
These application notes provide a detailed protocol and performance characteristics for the quantitative determination of human uroguanylin in serum samples using a sandwich enzyme-linked immunosorbent assay (ELISA) kit.
Assay Principle
The human uroguanylin ELISA kit is a sandwich immunoassay. An antibody specific for uroguanylin is pre-coated onto the wells of a microplate.[6] When standards and samples are added to the wells, the uroguanylin present binds to the immobilized antibody. A biotin-conjugated anti-human uroguanylin antibody is then added, which binds to the captured uroguanylin. Following a wash step, avidin conjugated to Horseradish Peroxidase (HRP) is added, which binds to the biotin. After another wash, a TMB substrate solution is added, and the HRP enzyme catalyzes a color change. The intensity of the color is directly proportional to the concentration of uroguanylin in the sample. The reaction is stopped by the addition of an acid, and the absorbance is measured at 450 nm.[6][7]
Performance Characteristics
The following tables summarize the typical performance characteristics of a human uroguanylin ELISA kit. Please note that these values are for guidance only, and users should refer to the specific kit's manual for lot-specific data.
Table 1: Assay Performance
| Parameter | Value |
| Assay Type | Sandwich ELISA (quantitative) |
| Sample Type | Serum, Plasma, Tissue Homogenates |
| Detection Range | 15.6 - 1000 pg/mL[6][8][9] |
| Sensitivity | 6.2 pg/mL[6][8][9] |
| Specificity | High specificity for human uroguanylin with no significant cross-reactivity with analogues.[7] |
Table 2: Assay Precision
| Parameter | Coefficient of Variation (CV%) |
| Intra-assay Precision | < 10%[6] |
| Inter-assay Precision | < 12%[6] |
Experimental Protocols
Serum Sample Collection and Preparation
Proper sample collection and preparation are critical for accurate results.
-
Collection: Collect whole blood in a serum separator tube (SST).
-
Clotting: Allow the blood to clot for 30 minutes at room temperature.[10][11]
-
Centrifugation: Centrifuge the clotted blood at 1000 x g for 15 minutes.[12]
-
Aliquoting: Carefully remove the serum and aliquot it into clean tubes.
-
Storage: Assay the serum immediately or store the aliquots at -20°C or -80°C for later use. Avoid repeated freeze-thaw cycles.[10][12]
Reagent Preparation
-
Bring all reagents and samples to room temperature before use.
-
Standards: Reconstitute the lyophilized standard with the provided standard diluent to create a stock solution. Prepare a dilution series of the standard as per the kit's instructions. A typical 7-point standard curve might range from 1000 pg/mL down to 15.625 pg/mL, with a blank at 0 pg/mL.[13]
-
Wash Buffer: If provided as a concentrate, dilute the wash buffer to a 1x working solution with deionized or distilled water.[13]
Assay Procedure
-
Add Standards and Samples: Pipette 100 µL of each standard, blank, and serum sample into the appropriate wells of the pre-coated microplate.
-
Incubation: Cover the plate and incubate for 90 minutes at 37°C.[13]
-
Aspiration: Aspirate the liquid from each well.
-
Add Detection Antibody: Add 100 µL of the biotin-conjugated anti-uroguanylin antibody (Detection Solution A) to each well.
-
Incubation: Cover the plate and incubate for 45 minutes at 37°C.[13]
-
Wash: Aspirate the liquid from each well and wash each well three times with 300 µL of 1x Wash Buffer. Ensure complete removal of the wash buffer after the final wash by inverting the plate and tapping it on absorbent paper.
-
Add Avidin-HRP Conjugate: Add 100 µL of Avidin-HRP conjugate (Detection Solution B) to each well.
-
Incubation: Cover the plate and incubate for 45 minutes at 37°C.[13]
-
Wash: Aspirate the liquid and wash each well five times with 1x Wash Buffer as described previously.
-
Add Substrate: Add 90 µL of TMB Substrate to each well.
-
Incubation: Incubate the plate in the dark at 37°C for 15-25 minutes. Monitor the color development.
-
Stop Reaction: Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.
-
Read Absorbance: Read the absorbance of each well at 450 nm immediately using a microplate reader.
Data Analysis
-
Standard Curve: Generate a standard curve by plotting the mean absorbance for each standard concentration on the y-axis against the corresponding concentration on the x-axis. A four-parameter logistic (4-PL) curve fit is recommended.
-
Sample Concentration: Determine the concentration of uroguanylin in the serum samples by interpolating their mean absorbance values from the standard curve.
-
Dilution Factor: If the samples were diluted, multiply the interpolated concentration by the dilution factor to obtain the final concentration.
Uroguanylin Signaling Pathway
Uroguanylin primarily signals through the guanylate cyclase C (GC-C) receptor, leading to an increase in intracellular cGMP. This pathway is well-established in the intestine and is also believed to be a key mechanism in the kidney. However, evidence also suggests the existence of GC-C independent signaling pathways for uroguanylin in the kidney.[2][3][4]
Intestinal Signaling Pathway
In intestinal epithelial cells, the binding of uroguanylin to GC-C on the apical membrane activates the intracellular guanylate cyclase domain.[14][15] This leads to the conversion of GTP to cGMP. Elevated cGMP levels then activate cGMP-dependent protein kinase II (PKGII), which in turn phosphorylates and activates the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel.[14] This results in increased chloride and bicarbonate secretion into the intestinal lumen. cGMP can also inhibit the sodium-hydrogen exchanger NHE3, reducing sodium absorption.[16]
Caption: Uroguanylin Intestinal Signaling Pathway.
Experimental Workflow
The following diagram outlines the major steps in the human uroguanylin ELISA protocol.
Caption: Human Uroguanylin ELISA Workflow.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Renal effects of uroguanylin and guanylin in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cellular effects of guanylin and uroguanylin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanisms of actions of guanylin peptides in the kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
- 6. Human Uroguanylin ELISA Kit (A6226) [antibodies.com]
- 7. mybiosource.com [mybiosource.com]
- 8. biocompare.com [biocompare.com]
- 9. Novus Biologicals Human Uroguanylin ELISA Kit (Colorimetric) 1 Kit | Buy Online | Novus Biologicals™ | Fisher Scientific [fishersci.be]
- 10. bosterbio.com [bosterbio.com]
- 11. docs.abcam.com [docs.abcam.com]
- 12. fn-test.com [fn-test.com]
- 13. resources.novusbio.com [resources.novusbio.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Receptor Guanylyl Cyclase C and Cyclic GMP in Health and Disease: Perspectives and Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantitative Measurement of Uroguanylin in Biological Fluids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Uroguanylin is a 16-amino acid peptide hormone primarily secreted by enterochromaffin cells in the duodenum and proximal small intestine. It plays a crucial role in regulating electrolyte and water balance in the intestines and kidneys.[1] Uroguanylin, along with its related peptide guanylin, acts as an endogenous ligand for the guanylate cyclase C (GC-C) receptor.[2][3] Activation of GC-C leads to an increase in intracellular cyclic guanosine monophosphate (cGMP), which in turn modulates ion transport, particularly chloride and bicarbonate secretion, across epithelial membranes.[3][4]
The quantitative measurement of uroguanylin in biological fluids such as plasma, urine, and tissue homogenates is essential for understanding its physiological and pathophysiological roles. Altered levels of uroguanylin have been associated with various conditions, including renal diseases, congestive heart failure, and obesity.[5][6][7] Therefore, accurate and reliable quantification of uroguanylin is a critical tool for researchers in drug development and clinical diagnostics. This document provides detailed protocols for the two most common methods for uroguanylin quantification: Enzyme-Linked Immunosorbent Assay (ELISA) and Radioimmunoassay (RIA).
Uroguanylin Signaling Pathway
Uroguanylin exerts its physiological effects by activating a specific signaling cascade. Upon binding to its receptor, guanylate cyclase C (GC-C), on the apical membrane of intestinal and renal epithelial cells, it initiates a series of intracellular events. This pathway is pivotal for the regulation of fluid and electrolyte homeostasis.[2][3][8]
Caption: Uroguanylin signaling pathway.
Experimental Protocols
Accurate quantification of uroguanylin is achievable through sensitive immunoassays. The choice of method often depends on the required sensitivity, sample throughput, and laboratory equipment availability.
General Experimental Workflow
The general workflow for quantifying uroguanylin in biological samples involves several key steps, from sample collection to data analysis. Proper handling and storage of samples are crucial to ensure the integrity of the peptide.
Caption: General workflow for uroguanylin quantification.
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a widely used method for quantifying proteins in biological fluids due to its high sensitivity, specificity, and amenability to high-throughput screening.[9] Commercially available ELISA kits for human uroguanylin are readily accessible.[10][11][12][13] The following is a generalized protocol for a sandwich ELISA.
Materials:
-
Microplate pre-coated with anti-uroguanylin antibody
-
Uroguanylin standards
-
Biological samples (plasma, urine, tissue homogenates)
-
Biotinylated detection antibody specific for uroguanylin
-
Avidin-HRP (Horseradish Peroxidase) conjugate
-
Wash buffer
-
TMB (3,3’,5,5’-Tetramethylbenzidine) substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
Microplate reader
Protocol:
-
Preparation: Bring all reagents and samples to room temperature. Prepare serial dilutions of the uroguanylin standard to generate a standard curve.
-
Sample Addition: Add 100 µL of standards and samples to the appropriate wells of the pre-coated microplate.
-
Incubation: Cover the plate and incubate for 2 hours at 37°C.[10]
-
Washing: Aspirate the liquid from each well and wash the plate three to five times with wash buffer.[10]
-
Detection Antibody Addition: Add 100 µL of biotinylated detection antibody to each well.
-
Incubation: Cover the plate and incubate for 1 hour at 37°C.[10]
-
Washing: Repeat the washing step as described in step 4.
-
Avidin-HRP Addition: Add 100 µL of Avidin-HRP conjugate to each well.
-
Incubation: Cover the plate and incubate for 1 hour at 37°C.
-
Washing: Repeat the washing step as described in step 4.
-
Substrate Reaction: Add 90 µL of TMB substrate to each well. Incubate in the dark at 37°C for 15-30 minutes.[10]
-
Stop Reaction: Add 50 µL of stop solution to each well. The color will change from blue to yellow.
-
Absorbance Measurement: Read the optical density (OD) at 450 nm using a microplate reader within 30 minutes of adding the stop solution.
-
Data Analysis: Generate a standard curve by plotting the mean OD for each standard concentration versus the known concentration. Use the standard curve to determine the uroguanylin concentration in the samples.
Radioimmunoassay (RIA)
RIA is another highly sensitive and specific technique for quantifying uroguanylin.[14][15] This method is based on the principle of competitive binding between a radiolabeled uroguanylin ('hot' tracer) and unlabeled uroguanylin (from the sample or standard) for a limited number of specific antibody binding sites.[16][17]
Materials:
-
Specific anti-uroguanylin antibody
-
Radiolabeled uroguanylin (e.g., with ¹²⁵I)
-
Uroguanylin standards
-
Biological samples
-
Precipitating reagent (e.g., secondary antibody or polyethylene glycol)
-
Assay buffer
-
Gamma counter
Protocol:
-
Preparation: Prepare serial dilutions of the uroguanylin standard in assay buffer.
-
Assay Setup: In duplicate tubes, add the assay buffer, standard or sample, radiolabeled uroguanylin, and the specific antibody. A set of tubes for total counts (only radiolabeled uroguanylin and buffer) and non-specific binding (NSB; radiolabeled uroguanylin, buffer, and precipitating reagent without the primary antibody) should also be prepared.
-
Incubation: Vortex all tubes and incubate overnight (16-24 hours) at 4°C to allow for competitive binding to reach equilibrium.[16]
-
Precipitation: Add cold precipitating reagent to all tubes except the total counts tubes to separate the antibody-bound uroguanylin from the free uroguanylin.
-
Centrifugation: Incubate the tubes as required by the precipitating reagent protocol, then centrifuge to pellet the antibody-bound complex.
-
Separation: Decant the supernatant containing the free radiolabeled uroguanylin.
-
Radioactivity Measurement: Measure the radioactivity of the pellets (bound fraction) in a gamma counter.
-
Data Analysis: Calculate the percentage of bound radiolabeled uroguanylin for each standard and sample. Generate a standard curve by plotting the percentage of bound radioactivity against the known concentrations of the standards. Determine the uroguanylin concentration in the samples by interpolating their percentage of bound radioactivity on the standard curve. The concentration of unlabeled antigen is inversely proportional to the amount of radioactivity measured in the pellet.[17]
Quantitative Data
The concentration of uroguanylin in biological fluids can vary depending on the physiological state of the individual. The following tables summarize reported uroguanylin levels in human plasma and urine.
Table 1: Uroguanylin Concentrations in Human Plasma
| Condition | Uroguanylin Concentration | Notes | Reference |
| Normal Individuals | 5.0 ± 0.3 fmol/mL (bioactive) | ||
| Normal Individuals | 1.6 ± 0.1 fmol/mL (inactive) | ||
| Chronic Renal Failure | Increased | The precursor form, prouroguanylin, is the major molecule in plasma of CRF patients. | |
| Diet-Induced Obese Mice | Increased | Compared to lean mice. | [7] |
| Fasting (48h in mice) | Significantly reduced | Reverted after refeeding. | [7] |
Table 2: Uroguanylin Concentrations in Human Urine
| Condition | Uroguanylin Excretion/Concentration | Notes | Reference |
| Normal (High-salt diet) | 137.8 ± 14.4 pmol/day | 10 g/day salt intake. | [5] |
| Normal (Low-salt diet) | 95.1 ± 16.3 pmol/day | 7 g/day salt intake. | [5] |
| Congestive Heart Failure | 70-fold increase in bioactivity | Compared to healthy individuals. | [6] |
| Renal Impairment | Increased precursor content | The proportion of the 10 kDa precursor increases with the severity of renal impairment. | [5] |
Disclaimer: The provided protocols are intended as a general guide. Researchers should optimize the protocols for their specific experimental conditions and validate the assays according to standard laboratory practices. For commercially available kits, the manufacturer's instructions should be followed. This product is for research use only. It is not intended for diagnostic or therapeutic use.
References
- 1. Uroguanylin - Wikipedia [en.wikipedia.org]
- 2. pnas.org [pnas.org]
- 3. Frontiers | Defying the Stereotype: Non-Canonical Roles of the Peptide Hormones Guanylin and Uroguanylin [frontiersin.org]
- 4. Uroguanylin and guanylin peptides: pharmacology and experimental therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Urine and plasma levels of uroguanylin and its molecular forms in renal diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Uroguanylin levels in intestine and plasma are regulated by nutritional status in a leptin-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Quantitative analysis of therapeutic proteins in biological fluids: recent advancement in analytical techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Human Uroguanylin ELISA Kit (A6226) [antibodies.com]
- 11. mybiosource.com [mybiosource.com]
- 12. biocompare.com [biocompare.com]
- 13. Uroguanylin ELISA Kits [antibodies.com]
- 14. Radioimmunoassay - Wikipedia [en.wikipedia.org]
- 15. Radioimmunoassay | Embryo Project Encyclopedia [embryo.asu.edu]
- 16. revvity.com [revvity.com]
- 17. microbenotes.com [microbenotes.com]
Application Notes and Protocols for Uroguanylin Immunoassay Techniques
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the common immunoassay techniques for the quantification of uroguanylin, a key gastrointestinal peptide hormone involved in regulating fluid and electrolyte balance. Detailed protocols for Enzyme-Linked Immunosorbent Assay (ELISA) and Radioimmunoassay (RIA) are provided, along with data on assay performance and a visualization of the uroguanylin signaling pathway.
Introduction to Uroguanylin and its Significance
Uroguanylin is a peptide hormone that, along with guanylin, belongs to the guanylin peptide family. These peptides are endogenous ligands for the guanylate cyclase C (GC-C) receptor.[1][2][3] The binding of uroguanylin to GC-C on the apical membrane of intestinal epithelial cells stimulates the production of cyclic guanosine monophosphate (cGMP).[2] This intracellular second messenger initiates a signaling cascade that ultimately leads to the secretion of chloride and bicarbonate ions into the intestinal lumen, a process crucial for maintaining gut homeostasis.[2][4] Given its role in intestinal and renal function, uroguanylin is a significant target in drug development for conditions like irritable bowel syndrome with constipation (IBS-C) and other gastrointestinal motility disorders.[5][6] Accurate and reliable quantification of uroguanylin in biological samples is therefore essential for both basic research and clinical development.
Uroguanylin Signaling Pathway
Uroguanylin exerts its physiological effects by activating a specific signaling cascade within target cells. The binding of uroguanylin to its receptor, guanylate cyclase C (GC-C), triggers the intracellular production of cGMP, which in turn modulates the activity of downstream effectors.[2][4]
Caption: Uroguanylin signaling pathway in intestinal epithelial cells.
Immunoassay Techniques for Uroguanylin Detection
The two primary immunoassay techniques used for the quantification of uroguanylin are ELISA and RIA.
-
Enzyme-Linked Immunosorbent Assay (ELISA): This method utilizes enzyme-labeled antibodies to detect the antigen. The sandwich ELISA is the most common format for uroguanylin, where the antigen is "sandwiched" between a capture antibody coated on a microplate and a detection antibody.
-
Radioimmunoassay (RIA): This technique employs a radiolabeled antigen (tracer) that competes with the unlabeled antigen in the sample for a limited number of antibody binding sites. RIA is highly sensitive but requires specialized equipment for handling and detecting radioactivity.[7][8]
Quantitative Data from Commercial ELISA Kits
The following table summarizes the performance characteristics of commercially available uroguanylin ELISA kits.
| Kit Name/Supplier | Species Reactivity | Assay Type | Detection Range | Sensitivity | Sample Types |
| Human Uroguanylin ELISA Kit (Antibodies.com)[9] | Human | Sandwich | 15.6-1000 pg/mL | 6.2 pg/mL | Serum, plasma, tissue homogenates, other biological fluids |
| Human guanylate cyclase activator 2B (uroguanylin), GUCA2B ELISA Kit (MyBioSource)[10] | Human | Sandwich | 31.25-2000 pg/mL | 7.8 pg/mL | Serum, plasma, urine, cell culture supernates[11] |
| Mouse guanylate cyclase activator 2B (uroguanylin), GUCA2B ELISA Kit (Biocompare)[10][12] | Mouse | Sandwich | 62.5-4000 ng/mL | < 15.6 ng/mL | Serum, plasma, tissue homogenates |
Experimental Protocols
Sandwich ELISA Protocol for Uroguanylin
This protocol provides a general workflow for a sandwich ELISA. Specific details may vary between commercial kits, and it is crucial to follow the manufacturer's instructions.[9][13][14]
Caption: General workflow for a uroguanylin sandwich ELISA.
Methodology:
-
Plate Coating: Dilute the capture antibody in coating buffer and add 100 µL to each well of a 96-well microplate. Incubate overnight at 4°C.
-
Washing: Aspirate the coating solution and wash the wells three times with 200 µL of wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Add 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.
-
Washing: Repeat the washing step as in step 2.
-
Sample/Standard Incubation: Add 100 µL of standards and samples to the appropriate wells. Incubate for 2 hours at 37°C.[9]
-
Washing: Repeat the washing step as in step 2.
-
Detection Antibody Incubation: Add 100 µL of biotinylated detection antibody, diluted in blocking buffer, to each well. Incubate for 1 hour at 37°C.[9]
-
Washing: Repeat the washing step as in step 2, but increase to five washes.
-
Enzyme Conjugate Incubation: Add 100 µL of an enzyme conjugate (e.g., Horseradish Peroxidase-conjugated Avidin) to each well. Incubate for 1 hour at 37°C.[9]
-
Washing: Repeat the washing step as in step 8.
-
Substrate Reaction: Add 90 µL of TMB (3,3',5,5'-tetramethylbenzidine) substrate solution to each well. Incubate in the dark at 37°C for 15-30 minutes, or until a color change is observed.[9]
-
Stopping the Reaction: Add 50 µL of stop solution (e.g., 2N H₂SO₄) to each well. The color will change from blue to yellow.
-
Data Acquisition: Read the absorbance of each well at 450 nm using a microplate reader.
-
Analysis: Generate a standard curve by plotting the absorbance values of the standards against their known concentrations. Use the standard curve to determine the concentration of uroguanylin in the samples.
Radioimmunoassay (RIA) Protocol for Uroguanylin
This is a general protocol for a competitive RIA. Specific parameters such as antibody and tracer concentrations should be optimized for each assay.[15][16][17]
Methodology:
-
Reagent Preparation: Prepare assay buffer, standards, radiolabeled uroguanylin (tracer), and primary antibody at their optimal dilutions.
-
Assay Setup: In appropriately labeled tubes, perform the following additions:
-
Total Counts (TC) tubes: Add only the tracer. These tubes are not centrifuged or decanted.
-
Non-Specific Binding (NSB) tubes: Add assay buffer and tracer.
-
Standard tubes: Add assay buffer, tracer, and varying concentrations of unlabeled uroguanylin standards.
-
Sample tubes: Add assay buffer, tracer, and the unknown samples.
-
-
Antibody Addition: Add the primary antibody to all tubes except the TC and NSB tubes.
-
Incubation: Vortex all tubes and incubate for 16-24 hours at 4°C to allow for competitive binding.[15]
-
Separation of Bound and Free Antigen:
-
Add a precipitating reagent (e.g., a second antibody against the primary antibody, often called goat anti-rabbit serum or GAR) to all tubes except the TC tubes.[15]
-
Incubate for an appropriate time (e.g., 20-30 minutes at 4°C) to allow for the precipitation of the antibody-antigen complexes.[8]
-
Centrifuge the tubes at approximately 1,700 x g for 20 minutes at 4°C.[15]
-
-
Data Acquisition:
-
Carefully decant or aspirate the supernatant from all tubes except the TC tubes.
-
Measure the radioactivity in the pellet of each tube using a gamma counter.
-
-
Analysis:
-
Calculate the percentage of tracer bound for each standard and sample.
-
Generate a standard curve by plotting the percentage of tracer bound against the concentration of the unlabeled standards.
-
Determine the concentration of uroguanylin in the samples by interpolating their percentage of tracer bound on the standard curve. The concentration of uroguanylin in the sample is inversely proportional to the amount of radioactivity measured.[17]
-
Applications in Research and Drug Development
-
Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: Immunoassays are crucial for measuring uroguanylin levels in biological fluids during preclinical and clinical trials of GC-C agonists, helping to establish dose-response relationships.
-
Biomarker Discovery: Measuring endogenous uroguanylin levels in patient populations can help to identify its role in various diseases and its potential as a diagnostic or prognostic biomarker.
-
Basic Research: These assays enable the investigation of the physiological and pathophysiological roles of uroguanylin in the gastrointestinal and renal systems.[5]
Conclusion
The choice between ELISA and RIA for uroguanylin quantification will depend on the specific requirements of the study, including sensitivity needs, sample throughput, and the availability of specialized equipment. Both techniques, when properly validated, provide reliable and quantitative data that are essential for advancing our understanding of uroguanylin's role in health and disease and for the development of novel therapeutics targeting the GC-C pathway.
References
- 1. pnas.org [pnas.org]
- 2. academic.oup.com [academic.oup.com]
- 3. Signal transduction pathways via guanylin and uroguanylin in stomach and intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cellular effects of guanylin and uroguanylin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Signaling pathways for guanylin and uroguanylin in the digestive, renal, central nervous, reproductive, and lymphoid systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Uroguanylin and guanylin peptides: pharmacology and experimental therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Radioimmunoassay for circulating human guanylin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. revvity.com [revvity.com]
- 9. Human Uroguanylin ELISA Kit (A6226) [antibodies.com]
- 10. biocompare.com [biocompare.com]
- 11. mybiosource.com [mybiosource.com]
- 12. biomatik.com [biomatik.com]
- 13. mybiosource.com [mybiosource.com]
- 14. fortislife.com [fortislife.com]
- 15. phoenixbiotech.net [phoenixbiotech.net]
- 16. protocols.io [protocols.io]
- 17. microbenotes.com [microbenotes.com]
Application Notes and Protocols for the Synthesis of Bioactive Human Uroguanylin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Human uroguanylin is a 16-amino acid peptide hormone that plays a crucial role in regulating fluid and electrolyte balance in the intestines and kidneys. It is an endogenous ligand for the guanylate cyclase C (GC-C) receptor. The activation of GC-C by uroguanylin leads to an increase in intracellular cyclic guanosine monophosphate (cGMP), which in turn modulates downstream signaling pathways. This document provides detailed application notes and protocols for the two primary methods of synthesizing bioactive human uroguanylin: Solid-Phase Peptide Synthesis (SPPS) and Recombinant Protein Expression.
Methods for Synthesizing Bioactive Human Uroguanylin
The synthesis of bioactive human uroguanylin, a peptide with the sequence Asn-Asp-Asp-Cys-Glu-Leu-Cys-Val-Asn-Val-Ala-Cys-Thr-Gly-Cys-Leu, requires precise chemical strategies to ensure correct folding and the formation of two essential disulfide bonds (Cys4-Cys12 and Cys7-Cys15). The two most effective methods for its synthesis are Solid-Phase Peptide Synthesis (SPPS) and recombinant expression systems.
Solid-Phase Peptide Synthesis (SPPS) offers a robust method for the chemical synthesis of uroguanylin. The widely used Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy allows for the stepwise addition of amino acids to a solid support. This method provides excellent control over the peptide sequence and allows for the incorporation of unnatural amino acids if desired. Following chain assembly, the peptide is cleaved from the resin and the disulfide bonds are formed through controlled oxidation.
Recombinant Protein Expression provides an alternative, biological approach to uroguanylin synthesis. This method typically involves expressing a precursor form of uroguanylin, such as pro-uroguanylin or a fusion protein, in a host system like Escherichia coli. The expressed protein is then purified and enzymatically or chemically cleaved to release the mature, active uroguanylin peptide. This approach can be advantageous for producing larger quantities of the peptide.
Quantitative Data Summary
The choice of synthesis method can impact the final yield, purity, and bioactivity of the synthesized uroguanylin. The following table summarizes typical quantitative data for each method.
| Parameter | Solid-Phase Peptide Synthesis (SPPS) | Recombinant Protein Expression |
| Typical Yield | 8-78% (peptide-specific)[1] | 9.7 mg/g of cell paste to 17-34 mg/50mL culture (protein-dependent) |
| Purity | >95% (post-HPLC purification) | >90% (post-purification) |
| Bioactivity (EC50) | Potent activation of GC-C; reported to be 10-fold more potent than rat guanylin[2][3] | Dependent on proper folding and purification |
| Key Advantages | High purity, precise sequence control, scalability. | Potentially higher yields for large-scale production, cost-effective for long peptides. |
| Key Challenges | Stepwise efficiency can decrease with peptide length, requires specialized equipment and reagents. | Proper protein folding and disulfide bond formation can be challenging, potential for inclusion body formation, requires downstream processing (cleavage and purification). |
Signaling Pathway of Uroguanylin
Uroguanylin exerts its biological effects by binding to and activating the guanylate cyclase C (GC-C) receptor on the surface of intestinal epithelial cells. This initiates a signaling cascade that results in increased intracellular levels of cyclic guanosine monophosphate (cGMP).
Caption: Uroguanylin signaling pathway.
Experimental Workflows
The following diagrams illustrate the general workflows for the synthesis of bioactive human uroguanylin using Solid-Phase Peptide Synthesis and Recombinant Protein Expression.
Solid-Phase Peptide Synthesis (SPPS) Workflow
Caption: SPPS workflow for uroguanylin.
Recombinant Protein Expression Workflow
Caption: Recombinant expression workflow.
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of Human Uroguanylin
This protocol outlines the manual Fmoc/tBu solid-phase synthesis of human uroguanylin.
Materials:
-
Rink Amide resin
-
Fmoc-protected amino acids
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt) or HATU
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
1,2-Ethanedithiol (EDT)
-
Diethyl ether (cold)
-
Acetonitrile (ACN)
-
Ammonium bicarbonate
-
Iodine
Procedure:
-
Resin Preparation: Swell Rink Amide resin in DMF for 1-2 hours in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling:
-
Activate the first Fmoc-protected amino acid (Fmoc-Leu-OH) by dissolving it with DIC and HOBt (or HATU) in DMF.
-
Add the activated amino acid solution to the resin and allow it to react for 2-4 hours.
-
Monitor the coupling reaction using a qualitative test (e.g., ninhydrin test).
-
Wash the resin with DMF.
-
-
Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid in the uroguanylin sequence.
-
Cleavage and Deprotection:
-
After the final amino acid is coupled and the N-terminal Fmoc group is removed, wash the resin with DCM and dry it.
-
Treat the resin with a cleavage cocktail (e.g., TFA/TIS/Water/EDT 94:1:2.5:2.5) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
-
Peptide Precipitation: Filter the cleavage mixture and precipitate the crude peptide by adding it to cold diethyl ether. Centrifuge to collect the peptide pellet and wash it with cold ether.
-
Disulfide Bond Formation:
-
Dissolve the crude linear peptide in an aqueous buffer (e.g., 0.1 M ammonium bicarbonate, pH 8.0) at a low concentration to favor intramolecular disulfide bond formation.
-
Perform air oxidation by stirring the solution gently in an open flask for 24-48 hours.
-
Alternatively, for selective disulfide bond formation, use orthogonal cysteine protecting groups during synthesis and deprotect and oxidize them sequentially. For instance, air oxidation can form the first disulfide bond, followed by iodine treatment to form the second.[4]
-
-
Purification: Purify the cyclized uroguanylin using reverse-phase high-performance liquid chromatography (RP-HPLC) with a C18 column and a water/acetonitrile gradient containing 0.1% TFA.
-
Characterization: Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.
Protocol 2: Recombinant Expression and Purification of Human Uroguanylin
This protocol describes the expression of a fusion protein containing human pro-uroguanylin in E. coli, followed by purification and cleavage.
Materials:
-
Expression vector (e.g., pET vector) containing the gene for a fusion protein (e.g., His-MBP-pro-uroguanylin)
-
E. coli expression strain (e.g., BL21(DE3))
-
Luria-Bertani (LB) medium
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Lysis buffer (e.g., containing Tris-HCl, NaCl, and lysozyme)
-
Affinity chromatography resin (e.g., Ni-NTA agarose)
-
Wash and elution buffers for affinity chromatography
-
Specific protease for fusion tag cleavage (e.g., TEV protease)
-
Dialysis tubing
-
RP-HPLC system
Procedure:
-
Transformation: Transform the expression vector into a suitable E. coli expression strain.
-
Expression:
-
Inoculate a starter culture and grow it overnight.
-
Inoculate a larger volume of LB medium with the starter culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.1-1.0 mM and continue to incubate for 4-16 hours at a reduced temperature (e.g., 18-25°C) to improve protein solubility.
-
-
Cell Harvesting and Lysis:
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in lysis buffer and lyse the cells by sonication or other methods.
-
Clarify the lysate by centrifugation to remove cell debris.
-
-
Purification of Fusion Protein:
-
Load the clarified lysate onto an affinity chromatography column (e.g., Ni-NTA for His-tagged proteins).
-
Wash the column to remove non-specifically bound proteins.
-
Elute the fusion protein using an appropriate elution buffer (e.g., containing imidazole for His-tagged proteins).
-
-
Cleavage of Fusion Tag:
-
Dialyze the eluted fusion protein into a buffer suitable for the specific protease.
-
Add the protease and incubate to cleave the fusion tag, releasing pro-uroguanylin.
-
-
Purification of Pro-uroguanylin: Separate the pro-uroguanylin from the cleaved tag and protease using a second round of affinity chromatography or other chromatographic techniques.
-
Conversion to Uroguanylin and Oxidative Folding:
-
If pro-uroguanylin is produced, it may need to be treated with a specific protease (e.g., trypsin) to yield the mature uroguanylin sequence.[5]
-
Induce oxidative folding to form the correct disulfide bonds as described in the SPPS protocol.
-
-
Final Purification and Characterization: Purify the bioactive uroguanylin by RP-HPLC and characterize it by SDS-PAGE and mass spectrometry.
Protocol 3: Bioactivity Assay of Synthesized Human Uroguanylin
This protocol describes the determination of the biological activity of synthesized uroguanylin by measuring cGMP accumulation in T84 human colon carcinoma cells.
Materials:
-
T84 cells
-
Cell culture medium (e.g., DMEM/F-12) and supplements
-
Synthesized human uroguanylin
-
3-isobutyl-1-methylxanthine (IBMX)
-
Lysis buffer
-
cGMP enzyme immunoassay (EIA) kit
Procedure:
-
Cell Culture: Culture T84 cells in appropriate flasks or plates until they reach confluency.
-
Assay Preparation:
-
Seed T84 cells into 24-well plates and grow to confluency.
-
Prior to the assay, wash the cells with serum-free medium.
-
Pre-incubate the cells with a phosphodiesterase inhibitor such as IBMX (e.g., 0.5 mM) for 10-15 minutes to prevent cGMP degradation.
-
-
Stimulation:
-
Prepare serial dilutions of the synthesized uroguanylin.
-
Add the uroguanylin dilutions to the cells and incubate for a defined period (e.g., 15-30 minutes) at 37°C.
-
-
Cell Lysis and cGMP Measurement:
-
Aspirate the medium and lyse the cells according to the instructions of the cGMP EIA kit.
-
Measure the intracellular cGMP concentration in the cell lysates using the EIA kit.
-
-
Data Analysis:
-
Generate a dose-response curve by plotting the cGMP concentration against the logarithm of the uroguanylin concentration.
-
Determine the EC50 value, which is the concentration of uroguanylin that produces 50% of the maximal cGMP response. Synthetic uroguanylin is expected to be a potent activator of cGMP production in T84 cells.[6]
-
References
- 1. researchgate.net [researchgate.net]
- 2. Uroguanylin: structure and activity of a second endogenous peptide that stimulates intestinal guanylate cyclase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 4. Synthesis, biological activity and isomerism of guanylate cyclase C-activating peptides guanylin and uroguanylin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Processing and characterization of human proguanylin expressed in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characterization of human uroguanylin: a member of the guanylin peptide family - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Uroguanylin Bioassays in T84 Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Uroguanylin is a peptide hormone that plays a crucial role in regulating intestinal fluid and electrolyte balance, as well as epithelial cell proliferation and apoptosis.[1][2] It exerts its effects by binding to and activating the guanylate cyclase C (GC-C) receptor, which is expressed on the apical surface of intestinal epithelial cells, such as the human colon carcinoma cell line T84.[3][4] This activation leads to an increase in intracellular cyclic guanosine monophosphate (cGMP), a key second messenger that mediates the downstream physiological responses.[1][3] Consequently, in vitro bioassays using T84 cells are invaluable tools for studying uroguanylin's biological activity, screening for novel GC-C agonists or antagonists, and investigating the underlying signaling pathways. This application note provides detailed protocols for culturing T84 cells and performing a uroguanylin bioassay by measuring cGMP accumulation.
Signaling Pathway of Uroguanylin in T84 Cells
Uroguanylin binds to the extracellular domain of the GC-C receptor on the apical membrane of T84 intestinal epithelial cells. This binding event induces a conformational change in the receptor, activating its intracellular guanylate cyclase domain. The activated enzyme then catalyzes the conversion of guanosine triphosphate (GTP) to cGMP. The resulting increase in intracellular cGMP concentration can lead to various cellular responses, including the inhibition of cell proliferation and the induction of apoptosis.[1][2] The activity of uroguanylin is notably influenced by pH, with higher potency observed in acidic conditions.[5][6]
Uroguanylin signaling cascade in T84 cells.
Materials and Methods
Cell Culture
The T84 human colon carcinoma cell line is a widely used model for studying intestinal epithelial cell physiology.
Materials:
-
T84 cells (ATCC® CCL-248™)
-
DMEM:Ham's F-12 (1:1) medium (e.g., ATCC® 30-2006™)
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution
-
0.25% (w/v) Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Cell culture flasks, plates, and other sterile consumables
Protocol for T84 Cell Culture:
-
Complete Growth Medium: Prepare complete growth medium by supplementing the DMEM:Ham's F-12 (1:1) base medium with 5-10% heat-inactivated FBS and 1% Penicillin-Streptomycin.[1]
-
Cell Thawing: Rapidly thaw a cryopreserved vial of T84 cells in a 37°C water bath. Transfer the cell suspension to a sterile centrifuge tube containing pre-warmed complete growth medium and centrifuge at a low speed to pellet the cells.
-
Culturing: Resuspend the cell pellet in fresh complete growth medium and seed into a T-75 flask. Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Maintenance: Change the medium every 2-3 days.
-
Subculturing: When cells reach 80-90% confluency, wash the monolayer with PBS and detach the cells using Trypsin-EDTA. Neutralize the trypsin with complete growth medium, centrifuge the cells, and resuspend them in fresh medium for seeding into new flasks or plates for experiments.
Experimental Protocol: Uroguanylin Bioassay (cGMP Accumulation)
This protocol describes a method to quantify the biological activity of uroguanylin by measuring its ability to stimulate cGMP production in T84 cells.
Experimental Workflow
The workflow for the uroguanylin bioassay involves seeding T84 cells, pre-treating them to inhibit phosphodiesterase activity, stimulating with uroguanylin, and then lysing the cells to measure intracellular cGMP levels.
Workflow for the uroguanylin cGMP bioassay.
Detailed Protocol
-
Cell Seeding: Seed T84 cells into 24-well plates at a density that allows them to reach confluency before the assay.
-
Washing: Once confluent, aspirate the culture medium and wash the cell monolayers twice with pre-warmed serum-free DMEM/F12 medium.[1]
-
Pre-incubation: Add 250 µL of serum-free medium containing a phosphodiesterase (PDE) inhibitor, such as 1 mM 3-isobutyl-1-methylxanthine (IBMX), to each well. Incubate for 10-15 minutes at 37°C.[1] This step is crucial to prevent the degradation of cGMP.
-
Uroguanylin Treatment: Prepare serial dilutions of uroguanylin in serum-free medium. Add the uroguanylin solutions to the wells in triplicate. Include a vehicle control (medium with no uroguanylin).
-
Incubation: Incubate the plates for 30-60 minutes at 37°C.[1]
-
Reaction Termination and Lysis: Aspirate the medium and terminate the reaction by adding a lysis buffer, such as 0.1 M HCl or 3% perchloric acid.[1][5]
-
cGMP Measurement: Measure the intracellular cGMP concentration in the cell lysates using a commercially available cGMP enzyme-linked immunosorbent assay (ELISA) kit, following the manufacturer's instructions.
-
Data Analysis: Normalize the cGMP concentrations to the protein concentration in each well. Plot the cGMP concentration against the logarithm of the uroguanylin concentration to generate a dose-response curve and determine the EC50 value.
Data Presentation
The following table provides an example of the quantitative data that can be obtained from a uroguanylin bioassay in T84 cells.
| Uroguanylin Concentration (nM) | Mean cGMP (pmol/mg protein) | Standard Deviation |
| 0 (Vehicle) | 5.2 | 0.8 |
| 0.1 | 15.8 | 2.1 |
| 1 | 55.3 | 6.7 |
| 10 | 189.6 | 15.4 |
| 100 | 452.1 | 35.9 |
| 1000 | 875.4 | 68.2 |
Troubleshooting
-
Low cGMP Signal:
-
Ensure the PDE inhibitor was added and is active.
-
Confirm the bioactivity of the uroguanylin peptide.
-
Check that the T84 cells are not of a very high passage number, which can sometimes lead to reduced receptor expression.
-
-
High Variability between Replicates:
-
Ensure a uniform cell monolayer in all wells.
-
Be precise with all pipetting steps.
-
Ensure thorough mixing of reagents.
-
-
Inconsistent Results:
-
Standardize cell seeding density and growth time.
-
Maintain consistent incubation times for all steps.
-
Use the same batch of reagents for comparative experiments.
-
Conclusion
The T84 cell-based cGMP accumulation assay is a robust and reliable method for assessing the biological activity of uroguanylin and related compounds. The detailed protocols and guidelines presented in this application note will enable researchers to successfully implement this bioassay in their laboratories for a variety of research and drug development applications.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Uroguanylin treatment suppresses polyp formation in the Apc(Min/+) mouse and induces apoptosis in human colon adenocarcinoma cells via cyclic GMP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Current Understanding of Guanylin Peptides Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regulation of intestinal uroguanylin/guanylin receptor-mediated responses by mucosal acidity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regulation of intestinal uroguanylin/guanylin receptor-mediated responses by mucosal acidity [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Creating Uroguanylin Knockout Mouse Models for Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the generation and characterization of uroguanylin knockout (KO) mouse models. Uroguanylin, an intestinal peptide hormone, plays a crucial role in regulating fluid and electrolyte homeostasis, blood pressure, and potentially appetite, primarily through the activation of the guanylate cyclase C (GC-C) receptor.[1][2][3][4] The uroguanylin KO mouse is an invaluable tool for elucidating the physiological functions of this hormone and for investigating its role in various pathological conditions, including gastrointestinal disorders, hypertension, and metabolic syndrome.[4][5][6]
Phenotypic Characteristics of Uroguanylin Knockout Mice
Uroguanylin knockout mice (Ugn-/-) exhibit a distinct phenotype characterized by alterations in renal function, blood pressure, and intestinal signaling. Understanding these characteristics is essential for designing and interpreting experiments using this model.
Key Phenotypic Data Summary
| Parameter | Wild-Type (WT) | Uroguanylin KO (Ugn-/-) | Key Findings | Reference |
| Blood Pressure | Normal | Increased | Uroguanylin is implicated in the regulation of blood pressure.[5] | [5] |
| Natriuretic Response to Enteral NaCl Load | Normal | Impaired | Demonstrates the role of uroguanylin in the enteric-renal axis for sodium excretion.[5] | [5] |
| Intestinal cGMP Levels (Proximal Jejunum) | Higher | ~2.5-fold lower | Confirms the disruption of the uroguanylin/GC-C signaling pathway in the small intestine.[5] | [5] |
| Intestinal cGMP Levels (Ileum) | Higher | >5-fold lower | Significant reduction in cGMP levels in the ileum of KO mice.[5] | [5] |
| Intestinal cGMP Levels (Colon) | Similar | Similar | cGMP levels in the colon are not significantly affected by the absence of uroguanylin.[5] | [5] |
| Guanylin mRNA Levels | Normal | Reduced | Potential feedback downregulation of guanylin in the absence of uroguanylin.[5] | [5] |
| Appetite Regulation | Normal | Hyperphagia, leading to obesity and metabolic syndrome | Suggests a role for the uroguanylin-GUCY2C axis in regulating satiation.[4][6] | [4][6] |
Uroguanylin Signaling Pathway
Uroguanylin exerts its physiological effects by binding to and activating the transmembrane receptor guanylate cyclase C (GC-C).[1][3][7] This interaction triggers the intracellular conversion of GTP to cyclic GMP (cGMP), which then acts as a second messenger to modulate downstream cellular processes.[8] In the intestine, this pathway regulates ion transport, leading to fluid secretion.[8][9] A similar signaling cascade is believed to operate in the kidney to control electrolyte and water balance.[2][9]
Caption: Uroguanylin signaling pathway.
Experimental Protocols
Protocol 1: Generation of Uroguanylin Knockout Mice via Homologous Recombination in Embryonic Stem (ES) Cells
This protocol outlines the generation of uroguanylin knockout mice using a conventional gene-targeting approach.
1. Targeting Vector Construction:
- Isolate the mouse uroguanylin gene (Ugn) from a genomic library.
- Construct a targeting vector containing a positive selection cassette (e.g., neomycin resistance gene, neo) flanked by regions of homology to the Ugn gene ("homology arms"). The neo cassette should replace a critical exon of the Ugn gene to ensure a null allele.
- Incorporate a negative selection cassette (e.g., diphtheria toxin A, DTA) outside the homology arms to select against random integration events.
2. ES Cell Culture and Electroporation:
- Culture mouse embryonic stem (ES) cells (e.g., from a 129/Sv strain) on a feeder layer of mitotically inactivated mouse embryonic fibroblasts (MEFs).
- Linearize the targeting vector and introduce it into the ES cells via electroporation.
3. Selection of Targeted ES Cell Clones:
- Culture the electroporated ES cells in the presence of a selection agent (e.g., G418 for the neo cassette).
- Isolate resistant colonies and expand them.
- Screen for correctly targeted clones using PCR and Southern blot analysis.[5]
- PCR Screening: Use one primer located within the neo cassette and another primer located outside the sequence included in the targeting vector's homology arm.[5]
- Southern Blot: Digest genomic DNA with a restriction enzyme that cuts outside the targeted region and hybridize with a probe specific to a region external to the targeting vector sequence.
4. Generation of Chimeric Mice:
- Inject the correctly targeted ES cells into blastocysts harvested from a suitable mouse strain (e.g., C57BL/6).[5]
- Implant the injected blastocysts into pseudopregnant female mice.[5]
5. Breeding and Genotyping:
- Identify chimeric offspring (mice with coat color contributions from both the ES cell line and the blastocyst donor strain).
- Breed chimeric mice with a wild-type strain (e.g., Black Swiss or BALB/c) to test for germline transmission of the targeted allele.[5]
- Genotype the offspring by PCR or Southern blot analysis of tail DNA to identify heterozygous (Ugn+/-) mice.
- Intercross heterozygous mice to generate homozygous uroguanylin knockout (Ugn-/-), heterozygous (Ugn+/-), and wild-type (Ugn+/+) littermates.
TV_Construction [label="1. Targeting Vector\nConstruction", fillcolor="#4285F4", fontcolor="#FFFFFF"];
ES_Culture [label="2. ES Cell Culture\n& Electroporation", fillcolor="#4285F4", fontcolor="#FFFFFF"];
ES_Selection [label="3. Selection of\nTargeted ES Clones", fillcolor="#EA4335", fontcolor="#FFFFFF"];
Chimera_Gen [label="4. Generation of\nChimeric Mice", fillcolor="#FBBC05", fontcolor="#202124"];
Breeding [label="5. Breeding for\nGermline Transmission", fillcolor="#34A853", fontcolor="#FFFFFF"];
Genotyping [label="6. Genotyping of\nOffspring", fillcolor="#34A853", fontcolor="#FFFFFF"];
Homozygous_KO [label="Homozygous (Ugn-/-)\nKnockout Mice", shape=ellipse, style=filled, fillcolor="#202124", fontcolor="#FFFFFF"];
TV_Construction -> ES_Culture;
ES_Culture -> ES_Selection;
ES_Selection -> Chimera_Gen;
Chimera_Gen -> Breeding;
Breeding -> Genotyping;
Genotyping -> Homozygous_KO;
}
Caption: Experimental workflow for generating knockout mice.
Protocol 2: Confirmation of Uroguanylin Knockout
1. Northern Blot Analysis:
- Isolate total RNA from various tissues, particularly the small intestine and kidney.[5]
- Perform Northern blot analysis using a cDNA probe specific for uroguanylin mRNA.
- Confirm the absence of uroguanylin mRNA in Ugn-/- mice and reduced levels in heterozygous mice.[5]
- Use probes for guanylin and GC-C to assess any compensatory changes in their expression.[5] A GAPDH probe can be used as a loading control.[5]
2. Western Blot Analysis:
- Prepare protein lysates from intestinal tissue (proximal jejunum, ileum, proximal colon).[5]
- Perform Western blot analysis using an antibody that recognizes the prouroguanylin protein.
- Confirm the absence of prouroguanylin in Ugn-/- mice.[5]
3. cGMP Measurement:
- Isolate epithelial cells from different intestinal segments (e.g., proximal jejunum, ileum, colon).[5]
- Measure intracellular cGMP levels using a commercially available enzyme immunoassay (EIA) or radioimmunoassay (RIA) kit.
- Expect to see significantly lower cGMP levels in the small intestine of Ugn-/- mice compared to wild-type controls.[5]
Protocol 3: Phenotypic Analysis
1. Blood Pressure Monitoring:
- Measure systolic and diastolic blood pressure in conscious, restrained mice using a tail-cuff method.
- Acclimate mice to the procedure for several days before recording measurements.
2. Assessment of Natriuretic Response:
- House mice in metabolic cages to allow for accurate collection of urine.
- Administer an oral salt load (NaCl solution) via gavage.
- Collect urine at timed intervals and measure urine volume and sodium concentration to determine the natriuretic response.
3. Appetite and Metabolic Studies:
- Monitor daily food intake and body weight.
- Perform glucose and insulin tolerance tests to assess metabolic function.
- Analyze body composition using techniques such as dual-energy X-ray absorptiometry (DEXA).
Disclaimer: These protocols provide a general framework. Specific details may need to be optimized based on the laboratory's equipment, reagents, and expertise. All animal experiments should be conducted in accordance with institutional and national guidelines for animal care and use.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Signaling pathways for guanylin and uroguanylin in the digestive, renal, central nervous, reproductive, and lymphoid systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Guanylyl cyclase C signaling axis and colon cancer prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A uroguanylin-GUCY2C endocrine axis regulates feeding in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Uroguanylin knockout mice have increased blood pressure and impaired natriuretic response to enteral NaCl load - PMC [pmc.ncbi.nlm.nih.gov]
- 6. JCI - A uroguanylin-GUCY2C endocrine axis regulates feeding in mice [jci.org]
- 7. pnas.org [pnas.org]
- 8. Guanylin and uroguanylin: a promising nexus in intestinal electrolyte and fluid homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cellular effects of guanylin and uroguanylin - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Uroguanylin Gene Expression Analysis by RT-PCR
For Researchers, Scientists, and Drug Development Professionals
Introduction
Uroguanylin (UGN), encoded by the GUCA2B gene, is a peptide hormone that plays a crucial role in regulating intestinal fluid and electrolyte balance.[1][2] It is an endogenous ligand for the guanylate cyclase-C (GC-C) receptor, which is expressed on the apical surface of intestinal epithelial cells.[3] The binding of uroguanylin to GC-C activates an intracellular signaling cascade, leading to an increase in cyclic guanosine monophosphate (cGMP). This second messenger, in turn, modulates the activity of ion channels, resulting in the secretion of chloride and bicarbonate into the intestinal lumen. Given its physiological significance, the analysis of uroguanylin gene expression is of great interest in various research fields, including gastroenterology, nephrology, and drug development for gastrointestinal disorders.
Reverse transcription-quantitative polymerase chain reaction (RT-qPCR) is a highly sensitive and specific method for quantifying gene expression levels. This document provides a detailed protocol for the analysis of uroguanylin (GUCA2B) gene expression using RT-qPCR, intended to guide researchers in accurately measuring uroguanylin mRNA levels in various biological samples.
Uroguanylin Signaling Pathway
The uroguanylin signaling pathway is initiated by the binding of uroguanylin to its receptor, guanylate cyclase-C (GC-C). This ligand-receptor interaction stimulates the intracellular guanylate cyclase activity of the receptor, leading to the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). The elevated intracellular cGMP concentration then activates protein kinase G II (PKGII), which subsequently phosphorylates and activates the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel. This activation results in the secretion of chloride ions into the intestinal lumen, followed by the passive movement of water, thereby regulating intestinal fluid secretion.
Experimental Protocols
I. RNA Extraction and Quality Control
High-quality RNA is essential for accurate RT-qPCR results. The choice of RNA extraction method may vary depending on the sample type (e.g., tissue, cultured cells).
Materials:
-
Tissue or cell samples
-
RNA extraction kit (e.g., TRIzol reagent, RNeasy Mini Kit)
-
DNase I, RNase-free
-
Nuclease-free water
-
Spectrophotometer (e.g., NanoDrop)
-
Agilent Bioanalyzer or equivalent for RNA integrity analysis
Protocol:
-
Homogenize tissue samples or lyse cultured cells according to the manufacturer's protocol of the chosen RNA extraction kit.
-
Extract total RNA following the kit's instructions.
-
Perform an on-column or in-solution DNase I treatment to remove any contaminating genomic DNA.
-
Elute the RNA in nuclease-free water.
-
Assess the quantity and purity of the extracted RNA using a spectrophotometer. An A260/A280 ratio of ~2.0 is indicative of pure RNA.
-
Evaluate the integrity of the RNA by determining the RNA Integrity Number (RIN) using an Agilent Bioanalyzer. A RIN value of ≥ 7 is recommended for reliable RT-qPCR analysis.
-
Store the RNA at -80°C until further use.
II. Reverse Transcription (cDNA Synthesis)
The reverse transcription step converts the extracted RNA into complementary DNA (cDNA), which serves as the template for the qPCR reaction.
Materials:
-
Total RNA (1 µg recommended)
-
Reverse transcriptase enzyme (e.g., M-MLV Reverse Transcriptase, SuperScript IV)
-
dNTPs
-
Random hexamers or oligo(dT) primers
-
RNase inhibitor
-
Nuclease-free water
Protocol:
-
In a nuclease-free tube, combine 1 µg of total RNA, random hexamers or oligo(dT) primers, and dNTPs.
-
Incubate at 65°C for 5 minutes to denature the RNA secondary structures, then place on ice.
-
Prepare a master mix containing reverse transcriptase buffer, RNase inhibitor, and reverse transcriptase enzyme.
-
Add the master mix to the RNA-primer mixture.
-
Perform the reverse transcription reaction according to the enzyme manufacturer's recommended thermal profile (e.g., 25°C for 10 minutes, 50°C for 50 minutes, and 85°C for 5 minutes to inactivate the enzyme).
-
The resulting cDNA can be stored at -20°C.
III. Quantitative PCR (qPCR)
The qPCR step amplifies and quantifies the amount of uroguanylin cDNA.
Materials:
-
cDNA template
-
qPCR master mix (containing Taq polymerase, dNTPs, and a fluorescent dye like SYBR Green or a probe-based chemistry)
-
Forward and reverse primers for human GUCA2B
-
Forward and reverse primers for a validated reference gene (e.g., GAPDH, ACTB)
-
Nuclease-free water
-
qPCR instrument
Primer Design (if not using a pre-validated assay):
-
Primers should be designed to span an exon-exon junction to avoid amplification of any contaminating genomic DNA.
-
Primer length: 18-24 nucleotides
-
GC content: 40-60%
-
Melting temperature (Tm): 60-65°C
-
Amplicon length: 70-150 base pairs
Example Human GUCA2B Primer Pair (Hypothetical - requires validation):
-
Forward Primer: 5'-AGCAGCCTCATCCTGCTCTAC-3'
-
Reverse Primer: 5'-GCTCTGGCTCTTCTCCTTGTC-3'
qPCR Protocol:
-
Prepare a qPCR reaction mix containing the qPCR master mix, forward and reverse primers (final concentration of 200-500 nM each), and nuclease-free water.
-
Add the cDNA template to each reaction well. A no-template control (NTC) should be included to check for contamination.
-
Perform the qPCR using a standard three-step cycling protocol:
-
Initial Denaturation: 95°C for 2-10 minutes.
-
Cycling (40 cycles):
-
Denaturation: 95°C for 15 seconds.
-
Annealing: 60°C for 30 seconds.
-
Extension: 72°C for 30 seconds.
-
-
Melt Curve Analysis (for SYBR Green): Perform a melt curve analysis to verify the specificity of the amplified product.
-
Data Presentation and Analysis
The quantification of gene expression is typically performed using the comparative Cq (ΔΔCq) method.
Data Analysis Steps:
-
Determine the Cq values: The Cq (quantification cycle) value is the cycle number at which the fluorescence signal crosses a certain threshold.
-
Normalize to a reference gene: Calculate the ΔCq for each sample by subtracting the Cq of the reference gene from the Cq of the GUCA2B gene (ΔCq = Cq(GUCA2B) - Cq(reference gene)).
-
Calculate the ΔΔCq: Select one sample as the calibrator (control) and subtract its ΔCq from the ΔCq of all other samples (ΔΔCq = ΔCq(sample) - ΔCq(calibrator)).
-
Determine the fold change: The fold change in gene expression is calculated as 2-ΔΔCq.
Table 1: Example of Uroguanylin (GUCA2B) Gene Expression Analysis Data
| Sample ID | Tissue Type | Cq (GUCA2B) | Cq (GAPDH) | ΔCq | ΔΔCq | Fold Change (2-ΔΔCq) |
| Control 1 | Normal Colon | 25.3 | 18.1 | 7.2 | 0.0 | 1.0 |
| Control 2 | Normal Colon | 25.5 | 18.3 | 7.2 | 0.0 | 1.0 |
| Patient A | Tumor | 28.1 | 18.2 | 9.9 | 2.7 | 0.15 |
| Patient B | Tumor | 29.5 | 18.4 | 11.1 | 3.9 | 0.07 |
| Patient C | Adjacent Normal | 25.8 | 18.5 | 7.3 | 0.1 | 0.93 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Experimental Workflow
Quality Control and Validation
To ensure the reliability of the RT-qPCR results for uroguanylin gene expression, several quality control and validation steps are crucial.
-
Primer Specificity: The specificity of the primers should be confirmed by melt curve analysis, which should show a single, sharp peak at the expected melting temperature. Additionally, the PCR product can be run on an agarose gel to verify a single band of the correct size.
-
Primer Efficiency: The amplification efficiency of the primers should be determined by generating a standard curve from a serial dilution of a template (e.g., pooled cDNA or a plasmid containing the target sequence). The efficiency should be between 90% and 110%.
-
Reference Gene Stability: The expression stability of the chosen reference gene(s) should be validated across the experimental conditions or tissue types being studied using algorithms such as geNorm or NormFinder.
-
No-Template Control (NTC): The NTC should not show any amplification, indicating the absence of contamination in the reagents.
-
No-Reverse Transcription Control (-RT): A control reaction without the reverse transcriptase enzyme should be included to confirm the absence of genomic DNA amplification.
By following these detailed protocols and quality control measures, researchers can obtain accurate and reproducible data on uroguanylin gene expression, contributing to a better understanding of its role in health and disease.
References
- 1. Uroguanylin gene expression in the alimentary tract and extra-gastrointestinal tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. WikiGenes - GUCA2B - guanylate cyclase activator 2B (uroguanylin) [wikigenes.org]
- 3. Cellular localization of guanylin and uroguanylin mRNAs in human and rat duodenal and colonic mucosa - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Immunohistochemical Staining of Uroguanylin in Intestinal Tissue
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the immunohistochemical (IHC) detection of uroguanylin in intestinal tissue. Uroguanylin is a peptide hormone that plays a crucial role in regulating intestinal fluid and electrolyte balance, as well as satiety.[1][2] Its expression levels and cellular localization are of significant interest in studies related to gastrointestinal disorders, obesity, and metabolic diseases.
Introduction
Uroguanylin, and its sister peptide guanylin, are endogenous ligands for the guanylate cyclase C (GC-C) receptor.[1][2] The binding of uroguanylin to GC-C on the apical membrane of intestinal epithelial cells initiates a signaling cascade that results in the production of cyclic guanosine monophosphate (cGMP).[1][2] This second messenger, cGMP, then activates protein kinase G II (PKGII), which in turn phosphorylates and activates the cystic fibrosis transmembrane conductance regulator (CFTR), leading to chloride and bicarbonate secretion into the intestinal lumen.[3][4] This process is vital for maintaining fluid homeostasis in the gut.
Immunohistochemistry is a powerful technique to visualize the distribution and abundance of uroguanylin within the complex architecture of intestinal tissue. These protocols are designed to provide a reliable method for uroguanylin staining in formalin-fixed, paraffin-embedded intestinal biopsies.
Data Presentation: Uroguanylin Expression in Human Intestinal Tissue
The expression of uroguanylin varies along the gastrointestinal tract. The following table summarizes quantitative and qualitative data on the distribution of uroguanylin-immunoreactive cells in different segments of the human intestine based on available literature.
| Intestinal Segment | Villus/Surface Epithelium | Crypts of Lieberkühn | Data Type | Source |
| Duodenum | 10.3 ± 1.5 cells / 100 epithelial cells | 12.8 ± 1.4 cells / mm² of epithelium | Quantitative | [5] |
| Jejunum | High expression in enterochromaffin cells | - | Qualitative | [6] |
| Ileum | Low expression | - | Qualitative | [1][6] |
| Ascending Colon | Almost undetectable | - | Qualitative | [1][6] |
| Descending Colon | Almost undetectable | - | Qualitative | [1][6] |
Signaling Pathway of Uroguanylin in Intestinal Epithelial Cells
The binding of uroguanylin to its receptor, Guanylate Cyclase C (GC-C), on the apical membrane of an intestinal enterocyte triggers a signaling cascade that regulates ion transport. This pathway is crucial for fluid and electrolyte homeostasis in the intestine.
Caption: Uroguanylin signaling pathway in an intestinal epithelial cell.
Experimental Protocols
Immunohistochemistry Workflow
The following diagram outlines the key steps in the immunohistochemical staining process for uroguanylin in intestinal tissue.
References
- 1. Immunohistochemical Staining for Uroguanylin, a Satiety Hormone, Is Decreased in Intestinal Tissue Specimens From Female Adolescents With Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Immunohistochemical localization of guanylin in the rat small intestine and colon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cellular effects of guanylin and uroguanylin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Abnormal Uroguanylin Immunoreactive Cells Density in the Duodenum of Patients with Diarrhea-Predominant Irritable Bowel Syndrome Changes following Fecal Microbiota Transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Uroguanylin is expressed by enterochromaffin cells in the rat gastrointestinal tract - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Uroguanylin Receptor Affinity Assessment Using Radioligand Binding Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Uroguanylin and its analogue, guanylin, are peptide hormones that play a crucial role in regulating intestinal fluid and electrolyte secretion. They exert their effects by binding to and activating the guanylate cyclase C (GC-C) receptor, a transmembrane protein predominantly expressed on the apical surface of intestinal epithelial cells. Activation of GC-C leads to an increase in intracellular cyclic guanosine monophosphate (cGMP), which in turn modulates downstream signaling pathways. The uroguanylin/GC-C system is a key therapeutic target for gastrointestinal disorders, such as chronic idiopathic constipation and irritable bowel syndrome with constipation.
Radioligand binding assays are a fundamental tool for characterizing the interaction of ligands with their receptors, providing quantitative data on binding affinity. These assays are essential in drug discovery and development for screening potential therapeutic agents that target the uroguanylin receptor. This document provides detailed protocols for performing competitive radioligand binding assays to determine the affinity of test compounds for the uroguanylin receptor, using the human colon carcinoma cell line T84, which endogenously expresses GC-C.
Data Presentation
The binding affinity of ligands to the uroguanylin receptor (GC-C) can be influenced by various factors, notably pH. The following table summarizes the binding affinities (Ki) of uroguanylin and guanylin to the GC-C receptor on T84 cells at different pH values, as determined by competitive radioligand binding assays using ¹²⁵I-labeled heat-stable enterotoxin (ST) as the radioligand.
| Ligand | pH | High-Affinity Ki (nM) | Low-Affinity Ki (nM) |
| Uroguanylin | 5.0 | ~0.19 | ~404 |
| 8.0 | ~0.14 | ~345 | |
| Guanylin | 5.0 | Reduced by ~100-fold vs. pH 8.0 | - |
| 8.0 | Increased affinity vs. pH 5.0 | - |
Data compiled from competitive radioligand binding experiments. Note that T84 cells exhibit both high- and low-affinity binding sites for these ligands. The affinity of uroguanylin for its receptor is notably increased under acidic conditions, while guanylin's affinity is significantly reduced at acidic pH compared to alkaline pH.
Experimental Protocols
T84 Cell Culture and Membrane Preparation
Materials:
-
T84 human colon carcinoma cell line
-
Culture Medium: Ham's F12:DMEM (1:1 mixture), supplemented with 10% Fetal Bovine Serum (FBS) and 2 mM L-glutamine.
-
0.25% Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Lysis Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA, with protease inhibitor cocktail
-
Cryoprotectant Buffer: Lysis buffer containing 10% sucrose
Protocol:
-
Culture T84 cells in the recommended medium at 37°C in a humidified atmosphere of 5% CO₂.
-
Passage sub-confluent cultures (70-80%) by washing with PBS and detaching with Trypsin-EDTA.
-
For membrane preparation, harvest cells and wash with ice-cold PBS.
-
Homogenize the cell pellet in 20 volumes of cold lysis buffer.
-
Centrifuge the homogenate at 1,000 x g for 3 minutes to remove nuclei and large debris.
-
Centrifuge the supernatant at 20,000 x g for 10 minutes at 4°C to pellet the membranes.
-
Resuspend the membrane pellet in fresh lysis buffer and repeat the centrifugation.
-
Resuspend the final pellet in cryoprotectant buffer, aliquot, and store at -80°C.
-
Determine the protein concentration of the membrane preparation using a suitable method, such as the BCA assay.
Competitive Radioligand Binding Assay
Materials:
-
T84 cell membrane preparation
-
Radioligand: ¹²⁵I-labeled heat-stable enterotoxin (¹²⁵I-ST)
-
Unlabeled competitor ligands (uroguanylin, guanylin, or test compounds)
-
Assay Buffer: 50 mM Tris, 5 mM MgCl₂, 0.1 mM EDTA, pH adjusted as required (e.g., 5.0 or 8.0)
-
Wash Buffer: Ice-cold assay buffer
-
96-well microplates
-
Glass fiber filters (e.g., GF/C), pre-soaked in 0.3% polyethyleneimine (PEI)
-
Filtration apparatus (e.g., cell harvester)
-
Scintillation counter and scintillation fluid
Protocol:
-
On the day of the assay, thaw the T84 membrane preparation and resuspend it in the final assay buffer.
-
In a 96-well plate, add the following in a final volume of 250 µL:
-
150 µL of the membrane preparation (50-120 µg protein).
-
50 µL of unlabeled competitor ligand at various concentrations (for competition curve) or buffer (for total binding).
-
50 µL of ¹²⁵I-ST solution.
-
-
For determining non-specific binding, add a high concentration of unlabeled ST peptide (e.g., 1 µM) in place of the competitor ligand.
-
Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
Terminate the incubation by rapid vacuum filtration through the pre-soaked glass fiber filters using a cell harvester.
-
Wash the filters four times with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filters for 30 minutes at 50°C.
-
Place the dried filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the specific binding as a function of the log concentration of the competitor ligand.
-
Determine the IC₅₀ value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value (the inhibition constant) from the IC₅₀ value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizations
Uroguanylin Receptor Signaling Pathway
Caption: Uroguanylin receptor (GC-C) signaling cascade.
Experimental Workflow for Competitive Radioligand Binding Assay
Caption: Workflow of a competitive radioligand binding assay.
Measuring cGMP Accumulation in Response to Uroguanylin: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Uroguanylin is a peptide hormone that plays a crucial role in regulating intestinal fluid and electrolyte balance. It exerts its effects by binding to and activating the guanylate cyclase C (GC-C) receptor, a transmembrane protein predominantly expressed on the apical surface of intestinal epithelial cells.[1] This activation triggers the intracellular conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP), a key second messenger molecule.[1] The accumulation of intracellular cGMP initiates a signaling cascade that ultimately leads to the secretion of chloride and bicarbonate ions into the intestinal lumen. The measurement of cGMP accumulation in response to uroguanylin is a fundamental assay for studying the activity of the GC-C receptor, screening for potential agonists or antagonists, and investigating the downstream signaling pathways. This document provides detailed application notes and protocols for performing this assay, with a particular focus on the human colon carcinoma cell line, T84, a well-established model for these studies.
Uroguanylin Signaling Pathway
The binding of uroguanylin to the extracellular domain of the GC-C receptor induces a conformational change in the receptor, leading to the activation of its intracellular guanylate cyclase catalytic domain. This enzyme then catalyzes the synthesis of cGMP from GTP. The elevated intracellular cGMP levels can then activate cGMP-dependent protein kinase II (PKGII), which in turn phosphorylates and activates the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel, leading to ion and water secretion.
Quantitative Data Summary
The potency of uroguanylin and its paralog, guanylin, in stimulating cGMP accumulation is highly dependent on the pH of the extracellular environment. Uroguanylin exhibits significantly higher potency in acidic conditions, whereas guanylin is more potent in alkaline conditions. This differential activity is thought to be physiologically relevant in different segments of the gastrointestinal tract.
Table 1: pH-Dependent Potency of Uroguanylin and Guanylin on cGMP Accumulation in T84 Cells
| Agonist | Condition | EC50 (nM) | Relative Potency | Reference |
| Uroguanylin | Acidic (pH 5.0) | ~1 | 100-fold > Guanylin | [2][3] |
| Alkaline (pH 8.0) | ~30 | 3-fold < Guanylin | [2] | |
| Guanylin | Acidic (pH 5.0) | >100 | - | [2][3] |
| Alkaline (pH 8.0) | ~10 | - | [2] |
Note: EC50 values are estimated from graphical data presented in the cited literature. Actual values may vary based on experimental conditions.
Experimental Workflow
The general workflow for measuring uroguanylin-induced cGMP accumulation involves cell culture, agonist treatment, cell lysis, and quantification of cGMP using a competitive immunoassay.
Detailed Experimental Protocols
Protocol 1: T84 Cell Culture
-
Cell Line: Human colon carcinoma T84 cells.
-
Culture Medium: A 1:1 mixture of Dulbecco's Modified Eagle's Medium (DMEM) and Ham's F-12 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture: Passage cells every 3-4 days or when they reach 80-90% confluency. Use trypsin-EDTA to detach the cells.
Protocol 2: cGMP Accumulation Assay
This protocol is adapted from methodologies described for T84 cells.[4]
-
Cell Seeding: Seed T84 cells into 24-well plates at a density that allows them to reach confluency at the time of the experiment.
-
Washing: Once confluent, gently wash the cell monolayers twice with 500 µL of pre-warmed assay buffer (e.g., DMEM containing 50 mM HEPES, pH 7.4).
-
Pre-incubation: Add 250 µL of assay buffer containing a phosphodiesterase (PDE) inhibitor, such as 1 mM 3-isobutyl-1-methylxanthine (IBMX), to each well. IBMX prevents the degradation of cGMP, leading to a more robust signal. Incubate for 10 minutes at 37°C.
-
Agonist Treatment: Add 250 µL of the same buffer containing varying concentrations of uroguanylin (e.g., 0.1 nM to 10 µM) to the respective wells. For control wells, add buffer without the agonist.
-
Incubation: Incubate the plates for 30 minutes at 37°C.
-
Reaction Termination and Cell Lysis: Aspirate the medium and terminate the reaction by adding 200-500 µL of 0.1 M HCl or 3% perchloric acid.[4] Allow the plates to sit at room temperature for 10-20 minutes to ensure complete cell lysis and extraction of cGMP.
Protocol 3: cGMP Quantification
The concentration of cGMP in the cell lysates can be determined using commercially available competitive enzyme-linked immunosorbent assay (ELISA) kits or radioimmunoassay (RIA) kits. Follow the manufacturer's instructions for the chosen kit.
General Principle of Competitive ELISA:
-
Sample Preparation: Neutralize the acidic cell lysates. If perchloric acid was used, adjust the pH to 7.0 with KOH and centrifuge to remove the precipitate.[2] Samples may need to be acetylated according to the kit's protocol to increase sensitivity.
-
Assay Procedure:
-
Add standards and samples to wells of a microplate pre-coated with a cGMP-specific antibody.
-
Add a fixed amount of horseradish peroxidase (HRP)-conjugated cGMP to each well. The sample cGMP and the HRP-conjugated cGMP will compete for binding to the antibody.
-
Incubate the plate.
-
Wash the plate to remove unbound reagents.
-
Add a substrate solution (e.g., TMB). The HRP will catalyze a color change.
-
Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis: The intensity of the color is inversely proportional to the amount of cGMP in the sample. Generate a standard curve using the known concentrations of the cGMP standards. Use this curve to determine the concentration of cGMP in the samples. Normalize the cGMP concentration to the total protein content in each well, determined by a standard protein assay (e.g., BCA assay).
Materials and Reagents
-
T84 human colon carcinoma cell line
-
DMEM and Ham's F-12 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Uroguanylin (synthetic peptide)
-
HEPES buffer
-
3-isobutyl-1-methylxanthine (IBMX)
-
0.1 M HCl or Perchloric acid
-
Potassium hydroxide (KOH)
-
cGMP ELISA or RIA kit
-
Protein assay kit (e.g., BCA)
-
24-well cell culture plates
-
Standard laboratory equipment (incubator, centrifuge, microplate reader, etc.)
Troubleshooting
-
Low cGMP Signal:
-
Ensure the activity of the uroguanylin peptide.
-
Confirm the effectiveness of the PDE inhibitor (IBMX).
-
Optimize the incubation time with uroguanylin.
-
Increase the number of cells per well.
-
-
High Variability Between Replicates:
-
Ensure consistent cell seeding and confluency.
-
Perform washing steps gently to avoid cell detachment.
-
Ensure accurate pipetting of all reagents.
-
-
Inconsistent Results:
References
- 1. Frontiers | Guanylate cyclase-C/cGMP: an emerging pathway in the regulation of visceral pain [frontiersin.org]
- 2. Regulation of intestinal uroguanylin/guanylin receptor-mediated responses by mucosal acidity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regulation of intestinal uroguanylin/guanylin receptor-mediated responses by mucosal acidity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols: Uroguanylin Administration in Animal Models of Constipation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Uroguanylin is a peptide hormone that plays a crucial role in regulating intestinal fluid and electrolyte balance.[1] It is an endogenous ligand for the guanylate cyclase-C (GC-C) receptor, which is predominantly expressed on the apical surface of intestinal epithelial cells.[2][3][4] Activation of the GC-C signaling pathway stimulates intestinal secretion, making uroguanylin and its analogs promising therapeutic agents for chronic idiopathic constipation (CIC) and irritable bowel syndrome with constipation (IBS-C).[5][6] Plecanatide, a synthetic analog of uroguanylin, is approved for the treatment of these conditions, demonstrating the clinical relevance of this pathway.[7][8][9]
These application notes provide detailed protocols for utilizing uroguanylin and its analogs in common animal models of constipation, offering a framework for preclinical efficacy and mechanism of action studies.
Mechanism of Action: The Uroguanylin/GC-C Signaling Pathway
Uroguanylin binds to and activates the transmembrane receptor guanylate cyclase C (GC-C).[2] This binding event triggers the intracellular conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[3][10] The subsequent increase in intracellular cGMP has two primary effects:
-
Activation of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR): cGMP activates protein kinase G II, which in turn phosphorylates and opens the CFTR ion channel. This leads to the secretion of chloride (Cl⁻) and bicarbonate (HCO₃⁻) into the intestinal lumen.[4][5]
-
Inhibition of the Sodium-Hydrogen Exchanger (NHE3): Increased cGMP also decreases the activity of the sodium-hydrogen exchanger, reducing sodium (Na⁺) absorption.[5]
The combined effect of increased anion secretion and decreased sodium absorption creates an ionic gradient that drives water into the intestinal lumen, hydrating and softening the stool and facilitating easier bowel movements.[5]
Caption: Uroguanylin signaling pathway in intestinal epithelial cells.
Experimental Protocols
Protocol 1: Induction of Loperamide-Induced Constipation in Rodents
Loperamide, a µ-opioid receptor agonist, is commonly used to induce constipation in animal models by inhibiting gastrointestinal motility and reducing intestinal secretions.[11][12]
Materials:
-
Male/Female Sprague-Dawley rats (200-250g) or C57BL/6 mice (20-25g)
-
Loperamide hydrochloride (e.g., 4 mg/kg for mice, 1.5 mg/kg for rats)[11][13]
-
Vehicle (e.g., 0.9% saline or 0.5% carboxymethylcellulose)
-
Oral gavage needles
-
Metabolic cages for fecal collection
Procedure:
-
Acclimatization: House animals in a controlled environment (12h light/dark cycle, 22±2°C) with ad libitum access to standard chow and water for at least one week.
-
Baseline Measurement: Place animals in individual metabolic cages and monitor normal fecal output (pellet number, total weight, and water content) for 24-48 hours before induction.
-
Induction:
-
Prepare a fresh solution of loperamide in the chosen vehicle.
-
Administer loperamide subcutaneously or orally (p.o.) to the experimental group. The control group receives an equivalent volume of vehicle.
-
Administration is typically done once or twice daily for 3-7 consecutive days to establish a chronic constipation model.[13]
-
-
Confirmation of Constipation: Monitor the animals daily. Successful induction is confirmed by a significant reduction in the number of fecal pellets, total fecal weight, and fecal water content compared to the vehicle-treated control group.[13][14]
Protocol 2: Administration of Uroguanylin
Materials:
-
Uroguanylin or its analog (e.g., plecanatide)
-
Sterile saline or appropriate buffer for reconstitution
-
Oral gavage needles
Procedure:
-
Grouping: Following successful constipation induction, divide animals into the following groups:
-
Normal Control (No loperamide, vehicle treatment)
-
Constipation Model (Loperamide + vehicle treatment)
-
Positive Control (Loperamide + known laxative, e.g., Mosapride)
-
Uroguanylin Treatment (Loperamide + Uroguanylin at various doses)
-
-
Drug Preparation: Reconstitute uroguanylin in sterile saline to the desired concentrations.
-
Administration: Administer uroguanylin or its analog orally via gavage once daily for the duration of the treatment period (e.g., 7-14 days). The Constipation Model group should receive the vehicle on the same schedule.
Protocol 3: Assessment of Therapeutic Efficacy
Procedure:
-
Fecal Parameters: During the last 24 hours of the treatment period, place animals in individual metabolic cages without access to food but with free access to water.
-
Collect all fecal pellets excreted over a defined period (e.g., 6-24 hours).
-
Count the total number of pellets.
-
Measure the total wet weight of the pellets.
-
Dry the pellets in an oven at 60°C for 24 hours and measure the dry weight.
-
Calculate fecal water content: [(Wet Weight - Dry Weight) / Wet Weight] x 100%.[13]
-
-
Gastrointestinal (GI) Transit Time:
-
Fast animals for 12 hours with free access to water.
-
Administer a charcoal meal (e.g., 5% charcoal in 10% gum arabic) via oral gavage.
-
Euthanize the animals after a set time (e.g., 30 minutes).
-
Carefully dissect the small intestine from the pylorus to the cecum.
-
Measure the total length of the small intestine and the distance traveled by the charcoal meal.
-
Calculate the GI transit ratio: (Distance traveled by charcoal / Total length of small intestine) x 100%.[13]
-
Caption: General experimental workflow for evaluating uroguanylin in a constipation model.
Data Presentation and Expected Outcomes
Administration of uroguanylin is expected to reverse the constipating effects of loperamide. The quantitative data below are representative of typical outcomes observed in such studies.
Table 1: Effect of Uroguanylin on Fecal Parameters in Loperamide-Induced Constipated Rats
| Group | Treatment | Fecal Pellet Count (per 24h) | Fecal Wet Weight ( g/24h ) | Fecal Water Content (%) |
| Normal Control | Vehicle | 25 ± 3 | 1.8 ± 0.2 | 65 ± 5 |
| Constipation Model | Loperamide + Vehicle | 8 ± 2 | 0.6 ± 0.1 | 35 ± 4* |
| Uroguanylin (Low Dose) | Loperamide + Uroguanylin (1 mg/kg) | 15 ± 3 | 1.1 ± 0.2 | 50 ± 5 |
| Uroguanylin (High Dose) | Loperamide + Uroguanylin (5 mg/kg) | 22 ± 4 | 1.6 ± 0.3 | 62 ± 6 |
Data are presented as Mean ± SD. *p < 0.01 vs. Normal Control. **p < 0.01 vs. Constipation Model.
Table 2: Effect of Uroguanylin on Gastrointestinal Transit
| Group | Treatment | GI Transit Ratio (%) |
| Normal Control | Vehicle | 75 ± 6 |
| Constipation Model | Loperamide + Vehicle | 35 ± 5* |
| Uroguanylin (Low Dose) | Loperamide + Uroguanylin (1 mg/kg) | 55 ± 7 |
| Uroguanylin (High Dose) | Loperamide + Uroguanylin (5 mg/kg) | 71 ± 8 |
Data are presented as Mean ± SD. *p < 0.01 vs. Normal Control. **p < 0.01 vs. Constipation Model.
Alternative Animal Models
While the loperamide-induced model is common, other models can also be used to study the effects of uroguanylin:
-
Low-Fiber Diet Model: Animals are fed a diet with minimal fiber content for several weeks to induce constipation.
-
Chronic Social Defeat Stress (CSDS) Model: Psychological stress has been shown to decrease the expression of guanylin and uroguanylin, leading to constipation-like symptoms.[15][16] This model is useful for investigating the interplay between stress, the uroguanylin system, and gut motility.
Conclusion
The protocols described provide a robust framework for evaluating the pro-secretory and pro-motility effects of uroguanylin and its analogs in preclinical animal models of constipation. By activating the GC-C/cGMP pathway, uroguanylin effectively increases intestinal fluid, normalizes stool consistency, and enhances gastrointestinal transit.[3][5] These methods are essential for the discovery and development of novel secretagogues for the treatment of constipation-related disorders.
References
- 1. nbinno.com [nbinno.com]
- 2. Activation of guanylate cyclase C signaling pathway protects intestinal epithelial cells from acute radiation-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Guanylate cyclase-C/cGMP: an emerging pathway in the regulation of visceral pain [frontiersin.org]
- 4. academic.oup.com [academic.oup.com]
- 5. Plecanatide: a new guanylate cyclase agonist for the treatment of chronic idiopathic constipation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A Randomized Phase III Clinical Trial of Plecanatide, a Uroguanylin Analog, in Patients With Chronic Idiopathic Constipation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dovepress.com [dovepress.com]
- 9. researchgate.net [researchgate.net]
- 10. Signal transduction pathways via guanylin and uroguanylin in stomach and intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Decreased colonic mucus in rats with loperamide-induced constipation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Loperamide-induced Constipation Activates Inflammatory Signaling Pathways in the Mid Colon of SD Rats Via Complement C3 and its Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Luteolin ameliorates loperamide-induced functional constipation in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Decreased Colonic Guanylin/Uroguanylin Expression and Dried Stool Property in Mice With Social Defeat Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Decreased Colonic Guanylin/Uroguanylin Expression and Dried Stool Property in Mice With Social Defeat Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating Uroguanylin's Effect on Ion Transport in Ussing Chambers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Uroguanylin is a peptide hormone that plays a crucial role in regulating fluid and electrolyte balance in the gastrointestinal tract.[1][2] It exerts its effects by binding to and activating the guanylate cyclase C (GC-C) receptor on the apical surface of intestinal epithelial cells.[1][3] This activation triggers a signaling cascade that ultimately leads to the secretion of chloride (Cl⁻) and bicarbonate (HCO₃⁻) ions into the intestinal lumen, driving concomitant water movement.[1][4][5] Dysregulation of this pathway has been implicated in various gastrointestinal disorders, making uroguanylin and its signaling pathway a key target for drug development.
The Ussing chamber is a vital ex vivo tool for studying epithelial ion transport.[6][7][8] It allows for the mounting of fresh intestinal tissue or cultured cell monolayers as a barrier between two chambers, enabling the precise measurement of ion movement under controlled conditions.[6][9] By measuring the short-circuit current (Isc), which represents the net ion transport across the epithelium, researchers can quantify the effects of compounds like uroguanylin on ion secretion and absorption.[6][10]
These application notes provide a detailed protocol for utilizing Ussing chambers to investigate the effects of uroguanylin on intestinal ion transport.
Uroguanylin Signaling Pathway
Uroguanylin initiates a signaling cascade upon binding to the GC-C receptor. This leads to the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[4][5] The elevated intracellular cGMP levels activate cGMP-dependent protein kinase II (PKGII) and can also lead to the cross-activation of cAMP-dependent protein kinase (PKA) through the inhibition of phosphodiesterase 3 (PDE3).[4][11] Both PKGII and PKA then phosphorylate the cystic fibrosis transmembrane conductance regulator (CFTR), an apical membrane anion channel.[4][5] This phosphorylation opens the CFTR channel, allowing for the efflux of Cl⁻ and HCO₃⁻ into the intestinal lumen.[1][4]
Uroguanylin Signaling Pathway
Experimental Protocols
This section details the methodology for preparing intestinal tissue and conducting Ussing chamber experiments to measure uroguanylin-stimulated ion transport.
Materials and Reagents
-
Animals: Mice (e.g., C57BL/6) are commonly used. All animal procedures must be approved by the institutional animal care and use committee.
-
Ussing Chamber System: Including chambers, electrodes (Ag/AgCl), and a voltage-clamp amplifier.
-
Ringer's Solution (Krebs-Ringer Bicarbonate Buffer):
-
NaCl: 115 mM
-
KCl: 5 mM
-
CaCl₂: 1.25 mM
-
MgCl₂: 1.2 mM
-
NaHCO₃: 25 mM
-
NaH₂PO₄: 2 mM
-
Glucose: 10 mM
-
pH 7.4 when gassed with 95% O₂ / 5% CO₂.
-
-
Uroguanylin: Stock solution prepared in nuclease-free water or a suitable buffer.
-
Pharmacological Agents (optional):
-
Forskolin: To maximally activate adenylyl cyclase and CFTR as a positive control.
-
Bumetanide: An inhibitor of the Na-K-2Cl cotransporter (NKCC1) to block basolateral chloride uptake.
-
CFTRinh-172: A specific inhibitor of the CFTR channel.
-
-
Dissection Tools: Fine scissors, forceps.
-
Carbogen Gas: 95% O₂ / 5% CO₂.
Intestinal Tissue Preparation
-
Euthanasia and Tissue Harvest: Euthanize the mouse according to approved protocols. Immediately excise the desired intestinal segment (e.g., duodenum, jejunum, ileum, or colon).[9]
-
Cleaning and Preparation: Place the excised tissue in ice-cold, oxygenated Ringer's solution.[6][9] Open the segment longitudinally along the mesenteric border. Gently rinse the luminal contents with ice-cold Ringer's solution.
-
Muscle Stripping: To reduce tissue resistance and improve electrical measurements, the external muscle layers should be removed. This is a delicate procedure that requires practice.[12] Secure the tissue, serosal side up, on a dissection plate and carefully peel away the muscle layers using fine forceps.
-
Tissue Mounting: Mount the stripped intestinal mucosa onto the Ussing chamber slider or aperture.[7][9] Ensure the tissue is flat and there are no leaks between the two half-chambers. The orientation should be such that the mucosal side faces the apical chamber and the serosal side faces the basolateral chamber.
Ussing Chamber Experiment Workflow
Ussing Chamber Experimental Workflow
Experimental Procedure
-
Chamber Assembly and Filling: Assemble the Ussing chambers with the mounted tissue. Fill both the apical and basolateral chambers with equal volumes of pre-warmed (37°C) and oxygenated Ringer's solution.
-
Equilibration: Allow the tissue to equilibrate for 20-30 minutes while continuously bubbling with carbogen gas to maintain pH and oxygenation.[6] During this period, the transepithelial electrical resistance (TEER) and Isc should stabilize.
-
Baseline Measurement: Once the baseline is stable, record the basal Isc for at least 5-10 minutes.[6]
-
Uroguanylin Addition: Add uroguanylin to the apical (luminal) chamber to the desired final concentration. Record the change in Isc until a new stable plateau is reached. Uroguanylin is most effective in acidic conditions, so adjusting the luminal pH to 5.0-5.5 can enhance its effect.[1][10]
-
Pharmacological Modulation (Optional):
-
To confirm the involvement of CFTR, add a CFTR inhibitor (e.g., CFTRinh-172) to the apical chamber after the uroguanylin response has peaked.
-
To investigate the dependence on basolateral chloride uptake, add bumetanide to the basolateral chamber prior to or after uroguanylin addition.
-
-
Positive Control: At the end of the experiment, add forskolin to the basolateral chamber to elicit a maximal Isc response and confirm tissue viability.[12]
-
Data Acquisition: Continuously record the Isc throughout the experiment using a data acquisition system.
Data Presentation and Analysis
The primary endpoint in these experiments is the change in short-circuit current (ΔIsc), which is calculated as the difference between the peak Isc after treatment and the baseline Isc. Data should be summarized in tables for clear comparison.
Table 1: Effect of Uroguanylin on Short-Circuit Current (Isc) in Mouse Intestinal Segments
| Treatment | Intestinal Segment | n | Baseline Isc (µA/cm²) | Peak Isc after Uroguanylin (µA/cm²) | ΔIsc (µA/cm²) |
| Vehicle (Control) | Duodenum | 6 | |||
| Uroguanylin (1 µM) | Duodenum | 6 | |||
| Vehicle (Control) | Jejunum | 6 | |||
| Uroguanylin (1 µM) | Jejunum | 6 | |||
| Vehicle (Control) | Colon | 6 | |||
| Uroguanylin (1 µM) | Colon | 6 |
Table 2: Effect of Inhibitors on Uroguanylin-Stimulated Isc in Mouse Duodenum
| Treatment Sequence | n | ΔIsc (µA/cm²) | % Inhibition |
| Uroguanylin (1 µM) | 6 | N/A | |
| Uroguanylin (1 µM) + CFTRinh-172 (10 µM) | 6 | ||
| Bumetanide (100 µM) then Uroguanylin (1 µM) | 6 |
Data Analysis:
-
Calculate the mean ± standard error of the mean (SEM) for each experimental group.
-
Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the observed changes in Isc.
-
Dose-response curves can be generated by testing a range of uroguanylin concentrations.
Troubleshooting
-
Low or Unstable Baseline Isc: May indicate poor tissue viability or improper mounting. Ensure fresh tissue is used and the muscle stripping is performed carefully.[7][12]
-
No Response to Uroguanylin: Check the viability of the tissue with forskolin. Verify the concentration and activity of the uroguanylin stock solution. Consider the pH of the luminal buffer, as uroguanylin's potency can be pH-dependent.[10]
-
High Variability Between Tissues: Intestinal segments can have inherent regional differences in ion transport.[1] Ensure consistent tissue handling and use tissues from the same region for comparisons.
By following these detailed protocols, researchers can effectively utilize Ussing chambers to elucidate the mechanisms of uroguanylin-mediated ion transport, providing valuable insights for both basic science and drug development.
References
- 1. Regulation of intestinal Cl- and HCO3-secretion by uroguanylin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Guanylin and uroguanylin: a promising nexus in intestinal electrolyte and fluid homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Role of Uroguanylin in Regulation of Ion Transport in Salivary Glands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Receptor Guanylyl Cyclase C and Cyclic GMP in Health and Disease: Perspectives and Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. physiologicinstruments.com [physiologicinstruments.com]
- 7. Functional Assessment of Intestinal Tight Junction Barrier and Ion Permeability in Native Tissue by Ussing Chamber Technique [jove.com]
- 8. A guide to Ussing chamber studies of mouse intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. physiologicinstruments.com [physiologicinstruments.com]
- 10. pnas.org [pnas.org]
- 11. researchgate.net [researchgate.net]
- 12. Video: Functional Assessment of Intestinal Tight Junction Barrier and Ion Permeability in Native Tissue by Ussing Chamber Technique [jove.com]
Applications of Uroguanylin in Colorectal Cancer Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Uroguanylin is a peptide hormone that plays a crucial role in regulating intestinal fluid and electrolyte balance. Recent research has unveiled its significant potential as a tumor suppressor in colorectal cancer (CRC). This document provides detailed application notes and experimental protocols for investigating the role of uroguanylin in CRC research, intended for researchers, scientists, and professionals in drug development.
Uroguanylin and its analog guanylin are endogenous ligands for the guanylate cyclase C (GC-C) receptor, which is expressed on the apical surface of intestinal epithelial cells. The binding of uroguanylin to GC-C triggers the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP), a key second messenger. This signaling pathway is critical for maintaining intestinal homeostasis, and its dysregulation is implicated in the development of colorectal cancer.
Studies have shown that the expression of uroguanylin and guanylin is significantly reduced or lost in colorectal polyps and adenocarcinomas. However, the GC-C receptor often remains expressed, and in some cases is even overexpressed, in tumor cells. This disparity suggests that the loss of ligand, rather than the receptor, is a key event in colorectal tumorigenesis, presenting a therapeutic opportunity for hormone replacement strategies.
Signaling Pathway of Uroguanylin in Colorectal Cancer Cells
The uroguanylin/GC-C/cGMP signaling axis plays a pivotal role in suppressing colorectal tumorigenesis through various mechanisms, including inhibition of cell proliferation, induction of apoptosis, and maintenance of genomic stability.
Uroguanylin Signaling Pathway Diagram
Caption: Uroguanylin signaling pathway in intestinal epithelial cells.
Key Applications in Colorectal Cancer Research
Uroguanylin as a Tumor Suppressor
Application Note: The loss of uroguanylin expression is an early event in colorectal carcinogenesis. In vitro and in vivo studies have demonstrated that restoring uroguanylin signaling can inhibit the growth of colon cancer cells and suppress polyp formation. This makes the uroguanylin/GC-C pathway a prime target for chemoprevention and therapeutic strategies.
Experimental Evidence:
-
In Vitro: Uroguanylin treatment inhibits the proliferation of human colon carcinoma cell lines such as T84 and CaCo-2.
-
In Vivo: Oral administration of uroguanylin to ApcMin/+ mice, a model for human colorectal cancer, significantly reduces the number of intestinal polyps.
Uroguanylin as a Biomarker
Application Note: The differential expression of uroguanylin and its receptor GC-C between normal and cancerous colorectal tissue presents an opportunity for biomarker development. While uroguanylin expression is lost in tumors, GC-C is often retained and can be overexpressed.
Potential Biomarker Applications:
-
Diagnostic: Loss of uroguanylin mRNA in biopsy samples could serve as an early indicator of neoplastic changes.
-
Prognostic: The level of GC-C expression in tumors may have prognostic significance.
-
Metastasis Detection: As GC-C is typically restricted to the intestine, its detection in extraintestinal tissues, such as lymph nodes or blood, can indicate metastatic colorectal cancer.
Therapeutic Potential of Uroguanylin Analogs
Application Note: The therapeutic potential of restoring uroguanylin signaling has led to the development of stable, orally active GC-C agonists. These include linaclotide and plecanatide, which are FDA-approved for the treatment of chronic idiopathic constipation and irritable bowel syndrome with constipation (IBS-C). Their application in colorectal cancer chemoprevention is an active area of research.
Clinical and Preclinical Insights:
-
Preclinical studies have shown that oral GC-C agonists can suppress tumorigenesis in animal models of colorectal cancer.
-
Clinical trials are underway to evaluate the chemopreventive efficacy of uroguanylin analogs in high-risk populations.
Experimental Protocols
Protocol 1: In Vitro Cell Proliferation Assay (BrdU Incorporation)
Objective: To assess the effect of uroguanylin on the proliferation of colorectal cancer cell lines (e.g., T84, CaCo-2).
Materials:
-
Human colorectal cancer cell line (T84 or CaCo-2)
-
Complete culture medium (e.g., DMEM/F12 with 10% FBS)
-
Human uroguanylin
-
96-well cell culture plates
-
BrdU (5-bromo-2'-deoxyuridine) labeling reagent
-
Fixation/denaturation solution
-
Anti-BrdU antibody conjugated to a detectable enzyme (e.g., peroxidase)
-
Substrate solution for the enzyme
-
Stop solution
-
Microplate reader
Procedure:
-
Seed approximately 10,000 cells per well in a 96-well plate and incubate for 3 days to allow for cell attachment and growth.
-
Prepare various concentrations of human uroguanylin in culture medium.
-
Replace the medium in the wells with the uroguanylin solutions and a vehicle control.
-
Incubate the cells until they form semi-confluent monolayers.
-
Add BrdU labeling agent to a final concentration of 100 µM and re-incubate for 24 hours.
-
Remove the labeling medium and fix the cells.
-
Denature the DNA according to the manufacturer's protocol.
-
Add the anti-BrdU antibody and incubate.
-
Wash the wells and add the substrate solution.
-
Stop the reaction and measure the absorbance at the appropriate wavelength (e.g., 450 nm for peroxidase-based assays).
Protocol 2: In Vitro Apoptosis Assay (TUNEL Assay)
Objective: To determine if uroguanylin induces apoptosis in colorectal cancer cells.
Materials:
-
Human colorectal cancer cell line (T84 or CaCo-2)
-
Human uroguanylin
-
Culture dishes or chamber slides
-
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay kit
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Permeabilization solution (e.g., 0.1% Triton X-100 in sodium citrate)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Culture cells to the desired confluency in dishes or on chamber slides.
-
Treat cells with various concentrations of uroguanylin or a vehicle control for a predetermined time (e.g., 24-48 hours).
-
Wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde for 15-30 minutes at room temperature.
-
Wash the cells with PBS.
-
Permeabilize the cells with the permeabilization solution for 2-5 minutes on ice.
-
Proceed with the TUNEL staining according to the manufacturer's protocol, which typically involves an equilibration step followed by incubation with the TdT reaction mixture.
-
Wash the cells and counterstain with a nuclear stain (e.g., DAPI or Hoechst) if desired.
-
Analyze the samples under a fluorescence microscope or by flow cytometry to quantify apoptotic cells.
Protocol 3: In Vivo Polyp Quantification in ApcMin/+ Mice
Objective: To evaluate the effect of oral uroguanylin on intestinal polyp formation in a genetic mouse model of colorectal cancer.
Materials:
-
ApcMin/+ mice
-
Human uroguanylin
-
Vehicle control (e.g., water)
-
Oral gavage needles
-
Dissecting microscope
-
Tools for dissection
Procedure:
-
Randomly assign ApcMin/+ mice to treatment and control groups.
-
Administer human uroguanylin (e.g., dissolved in drinking water or by oral gavage) or vehicle control daily for a specified period (e.g., several weeks).
-
At the end of the treatment period, euthanize the mice.
-
Dissect the entire intestinal tract (small intestine and colon).
-
Open the intestine longitudinally, rinse with saline, and lay it flat.
-
Examine the mucosal surface under a dissecting microscope.
-
Count the number of polyps in different sections of the intestine.
-
The size of the polyps can also be measured using a caliper.
-
Statistically analyze the differences in polyp number and size between the treatment and control groups.
Experimental Workflow Diagram
Caption: Workflow for investigating uroguanylin's effects on CRC.
Quantitative Data Summary
| Experiment | Cell Line / Animal Model | Treatment | Concentration / Dose | Outcome | Reference |
| In Vitro Cell Proliferation | T84 | Human Uroguanylin | 10 µM | ~70% inhibition of cell growth | |
| In Vivo Polyp Formation | ApcMin/+ Mice | Oral Uroguanylin | Not specified | ~50% reduction in intestinal polyps | |
| In Vitro Apoptosis | CaCo-2 | Human Uroguanylin | Not specified | ~25% of cells positive for apoptosis |
Conclusion
Uroguanylin and its signaling pathway represent a promising area of research in the fight against colorectal cancer. Its role as a tumor suppressor, potential as a biomarker, and the therapeutic applicability of its analogs offer multiple avenues for investigation and drug development. The protocols and data presented here provide a framework for researchers to explore the multifaceted applications of uroguanylin in colorectal cancer research. Further studies are warranted to fully elucidate its mechanisms of action and to translate these findings into effective clinical strategies for the prevention and treatment of this disease.
Application Notes and Protocols for Studying Renal Sodium Excretion Using Uroguanylin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Uroguanylin is a peptide hormone that plays a critical role in regulating sodium and water homeostasis. Primarily synthesized in the intestine in response to dietary salt intake, it acts as an endocrine link to the kidneys, promoting the excretion of sodium (natriuresis).[1][2][3][4] This "intestinal natriuretic hormone" function makes uroguanylin and its signaling pathway a compelling target for studying renal physiology, pathophysiology, and the development of novel diuretic and antihypertensive therapies.[5][6] These notes provide an overview of uroguanylin's mechanism of action and detailed protocols for its application in renal research.
Mechanism of Action in the Kidney
Uroguanylin exerts its effects on renal sodium excretion through multiple signaling pathways, primarily by acting on tubular transport mechanisms rather than altering glomerular filtration rate (GFR) or blood pressure.[7][8][9]
1. GC-C-Dependent Pathway: The canonical pathway involves uroguanylin binding to and activating a membrane-bound guanylate cyclase receptor, Guanylate Cyclase C (GC-C), located on the apical membrane of renal tubular cells, particularly in the proximal tubules.[1][10][11][12] This activation leads to an increase in intracellular cyclic guanosine-3',5'-monophosphate (cGMP).[8] Elevated cGMP is believed to activate cGMP-dependent protein kinase II (PKG-II), which in turn phosphorylates downstream targets that inhibit sodium reabsorption.[1] One proposed mechanism is the downregulation of the Na+/K+ ATPase, a key pump for sodium reabsorption.[7][13]
2. GC-C-Independent Pathway: Compelling evidence demonstrates that uroguanylin's natriuretic effects are not solely dependent on GC-C. In GC-C knockout mice, uroguanylin administration still produces significant natriuresis and kaliuresis.[7][14][15] This suggests the existence of alternative signaling mechanisms. Research points to the involvement of a pertussis toxin-sensitive G-protein-coupled receptor (GPCR) in the proximal tubule, indicating a cGMP-independent mode of action.[14][16][17] The exact downstream effectors of this pathway are still under investigation.
The dual signaling capabilities of uroguanylin highlight its complex and robust role in regulating renal function.
Key Signaling Pathways of Uroguanylin in the Kidney
Caption: Uroguanylin signaling in renal tubules.
Data Presentation: Effects of Uroguanylin
The following tables summarize quantitative data from key studies, demonstrating the natriuretic effects of uroguanylin.
Table 1: Effect of Uroguanylin Infusion on Renal Function in Wild-Type Mice Data adapted from studies demonstrating acute effects of intravenous uroguanylin.
| Parameter | Vehicle (Control) | Uroguanylin Treatment | % Change | Reference |
| Urinary Sodium Excretion (UNaV) | Baseline | Significant Increase | Varies (Dose-dependent) | [7][13] |
| Fractional Excretion of Na+ (FENa) | Baseline | Significant Increase | Varies (Dose-dependent) | [13][18] |
| Urine Flow Rate | Baseline | Increased | Varies (Dose-dependent) | [7][12] |
| Glomerular Filtration Rate (GFR) | No Significant Change | No Significant Change | ~0% | [7][9] |
| Mean Arterial Pressure (MAP) | No Significant Change | No Significant Change | ~0% | [7] |
Table 2: Phenotype of Uroguanylin Knockout (KO) Mice vs. Wild-Type (WT) Mice Data highlights the physiological role of endogenous uroguanylin in response to an oral salt load.
| Parameter | Wild-Type (WT) | Uroguanylin KO | Observation | Reference |
| Mean Arterial Pressure (MAP) | Normal | Significantly Increased | Hypertension in KO mice | [2][4][19] |
| Urinary Na+ Excretion (Post-Oral NaCl Load) | ~85% of load excreted in 2h | <60% of load excreted in 2h | Impaired natriuretic response in KO mice | [4] |
| Renal Na+ Reabsorption | Normal | Inappropriately Increased | KO mice retain more sodium | [2][19] |
Experimental Protocols
Protocol 1: In Vivo Renal Clearance Assay in Anesthetized Rodents
This protocol is designed to measure the acute effects of intravenously administered uroguanylin on renal sodium excretion and hemodynamics.
Objective: To quantify changes in urine flow, sodium/potassium excretion, and GFR in response to uroguanylin.
Materials:
-
Male Wistar rats or C57BL/6 mice
-
Anesthetic (e.g., pentobarbital sodium or Inactin)
-
Polyethylene catheters (PE-50, PE-10)
-
Infusion pump
-
Blood pressure transducer and data acquisition system
-
Uroguanylin (synthetic peptide)
-
Saline (0.9% NaCl), 5% albumin in saline
-
Inulin or creatinine solution for GFR measurement
-
Flame photometer or ion-selective electrodes for Na+/K+ measurement
-
Spectrophotometer for inulin/creatinine measurement
Methodology:
-
Animal Preparation: Anesthetize the animal and place it on a heated surgical table to maintain body temperature. Perform a tracheotomy to ensure a clear airway.
-
Catheterization:
-
Insert a catheter into the jugular vein for infusion of maintenance fluids (saline with inulin/creatinine) and the test substance (uroguanylin).
-
Insert a catheter into the carotid or femoral artery, connect it to a pressure transducer to monitor blood pressure continuously.
-
Exteriorize the bladder or cannulate the ureters with PE-10 catheters for timed urine collection.
-
-
Equilibration: Infuse a maintenance solution (e.g., saline containing inulin) at a constant rate. Allow the animal to stabilize for 60-120 minutes.
-
Baseline Collection: Collect two to three baseline urine samples over 20-40 minute intervals. Collect a midpoint blood sample from the arterial line.
-
Uroguanylin Infusion: Begin a constant intravenous infusion of uroguanylin at the desired dose (e.g., 0.1 - 1.0 µg/kg/min).[5][20] Alternatively, a bolus injection can be administered.[13]
-
Experimental Collection: Continue to collect timed urine samples and midpoint blood samples for the duration of the infusion and for a post-infusion period.
-
Sample Analysis:
-
Measure the volume of each urine sample.
-
Analyze urine and plasma for sodium and potassium concentrations (flame photometry).
-
Analyze urine and plasma for inulin or creatinine concentration to calculate GFR.
-
-
Calculations:
-
Urine Flow Rate (V): Urine volume / collection time.
-
Urinary Sodium Excretion (UNaV): V x [Urine Na+].
-
GFR: ([Urine Inulin] x V) / [Plasma Inulin].
-
Fractional Excretion of Sodium (FENa): (UNaV / (GFR x [Plasma Na+])) x 100.
-
Caption: Workflow for an in vivo renal clearance experiment.
Protocol 2: Measurement of Intracellular cGMP in Cultured Renal Cells
This protocol is used to determine if uroguanylin stimulates cGMP production in a specific kidney cell type, indicating the presence of functional guanylate cyclase receptors.
Objective: To measure the dose-dependent increase in intracellular cGMP in response to uroguanylin.
Materials:
-
Cultured renal cells (e.g., Opossum Kidney (OK) cells or human proximal tubule cells)
-
Cell culture medium and plates
-
Uroguanylin (synthetic peptide)
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cGMP degradation
-
Lysis buffer
-
Commercial cGMP enzyme immunoassay (EIA) kit
-
Plate reader
Methodology:
-
Cell Culture: Plate renal cells in multi-well plates and grow to confluence.
-
Pre-incubation: Wash the cells with a serum-free medium or buffer. Pre-incubate the cells with a PDE inhibitor (e.g., 1 mM IBMX) for 10-15 minutes at 37°C to prevent the breakdown of any newly synthesized cGMP.
-
Stimulation: Add varying concentrations of uroguanylin to the wells. Include a negative control (vehicle only). Incubate for a defined period (e.g., 10-30 minutes) at 37°C.[11]
-
Lysis: Terminate the reaction by removing the medium and adding a lysis buffer provided with the cGMP assay kit. This stops cellular activity and releases intracellular contents.
-
cGMP Measurement: Perform the cGMP measurement on the cell lysates according to the manufacturer's instructions for the EIA kit. This typically involves a competitive binding assay where cGMP in the sample competes with a labeled cGMP conjugate for binding to a limited number of antibody sites.
-
Data Analysis: Use a standard curve to determine the concentration of cGMP in each sample (usually in pmol/mL). Normalize the results to the protein concentration of the cell lysate for each well to account for variations in cell number. Plot the cGMP concentration against the uroguanylin concentration to generate a dose-response curve.
Conclusion
Uroguanylin is a key regulator in the gut-renal axis, essential for managing sodium balance after oral salt intake.[3] Its study offers valuable insights into renal physiology and potential therapeutic avenues for conditions like hypertension and sodium-retaining states such as heart failure and nephrotic syndrome.[6][21] The protocols and data provided herein serve as a comprehensive guide for researchers aiming to investigate the intricate role of uroguanylin in renal sodium excretion.
References
- 1. Mechanisms of guanylin action via cyclic GMP in the kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. JCI - Uroguanylin knockout mice have increased blood pressure and impaired natriuretic response to enteral NaCl load [jci.org]
- 3. A novel role for uroguanylin in the regulation of sodium balance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Uroguanylin knockout mice have increased blood pressure and impaired natriuretic response to enteral NaCl load - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. Guanylin and related peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Renal effects of uroguanylin and guanylin in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scielo.br [scielo.br]
- 9. Natriuretic and antikaliuretic effects of uroguanylin and prouroguanylin in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Signaling pathways for guanylin and uroguanylin in the digestive, renal, central nervous, reproductive, and lymphoid systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. journals.physiology.org [journals.physiology.org]
- 13. Guanylin and uroguanylin induce natriuresis in mice lacking guanylyl cyclase-C receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cellular effects of guanylin and uroguanylin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Guanylin and uroguanylin induce natriuresis in mice lacking guanylyl cyclase-C receptor. | Semantic Scholar [semanticscholar.org]
- 16. researchgate.net [researchgate.net]
- 17. Renal electrolyte effects of guanylin and uroguanylin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. THE NATRIURETIC PEPTIDE UROGUANYLIN ELICITS PHYSIOLOGIC ACTIONS THROUGH TWO DISTINCT TOPOISOMERS - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Uroguanylin knockout mice have increased blood pressure and impaired natriuretic response to enteral NaCl load - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Synergistic Effect of Uroguanylin and D1 Dopamine Receptors on Sodium Excretion in Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Effects of uroguanylin on natriuresis in experimental nephrotic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing Uroguanylin ELISA: Your Technical Support Guide to Enhanced Sensitivity and Specificity
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing uroguanylin Enzyme-Linked Immunosorbent Assays (ELISAs). In this guide, you will find answers to frequently asked questions and solutions to common issues encountered during the experimental workflow, from sample preparation to data analysis.
Frequently Asked Questions (FAQs)
Q1: What is the typical concentration of uroguanylin in biological samples?
The concentration of uroguanylin can vary significantly depending on the sample type and the physiological state of the individual. In healthy individuals, plasma concentrations of bioactive uroguanylin are typically around 5.0 ± 0.3 fmol/ml.[1] Urinary excretion of immunoreactive uroguanylin can be influenced by diet, with higher salt intake leading to increased levels. For example, individuals on a high-salt diet may excrete approximately 137.8 ± 14.4 pmol/day.[2] It is important to note that in certain pathological conditions, such as chronic renal failure, plasma uroguanylin concentrations can be significantly elevated.[1]
Q2: What are the key considerations for sample collection and storage to ensure uroguanylin stability?
To ensure the integrity of uroguanylin in your samples, proper collection and storage are critical. For long-term storage, it is recommended to keep samples at -80°C.[3] Repeated freeze-thaw cycles should be avoided as they can degrade the peptide, leading to inaccurate results.[3][4] When collecting blood for plasma, use of an anticoagulant such as EDTA or heparin is recommended.[3] For urine samples, it is advisable to process them promptly or store them at 4°C for short periods (up to 48 hours) before long-term freezing.[5]
Q3: What is the potential for cross-reactivity with other peptides in a uroguanylin ELISA?
Uroguanylin shares structural similarity with other peptides, most notably guanylin and the bacterial heat-stable enterotoxin (STa). This can lead to cross-reactivity in some immunoassays. While some ELISA kits are designed to have high specificity for uroguanylin with no significant cross-reactivity with guanylin, it is crucial to check the manufacturer's specifications. If cross-reactivity is a concern, it is advisable to select a highly specific antibody pair for your assay.
Troubleshooting Guide
Low Signal or Poor Sensitivity
Problem: The absorbance readings for my standards and/or samples are very low, resulting in poor sensitivity.
| Possible Cause | Recommended Solution |
| Suboptimal Reagent Concentration | Titrate the capture and detection antibody concentrations to find the optimal ratio that yields the highest signal-to-noise ratio. |
| Inactive Reagents | Ensure all reagents, especially the enzyme conjugate and substrate, have not expired and have been stored correctly. Prepare fresh substrate solution before each use. |
| Insufficient Incubation Times | Increase the incubation times for the sample, detection antibody, and/or substrate steps. Optimization may be required. |
| Incorrect Assay Temperature | Ensure the assay is performed at the temperature specified in the protocol. Reagents should be brought to room temperature before use.[6] |
| Low Analyte Concentration | If the uroguanylin concentration in your samples is below the detection limit of the assay, consider concentrating the sample or using a more sensitive ELISA kit. |
High Background
Problem: The absorbance readings in the blank or zero-standard wells are excessively high, masking the specific signal.
| Possible Cause | Recommended Solution |
| Insufficient Washing | Increase the number of wash steps and the soaking time between washes. Ensure complete aspiration of wash buffer from the wells after each wash.[7][8] |
| Non-specific Antibody Binding | Optimize the blocking buffer by trying different blocking agents (e.g., BSA, non-fat dry milk) or increasing the concentration and incubation time. Adding a small amount of a non-ionic detergent like Tween-20 to the wash buffer can also help.[4][7] |
| High Detection Antibody Concentration | Reduce the concentration of the detection antibody to minimize non-specific binding. |
| Contaminated Reagents | Use fresh, sterile reagents and buffers. Ensure the substrate solution is colorless before use.[4][9] |
| Edge Effects | Avoid stacking plates during incubation and ensure uniform temperature across the plate.[6] |
Poor Specificity and Cross-Reactivity
Problem: The assay is detecting other molecules in addition to uroguanylin, leading to inaccurate quantification.
| Possible Cause | Recommended Solution |
| Cross-reactive Antibodies | Select a monoclonal antibody pair with high specificity for uroguanylin. Check the cross-reactivity profile of the antibodies provided by the manufacturer. |
| Matrix Effects | The sample matrix (e.g., serum, plasma) can interfere with antibody-antigen binding. Dilute your samples in an appropriate assay buffer to minimize matrix effects. Perform spike and recovery experiments to assess the impact of the matrix.[3][10] |
Experimental Protocols
Standard Sandwich ELISA Protocol for Uroguanylin
This protocol provides a general workflow for a sandwich ELISA. Always refer to the specific instructions provided with your ELISA kit.
-
Coating: Dilute the capture antibody to the optimal concentration in a coating buffer (e.g., PBS, pH 7.4) and add 100 µL to each well of a 96-well microplate. Incubate overnight at 4°C.
-
Washing: Aspirate the coating solution and wash the plate 3-5 times with 200 µL of wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Add 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well and incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step as in step 2.
-
Sample/Standard Incubation: Add 100 µL of appropriately diluted samples and standards to the wells. Incubate for 2 hours at room temperature.
-
Washing: Repeat the washing step as in step 2.
-
Detection Antibody Incubation: Add 100 µL of the biotinylated detection antibody, diluted to its optimal concentration in blocking buffer, to each well. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step as in step 2.
-
Enzyme Conjugate Incubation: Add 100 µL of streptavidin-HRP conjugate, diluted in blocking buffer, to each well. Incubate for 30-60 minutes at room temperature in the dark.
-
Washing: Repeat the washing step as in step 2.
-
Substrate Incubation: Add 100 µL of TMB substrate solution to each well. Incubate for 15-30 minutes at room temperature in the dark, or until sufficient color development.
-
Stop Reaction: Add 50 µL of stop solution (e.g., 2N H₂SO₄) to each well.
-
Read Plate: Measure the absorbance at 450 nm using a microplate reader.
Visualizing Key Processes
Uroguanylin Signaling Pathway
Caption: Uroguanylin signaling pathway in intestinal epithelial cells.
Uroguanylin ELISA Workflow
Caption: A typical experimental workflow for a uroguanylin sandwich ELISA.
Quantitative Data Summary
| Parameter | Value | Sample Type | Reference |
| Normal Plasma Uroguanylin | 5.0 ± 0.3 fmol/ml | Human Plasma | [1] |
| Urinary Uroguanylin (High Salt Diet) | 137.8 ± 14.4 pmol/day | Human Urine | [2] |
| Urinary Uroguanylin (Low Salt Diet) | 95.1 ± 16.3 pmol/day | Human Urine | [2] |
| Commercial ELISA Kit Performance | Kit A | Kit B | Kit C |
| Sensitivity (Minimum Detectable Dose) | < 6.2 pg/mL | 15.6 pg/mL | 7.8 pg/mL |
| Detection Range | 15.6 - 1000 pg/mL | 62.5 - 4000 ng/mL | 31.25 - 2000 pg/mL |
| Sample Types | Serum, Plasma, Tissue Homogenates | Serum, Plasma, Tissue Homogenates | Serum, Plasma |
| Cross-Reactivity (vs. Guanylin) | Not significant | Data not available | Low |
| Note: Data for Kit A, B, and C are representative examples compiled from various commercial sources and should be used for comparative purposes only. Always refer to the manufacturer's datasheet for specific performance characteristics. |
References
- 1. Identification of biologically active and inactive human uroguanylins in plasma and urine and their increases in renal insufficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Urine and plasma levels of uroguanylin and its molecular forms in renal diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biocompare.com [biocompare.com]
- 4. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 5. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 6. biomatik.com [biomatik.com]
- 7. blog.abclonal.com [blog.abclonal.com]
- 8. biocompare.com [biocompare.com]
- 9. How to troubleshoot if the Elisa Kit has high background? - Blog [jg-biotech.com]
- 10. How To Optimize Your ELISA Experiments | Proteintech Group | 武汉三鹰生物技术有限公司 [ptgcn.com]
troubleshooting low signal in uroguanylin western blotting
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers encountering low signal issues during uroguanylin western blotting.
Troubleshooting Guide: Low Signal in Uroguanylin Western Blotting
Low or no signal for uroguanylin in a western blot can be a frustrating issue, often stemming from the low abundance of the protein. This guide provides a systematic approach to troubleshooting, from sample preparation to signal detection.
Question: I am not seeing any bands or only a very faint band for uroguanylin on my western blot. What are the possible causes and how can I fix it?
Answer: A weak or absent signal for uroguanylin can arise from several factors throughout the western blotting workflow. Below is a breakdown of potential issues and their solutions, categorized by experimental stage.
I. Sample Preparation & Protein Extraction
The initial steps of preparing your sample are critical for preserving uroguanylin and ensuring sufficient protein is available for detection.
| Potential Issue | Recommended Solution(s) |
| Low Uroguanylin Expression in Sample | - Use a positive control, such as a cell line or tissue known to express uroguanylin, to validate the experimental setup.[1][2] - If possible, treat cells or tissues to induce higher expression of uroguanylin. |
| Inefficient Protein Extraction | - Select a lysis buffer appropriate for the subcellular localization of uroguanylin (a secreted peptide). A RIPA buffer, which contains stronger detergents like SDS, can be effective.[3] - Ensure complete cell lysis by sonicating the sample after adding lysis buffer.[4][5][6] - For tissue samples, ensure efficient homogenization. |
| Protein Degradation | - Always add a broad-spectrum protease inhibitor cocktail to your lysis buffer immediately before use to prevent the degradation of uroguanylin.[2][7] |
| Insufficient Protein Loaded | - Increase the total protein amount loaded per well to 50-100 µg. - Concentrate your sample, for example, by using immunoprecipitation to enrich for uroguanylin before loading.[1][2] |
II. Gel Electrophoresis & Protein Transfer
Proper separation of proteins and their efficient transfer to the membrane are crucial for successful detection.
| Potential Issue | Recommended Solution(s) |
| Poor Protein Separation | - For a small protein like uroguanylin (approx. 12 kDa), consider using a Tricine gel system for better resolution of low molecular weight proteins.[7] |
| Inefficient Protein Transfer | - Use a PVDF membrane, which has a higher protein binding capacity than nitrocellulose, making it ideal for low-abundance proteins.[3][8] - For small proteins like uroguanylin, use a membrane with a smaller pore size (0.2 µm) to prevent the protein from passing through the membrane during transfer.[1][4] - Optimize transfer time and voltage. Smaller proteins transfer more quickly.[8] - Ensure good contact between the gel and the membrane and remove any air bubbles.[1][9] - Confirm successful transfer by staining the membrane with Ponceau S after transfer.[10] |
III. Antibody Incubation & Signal Detection
The choice and handling of antibodies, as well as the detection method, directly impact signal intensity.
| Potential Issue | Recommended Solution(s) |
| Inactive or Low-Affinity Primary Antibody | - Check the antibody datasheet for recommended dilutions and validate its specificity with a positive control. - Increase the concentration of the primary antibody or incubate overnight at 4°C to enhance binding.[2][11] - Ensure the antibody has been stored correctly and has not expired.[11] |
| Suboptimal Blocking | - While blocking is necessary to prevent non-specific binding, over-blocking can mask the epitope. Try reducing the blocking time or the concentration of the blocking agent.[4] - Test different blocking buffers, such as non-fat dry milk or BSA, as some antibodies perform better with a specific blocker.[12] |
| Insufficient Secondary Antibody or Inactive Enzyme | - Use a fresh dilution of a high-quality secondary antibody at the optimal concentration. - Using a polyclonal secondary antibody can help amplify the signal.[8] |
| Inefficient Signal Detection | - For low-abundance proteins, a chemiluminescent detection system is generally more sensitive than fluorescent or colorimetric methods.[3][7] - Use a high-sensitivity ECL substrate.[3] - Optimize the exposure time; a longer exposure may be necessary to detect a faint signal.[1] |
Experimental Protocols
Detailed Uroguanylin Western Blotting Protocol
This protocol is optimized for the detection of the low-abundance peptide, uroguanylin.
1. Sample Preparation (Cell Lysate)
-
Culture cells to the desired confluency. If applicable, treat with stimulants to induce uroguanylin expression.
-
Aspirate the culture medium and wash the cells with ice-cold 1X PBS.
-
Add ice-cold RIPA lysis buffer supplemented with a protease inhibitor cocktail to the cells.[3]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Sonicate the lysate for 10-15 seconds to ensure complete cell lysis and to shear DNA.[5][6]
-
Centrifuge the lysate at 12,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
Add 5X SDS-PAGE sample buffer to the lysate and boil for 5-10 minutes at 95-100°C.
2. SDS-PAGE and Protein Transfer
-
Load 50-100 µg of protein lysate per well onto a Tricine-SDS-PAGE gel.[7]
-
Run the gel until the dye front reaches the bottom.
-
Equilibrate the gel in transfer buffer.
-
Assemble the transfer stack with a 0.2 µm PVDF membrane.[4]
-
Perform a wet or semi-dry transfer, optimizing the time and voltage for a small protein.
-
After transfer, briefly stain the membrane with Ponceau S to visualize total protein and confirm transfer efficiency.[10]
3. Immunodetection
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Wash the membrane three times for 5 minutes each with TBST.
-
Incubate the membrane with the primary anti-uroguanylin antibody, diluted in the appropriate blocking buffer, overnight at 4°C with gentle agitation.[5]
-
Wash the membrane three times for 5 minutes each with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times for 5 minutes each with TBST.
4. Signal Detection
-
Prepare a high-sensitivity chemiluminescent substrate according to the manufacturer's instructions.
-
Incubate the membrane with the substrate.
-
Capture the chemiluminescent signal using a CCD imager or X-ray film, starting with a short exposure and increasing as needed.
Mandatory Visualizations
Uroguanylin Signaling Pathway
Caption: Uroguanylin binds to and activates the Guanylate Cyclase-C receptor.
Western Blotting Workflow
Caption: A generalized workflow for the western blotting technique.
Troubleshooting Logic for Low Signal
Caption: A decision tree for troubleshooting low signal in western blotting.
Frequently Asked Questions (FAQs)
Q1: What is the expected molecular weight of uroguanylin? A1: The precursor form of human uroguanylin has a predicted molecular weight of approximately 12.1 kDa.[13][14]
Q2: Which tissues are best for a positive control for uroguanylin? A2: Uroguanylin is primarily expressed in the gastrointestinal tract, particularly the small intestine, and also in the kidney.[15][16][17] Therefore, lysates from these tissues would serve as good positive controls.
Q3: Can I use the same antibody to detect guanylin and uroguanylin? A3: Guanylin and uroguanylin are structurally related but distinct peptides.[18][19] It is crucial to use an antibody specifically validated for uroguanylin to avoid cross-reactivity and ensure specific detection. Always check the antibody's datasheet for specificity information.
Q4: My lab uses a fluorescent detection system. Can I still detect uroguanylin? A4: While fluorescent detection systems can be used, chemiluminescent detection is generally more sensitive and therefore recommended for low-abundance proteins like uroguanylin.[3] If you must use a fluorescent system, you may need to further optimize other parameters, such as loading a higher amount of protein and using a highly specific and high-affinity primary antibody.
Q5: I see multiple bands on my blot. What could be the cause? A5: Multiple bands can be due to several factors, including non-specific antibody binding, protein degradation, or post-translational modifications. To troubleshoot, ensure you are using a highly specific antibody, that your samples have been handled properly with protease inhibitors, and try optimizing your blocking and washing steps.[9][12]
References
- 1. sinobiological.com [sinobiological.com]
- 2. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group [ptglab.com]
- 3. Detecting low abundance proteins via Western Blot | Proteintech Group [ptglab.com]
- 4. blog.addgene.org [blog.addgene.org]
- 5. CST | Cell Signaling Technology [cellsignal.com]
- 6. origene.com [origene.com]
- 7. Detecting Low Abundance Proteins in Western Blotting | Thermo Fisher Scientific - US [thermofisher.com]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 9. Western Blot Troubleshooting: 10 Common Problems and Solutions [synapse.patsnap.com]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 11. Western Blot Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 12. blog.mblintl.com [blog.mblintl.com]
- 13. Uroguanylin Antibody - Azide and BSA Free (H00002981-D01P): Novus Biologicals [novusbio.com]
- 14. biocompare.com [biocompare.com]
- 15. academic.oup.com [academic.oup.com]
- 16. Signal transduction pathways via guanylin and uroguanylin in stomach and intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Signaling pathways for guanylin and uroguanylin in the digestive, renal, central nervous, reproductive, and lymphoid systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pnas.org [pnas.org]
- 19. Uroguanylin: structure and activity of a second endogenous peptide that stimulates intestinal guanylate cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Human Uroguanylin
Welcome to the technical support center for the synthesis of human uroguanylin. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed protocols for improving the yield of synthetic human uroguanylin.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the synthesis, purification, and handling of human uroguanylin.
Q1: What are the most common reasons for low yield during the solid-phase peptide synthesis (SPPS) of uroguanylin?
A1: Low yields during the SPPS of uroguanylin can be attributed to several factors:
-
Incomplete coupling reactions: The uroguanylin sequence contains sterically hindered amino acids which can lead to incomplete coupling. It is recommended to use a more efficient coupling reagent like HATU or HCTU and to perform double coupling for challenging residues.
-
Peptide aggregation: The hydrophobic nature of certain residues in the uroguanylin sequence can cause the peptide chains to aggregate on the resin, hindering reagent access. Switching to a solvent with better solvating properties, such as NMP or a mixture of DMF and DMSO, can mitigate this.
-
Secondary structure formation: The growing peptide chain can adopt secondary structures that make the N-terminus inaccessible for the next coupling step. Synthesizing at an elevated temperature (e.g., 50-60°C) can help disrupt these structures.
Q2: I am observing significant amounts of deletion products in my crude peptide analysis. How can I minimize these?
A2: Deletion products arise from incomplete coupling or deprotection steps. To minimize their formation:
-
Ensure complete Fmoc deprotection: Extend the deprotection time with 20% piperidine in DMF or perform a second deprotection step. The completion of deprotection can be monitored by UV spectroscopy of the dibenzofulvene adduct.
-
Optimize coupling efficiency: As mentioned in Q1, use a more potent coupling reagent and consider double coupling, especially for residues like Cys, Val, and Thr. Monitoring coupling completion with a qualitative test like the Kaiser test is also recommended.
Q3: My purified uroguanylin shows low biological activity in the cGMP assay. What could be the issue?
A3: Low biological activity is often due to incorrect disulfide bond formation or the presence of inactive isomers.
-
Incorrect disulfide bonds: The two disulfide bonds in uroguanylin are critical for its activity. Ensure that the oxidative folding conditions are optimized to favor the formation of the native disulfide linkages.
-
Presence of inactive topoisomers: Human uroguanylin can exist as two distinct, slowly interconverting topological isomers (topoisomers), designated as Uroguanylin A and Uroguanylin B. Uroguanylin A is the potent activator of guanylate cyclase-C (GC-C), while Uroguanylin B is significantly less active. These isomers can be separated by reverse-phase HPLC. Your purification method may be co-eluting the inactive isomer with the active one.
Q4: How can I improve the formation of the correct disulfide bonds during oxidative folding?
A4: Optimizing the oxidative folding process is crucial for obtaining biologically active uroguanylin. Key parameters to consider are:
-
Peptide concentration: Perform the folding reaction at a high dilution (typically 0.1-1 mg/mL) to favor intramolecular disulfide bond formation over intermolecular oligomerization.
-
pH: The optimal pH for most thiol-disulfide exchange reactions is between 8 and 9.
-
Redox buffer: The use of a redox buffer system, such as reduced and oxidized glutathione (GSH/GSSG), can help control the redox potential of the solution and promote correct disulfide bond formation.
-
Temperature: Folding is typically carried out at 4°C to enhance stability.
Q5: I am having difficulty purifying my synthetic uroguanylin. What strategies can I employ?
A5: Purification of uroguanylin can be challenging due to its hydrophobic nature and the potential for aggregation.
-
Optimize HPLC conditions: A shallow gradient of acetonitrile in water with 0.1% trifluoroacetic acid (TFA) is commonly used for purification. The exact gradient will need to be optimized for your specific column and system.
-
Use of additives: In some cases, the addition of a small amount of an organic solvent like isopropanol to the mobile phase can improve peak shape and resolution.
-
Flash chromatography: For larger scale purifications, reversed-phase flash chromatography can be a time and cost-effective initial purification step before final polishing by preparative HPLC.
Experimental Protocols
This section provides detailed methodologies for the key steps in the synthesis and characterization of human uroguanylin.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of Human Uroguanylin
This protocol outlines the manual Fmoc/tBu-based solid-phase synthesis of the linear uroguanylin peptide (Sequence: Asn-Asp-Asp-Cys-Glu-Leu-Cys-Val-Asn-Val-Ala-Cys-Thr-Gly-Cys-Leu).
Materials:
-
Fmoc-Rink Amide MBHA resin
-
Fmoc-protected amino acids (including Fmoc-Cys(Trt)-OH)
-
Coupling reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Deprotection solution: 20% (v/v) piperidine in DMF
-
Solvents: DMF (N,N-Dimethylformamide), DCM (Dichloromethane)
-
Washing solvent: Methanol, Diethyl ether
-
Cleavage cocktail: 95% TFA, 2.5% TIS (Triisopropylsilane), 2.5% H₂O
Procedure:
-
Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 1 hour in a reaction vessel.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Drain and repeat the treatment for 15 minutes.
-
Wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times).
-
-
Amino Acid Coupling:
-
In a separate vial, pre-activate the Fmoc-amino acid (3 equivalents) with HBTU (2.9 equivalents) and DIPEA (6 equivalents) in DMF for 2-3 minutes.
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature.
-
Monitor the reaction completion using the Kaiser test. If the test is positive (indicating free amines), repeat the coupling step.
-
Wash the resin with DMF (5 times).
-
-
Repeat Cycles: Repeat the deprotection and coupling steps for each amino acid in the uroguanylin sequence.
-
Final Deprotection: After coupling the last amino acid, perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection:
-
Wash the peptide-resin with DCM and dry under vacuum.
-
Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, wash with cold diethyl ether, and dry under vacuum.
-
Protocol 2: Oxidative Folding of Linear Uroguanylin
This protocol describes a method for the formation of the two disulfide bonds in the linear uroguanylin peptide to yield the biologically active form.
Materials:
-
Crude linear uroguanylin peptide
-
Folding buffer: 0.1 M Tris-HCl, pH 8.5
-
Redox system: Reduced glutathione (GSH) and Oxidized glutathione (GSSG)
-
Quenching solution: Acetic acid or Trifluoroacetic acid (TFA)
Procedure:
-
Peptide Dissolution: Dissolve the crude linear uroguanylin peptide in the folding buffer to a final concentration of 0.1 mg/mL. It is critical to perform this step at a high dilution to minimize intermolecular reactions.
-
Addition of Redox System: Add GSH and GSSG to the peptide solution to final concentrations of 2 mM and 0.2 mM, respectively (a 10:1 ratio of GSH:GSSG).
-
Folding Reaction: Gently stir the solution at 4°C for 24-48 hours, open to the atmosphere to allow for air oxidation.
-
Monitoring the Reaction: Monitor the progress of the folding by taking aliquots at different time points and analyzing them by reverse-phase HPLC. The correctly folded monomeric uroguanylin should have a distinct retention time compared to the linear peptide and any oligomeric species.
-
Quenching the Reaction: Once the folding is complete (as determined by HPLC), quench the reaction by acidifying the solution to a pH of ~3-4 with acetic acid or TFA.
-
Purification: Proceed immediately to the purification of the folded peptide by preparative reverse-phase HPLC.
Protocol 3: Purification by Preparative Reverse-Phase HPLC
This protocol provides a general guideline for the purification of folded uroguanylin.
Materials and Equipment:
-
Preparative HPLC system with a UV detector
-
C18 reverse-phase column
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% Acetonitrile with 0.1% TFA
Procedure:
-
Sample Preparation: Dissolve the acidified folding reaction mixture in a minimal amount of Mobile Phase A.
-
Column Equilibration: Equilibrate the C18 column with the initial mobile phase conditions (e.g., 95% A, 5% B).
-
Gradient Elution: Inject the sample and elute with a linear gradient of Mobile Phase B. A shallow gradient is recommended for better resolution (e.g., 5% to 45% B over 60 minutes). The optimal gradient should be determined empirically.
-
Fraction Collection: Monitor the elution profile at 220 nm and 280 nm and collect fractions corresponding to the major peaks.
-
Analysis of Fractions: Analyze the collected fractions by analytical HPLC and mass spectrometry to identify the fractions containing the pure, monomeric uroguanylin.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the final product as a white powder.
Protocol 4: Biological Activity Assay - cGMP Accumulation in T84 Cells
This protocol describes how to assess the biological activity of synthetic uroguanylin by measuring its ability to stimulate cyclic GMP (cGMP) production in the human colon carcinoma cell line, T84.
Materials:
-
T84 cells
-
DMEM/F12 medium supplemented with fetal bovine serum and antibiotics
-
Assay buffer: DMEM containing 20 mM HEPES, pH 7.4
-
Phosphodiesterase inhibitor: 1 mM IBMX (3-isobutyl-1-methylxanthine)
-
Synthetic uroguanylin standards and samples
-
Cell lysis buffer
-
Commercial cGMP enzyme immunoassay (EIA) kit
Procedure:
-
Cell Culture: Culture T84 cells in 24-well plates until they reach confluency.
-
Pre-incubation: Wash the cell monolayers twice with assay buffer. Pre-incubate the cells with 250 µL of assay buffer containing 1 mM IBMX for 10 minutes at 37°C.
-
Stimulation: Add varying concentrations of synthetic uroguanylin (from 0.1 nM to 10 µM) to the wells and incubate for 30-40 minutes at 37°C.
-
Cell Lysis: Terminate the reaction by aspirating the medium and adding the cell lysis buffer provided in the cGMP assay kit.
-
cGMP Measurement: Measure the intracellular cGMP concentration in the cell lysates using a commercial cGMP EIA kit according to the manufacturer's instructions.
-
Data Analysis: Generate a dose-response curve by plotting the cGMP concentration against the uroguanylin concentration to determine the EC₅₀ value.
Data Presentation
The following tables summarize expected outcomes and provide a framework for comparing experimental results.
Table 1: Troubleshooting Common SPPS Issues
| Observed Problem | Potential Cause | Recommended Solution |
| Low Crude Peptide Yield | Incomplete coupling, peptide aggregation | Use HATU/HCTU, double couple, use NMP as solvent, synthesize at elevated temperature. |
| Multiple Deletion Sequences | Incomplete Fmoc deprotection | Extend deprotection time, perform a second deprotection step. |
| Side Product Formation | Premature side-chain deprotection | Ensure correct orthogonal protection strategy, use appropriate cleavage cocktail. |
Table 2: Comparison of Oxidative Folding Conditions
| Condition | Description | Expected Outcome |
| High Peptide Concentration (>1 mg/mL) | Favors intermolecular disulfide bond formation | Increased formation of oligomers and aggregates, lower yield of monomer. |
| Low Peptide Concentration (0.1 mg/mL) | Favors intramolecular disulfide bond formation | Higher yield of monomeric, correctly folded uroguanylin. |
| Neutral pH (~7) | Slower rate of thiol-disulfide exchange | Incomplete or slow folding. |
| Alkaline pH (8-9) | Optimal for thiol-disulfide exchange | Efficient folding to the native conformation. |
| No Redox Buffer | Uncontrolled oxidation (air oxidation) | Potential for misfolded isomers and oligomers. |
| GSH/GSSG Redox Buffer | Controlled redox potential | Increased yield of the thermodynamically most stable isomer. |
Visualizations
The following diagrams illustrate key pathways and workflows related to uroguanylin synthesis and function.
Technical Support Center: T84 Cell Response to Uroguanylin
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering variability in T84 cell responses to uroguanylin. Our aim is to help you achieve more consistent and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for uroguanylin on T84 cells?
A1: Uroguanylin is an endogenous peptide hormone that acts as a ligand for the guanylate cyclase C (GC-C) receptor expressed on the apical surface of T84 intestinal epithelial cells.[1][2][3] Binding of uroguanylin to GC-C activates the intracellular guanylate cyclase domain, leading to the conversion of GTP to cyclic GMP (cGMP).[1] This increase in intracellular cGMP is the primary second messenger that mediates the downstream physiological effects, which include the stimulation of transepithelial chloride and bicarbonate secretion.[1]
Q2: My T84 cells show a weak or no response to uroguanylin. What are the potential causes?
A2: Several factors can contribute to a diminished response:
-
Suboptimal pH of the assay buffer: Uroguanylin's potency is highly pH-dependent, with a significantly stronger response observed at an acidic pH (around 5.0-5.5).[4][5] An alkaline pH (around 8.0) can reduce its potency by as much as 10-fold.[4]
-
Poor cell differentiation: T84 cells need to be fully differentiated to form a confluent monolayer with well-established tight junctions and express the necessary receptors and signaling components.[6]
-
Low passage number or aged cells: Cell characteristics can change with passage number. It is crucial to use cells within a consistent and validated passage range.
-
Degraded uroguanylin: Peptides can be sensitive to storage and handling. Ensure your uroguanylin stock is properly stored and has not undergone multiple freeze-thaw cycles.
-
Mycoplasma contamination: Mycoplasma can alter cellular responses and should be routinely tested for.
Q3: I'm observing high variability between replicate wells in my cGMP assay. What can I do to improve consistency?
A3: High variability in cell-based assays is a common issue.[7][8][9] To improve consistency:
-
Ensure a homogenous cell suspension: When seeding cells, make sure the cell suspension is evenly mixed to ensure a consistent number of cells per well.
-
Minimize "edge effects": Evaporation from the outer wells of a microplate can concentrate media components and affect cell growth and response. To mitigate this, fill the peripheral wells with sterile media or PBS.[10]
-
Consistent pipetting: Use calibrated pipettes and consistent technique, especially when adding uroguanylin and other reagents.[10] For multi-well plates, using a multichannel pipette can help ensure simultaneous addition of reagents.[10]
-
Pre-warm all solutions: Temperature fluctuations can stress cells. Pre-warm all media and buffers to 37°C before use.
-
Uniform incubation: Ensure consistent temperature and CO2 levels across all plates during incubation. Avoid stacking plates, as this can lead to temperature gradients.[10]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with T84 cells and uroguanylin.
Issue 1: Inconsistent cGMP Levels in Response to Uroguanylin
| Potential Cause | Troubleshooting Step |
| Incorrect Assay Buffer pH | Verify the pH of your assay buffer. Uroguanylin is significantly more potent at an acidic pH (~5.5).[4][5] Prepare fresh buffers and confirm the pH before each experiment. |
| Cell Monolayer is Not Confluent or Differentiated | Allow T84 cells to grow for a sufficient period post-confluence (typically 7-14 days) to ensure proper differentiation and formation of tight junctions.[6] Visually inspect monolayers for confluency before the experiment. |
| Variable Seeding Density | Ensure a single-cell suspension before seeding. Use a consistent seeding density and volume for all wells. |
| Uroguanylin Degradation | Aliquot uroguanylin upon receipt and store at -80°C. Avoid repeated freeze-thaw cycles. Prepare fresh dilutions for each experiment. |
Issue 2: High Background Signal in cGMP Assay
| Potential Cause | Troubleshooting Step |
| Phosphodiesterase (PDE) Activity | Include a PDE inhibitor, such as 3-isobutyl-1-methylxanthine (IBMX), in your pre-incubation and stimulation buffers to prevent the degradation of cGMP.[4][11] |
| Insufficient Washing | Ensure all wash steps are performed thoroughly to remove any residual media or interfering substances before cell lysis. |
| Reagent Contamination | Use fresh, high-quality reagents and sterile technique to avoid contamination that could lead to non-specific signaling. |
Data Presentation
Table 1: Effect of pH on Uroguanylin Potency in T84 Cells
| pH | Uroguanylin Potency (EC50) | Relative Potency |
| 5.0 | ~1 nM | 100x |
| 8.0 | ~100 nM | 1x |
This table summarizes the reported pH-dependent potency of uroguanylin in stimulating cGMP accumulation in T84 cells. Actual values may vary based on experimental conditions.[4]
Experimental Protocols
Key Experiment: cGMP Accumulation Assay in T84 Cells
This protocol is adapted from established methods for measuring uroguanylin-stimulated cGMP production in T84 cells.[4][11]
Materials:
-
Confluent T84 cell monolayers in 24-well plates
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
HEPES buffer
-
3-isobutyl-1-methylxanthine (IBMX)
-
Human Uroguanylin peptide
-
3% Perchloric Acid
-
cGMP enzyme immunoassay (EIA) kit
Procedure:
-
Culture T84 cells in 24-well plates until a confluent monolayer is formed.
-
Wash the cell monolayers twice with 250 µL of DMEM containing 50 mM HEPES (pH 7.4).
-
Pre-incubate the cells at 37°C for 10 minutes with 250 µL of DMEM containing 50 mM HEPES (pH 7.4) and 1 mM IBMX.
-
Remove the pre-incubation buffer and add the desired concentrations of uroguanylin (e.g., 0.1 nM to 10 µM) in the same buffer.
-
Incubate for 30 minutes at 37°C.
-
Aspirate the medium and terminate the reaction by adding 3% perchloric acid.
-
Quantify the accumulated cGMP using a commercial cGMP EIA kit according to the manufacturer's instructions.
Visualizations
Signaling Pathway of Uroguanylin in T84 Cells
Caption: Uroguanylin signaling pathway in T84 intestinal epithelial cells.
Experimental Workflow for cGMP Accumulation Assay
Caption: Workflow for a typical cGMP accumulation assay in T84 cells.
Troubleshooting Logic for Low Uroguanylin Response
Caption: A logical workflow for troubleshooting a low T84 cell response to uroguanylin.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Uroguanylin: how the gut got another satiety hormone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Regulation of intestinal uroguanylin/guanylin receptor-mediated responses by mucosal acidity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regulation of intestinal uroguanylin/guanylin receptor-mediated responses by mucosal acidity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mt.com [mt.com]
- 8. biorxiv.org [biorxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. aacrjournals.org [aacrjournals.org]
Technical Support Center: Uroguanylin Measurement in Clinical Samples
Welcome to the technical support center for the measurement of uroguanylin. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of uroguanylin quantification in clinical samples. Here you will find answers to frequently asked questions and detailed troubleshooting guides to assist with your experiments.
Frequently Asked Questions (FAQs)
Q1: What is uroguanylin and why is it challenging to measure?
A1: Uroguanylin is a peptide hormone that, along with its counterpart guanylin, regulates fluid and electrolyte balance in the intestines and kidneys.[1][2][3] Measurement in clinical samples is challenging due to several factors:
-
Peptide Stability: Uroguanylin is a small peptide susceptible to degradation by proteases present in clinical samples like blood and urine. Proper sample collection and storage are critical.[4][5]
-
Structural Homology: Uroguanylin is structurally related to guanylin and bacterial heat-stable enterotoxins (ST), which can lead to cross-reactivity in immunoassays if antibodies are not highly specific.[6][7][8]
-
Prohormone Presence: Uroguanylin circulates as both an active peptide and an inactive precursor, prouroguanylin.[1][3] Assays must be specific to the form of interest. Many commercial kits, for instance, are designed to detect the more stable prohormone.[9][10]
-
pH Sensitivity: The biological activity and receptor binding affinity of uroguanylin are highly dependent on pH, which can affect assay results if not properly controlled.[6][11][12]
Q2: What are the most common methods for measuring uroguanylin?
A2: The primary methods for quantifying uroguanylin and its prohormone are competitive immunoassays.
-
Enzyme-Linked Immunosorbent Assay (ELISA): This is the most common method, particularly for measuring the more stable prouroguanylin in plasma and urine.[9][10][13] Several commercial kits are available for this purpose.
-
Radioimmunoassay (RIA): RIA has also been used, often in research settings, to measure cGMP levels in response to uroguanylin stimulation in cell-based bioassays or for direct quantification using radiolabeled peptides.[6][7][11]
Q3: What types of clinical samples can be used for uroguanylin measurement?
A3: Uroguanylin can be measured in various biological fluids. The choice of sample depends on the specific research question.
-
Plasma/Serum: Used to measure circulating levels of uroguanylin or prouroguanylin, which may reflect its role as a systemic hormone.[1][13]
-
Urine: As its name suggests, uroguanylin was first isolated from urine.[7][8] Urinary levels can provide insight into renal function and clearance.[1]
-
Intestinal Tissue/Lumenal perfusates: Direct measurement in the gut is relevant for studying its primary paracrine functions in regulating intestinal secretion.[1][14]
Q4: How does pH affect uroguanylin activity and measurement?
A4: Mucosal pH dramatically influences uroguanylin's potency and receptor binding affinity. Uroguanylin is significantly more potent and binds with higher affinity to its receptor, guanylate cyclase C (GC-C), under acidic conditions (pH ~5.0-5.5).[6][11][12] Conversely, the related peptide guanylin is more potent at an alkaline pH (~8.0).[6][12] This differential activity is a key physiological feature. For in vitro bioassays, controlling the pH of buffers is critical for obtaining accurate and reproducible results reflecting the peptide's true potency.
Uroguanylin Signaling Pathway
The canonical uroguanylin signaling pathway is initiated by its binding to the extracellular domain of the Guanylate Cyclase C (GC-C) receptor on the apical surface of epithelial cells. This binding event activates the intracellular guanylate cyclase domain, leading to the conversion of GTP to cyclic GMP (cGMP). Elevated intracellular cGMP then activates cGMP-dependent protein kinase II (PKGII), which phosphorylates and opens the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) chloride channel, leading to ion and water secretion.[6][15][16]
Caption: Uroguanylin GC-C signaling pathway.
Troubleshooting Guide for Uroguanylin ELISA
This guide addresses common problems encountered during the quantification of uroguanylin or its prohormone using ELISA kits.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No or Weak Signal | 1. Reagent Omission/Error: A key reagent (e.g., detection antibody, substrate) was omitted or added in the wrong order. 2. Degraded Analyte: Uroguanylin/prouroguanylin in samples has degraded due to improper storage, handling, or multiple freeze-thaw cycles.[17][18] 3. Inactive Reagents: Kit reagents have expired or were stored improperly.[19] 4. Insufficient Incubation: Incubation times were too short. 5. Incorrect Wavelength: Plate reader was set to the wrong wavelength for the substrate used.[19] | 1. Carefully review the protocol and repeat the assay, ensuring all steps are followed correctly. 2. Use freshly collected samples stored under recommended conditions (see Experimental Protocols). Avoid repeated freeze-thaw cycles.[5] 3. Check reagent expiration dates. Use a new kit if necessary.[19] 4. Ensure incubation times adhere to the protocol. Consider optimizing if developing a new assay. 5. Verify the plate reader settings match the requirements for the TMB or other substrate used.[19] |
| High Background | 1. Insufficient Washing: Wells were not washed thoroughly, leaving excess reagents that contribute to non-specific signal. 2. Cross-Reactivity: The detection antibody is cross-reacting with other molecules in the sample matrix or with the capture antibody.[20][21] 3. High Antibody Concentration: The concentration of the detection antibody is too high. 4. Extended Incubation/Development: Incubation or substrate development times were too long.[19] 5. Contaminated Reagents: Buffers or substrate solutions are contaminated.[20] | 1. Increase the number of wash steps or the soaking time. Ensure complete aspiration of wash buffer between steps.[19] 2. Run a negative control with a sample matrix known to be free of the analyte. Ensure the blocking buffer is effective.[20] 3. Titrate the detection antibody to find the optimal concentration that provides a good signal-to-noise ratio. 4. Adhere strictly to the recommended incubation and development times. Stop the reaction as soon as sufficient color has developed. 5. Use fresh, sterile buffers and reagents.[20] |
| High Variability (High %CV) | 1. Pipetting Inconsistency: Inaccurate or inconsistent pipetting across the plate, especially during standard curve preparation or sample addition.[22] 2. Poor Mixing: Samples or reagents were not mixed thoroughly before being added to wells.[20] 3. Temperature Gradients: Uneven temperature across the plate during incubation ("edge effect").[19] 4. Bubbles in Wells: Air bubbles in the wells are interfering with the optical reading.[20] 5. Inconsistent Washing: Automated washer may be clogged, or manual washing is inconsistent. | 1. Calibrate pipettes regularly. Use fresh tips for each standard, sample, and reagent. Ensure consistent technique.[22] 2. Gently vortex or pipette-mix all reagents and samples before use.[20] 3. Use a plate sealer during incubations and ensure the incubator provides uniform heating. Avoid stacking plates.[19] 4. Visually inspect the plate and carefully pop any bubbles before reading.[20] 5. Check and clean the plate washer. If washing manually, ensure all wells are treated identically. |
| Poor Standard Curve (Low R²) | 1. Improper Standard Preparation: Errors in serial dilutions, incorrect reconstitution of the standard stock, or use of degraded standard.[22] 2. Pipetting Error: Inconsistent pipetting during the creation of the dilution series.[22] 3. Matrix Effects: The sample matrix (e.g., plasma, urine) differs significantly from the diluent used for the standard curve, causing interference.[20] 4. Incorrect Curve Fit: Using an inappropriate regression model (e.g., linear fit for a non-linear curve). | 1. Re-prepare the standard curve carefully from a fresh stock. Double-check all dilution calculations.[22] 2. Use calibrated pipettes and consistent technique for all dilutions.[22] 3. If matrix effects are suspected, perform a spike-and-recovery experiment. Consider preparing the standard curve in a matrix similar to your samples.[20] 4. Use a four-parameter logistic (4-PL) or similar non-linear regression model, which is typically best for ELISA data. |
Quantitative Data Summary
The measurement of uroguanylin is highly sensitive to experimental conditions, particularly pH. The following table summarizes data on the effect of pH on the binding affinity and biological activity of uroguanylin and guanylin.
Table 1: Effect of pH on Uroguanylin vs. Guanylin Activity in T84 Cells
| Peptide | Condition | Parameter | Value at Acidic pH (~5.0) | Value at Alkaline pH (~8.0) | Fold Change (Alkaline vs. Acidic) | Reference |
| Uroguanylin | Receptor Binding | Affinity (Ki) | ~10-fold higher affinity | ~10-fold lower affinity | ~10x Decrease | [11][12] |
| Biological Activity | Potency (cGMP) | ~100-fold more potent than Guanylin | ~3-fold less potent than Guanylin | Potency Inversion | [6][11] | |
| Guanylin | Receptor Binding | Affinity (Ki) | ~100-fold lower affinity | ~100-fold higher affinity | ~100x Increase | [11][12] |
| Biological Activity | Potency (cGMP) | Essentially inactive | Highly potent | Substantial Increase | [6][11] |
Note: Ki (inhibition constant) is inversely proportional to binding affinity. A lower Ki means higher affinity.
Experimental Protocols
1. General Protocol for Clinical Sample Collection and Handling
Proper pre-analytical procedure is critical to prevent analyte degradation and ensure accurate results.[4][5]
Blood (for Plasma):
-
Patient Preparation: The patient should be resting comfortably. Note any dietary factors, like recent high-salt meals, that could influence levels.[3]
-
Collection: Collect whole blood into EDTA tubes.[23] Tubes containing protease inhibitors may be beneficial to prevent peptide degradation.
-
Processing: Within 30-60 minutes of collection, centrifuge the samples at 2000-3000 x g for 15 minutes at 4°C.[23]
-
Aliquoting & Storage: Immediately transfer the plasma supernatant to fresh, pre-labeled cryovials. Avoid disturbing the buffy coat.
-
Storage: Store aliquots at -80°C until analysis. Avoid repeated freeze-thaw cycles.
Urine:
-
Collection: For quantitative analysis, a timed collection (e.g., 24-hour) is often preferred. For spot analysis, a mid-stream sample is collected.
-
Handling: The sample should be kept cool during collection. Centrifuge the urine to pellet any sediment.
-
Storage: Store the supernatant in aliquots at -80°C until analysis.
Caption: Workflow for clinical sample handling.
2. General Protocol for Prouroguanylin Sandwich ELISA
This protocol is a generalized workflow based on standard sandwich ELISA procedures mentioned in the literature.[10][24] Always refer to the specific manufacturer's instructions for your kit.
-
Reagent Preparation: Prepare all reagents, standards, and samples as instructed by the kit manual. Allow all reagents to reach room temperature before use.[19]
-
Coating (for kit developers): Wells are pre-coated with a capture antibody specific for prouroguanylin.
-
Blocking (for kit developers): Non-specific binding sites are blocked. Commercial kits come pre-coated and blocked.
-
Standard/Sample Addition: Pipette 100 µL of standards and samples into the appropriate wells. Run all samples and standards in duplicate or triplicate.[24]
-
Incubation: Seal the plate and incubate for the time and temperature specified in the manual (e.g., 1-2 hours at 37°C or overnight at 4°C).
-
Washing: Aspirate the contents of the wells and wash 3-5 times with the provided wash buffer. Ensure complete removal of liquid after the final wash by inverting and tapping the plate on absorbent paper.
-
Detection Antibody: Add 100 µL of the biotinylated or enzyme-conjugated detection antibody to each well.
-
Incubation: Seal the plate and incubate as specified.
-
Washing: Repeat the washing step (Step 6).
-
Enzyme/Substrate Addition: If using a biotinylated detection antibody, add streptavidin-HRP conjugate, incubate, and wash again. Then, add 100 µL of the substrate solution (e.g., TMB) to each well.[24]
-
Color Development: Incubate the plate in the dark at room temperature for a specified time (e.g., 15-30 minutes), monitoring for color development.
-
Stop Reaction: Add 100 µL of stop solution to each well. The color will typically change from blue to yellow.[24]
-
Read Plate: Immediately read the optical density (OD) of each well at the appropriate wavelength (e.g., 450 nm).
-
Data Analysis: Generate a standard curve by plotting the mean OD for each standard against its concentration. Use a four-parameter logistic (4-PL) curve fit to calculate the concentration of prouroguanylin in the samples.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Signaling pathways for guanylin and uroguanylin in the digestive, renal, central nervous, reproductive, and lymphoid systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Salt and water homeostasis: uroguanylin is a circulating peptide hormone with natriuretic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Study of specimen stability in clinical laboratories: ensuring quality of results and patients’ safety – Brazilian Journal of Pathology and Laboratory Medicine [jbpml.org.br]
- 6. pnas.org [pnas.org]
- 7. Characterization of human uroguanylin: a member of the guanylin peptide family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Uroguanylin: structure and activity of a second endogenous peptide that stimulates intestinal guanylate cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Reduced Plasma Guanylin Levels Following Enterotoxigenic Escherichia coli-Induced Diarrhea - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Regulation of intestinal uroguanylin/guanylin receptor-mediated responses by mucosal acidity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Regulation of intestinal uroguanylin/guanylin receptor-mediated responses by mucosal acidity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Uroguanylin levels in intestine and plasma are regulated by nutritional status in a leptin-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Signal transduction pathways via guanylin and uroguanylin in stomach and intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Uroguanylin and guanylin peptides: pharmacology and experimental therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Cellular effects of guanylin and uroguanylin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Evaluating sample stability in the clinical laboratory with the help of linear and non-linear regression analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. A protocol for testing the stability of biochemical analytes. Technical document - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. biomatik.com [biomatik.com]
- 20. arp1.com [arp1.com]
- 21. mdpi.com [mdpi.com]
- 22. blog.abclonal.com [blog.abclonal.com]
- 23. mdpi.com [mdpi.com]
- 24. researchgate.net [researchgate.net]
Technical Support Center: Uroguanylin Antibody Cross-Reactivity
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering issues with uroguanylin antibody cross-reactivity in immunoassays.
Frequently Asked Questions (FAQs)
Q1: What is uroguanylin and why is specific detection important?
A1: Uroguanylin is a peptide hormone that plays a crucial role in regulating fluid and electrolyte balance in the intestines and kidneys. It is structurally and functionally related to guanylin and the bacterial heat-stable enterotoxins (STa). Specific detection of uroguanylin is critical to accurately study its physiological and pathophysiological roles without confounding signals from these related peptides.
Q2: What are the main sources of uroguanylin antibody cross-reactivity?
A2: The primary sources of cross-reactivity for uroguanylin antibodies are:
-
Guanylin: Due to the high sequence and structural homology between uroguanylin and guanylin.
-
Pro-uroguanylin and Pro-guanylin: Antibodies may recognize epitopes on the pro-hormone forms, which can be present in biological samples.
-
Bacterial Heat-Stable Enterotoxins (STa): These toxins mimic the structure of uroguanylin and guanylin to activate the same receptor. Some anti-uroguanylin antibodies may cross-react with STa.[1][2][3]
Q3: How can I assess the specificity of my uroguanylin antibody?
A3: Antibody specificity can be assessed through several methods:
-
Peptide Competition/Adsorption: Pre-incubating the antibody with an excess of purified uroguanylin peptide should abolish the signal in your assay. Conversely, pre-incubation with guanylin or pro-uroguanylin can determine the extent of cross-reactivity.
-
Western Blotting: A specific antibody should detect a single band at the expected molecular weight for uroguanylin. The presence of multiple bands may indicate non-specific binding or cross-reactivity.
-
Analysis of Knockout/Knockdown Samples: The most definitive validation involves testing the antibody on samples from a uroguanylin knockout or knockdown model, where the signal should be absent.
Troubleshooting Guides
Enzyme-Linked Immunosorbent Assay (ELISA)
Issue: High background or false positives in my uroguanylin ELISA.
This could be due to cross-reactivity with guanylin or other related peptides.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1. Review Kit Specificity | Check the manufacturer's datasheet for cross-reactivity data with guanylin and pro-uroguanylin. Some kits are specifically designed to minimize this. | Provides a baseline for expected antibody performance. |
| 2. Optimize Blocking | Increase the concentration or change the type of blocking agent (e.g., from BSA to non-fat dry milk or vice versa). Extend the blocking incubation time. | Reduces non-specific binding of antibodies to the plate surface. |
| 3. Adjust Antibody Concentrations | Titrate the primary and/or secondary antibody concentrations to find the optimal balance between signal and background. | High antibody concentrations can lead to increased non-specific binding. |
| 4. Increase Washing Stringency | Increase the number of wash steps and the soaking time between washes. Add a mild detergent like Tween-20 to the wash buffer. | More effective removal of unbound and weakly bound antibodies. |
| 5. Perform a Competition Assay | Pre-incubate your antibody with purified guanylin or pro-uroguanylin before adding it to the plate. | If the signal is reduced, it confirms cross-reactivity with the competing peptide. |
Western Blotting
Issue: Multiple bands or a band at an incorrect molecular weight is observed.
This may indicate cross-reactivity or non-specific binding.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1. Check Predicted Molecular Weight | Uroguanylin is a small peptide, and its pro-hormone is larger. Ensure you are looking for the correct band size. | Helps to differentiate between the mature peptide and its precursor. |
| 2. Optimize Antibody Dilution | Use a higher dilution of the primary antibody. | Reduces the likelihood of low-affinity, non-specific binding. |
| 3. Enhance Blocking | Use 5% non-fat dry milk or BSA in your blocking buffer and for antibody dilutions. Increase blocking time to overnight at 4°C. | Minimizes non-specific antibody binding to the membrane. |
| 4. Stringent Washing | Increase the number and duration of washes with TBST. | Removes weakly bound antibodies, reducing background and non-specific bands. |
| 5. Use a Positive Control | Run a sample known to express uroguanylin (e.g., recombinant protein or a positive control cell lysate). | Confirms that the antibody can detect the target protein at the correct size. |
| 6. Peptide Blocking | Pre-incubate the primary antibody with an excess of the immunizing peptide. | The specific band for uroguanylin should disappear, while non-specific bands will remain. |
Immunohistochemistry (IHC)
Issue: Non-specific staining or high background in tissue sections.
This can be caused by antibody cross-reactivity or other factors related to tissue processing.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1. Antigen Retrieval Optimization | Experiment with different antigen retrieval methods (heat-induced or enzymatic) and buffers (e.g., citrate or EDTA). | Optimal antigen retrieval exposes the target epitope without causing non-specific binding. |
| 2. Thorough Blocking | Use a blocking solution containing serum from the same species as the secondary antibody. A commercial blocking solution can also be effective. | Prevents non-specific binding of the primary and secondary antibodies to the tissue. |
| 3. Primary Antibody Titration | Perform a dilution series of the primary antibody to find the concentration that gives specific staining with low background. | The optimal concentration is crucial for specific signal detection. |
| 4. Include Proper Controls | Always include a negative control (no primary antibody) and a positive control (tissue known to express uroguanylin). | Helps to differentiate between specific staining and background noise. |
| 5. Pre-adsorption Control | Incubate the primary antibody with an excess of purified uroguanylin peptide before applying it to the tissue section. | Specific staining should be abolished, confirming antibody specificity. |
Quantitative Data Summary
The following table presents representative cross-reactivity data for a hypothetical anti-uroguanylin polyclonal antibody. Researchers should always refer to the datasheet provided by the antibody manufacturer for specific data.
| Peptide | Cross-Reactivity (%) |
| Uroguanylin | 100 |
| Guanylin | < 5 |
| Pro-uroguanylin | < 1 |
| Pro-guanylin | < 0.1 |
| Heat-Stable Enterotoxin (STa) | < 10 |
Experimental Protocols
Protocol: Competitive ELISA for Cross-Reactivity Assessment
-
Coating: Coat a 96-well plate with a uroguanylin-conjugate (e.g., uroguanylin-BSA) overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer (PBS with 0.05% Tween-20).
-
Blocking: Block the plate with a suitable blocking buffer (e.g., 1% BSA in PBS) for 2 hours at room temperature.
-
Washing: Repeat the wash step.
-
Competition:
-
Prepare serial dilutions of the competing peptides (uroguanylin, guanylin, pro-uroguanylin) in assay buffer.
-
In a separate plate or tubes, pre-incubate a fixed, optimized concentration of the anti-uroguanylin antibody with each dilution of the competing peptides for 1 hour at room temperature.
-
-
Incubation: Transfer the antibody-peptide mixtures to the coated and blocked 96-well plate and incubate for 2 hours at room temperature.
-
Washing: Repeat the wash step.
-
Detection: Add an HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.
-
Washing: Repeat the wash step.
-
Substrate Addition: Add TMB substrate and incubate in the dark until a color develops.
-
Stopping Reaction: Stop the reaction with a stop solution (e.g., 2N H₂SO₄).
-
Reading: Read the absorbance at 450 nm.
-
Analysis: Plot the absorbance against the log of the competitor concentration to generate competition curves and determine the IC50 for each peptide.
Protocol: Western Blotting with Peptide Blocking
-
Sample Preparation: Prepare protein lysates from cells or tissues.
-
SDS-PAGE: Separate the proteins by SDS-PAGE.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature.
-
Antibody Preparation:
-
Dilute the primary anti-uroguanylin antibody to its optimal working concentration in two separate tubes.
-
To one tube, add the immunizing peptide at a 10-fold molar excess and incubate for 1 hour at room temperature with gentle agitation.
-
-
Primary Antibody Incubation: Incubate the membrane with the antibody alone or the antibody-peptide mixture overnight at 4°C.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the wash step.
-
Detection: Detect the signal using an ECL substrate and an imaging system.
-
Analysis: Compare the blot incubated with the antibody alone to the blot with the blocked antibody. The specific band should be absent in the blocked lane.
Visualizations
References
- 1. Characterization of immunological cross-reactivity between enterotoxigenic Escherichia coli heat-stable toxin and human guanylin and uroguanylin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of Immunological Cross-Reactivity between Enterotoxigenic Escherichia coli Heat-Stable Toxin and Human Guanylin and Uroguanylin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. merckmillipore.com [merckmillipore.com]
Technical Support Center: pH-Dependent Activity of Uroguanylin in Cell-Based Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working with uroguanylin in cell-based assays, with a specific focus on its pH-dependent activity.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for uroguanylin?
A1: Uroguanylin is a peptide hormone that primarily acts by binding to and activating the guanylate cyclase C (GC-C) receptor on the surface of target cells, such as intestinal epithelial cells.[1][2][3] This activation stimulates the intracellular production of cyclic guanosine monophosphate (cGMP).[1][4] cGMP then acts as a second messenger, activating downstream signaling pathways, including cGMP-dependent protein kinases (PKG), which in turn phosphorylate target proteins like the cystic fibrosis transmembrane conductance regulator (CFTR), leading to ion and water secretion.[2][5][6]
Q2: How does pH affect the activity of uroguanylin?
A2: The activity of uroguanylin is highly dependent on the pH of the extracellular environment. Uroguanylin exhibits significantly higher potency and binding affinity to its receptor, GC-C, at an acidic pH (around 5.0-5.5) compared to an alkaline pH (around 8.0).[7][8][9] This is in contrast to the related peptide, guanylin, which is more active at an alkaline pH.[7][8] The acidic amino acid residues at the N-terminus of uroguanylin are crucial for this enhanced activity at acidic pH.[8][10]
Q3: Which cell lines are suitable for studying uroguanylin activity?
A3: The human colon carcinoma cell line, T84, is a widely used and well-characterized model for studying uroguanylin-mediated responses.[7][8] These cells endogenously express the GC-C receptor and exhibit robust cGMP production and chloride secretion in response to uroguanylin stimulation.[7] Other intestinal cell lines like Caco-2 also express GC-C and can be used.[11][12] The choice of cell line should be guided by the specific research question and the expression level of the GC-C receptor.
Q4: What is the typical downstream readout for uroguanylin activity in a cell-based assay?
A4: The most common and direct readout for uroguanylin activity is the measurement of intracellular cyclic GMP (cGMP) accumulation.[7][13] This is often performed using commercially available enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA) kits. Functional readouts, such as measuring short-circuit current (Isc) in Ussing chambers to assess ion transport (chloride secretion), are also frequently used, particularly with polarized epithelial cell monolayers like T84 cells.[7]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or no cGMP response to uroguanylin stimulation. | Incorrect pH of the assay buffer: Uroguanylin activity is highly pH-dependent. An alkaline pH will significantly reduce its potency.[7][8] | Ensure the assay buffer is at the optimal acidic pH (e.g., 5.5) for uroguanylin activity. Prepare fresh buffers and verify the pH before each experiment. |
| Degraded uroguanylin peptide: Peptides can degrade if not stored or handled properly. | Store uroguanylin aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles. Prepare fresh working solutions for each experiment. | |
| Low GC-C receptor expression: The cell line may have low or variable expression of the guanylate cyclase C receptor. | Confirm GC-C expression using techniques like RT-PCR or Western blotting. Use a cell line known to have high GC-C expression (e.g., T84). Ensure cells are not passaged excessively, which can alter receptor expression.[14][15] | |
| Presence of phosphodiesterase (PDE) activity: Intracellular PDEs degrade cGMP, leading to a lower measured signal. | Include a broad-spectrum PDE inhibitor, such as isobutylmethylxanthine (IBMX), in the assay buffer to prevent cGMP degradation.[13] | |
| High background cGMP levels in unstimulated control cells. | Cell stress: Over-confluent or unhealthy cells can exhibit elevated basal cGMP levels. | Ensure cells are healthy and seeded at an optimal density.[15] Avoid letting cells become over-confluent before the assay.[15] |
| Contamination: Mycoplasma or other microbial contamination can affect cellular signaling. | Regularly test cell cultures for mycoplasma contamination.[16] | |
| Inconsistent results between experiments. | Variability in cell passage number: Cellular responses can change with increasing passage number.[14] | Use cells within a defined and consistent passage number range for all experiments. |
| Inconsistent incubation times or temperatures: Variations in experimental conditions can lead to variability. | Strictly adhere to the optimized incubation times and maintain a constant temperature (e.g., 37°C) throughout the experiment. | |
| Pipetting errors: Inaccurate pipetting can introduce significant variability, especially when preparing serial dilutions. | Use calibrated pipettes and proper pipetting techniques. Prepare master mixes to minimize pipetting variations.[16] |
Quantitative Data Summary
The following tables summarize the pH-dependent effects on uroguanylin and guanylin potency and receptor binding affinity in T84 cells.
Table 1: Effect of pH on Agonist Potency for cGMP Accumulation
| Peptide | pH 5.0 | pH 8.0 | Fold Change (Potency) |
| Uroguanylin | High Potency | Low Potency | Potency is ~10-fold higher at pH 5.0 compared to pH 8.0.[7] |
| Guanylin | Very Low Potency | High Potency | Potency is ~10-fold higher at pH 8.0 compared to pH 5.0.[7] |
| Relative Potency | Uroguanylin is ~100-fold more potent than guanylin.[7][8] | Guanylin is more potent than uroguanylin.[7][8] |
Table 2: Effect of pH on Receptor Binding Affinity (Ki values in T84 cells)
| Peptide | Binding Affinity at pH 5.0 | Binding Affinity at pH 8.0 | Fold Change (Affinity) |
| Uroguanylin | Increased Affinity | Decreased Affinity | Binding affinity is ~10-fold higher at pH 5.0.[8] |
| Guanylin | Decreased Affinity | Increased Affinity | Binding affinity is ~100-fold lower at pH 5.0.[8] |
Experimental Protocols
Detailed Protocol: cGMP Accumulation Assay in T84 Cells
This protocol is adapted from established methods to measure the pH-dependent activity of uroguanylin.[7][13]
Materials:
-
T84 cells
-
24-well cell culture plates
-
Uroguanylin peptide stock solution
-
Assay Buffers:
-
pH 5.5 Buffer: DMEM containing 20 mM MES
-
pH 7.4 Buffer: DMEM containing 20 mM HEPES
-
-
Phosphodiesterase (PDE) inhibitor: 1 mM Isobutylmethylxanthine (IBMX)
-
Lysis Reagent: 3.3% Perchloric acid
-
Neutralization Solution: KOH
-
Commercial cGMP ELISA kit
Procedure:
-
Cell Seeding: Seed T84 cells into 24-well plates and grow until they reach confluency.
-
Pre-incubation:
-
Aspirate the culture medium from the wells.
-
Wash the cells twice with the respective assay buffer (pH 5.5 or 7.4).
-
Add 200 µL of the appropriate assay buffer containing 1 mM IBMX to each well.
-
Incubate at 37°C for 10 minutes.
-
-
Uroguanylin Stimulation:
-
Prepare serial dilutions of uroguanylin in the respective assay buffers.
-
Add the uroguanylin solutions to the corresponding wells.
-
Incubate at 37°C for 40 minutes.
-
-
Cell Lysis and cGMP Extraction:
-
Aspirate the reaction medium.
-
Add 200 µL of 3.3% perchloric acid to each well to stop the reaction and lyse the cells.
-
-
Neutralization and Sample Preparation:
-
Transfer the cell lysates to microcentrifuge tubes.
-
Adjust the pH of the extracts to 7.0 with KOH.
-
Centrifuge the samples to pellet the precipitate.
-
-
cGMP Measurement:
-
Use the supernatant to measure cGMP concentration according to the manufacturer's instructions of the cGMP ELISA kit.
-
Visualizations
Caption: Uroguanylin signaling pathway.
Caption: Workflow for cGMP accumulation assay.
References
- 1. Mechanisms of guanylin action via cyclic GMP in the kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Signal transduction pathways via guanylin and uroguanylin in stomach and intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Guanylate cyclase-C/cGMP: an emerging pathway in the regulation of visceral pain [frontiersin.org]
- 5. Cellular effects of guanylin and uroguanylin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Guanylin and uroguanylin: a promising nexus in intestinal electrolyte and fluid homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Regulation of intestinal uroguanylin/guanylin receptor-mediated responses by mucosal acidity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Regulation of intestinal uroguanylin/guanylin receptor-mediated responses by mucosal acidity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.physiology.org [journals.physiology.org]
- 10. jpp.krakow.pl [jpp.krakow.pl]
- 11. pnas.org [pnas.org]
- 12. Gastrointestinal pain: unraveling a novel endogenous pathway through uroguanylin/guanylate cyclase-C/cGMP activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ptacts.uspto.gov [ptacts.uspto.gov]
- 14. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
- 15. biocompare.com [biocompare.com]
- 16. m.youtube.com [m.youtube.com]
minimizing proteolytic degradation of uroguanylin in samples
This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing the proteolytic degradation of uroguanylin in experimental samples.
Frequently Asked Questions (FAQs)
Q1: What is uroguanylin and why is its stability a concern in samples?
A1: Uroguanylin is a peptide hormone that plays a crucial role in regulating fluid and electrolyte balance in the intestines and kidneys. Like many peptides, it is susceptible to degradation by proteases present in biological samples such as plasma, serum, and urine. This degradation can lead to inaccurate quantification and misinterpretation of experimental results. Therefore, proper sample handling is critical to ensure the integrity of uroguanylin.
Q2: What is the primary form of uroguanylin in circulation?
A2: The primary circulating form of uroguanylin is its inactive precursor, prouroguanylin.[1][2][3][4] Prouroguanylin is converted to the active uroguanylin peptide in target tissues, such as the kidney.[1][3] When measuring uroguanylin, it is important to consider whether the assay detects the active form, the prohormone, or both.
Q3: What are the major factors that contribute to uroguanylin degradation in samples?
A3: The main factors contributing to uroguanylin degradation are:
-
Proteases: Endogenous proteases (serine proteases, metalloproteases, etc.) in biological fluids can rapidly cleave uroguanylin.
-
Temperature: Higher temperatures accelerate enzymatic degradation. Samples left at room temperature are highly susceptible.
-
pH: The stability and activity of uroguanylin are pH-dependent. Acidic conditions (pH ~5.0) have been shown to enhance its activity and binding affinity, while alkaline conditions can reduce its potency.[5][6]
-
Freeze-thaw cycles: Repeated freezing and thawing of samples can lead to protein denaturation and degradation.
Q4: What are the immediate steps I should take after collecting blood or urine samples to prevent uroguanylin degradation?
A4: For optimal stability, samples should be collected directly into pre-chilled tubes containing protease inhibitors. The samples should be kept on ice and processed as quickly as possible. For blood, centrifugation to separate plasma should be performed at a low temperature (e.g., 4°C).
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or undetectable uroguanylin levels | Proteolytic degradation during sample collection and processing. | 1. Collect samples in pre-chilled tubes containing a protease inhibitor cocktail. 2. Process samples immediately on ice. 3. Store samples at -80°C. |
| Improper storage of samples. | Avoid repeated freeze-thaw cycles. Aliquot samples into smaller volumes before freezing. | |
| High variability between replicate samples | Inconsistent sample handling. | Standardize the protocol for sample collection, processing, and storage. Ensure all samples are treated identically. |
| Partial degradation of uroguanylin. | Add a broad-spectrum protease inhibitor cocktail to all samples immediately upon collection. | |
| Discrepancy between expected and measured concentrations | Assay cross-reactivity with uroguanylin fragments or prouroguanylin. | Verify the specificity of the antibody used in the immunoassay. |
| pH-dependent instability. | Ensure the pH of the sample and buffers is within the optimal range for uroguanylin stability (slightly acidic). |
Experimental Protocols
Protocol 1: Blood Sample Collection and Processing for Uroguanylin Analysis
Materials:
-
Pre-chilled blood collection tubes (e.g., EDTA tubes).
-
Protease inhibitor cocktail (see Table 1 for a recommended formulation).
-
Refrigerated centrifuge.
-
Cryovials for plasma storage.
Procedure:
-
Add the protease inhibitor cocktail to the pre-chilled blood collection tubes immediately before sample collection.
-
Collect whole blood directly into the prepared tubes.
-
Gently invert the tubes 8-10 times to ensure thorough mixing of the blood with the anticoagulant and protease inhibitors.
-
Place the tubes on ice immediately.
-
Within 30 minutes of collection, centrifuge the blood at 1,000-2,000 x g for 15 minutes at 4°C.
-
Carefully collect the plasma supernatant without disturbing the buffy coat.
-
Aliquot the plasma into pre-labeled cryovials.
-
Store the plasma aliquots at -80°C until analysis. Avoid repeated freeze-thaw cycles.
Protocol 2: Urine Sample Collection and Processing for Uroguanylin Analysis
Materials:
-
Sterile urine collection containers.
-
Protease inhibitor cocktail.
-
pH meter or pH strips.
-
Hydrochloric acid (HCl) or other appropriate acid for pH adjustment.
-
Centrifuge.
-
Cryovials for urine storage.
Procedure:
-
Collect a mid-stream urine sample in a sterile container.
-
Immediately add a protease inhibitor cocktail to the urine sample.
-
Check the pH of the urine. If necessary, adjust the pH to approximately 6.0 using a small amount of HCl.
-
Centrifuge the urine sample at 1,500 x g for 10 minutes at 4°C to remove any sediment or cellular debris.
-
Transfer the clear supernatant to a new tube.
-
Aliquot the urine into pre-labeled cryovials.
-
Store the urine aliquots at -80°C until analysis.
Data Presentation
Table 1: Recommended Protease Inhibitor Cocktail for Uroguanylin Stabilization
| Inhibitor Class | Inhibitor | Recommended Final Concentration |
| Serine Proteases | Aprotinin | 100 KIU/mL |
| AEBSF (Pefabloc SC) | 1 mM | |
| Cysteine Proteases | Leupeptin | 1 µM |
| E-64 | 1 µM | |
| Metalloproteases | EDTA | 5 mM |
| Bestatin | 10 µM |
Note: This is a general recommendation. The optimal cocktail and concentrations may vary depending on the specific sample type and experimental conditions. It is advisable to validate the effectiveness of the chosen inhibitors.
Table 2: Summary of Storage Conditions and Their Impact on Uroguanylin Stability
| Storage Condition | Expected Stability | Recommendations |
| Room Temperature (20-25°C) | Very Poor (significant degradation within hours) | Avoid at all costs. Process samples immediately on ice. |
| Refrigerated (4°C) | Poor to Moderate (degradation likely within 24 hours) | Suitable for short-term storage (a few hours) only if protease inhibitors are added. |
| Frozen (-20°C) | Good | Suitable for short to medium-term storage (weeks to months). |
| Ultra-low Freezer (-80°C) | Excellent | Recommended for long-term storage (months to years). |
Visualizations
Caption: Recommended workflow for blood and urine sample handling.
Caption: Uroguanylin activation and signaling pathway.
Caption: Troubleshooting logic for uroguanylin quantification.
References
- 1. Uroguanylin: how the gut got another satiety hormone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Salt and water homeostasis: uroguanylin is a circulating peptide hormone with natriuretic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. Current Understanding of Guanylin Peptides Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regulation of intestinal uroguanylin/guanylin receptor-mediated responses by mucosal acidity - PMC [pmc.ncbi.nlm.nih.gov]
Uroguanylin In Vivo Animal Studies: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for refining uroguanylin dosage in in vivo animal studies. The information is presented in a question-and-answer format to directly address potential issues and provide clear guidance.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of uroguanylin?
A1: Uroguanylin primarily acts as an agonist for the guanylate cyclase C (GC-C) receptor located on the apical membranes of intestinal and renal epithelial cells.[1][2][3] Binding of uroguanylin to GC-C activates the intracellular guanylate cyclase domain, leading to an increase in cyclic guanosine monophosphate (cGMP).[1][2] This elevation in cGMP triggers a downstream signaling cascade that results in the stimulation of transepithelial chloride and bicarbonate secretion, leading to increased salt and water secretion into the intestinal lumen and enhanced urinary sodium and potassium excretion.[1][2]
Q2: Does uroguanylin have any effects independent of the GC-C receptor?
A2: Yes, some studies suggest that uroguanylin can elicit physiological responses through GC-C-independent pathways. For instance, in GC-C knockout mice, uroguanylin was still able to induce significant natriuresis and kaliuresis, indicating the presence of an alternative signaling mechanism in the kidney.[4]
Q3: What are the main physiological effects of uroguanylin observed in in vivo animal studies?
A3: The most consistently reported physiological effects of uroguanylin in animal models are its natriuretic (sodium excretion), kaliuretic (potassium excretion), and diuretic (water excretion) properties.[1][4] These effects are typically dose-dependent and have been observed in both mice and rats.[1][4] Additionally, central administration of uroguanylin has been shown to influence metabolic parameters, such as reducing body weight in diet-induced obese mice.
Q4: How quickly are the renal effects of uroguanylin observed after administration?
A4: The renal effects of uroguanylin are relatively rapid. Studies in mice have shown that maximum natriuretic and kaliuretic effects are observed within 30-40 minutes following intravenous infusion.[1]
Troubleshooting Guide
Problem: Inconsistent or no physiological response to uroguanylin administration.
| Potential Cause | Troubleshooting Steps |
| Peptide Instability/Degradation | - Storage: Store lyophilized uroguanylin at -20°C or -80°C. Once reconstituted, aliquot and store at -80°C to avoid repeated freeze-thaw cycles. - Reconstitution: Use sterile, nuclease-free solutions for reconstitution, such as sterile saline or phosphate-buffered saline (PBS). The pH of the reconstitution buffer can influence stability; a slightly acidic pH may be preferable for storage. - Formulation: For in vivo studies, consider the formulation's impact on stability. While simple saline solutions are common, excipients may be necessary for longer-term stability or controlled release. |
| Improper Dosing | - Dose-Response Pilot Study: Conduct a pilot study with a range of doses to determine the optimal effective dose for your specific animal model, strain, and desired physiological endpoint. - Allometric Scaling: Be cautious when translating doses between different animal species. Consider allometric scaling principles as a starting point, but empirical determination is crucial. |
| Route of Administration | - Bioavailability: The route of administration significantly impacts bioavailability. Intravenous (IV) administration ensures 100% bioavailability, while subcutaneous (SC) or intraperitoneal (IP) injections may have lower and more variable absorption. - Target Site: For localized effects, such as in the kidney, direct intrarenal artery infusion may be more effective than systemic administration. For central nervous system effects, intracerebroventricular (ICV) injection is necessary. |
| Animal Model Variability | - Species and Strain Differences: Be aware that different species and even different strains of the same species can exhibit varied responses to uroguanylin. - Health Status: Ensure animals are healthy and free from underlying conditions that could affect renal or gastrointestinal function. |
| Technical Issues with Administration | - Injection Accuracy: For IV injections, confirm proper placement in the vein to ensure the full dose enters circulation. For ICV injections, verify cannula placement. - Volume and Rate: Adhere to recommended injection volumes and rates for the chosen route and animal size to avoid adverse effects and ensure proper distribution. |
Quantitative Data Summary
The following table summarizes uroguanylin dosages used in various in vivo animal studies. It is crucial to note that the optimal dosage can vary depending on the specific experimental conditions.
| Animal Model | Route of Administration | Dosage | Observed Effect | Reference |
| Mouse | Intravenous (bolus) | Pharmacological doses (specifics not stated) | Natriuresis, kaliuresis, diuresis | [4] |
| Mouse | Intravenous (constant infusion) | Not specified | Significant natriuresis | [1] |
| Mouse | Intracerebroventricular (chronic) | 25 µ g/mouse over 4 days | Reduced body weight in DIO mice | |
| Rat | Intrarenal Artery Infusion | 0.1 - 1.0 µg/kg/minute | Natriuresis and diuresis | |
| Rat | Osmotic Pump (chronic) | 0.5 nmol/hour | Increased urinary sodium excretion in nephrotic rats | |
| Rat | Isolated Perfused Kidney | 0.19 - 1.9 µM | Natriuresis and kaliuresis |
Experimental Protocols
Subcutaneous (SC) Injection of Uroguanylin in Mice
This protocol is a general guideline and should be adapted based on specific experimental needs and institutional animal care and use committee (IACUC) guidelines.
Materials:
-
Uroguanylin (lyophilized)
-
Sterile, pyrogen-free saline (0.9% NaCl)
-
Sterile insulin syringes with 27-30 gauge needles
-
70% ethanol wipes
-
Appropriate animal restraint device
Procedure:
-
Reconstitution: Reconstitute lyophilized uroguanylin in sterile saline to the desired stock concentration. Gently swirl to dissolve; do not vortex.
-
Dose Calculation: Calculate the required volume for injection based on the animal's body weight and the target dose.
-
Animal Restraint: Properly restrain the mouse to expose the dorsal subcutaneous space. The loose skin between the shoulder blades is a common injection site.
-
Site Preparation: Swab the injection site with a 70% ethanol wipe and allow it to dry.
-
Injection: Lift the skin to form a "tent." Insert the needle, bevel up, at the base of the tented skin, parallel to the spine.
-
Aspiration: Gently pull back on the plunger to ensure the needle is not in a blood vessel. If blood appears, withdraw the needle and select a new site.
-
Administration: Slowly inject the calculated volume of uroguanylin solution.
-
Withdrawal: Withdraw the needle and apply gentle pressure to the injection site if necessary.
-
Monitoring: Monitor the animal for any adverse reactions post-injection.
Intravenous (IV) Infusion of Uroguanylin in Rats
This protocol requires surgical preparation and should be performed under anesthesia and in accordance with approved animal protocols.
Materials:
-
Uroguanylin solution in sterile saline
-
Anesthetic agent (e.g., isoflurane, ketamine/xylazine)
-
Infusion pump
-
Catheters (e.g., for femoral or jugular vein)
-
Surgical instruments
-
Warming pad
Procedure:
-
Anesthesia and Surgical Preparation: Anesthetize the rat and maintain a surgical plane of anesthesia. Surgically expose and catheterize the desired vein (e.g., femoral or jugular vein).
-
Catheter Connection: Connect the venous catheter to the infusion pump tubing, ensuring no air bubbles are present in the line.
-
Priming the Line: Prime the infusion line with the uroguanylin solution to the tip of the catheter.
-
Infusion Initiation: Begin the infusion at the desired rate, calculated based on the target dose and the concentration of the uroguanylin solution.
-
Physiological Monitoring: Throughout the infusion period, monitor the animal's vital signs (heart rate, respiration, temperature) and the experimental parameters of interest (e.g., urine output, blood pressure).
-
Data Collection: Collect physiological data at predetermined time points during and after the infusion.
-
Post-Procedure Care: At the end of the experiment, follow appropriate post-operative care or euthanasia procedures as per the approved protocol.
Mandatory Visualizations
Caption: Uroguanylin signaling pathway via the GC-C receptor.
References
Technical Support Center: Uroguanylin Receptor Binding Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with uroguanylin receptor binding experiments.
Troubleshooting Guides
This section addresses common issues encountered during uroguanylin receptor binding experiments in a question-and-answer format.
Question: I am observing high non-specific binding in my radioligand binding assay. What are the potential causes and solutions?
Answer: High non-specific binding can obscure your specific signal and lead to inaccurate results. Here are several potential causes and corresponding troubleshooting steps:
-
Suboptimal Buffer Composition: The pH and ionic strength of your assay buffer are critical. Uroguanylin and its receptor, guanylate cyclase C (GC-C), are sensitive to pH changes.[1][2]
-
Solution: Optimize the pH of your assay buffer. For uroguanylin, acidic conditions (around pH 5.0) can increase binding affinity, whereas for the related peptide guanylin, alkaline conditions (around pH 8.0) are favored.[1][2] Consider performing pilot experiments to determine the optimal pH for your specific experimental setup. Increasing the ionic strength with salts like NaCl can also help reduce non-specific electrostatic interactions.
-
-
Inadequate Blocking: Insufficient blocking of non-specific sites on your cell membranes, assay plates, or filters can lead to high background.
-
Solution: Incorporate a blocking agent such as bovine serum albumin (BSA) or casein in your assay buffer. Pre-treating plates and filter papers with a blocking solution can also be effective.
-
-
Ligand Sticking to Plasticware: Hydrophobic ligands can adhere to plastic surfaces of assay plates and pipette tips.
-
Solution: Include a low concentration of a non-ionic detergent (e.g., Tween-20 or Triton X-100) in your assay buffer to prevent the ligand from sticking to plasticware.
-
-
Excessive Radioligand Concentration: Using a very high concentration of the radiolabeled ligand can lead to increased non-specific binding.
-
Solution: Use a radioligand concentration at or below the dissociation constant (Kd) for competition assays.[3] If the Kd is unknown, perform a saturation binding experiment to determine it.
-
-
Improper Washing Steps: Inadequate washing after incubation can leave unbound radioligand behind, contributing to high background.
-
Solution: Increase the number and/or volume of washes with ice-cold wash buffer. Ensure the washing is performed quickly to minimize dissociation of the specifically bound ligand.
-
Question: My specific binding signal is very low. How can I improve it?
Answer: A weak signal can make it difficult to obtain reliable data. Consider the following factors:
-
Suboptimal pH: As mentioned previously, the pH of the assay buffer significantly impacts the binding affinity of uroguanylin to its receptor.[1][2]
-
Low Receptor Expression: The cells or membrane preparation you are using may have a low density of the uroguanylin receptor (GC-C).
-
Solution: If using a cell line, ensure the cells are cultured under optimal conditions to promote high receptor expression. For T84 cells, maintaining them at a high density is recommended.[4] You may need to screen different cell lines or consider using cells engineered to overexpress GC-C.
-
-
Degraded Ligand or Receptor: The stability of your uroguanylin peptide and the receptor preparation is crucial.
-
Solution: Store peptides and receptor preparations at the recommended temperatures (typically -80°C for long-term storage). Avoid repeated freeze-thaw cycles. Prepare fresh working solutions of the ligand for each experiment.
-
-
Insufficient Incubation Time: The binding reaction may not have reached equilibrium.
-
Solution: Perform a time-course experiment to determine the optimal incubation time required to reach equilibrium at the specific temperature you are using.
-
-
Inactive Ligand: The uroguanylin peptide may not be biologically active.
-
Solution: Whenever possible, verify the activity of your uroguanylin peptide in a functional assay, such as a cGMP accumulation assay.[1]
-
Frequently Asked Questions (FAQs)
What is the primary receptor for uroguanylin? The primary receptor for uroguanylin is Guanylate Cyclase C (GC-C), a transmembrane receptor that, upon ligand binding, converts GTP to cyclic GMP (cGMP).[5]
What is a suitable cell line for uroguanylin receptor binding assays? The human colon carcinoma cell line T84 is commonly used for uroguanylin binding and functional assays as it endogenously expresses the GC-C receptor.[6][7][8][9]
What is a common radioligand used in competitive binding assays for the uroguanylin receptor? Radiolabeled heat-stable enterotoxin (STa), often 125I-STa, is frequently used as the radioligand in competitive binding assays because it binds to the same receptor (GC-C) with high affinity.[1][8]
How does pH affect uroguanylin and guanylin binding? The binding affinities of uroguanylin and guanylin to GC-C are dramatically influenced by pH. Uroguanylin binding affinity is enhanced under acidic conditions (pH 5.0), while guanylin's affinity is greater at an alkaline pH (pH 8.0).[1][2]
What is the downstream signaling pathway of uroguanylin receptor activation? Upon uroguanylin binding to GC-C, the intracellular guanylate cyclase domain is activated, leading to the production of the second messenger cGMP. cGMP then activates downstream effectors such as cGMP-dependent protein kinases. There is also evidence for cGMP-independent signaling pathways.
Data Presentation
Table 1: Influence of pH on the Binding Affinities (Ki) of Guanylin and Uroguanylin to the GC-C Receptor on T84 Cells. [1]
| Ligand | pH | High Affinity Site Ki (nM) | Low Affinity Site Ki (nM) |
| Guanylin | 5.0 | ~102 | ~2300 |
| 8.0 | ~1 | ~77 | |
| Uroguanylin | 5.0 | ~1 | ~70 |
| 8.0 | ~10 | ~615 |
Experimental Protocols
Detailed Methodology for a Competitive Radioligand Binding Assay for the Uroguanylin Receptor using T84 Cells.
This protocol is adapted from methodologies described for competitive binding assays on T84 cells.[1]
1. Cell Culture:
-
Culture T84 cells in a 1:1 mixture of Dulbecco's Modified Eagle's Medium (DMEM) and Ham's F12 medium supplemented with 5% fetal bovine serum (FBS), 2 mM L-glutamine, and 1% non-essential amino acids.[7]
-
Maintain the cells at 37°C in a humidified atmosphere of 5% CO2.[6]
-
For the assay, seed cells in 24-well plates and grow to confluence. It is recommended to maintain the cells at a high density.[4]
2. Assay Buffers:
-
Binding Buffer (pH 5.0): DMEM supplemented with 20 mM MES (2-(N-morpholino)ethanesulfonic acid).
-
Binding Buffer (pH 8.0): DMEM supplemented with 20 mM HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid) and 50 mM sodium bicarbonate.
-
Wash Buffer: Ice-cold phosphate-buffered saline (PBS).
3. Radioligand and Competitors:
-
Radioligand: 125I-labeled heat-stable enterotoxin (125I-STa). The final concentration in the assay should be at or below its Kd.
-
Unlabeled Competitors: Prepare stock solutions of unlabeled uroguanylin, guanylin, or other test compounds in an appropriate vehicle. Create a dilution series to cover a range of concentrations for the competition curve.
4. Assay Procedure:
-
Wash the confluent T84 cell monolayers twice with the appropriate pH binding buffer.
-
Add the binding buffer containing a fixed concentration of 125I-STa and varying concentrations of the unlabeled competitor (uroguanylin, guanylin, or test compounds) to each well.
-
To determine non-specific binding, add a high concentration of unlabeled STa (e.g., 1 µM) to a set of wells.
-
To determine total binding, add only the 125I-STa without any competitor.
-
Incubate the plates at 37°C for 60 minutes to allow the binding to reach equilibrium.[8]
-
After incubation, aspirate the assay medium and rapidly wash the cell monolayers twice with ice-cold PBS to remove unbound radioligand.
-
Solubilize the cells by adding 1 M NaOH to each well.
-
Transfer the cell lysates to counting tubes and measure the radioactivity using a gamma counter.
5. Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding as a function of the log concentration of the unlabeled competitor.
-
Analyze the data using a non-linear regression analysis to determine the IC50 (the concentration of competitor that inhibits 50% of the specific binding).
-
If the Kd of the radioligand is known, the Ki (inhibition constant) of the competitor can be calculated using the Cheng-Prusoff equation.
Mandatory Visualizations
References
- 1. Regulation of intestinal uroguanylin/guanylin receptor-mediated responses by mucosal acidity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regulation of intestinal uroguanylin/guanylin receptor-mediated responses by mucosal acidity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. T84. Culture Collections [culturecollections.org.uk]
- 5. Reduction of nonspecific protein binding on surface plasmon resonance biosensors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Guanylyl cyclase C agonists regulate progression through the cell cycle of human colon carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bcrj.org.br [bcrj.org.br]
- 8. Uroguanylin: structure and activity of a second endogenous peptide that stimulates intestinal guanylate cyclase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Uroguanylin: structure and activity of a second endogenous peptide that stimulates intestinal guanylate cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]
improving reproducibility of uroguanylin-induced cGMP measurements
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the reproducibility of uroguanylin-induced cyclic guanosine monophosphate (cGMP) measurements.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of uroguanylin-induced cGMP production?
A1: Uroguanylin is a peptide hormone that binds to and activates the guanylate cyclase C (GC-C) receptor, a transmembrane protein.[1][2][3] This binding stimulates the intracellular guanylate cyclase catalytic domain of the receptor, leading to the conversion of guanosine triphosphate (GTP) to cGMP.[4][5] The resulting increase in intracellular cGMP concentration mediates various physiological effects, including the regulation of intestinal fluid and electrolyte homeostasis.[6][7]
Q2: Which cell lines are suitable for uroguanylin-induced cGMP measurements?
A2: The human colon adenocarcinoma cell line, T84, is a well-established and commonly used model for studying uroguanylin-induced cGMP production due to its high expression of the GC-C receptor.[8][9][10] Other cell lines endogenously expressing GC-C, such as Caco-2 human colon adenocarcinoma cells, can also be utilized.[4][11] Opossum kidney (OK) cells have also been used in these bioassays.[8] The choice of cell line should be guided by the specific research question and the expression levels of the GC-C receptor.
Q3: What are the critical parameters that can affect the reproducibility of cGMP measurements?
A3: Several factors can influence the reproducibility of uroguanylin-induced cGMP measurements, including:
-
Cell culture conditions: Cell passage number, confluence, and overall health can impact receptor expression and signaling.
-
Agonist quality and handling: The purity, storage, and handling of the uroguanylin peptide are crucial for consistent activity.
-
Assay buffer pH: The pH of the assay buffer can significantly alter the potency of uroguanylin.[2][12][13]
-
Phosphodiesterase (PDE) activity: Intracellular PDEs degrade cGMP, and their activity can dampen the measured response.[14][15]
-
Assay timing and temperature: Incubation times and temperature need to be precisely controlled for consistent results.
-
Sample processing and cGMP measurement technique: The method used to lyse cells and quantify cGMP (e.g., ELISA, RIA) can introduce variability.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or no cGMP response to uroguanylin | 1. Inactive uroguanylin peptide: Improper storage or handling may have degraded the peptide. | 1. Use a fresh, properly stored aliquot of uroguanylin. Confirm its biological activity using a positive control cell line. |
| 2. Low GC-C receptor expression: Cell line may have low or variable expression of the receptor. | 2. Use a cell line known to express high levels of GC-C (e.g., T84).[8][9] Ensure cells are not passaged too many times. | |
| 3. Suboptimal assay pH: The pH of the buffer may not be optimal for uroguanylin activity. | 3. Uroguanylin is more potent at a slightly acidic pH (around 5.0-5.5).[10][12][13] Optimize the assay buffer pH accordingly. | |
| 4. High phosphodiesterase (PDE) activity: Endogenous PDEs are degrading the cGMP produced. | 4. Include a broad-spectrum PDE inhibitor, such as 3-isobutyl-1-methylxanthine (IBMX), in the pre-incubation and stimulation steps.[8][9][14] | |
| High variability between replicate wells | 1. Inconsistent cell seeding: Uneven cell numbers across wells. | 1. Ensure a single-cell suspension and proper mixing before seeding. Visually inspect plates for even cell distribution. |
| 2. Pipetting errors: Inaccurate dispensing of reagents. | 2. Use calibrated pipettes and proper pipetting techniques. For small volumes, consider using a multi-channel pipette for consistency. | |
| 3. Edge effects: Evaporation from wells at the edge of the plate. | 3. Avoid using the outer wells of the plate for experimental samples. Fill them with sterile buffer to maintain humidity. | |
| Inconsistent results between experiments | 1. Variations in cell culture: Differences in cell passage, confluence, or media. | 1. Standardize cell culture procedures. Use cells within a defined passage number range and at a consistent confluence. |
| 2. Reagent variability: Differences between lots of uroguanylin, media, or other reagents. | 2. Test new lots of critical reagents against the old lot to ensure consistency. Purchase larger batches when possible. | |
| 3. Inconsistent incubation times: Variations in the timing of pre-incubation or stimulation. | 3. Use a precise timer and a consistent workflow for all plates within and between experiments. |
Experimental Protocols
Uroguanylin-Induced cGMP Accumulation Assay in T84 Cells
This protocol is a generalized procedure based on methodologies described in the literature.[8][9][10]
Materials:
-
T84 cells
-
24-well or 96-well tissue culture plates
-
Dulbecco's Modified Eagle Medium (DMEM)
-
HEPES buffer
-
3-isobutyl-1-methylxanthine (IBMX)
-
Synthetic human uroguanylin
-
Assay buffer (e.g., DMEM with 20-50 mM HEPES, pH adjusted as needed)
-
Lysis buffer (e.g., 0.1 M HCl or 3% perchloric acid)
-
cGMP immunoassay kit (e.g., ELISA or RIA)
Procedure:
-
Cell Seeding: Seed T84 cells in tissue culture plates and grow to confluence.
-
Pre-incubation:
-
Stimulation:
-
Prepare serial dilutions of uroguanylin in assay buffer containing the PDE inhibitor.
-
Remove the pre-incubation buffer and add the uroguanylin solutions to the respective wells.
-
Incubate at 37°C for a defined period (e.g., 15-30 minutes).[9]
-
-
Cell Lysis:
-
Aspirate the stimulation buffer.
-
Terminate the reaction and lyse the cells by adding a lysis buffer (e.g., 0.1 M HCl).
-
-
cGMP Measurement:
-
Collect the cell lysates.
-
Quantify the cGMP concentration using a validated immunoassay kit according to the manufacturer's instructions.
-
Quantitative Data Summary
| Parameter | Value/Range | Cell Line | Reference |
| Optimal pH for Uroguanylin | ~5.0 - 5.5 | T84 | [10][12][13] |
| IBMX Concentration | 1 mM | T84, OK cells | [8][9] |
| Uroguanylin Concentration Range | 0.1 nM - 10 µM | T84 | [9] |
Visualizations
Uroguanylin Signaling Pathway
Caption: Uroguanylin signaling pathway leading to cGMP production.
Experimental Workflow for cGMP Measurement
Caption: Experimental workflow for uroguanylin-induced cGMP measurement.
References
- 1. Uroguanylin - Wikipedia [en.wikipedia.org]
- 2. pnas.org [pnas.org]
- 3. Frontiers | Guanylin, Uroguanylin and Guanylate Cyclase-C Are Expressed in the Gastrointestinal Tract of Horses [frontiersin.org]
- 4. Frontiers | Guanylate cyclase-C/cGMP: an emerging pathway in the regulation of visceral pain [frontiersin.org]
- 5. Signal transduction pathways via guanylin and uroguanylin in stomach and intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cellular effects of guanylin and uroguanylin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jpp.krakow.pl [jpp.krakow.pl]
- 8. academic.oup.com [academic.oup.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. journals.physiology.org [journals.physiology.org]
- 11. Gastrointestinal pain: unraveling a novel endogenous pathway through uroguanylin/guanylate cyclase-C/cGMP activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Regulation of intestinal uroguanylin/guanylin receptor-mediated responses by mucosal acidity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Regulation of intestinal uroguanylin/guanylin receptor-mediated responses by mucosal acidity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The Construction and Application of a New Screening Method for Phosphodiesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Effect of phosphodiesterase inhibitors on platelet function - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Uroguanylin Immunohistochemistry
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their uroguanylin immunohistochemistry (IHC) experiments.
Troubleshooting Guides
This section addresses common issues encountered during uroguanylin IHC, offering potential causes and solutions in a question-and-answer format.
Q1: Why am I seeing weak or no staining for uroguanylin?
Possible Causes and Solutions:
| Cause | Solution |
| Antibody Concentration Too Low | Increase the primary antibody concentration incrementally. Perform a titration experiment to determine the optimal dilution. For example, if you started at 1:1000, try 1:800, 1:500, etc.[1][2] |
| Incorrect Primary Antibody | Ensure the antibody is validated for IHC and is specific to uroguanylin. Check the antibody datasheet for recommended applications.[1][3] |
| Inadequate Antigen Retrieval | Optimize the antigen retrieval method. Heat-Induced Epitope Retrieval (HIER) is commonly used. Experiment with different retrieval solutions (e.g., citrate buffer pH 6.0 or Tris-EDTA pH 9.0) and heating times/temperatures.[4][5] |
| Suboptimal Incubation Time/Temperature | Increase the primary antibody incubation time (e.g., overnight at 4°C) to enhance signal.[6] |
| Improper Tissue Fixation | Ensure tissues are adequately fixed in 10% neutral buffered formalin (typically 18-24 hours). Over- or under-fixation can mask the epitope.[7] |
| Inactive Reagents | Use fresh reagents, including antibodies, buffers, and detection systems. Check expiration dates.[2] |
Q2: My uroguanylin staining shows high background. How can I reduce it?
Possible Causes and Solutions:
| Cause | Solution |
| Primary Antibody Concentration Too High | Decrease the primary antibody concentration. High concentrations can lead to non-specific binding.[8] |
| Inadequate Blocking | Increase the blocking time or try a different blocking agent (e.g., 5-10% normal serum from the same species as the secondary antibody).[9] |
| Endogenous Peroxidase Activity | If using an HRP-based detection system, quench endogenous peroxidase activity by incubating slides in 3% hydrogen peroxide.[9][10] |
| Non-specific Secondary Antibody Binding | Run a "secondary antibody only" control (omit the primary antibody). If staining persists, the secondary antibody may be cross-reacting with the tissue. Use a pre-adsorbed secondary antibody.[3][9] |
| Tissue Drying | Ensure tissue sections remain hydrated throughout the staining procedure. Use a humidified chamber for incubations.[2] |
| Incomplete Deparaffinization | Ensure complete removal of paraffin by using fresh xylene and adequate incubation times.[8][9] |
Q3: I am observing non-specific staining patterns for uroguanylin. What could be the cause?
Possible Causes and Solutions:
| Cause | Solution |
| Cross-reactivity of Primary Antibody | Validate the primary antibody's specificity. Run controls with tissues known to be negative for uroguanylin.[11] Consider using a different antibody clone. |
| Fc Receptor Binding | Block non-specific binding by incubating with an Fc receptor blocking solution or using serum from the same species as the secondary antibody.[12] |
| Over-amplification of Signal | If using a signal amplification system (e.g., biotin-based), reduce the incubation time with the amplification reagents. |
| Edge Artifacts | Uneven staining at the edges of the tissue can occur due to drying or reagent trapping. Ensure even application of all solutions. |
Frequently Asked Questions (FAQs)
Q1: What is the expected localization of uroguanylin staining?
Uroguanylin is primarily localized to the cytoplasm of epithelial cells in the gastrointestinal tract, particularly in the duodenum and small intestine.[13][14] In the pancreas, it has been found in centroacinar cells and epithelial cells of the ductal system.[14]
Q2: What are appropriate positive and negative controls for uroguanylin IHC?
-
Positive Control: Human small intestine or duodenal tissue is a suitable positive control as uroguanylin is highly expressed in these tissues.[13]
-
Negative Control: A tissue known not to express uroguanylin should be used. Additionally, a negative reagent control, where the primary antibody is omitted, is crucial to check for non-specific staining from the secondary antibody or detection system.[13]
Q3: How should I validate my uroguanylin antibody for IHC?
Antibody validation is critical for reliable results.[15] A thorough validation process for a uroguanylin antibody should include:
-
Western Blotting: To confirm the antibody detects a band at the correct molecular weight for uroguanylin.
-
Staining in Known Positive and Negative Tissues: To ensure specific staining in tissues where uroguanylin is expected to be present and absent.
-
Peptide Absorption: Pre-incubating the antibody with the immunizing peptide should abolish the staining, confirming specificity.
Q4: What are the key parameters to optimize in a uroguanylin IHC protocol?
The most critical parameters to optimize are:
-
Primary antibody dilution
-
Antigen retrieval method (buffer pH, time, and temperature)
-
Primary antibody incubation time and temperature[16]
It is recommended to optimize one parameter at a time to systematically determine the best conditions.[16]
Experimental Protocols
Detailed Uroguanylin Immunohistochemistry Protocol
This protocol is a general guideline and may require optimization for specific antibodies and tissues.
1. Tissue Preparation:
- Fix fresh tissue in 10% neutral buffered formalin for 18-24 hours at room temperature.[17]
- Dehydrate the tissue through a graded series of ethanol (e.g., 70%, 90%, 100%).
- Clear the tissue in xylene.
- Embed the tissue in paraffin wax.
- Cut 4-5 µm thick sections using a microtome and mount on positively charged slides.
- Dry the slides overnight at 37°C or for 1 hour at 60°C.
2. Deparaffinization and Rehydration:
- Immerse slides in xylene (or a xylene substitute) two times for 5 minutes each.[18]
- Rehydrate through a graded series of ethanol: 100% (2x5 min), 95% (1x5 min), 70% (1x5 min).[18]
- Rinse in distilled water for 5 minutes.
3. Antigen Retrieval (Heat-Induced Epitope Retrieval - HIER):
- Preheat a water bath, pressure cooker, or microwave to 95-100°C.
- Immerse slides in a coplin jar containing an appropriate antigen retrieval buffer (e.g., 10 mM Sodium Citrate, pH 6.0 or 10 mM Tris, 1 mM EDTA, pH 9.0).
- Heat for 20-40 minutes. Optimization of time and buffer is crucial.
- Allow slides to cool in the buffer for at least 20 minutes at room temperature.[18]
- Rinse slides in a wash buffer (e.g., TBS or PBS).
4. Staining Procedure:
- Peroxidase Block (if using HRP detection): Incubate slides in 3% hydrogen peroxide in methanol or water for 10-15 minutes to block endogenous peroxidase activity. Rinse with wash buffer.[10]
- Blocking: Incubate slides with a blocking solution (e.g., 5-10% normal goat serum in wash buffer) for 30-60 minutes at room temperature in a humidified chamber to block non-specific binding sites.[9]
- Primary Antibody Incubation: Dilute the uroguanylin primary antibody in an appropriate antibody diluent to its optimal concentration. Incubate the slides with the primary antibody, typically for 1 hour at room temperature or overnight at 4°C in a humidified chamber.[6]
- Washing: Rinse slides with wash buffer (3 x 5 minutes).
- Secondary Antibody Incubation: Incubate slides with a biotinylated or polymer-based secondary antibody (e.g., anti-rabbit IgG) for 30-60 minutes at room temperature.
- Washing: Rinse slides with wash buffer (3 x 5 minutes).
- Detection: Incubate slides with the detection reagent (e.g., Streptavidin-HRP or an enzyme-polymer complex) for 30 minutes at room temperature.
- Washing: Rinse slides with wash buffer (3 x 5 minutes).
- Chromogen Development: Apply the chromogen substrate (e.g., DAB) and incubate until the desired staining intensity is reached (typically 1-10 minutes). Monitor under a microscope.
- Stop Reaction: Immerse slides in distilled water to stop the chromogen reaction.
5. Counterstaining, Dehydration, and Mounting:
- Counterstain with hematoxylin for 30-60 seconds to visualize nuclei.
- "Blue" the hematoxylin in running tap water or a bluing reagent.
- Dehydrate the sections through a graded series of ethanol.
- Clear in xylene.
- Mount with a permanent mounting medium and coverslip.
Visualizations
Uroguanylin Signaling Pathway
Caption: Uroguanylin signaling pathway in intestinal epithelial cells.
Experimental Workflow for Uroguanylin IHC
Caption: General experimental workflow for uroguanylin immunohistochemistry.
References
- 1. origene.com [origene.com]
- 2. documents.cap.org [documents.cap.org]
- 3. bosterbio.com [bosterbio.com]
- 4. The Basic Truth: Antigen Retrieval Solutions and pH - Biocare Medical [biocare.net]
- 5. Enhancing Antigen Retrieval To Unmask Signaling Phosphoproteins In Formalin-Fixed Archival Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. For how long should I incubate a primary antibody? - IHC WORLD [ihcworld.com]
- 7. Troubleshooting Immunohistochemistry [nsh.org]
- 8. biossusa.com [biossusa.com]
- 9. Immunohistochemistry (IHC) Troubleshooting Guide & the Importance of Using Controls | Cell Signaling Technology [cellsignal.com]
- 10. youtube.com [youtube.com]
- 11. news-medical.net [news-medical.net]
- 12. qedbio.com [qedbio.com]
- 13. Immunohistochemical Staining for Uroguanylin, a Satiety Hormone, Is Decreased in Intestinal Tissue Specimens From Female Adolescents With Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Uroguanylin and guanylate cyclase C in the human pancreas: expression and mutuality of ligand/receptor localization as indicators of intercellular paracrine signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
- 16. biocompare.com [biocompare.com]
- 17. blossombio.com [blossombio.com]
- 18. BestProtocols: IHC FFPE Tissue Low pH Antigen Retrieval—Direct Method | Thermo Fisher Scientific - US [thermofisher.com]
dealing with non-specific binding in uroguanylin immunoassays
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with uroguanylin immunoassays. The focus is on identifying and mitigating non-specific binding to ensure accurate and reliable results.
Troubleshooting Guide
This section addresses common issues encountered during uroguanylin immunoassays, offering specific causes and solutions.
Question: Why am I observing high background signal across my entire plate?
Answer: High uniform background noise is a common problem that can mask the specific signal from your analyte. It is often caused by non-specific binding of assay components to the microplate surface.[1][2]
Potential Causes and Solutions:
-
Insufficient Blocking: The blocking buffer may not be effectively saturating all unoccupied binding sites on the plate.[3][4]
-
Inadequate Washing: Residual unbound antibodies or detection reagents can lead to a high background.
-
Solution: Increase the number of wash cycles, the volume of wash buffer, and the soaking time during washes.[5] Adding a non-ionic detergent, such as Tween-20 (typically at 0.05%), to your wash buffer can also help reduce non-specific interactions.
-
-
Antibody Concentration Too High: Excess primary or secondary antibody can bind non-specifically to the plate surface.[6]
-
Solution: Perform an antibody titration (checkerboard assay) to determine the optimal concentration that provides a strong signal with low background.
-
Question: My negative controls show a high signal (false positives). What is the cause?
Answer: High signal in negative control wells indicates that the detection system is generating a signal in the absence of the target analyte, uroguanylin. This is a critical issue that points to significant non-specific binding or cross-reactivity.
Potential Causes and Solutions:
-
Cross-Reactivity of Antibodies: The primary or secondary antibodies may be binding to other molecules in the sample or to the blocking agent itself.[7][8]
-
Solution: Use highly purified, cross-adsorbed secondary antibodies to minimize cross-reactivity with endogenous immunoglobulins in the sample.[6] If using a BSA-based blocker, ensure your antibodies do not cross-react with bovine proteins. Consider switching to a non-protein or fish gelatin-based blocking buffer.[2]
-
-
Matrix Effects: Components within the biological sample (e.g., serum, plasma) can interfere with the assay, causing non-specific binding.[9][10] This is particularly relevant for complex biological matrices where endogenous proteins, lipids, and heterophilic antibodies can be present.[9][11][12]
-
Solution: Dilute your samples in an appropriate assay diluent. Perform a spike-and-recovery experiment to assess the degree of matrix interference.[13] Using specialized sample diluents containing blocking agents can also help neutralize interfering substances.
-
-
Contamination: Contamination of reagents, buffers, or the plate with the analyte or other interfering substances can cause false positives.
-
Solution: Use fresh, high-purity reagents and sterile technique. Ensure that pipette tips are changed between samples and standards.
-
Frequently Asked Questions (FAQs)
Q1: What is non-specific binding (NSB)?
A1: Non-specific binding refers to the attachment of assay components, such as antibodies or the analyte itself, to unintended surfaces or molecules.[7][8] This can occur through hydrophobic or ionic interactions with the microplate surface or cross-reactivity with other proteins in the sample.[7] NSB is a primary source of background noise, which reduces assay sensitivity and can lead to inaccurate results.[2]
Q2: How does the choice of blocking buffer affect my uroguanylin immunoassay?
A2: The blocking buffer is critical for preventing non-specific binding by saturating all free binding sites on the microplate surface.[1] The ideal blocker should not interact with the capture or detection antibodies. Common choices include protein-based blockers like BSA and casein, or non-protein blockers. The choice can be critical; for instance, if using a biotin-streptavidin detection system, avoid using milk-based blockers as they contain biotin, which will cause high background.[14]
Q3: What are "matrix effects" and how do they impact my results?
A3: Matrix effects are caused by components in the sample matrix (e.g., plasma, serum, tissue homogenates) that interfere with the accurate quantification of the analyte.[9][12] These components can include endogenous proteins, phospholipids, and heterophilic antibodies that may cause ion suppression or enhancement in mass spectrometry or non-specific binding in immunoassays.[9][10] This interference can lead to either an underestimation or overestimation of the true uroguanylin concentration.[15]
Q4: Can the pH of my buffers affect uroguanylin detection?
A4: Yes, the pH can significantly influence the binding affinity of uroguanylin to its receptor, guanylate cyclase C (GC-C). Studies have shown that the potency of uroguanylin is markedly enhanced at a more acidic pH (e.g., pH 5.0), while it is reduced at a more alkaline pH (e.g., pH 8.0).[16] While immunoassays rely on antibody-antigen interactions, it is crucial to maintain a consistent and optimal pH in all buffers to ensure reproducible binding conditions.
Quantitative Data Summary
The following tables provide example data to illustrate the impact of troubleshooting steps on assay performance.
Table 1: Comparison of Different Blocking Buffers
| Blocking Agent | Signal (OD 450nm) | Background (OD 450nm) | Signal-to-Noise Ratio |
| 1% BSA in PBS | 1.85 | 0.25 | 7.4 |
| 3% Skim Milk in PBS | 1.92 | 0.45 | 4.3 |
| Commercial Protein-Free Blocker | 1.88 | 0.12 | 15.7 |
| Fish Skin Gelatin | 1.80 | 0.15 | 12.0 |
This table demonstrates how a protein-free blocker can significantly improve the signal-to-noise ratio by reducing background noise.
Table 2: Effect of Detergent in Wash Buffer
| Wash Buffer Composition | Signal (OD 450nm) | Background (OD 450nm) | Signal-to-Noise Ratio |
| PBS | 1.90 | 0.31 | 6.1 |
| PBS + 0.05% Tween-20 | 1.87 | 0.14 | 13.4 |
This table shows that adding a detergent like Tween-20 to the wash buffer is effective at reducing background and improving the assay's sensitivity.
Experimental Protocols & Visualizations
Uroguanylin Signaling Pathway
Uroguanylin is a peptide hormone that plays a key role in regulating fluid and electrolyte balance in the intestine and kidneys.[17] It functions by binding to and activating the guanylate cyclase C (GC-C) receptor, which triggers the conversion of GTP to cyclic GMP (cGMP).[17] This increase in intracellular cGMP initiates downstream signaling cascades.
Caption: Uroguanylin signaling pathway.
Protocol 1: Optimizing Blocking Buffer Conditions
This protocol is designed to identify the most effective blocking agent and concentration to minimize background signal.
-
Plate Coating: Coat a 96-well microplate with the uroguanylin capture antibody according to your standard protocol. Wash the plate three times with wash buffer.
-
Blocking: Prepare different blocking buffers for testing (e.g., 1%, 3%, 5% BSA in PBS; 1%, 3%, 5% non-fat dry milk in PBS; a commercial protein-free blocker). Add 200 µL of each blocking buffer to different rows of the plate. Include a "no block" control row. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times.
-
Detection Antibody: Add the HRP-conjugated detection antibody (diluted in PBS with 0.1% BSA) to all wells. Incubate according to your standard protocol. Do not add any standards or samples.
-
Develop and Read: Wash the plate thoroughly. Add TMB substrate and incubate until color develops. Stop the reaction and read the absorbance at 450 nm.
-
Analysis: The optimal blocking buffer will be the one that yields the lowest background signal (lowest OD reading).
Troubleshooting Workflow for Non-Specific Binding
This workflow provides a logical sequence of steps to diagnose and resolve issues with non-specific binding in your immunoassay.
Caption: Troubleshooting workflow for non-specific binding.
Protocol 2: Evaluating Matrix Effects with Spike and Recovery
This experiment determines if components in your sample matrix are interfering with the detection of uroguanylin.[13]
-
Sample Preparation: Obtain a sample of the biological matrix (e.g., human plasma) that is known to be free of uroguanylin or has a low endogenous level.
-
Spiking: Prepare two sets of samples.
-
Set A (Spiked Sample): Add a known concentration of uroguanylin standard to the matrix.
-
Set B (Spiked Buffer): Add the same concentration of uroguanylin standard to the standard assay diluent/buffer.
-
-
Assay: Analyze both sets of samples in your uroguanylin immunoassay according to the standard protocol. Also, run the unspiked matrix to measure the endogenous level.
-
Calculation: Calculate the percent recovery using the following formula:
-
% Recovery = [(Concentration in Spiked Matrix - Endogenous Concentration) / Concentration in Spiked Buffer] x 100
-
-
Analysis:
-
A recovery rate between 80-120% generally indicates that matrix effects are minimal.
-
A recovery rate outside this range suggests significant interference. To mitigate this, try further diluting the sample matrix or using a specialized assay diluent.
-
Logical Relationships: Causes and Solutions for NSB
This diagram illustrates the connections between the root causes of non-specific binding and the corresponding troubleshooting solutions.
Caption: Causes and solutions for non-specific binding.
References
- 1. Blocking buffers - Immunoassays Clinisciences [clinisciences.com]
- 2. Blocking Buffer Selection Guide | Rockland [rockland.com]
- 3. meridianbioscience.com [meridianbioscience.com]
- 4. surface blockers for immunoassays - CANDOR Bioscience [candor-bioscience.de]
- 5. Human Uroguanylin ELISA Kit (A6226) [antibodies.com]
- 6. 免疫组化(IHC)故障排除指南-赛默飞 | Thermo Fisher Scientific - CN [thermofisher.cn]
- 7. Surmodics - Potential Errors that can Occur in an ELISA [shop.surmodics.com]
- 8. nonspecific binding in immunoassays - CANDOR Bioscience [candor-bioscience.de]
- 9. chromatographytoday.com [chromatographytoday.com]
- 10. eijppr.com [eijppr.com]
- 11. Surmodics - Non-Specific Binding: What You Need to Know [shop.surmodics.com]
- 12. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Immunoassay Methods - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Matrix effects during analysis of plasma samples by electrospray and atmospheric pressure chemical ionization mass spectrometry: practical approaches to their elimination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pnas.org [pnas.org]
- 17. taylorandfrancis.com [taylorandfrancis.com]
Technical Support Center: Optimizing Uroguanylin Activity Assays
Welcome to the technical support center for uroguanylin activity assays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental conditions and troubleshooting common issues encountered during the measurement of uroguanylin activity.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of uroguanylin?
Uroguanylin is a peptide hormone that plays a key role in regulating fluid and electrolyte balance in the intestines and kidneys.[1][2] It exerts its effects by binding to and activating the guanylate cyclase C (GC-C) receptor, a transmembrane enzyme.[2] This binding stimulates the intracellular conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[3] The resulting increase in intracellular cGMP concentration acts as a second messenger, triggering downstream signaling cascades that lead to physiological responses such as ion secretion.[1][3]
Q2: Which cell lines are suitable for uroguanylin activity assays?
The human colon carcinoma cell lines T84 and Caco-2 are widely used for uroguanylin activity assays as they endogenously express the GC-C receptor.[4][5] T84 cells are particularly common for studying cGMP accumulation in response to uroguanylin stimulation.[3][4][5]
Q3: What is the optimal pH for a uroguanylin activity assay?
The activity of uroguanylin is highly dependent on pH. Uroguanylin is significantly more potent at an acidic pH, with optimal activity observed around pH 5.0-5.5.[3][6] In contrast, the related peptide guanylin is more active at an alkaline pH of 8.0.[3][6] This pH-dependent activity is attributed to the N-terminal acidic amino acid residues of uroguanylin, which influence its binding affinity to the GC-C receptor.[3][6]
Q4: How should I store uroguanylin peptides?
For long-term storage, lyophilized uroguanylin peptides should be stored at -20°C or -80°C in a tightly sealed container, protected from light and moisture. To prevent degradation from moisture absorption, allow the vial to equilibrate to room temperature in a desiccator before opening. For short-term storage of a few weeks, storing the lyophilized peptide at 4°C is acceptable. When preparing a stock solution, it is recommended to aliquot the solution into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to peptide degradation. Frozen aliquots of peptide solutions should also be stored at -20°C or -80°C.
Q5: What are common inhibitors of guanylate cyclase C?
While specific inhibitors of GC-C are not widely commercially available, some compounds have been shown to inhibit guanylate cyclases. It is important to note that many of these are not specific to the C-isoform. Additionally, certain substances can interfere with the downstream measurement of cGMP.
Uroguanylin Signaling Pathway
The binding of uroguanylin to its receptor, guanylate cyclase C (GC-C), initiates a signaling cascade that results in the production of cyclic GMP (cGMP).
Caption: Uroguanylin signaling pathway.
Experimental Protocols
Protocol 1: cGMP Accumulation Assay in T84 Cells
This protocol details the measurement of intracellular cGMP levels in T84 cells following stimulation with uroguanylin.
Experimental Workflow
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. Uroguanylin and guanylin peptides: pharmacology and experimental therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Regulation of intestinal uroguanylin/guanylin receptor-mediated responses by mucosal acidity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Uroguanylin: structure and activity of a second endogenous peptide that stimulates intestinal guanylate cyclase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Uroguanylin: structure and activity of a second endogenous peptide that stimulates intestinal guanylate cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Regulation of intestinal uroguanylin/guanylin receptor-mediated responses by mucosal acidity - PubMed [pubmed.ncbi.nlm.nih.gov]
Uroguanylin Antibody Specificity: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the validation of uroguanylin antibody specificity.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during experiments with uroguanylin antibodies.
Q1: My Western blot shows multiple bands when probing for uroguanylin. What is the likely cause and how can I fix it?
A1: Multiple bands can arise from several factors. Uroguanylin is synthesized as a larger precursor, pro-uroguanylin, which has a molecular weight of approximately 12.1 kDa.[1] The mature, active peptide is much smaller. Your antibody may be detecting both the pro-hormone and other post-translational modifications or degradation products.
-
Troubleshooting Steps:
-
Check Target Information: Confirm the immunogen sequence of your antibody. If it was raised against the pro-uroguanylin sequence, detection of a ~12 kDa band is expected.[2]
-
Positive and Negative Controls: Use a positive control, such as a cell lysate known to express uroguanylin, to confirm the expected band size.[3] The most definitive negative control is a lysate from uroguanylin knockout (KO) cells or tissues, where the specific band should be absent.[4][5][6]
-
Sample Preparation: Add protease inhibitors to your lysis buffer to prevent protein degradation, which can lead to smaller, non-specific bands.[7]
-
Antibody Concentration: Titrate your primary antibody concentration. High concentrations can lead to non-specific binding.[8][9]
-
Q2: I am seeing high background in my Immunohistochemistry (IHC) staining. How can I improve the specificity?
A2: High background in IHC can obscure specific staining. This is often due to non-specific antibody binding or issues with tissue processing.
-
Troubleshooting Steps:
-
Blocking: Ensure you are using an adequate blocking step. This can be with normal serum from the same species as the secondary antibody or with a protein-based blocker like BSA.
-
Antigen Retrieval: Optimize your antigen retrieval method (heat-induced or enzymatic), as this can affect epitope exposure and antibody binding.[10]
-
Peptide Competition/Blocking: This is a crucial validation step for IHC. Pre-incubate your primary antibody with the immunizing peptide in excess. A specific antibody will show a significant reduction or complete absence of staining in the tissue, while non-specific staining will remain.
-
Negative Controls: Always include a negative control where the primary antibody is omitted to check for non-specific binding of the secondary antibody or detection reagents.[2]
-
Q3: How can I be sure my antibody is specific to uroguanylin and not cross-reacting with guanylin?
A3: Uroguanylin and guanylin are part of the same peptide family and share some structural similarities, making cross-reactivity a potential issue.
-
Validation Strategies:
-
Competitive ELISA: Perform a competitive ELISA where the antibody is incubated with different concentrations of uroguanylin, guanylin, and other related peptides. A specific antibody will show a significant drop in signal only in the presence of uroguanylin.
-
Western Blotting with KO Lysates: As the definitive test, probe lysates from both uroguanylin KO and guanylin KO mice. The antibody should only detect a band in the wild-type and guanylin KO lysates, with no band present in the uroguanylin KO lysate.[4]
-
Peptide Array: A high-throughput method to test antibody specificity against a large number of peptides simultaneously, which can effectively screen for cross-reactivity.[3]
-
Key Validation Experiment Protocols
Protocol 1: Western Blotting for Uroguanylin
This protocol outlines the key steps for validating uroguanylin antibody specificity using Western blotting with wild-type (WT) and uroguanylin knockout (KO) tissue lysates.
-
Protein Extraction: Homogenize intestinal tissue from both WT and uroguanylin KO mice in RIPA buffer supplemented with a protease inhibitor cocktail.
-
Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto a 12-15% polyacrylamide gel. Include a pre-stained molecular weight marker.
-
Transfer: Transfer proteins to a PVDF membrane. Confirm transfer efficiency by staining the membrane with Ponceau S.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Primary Antibody Incubation: Incubate the membrane with the anti-uroguanylin antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a digital imager or X-ray film.
-
Analysis: A specific antibody will show a band at the expected molecular weight (~12 kDa for pro-uroguanylin) in the WT lane, which will be absent in the KO lane.[4]
Protocol 2: Peptide Competition Assay for IHC
This protocol is used to confirm that the antibody binding in IHC is specific to the target epitope.
-
Tissue Preparation: Use formalin-fixed, paraffin-embedded (FFPE) intestinal tissue sections known to express uroguanylin.
-
Deparaffinization and Rehydration: Deparaffinize slides in xylene and rehydrate through a graded series of ethanol to water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval using a citrate buffer (pH 6.0).
-
Antibody-Peptide Incubation:
-
Test Sample: Dilute the primary uroguanylin antibody to its optimal working concentration.
-
Blocked Sample: In a separate tube, mix the diluted primary antibody with a 10-100 fold molar excess of the immunizing peptide. Incubate this mixture for 1-2 hours at room temperature.
-
-
Blocking: Block tissue sections with an appropriate blocking solution for 30-60 minutes.
-
Primary Antibody Incubation: Apply the "Test Sample" to one slide and the "Blocked Sample" to an adjacent serial section. Incubate overnight at 4°C.
-
Detection: Proceed with standard IHC detection protocols using a labeled secondary antibody and a suitable chromogen.
-
Analysis: Specific staining observed with the "Test Sample" should be significantly reduced or absent on the slide incubated with the "Blocked Sample".
Quantitative Data Summary
The following tables provide examples of quantitative data used to assess antibody specificity.
Table 1: Competitive ELISA for Uroguanylin Antibody Specificity
| Competing Peptide | Concentration (ng/mL) | % Inhibition of Signal |
| Uroguanylin | 1000 | 98% |
| 100 | 85% | |
| 10 | 52% | |
| 1 | 15% | |
| Guanylin | 1000 | < 5% |
| Unrelated Peptide | 1000 | < 1% |
This table illustrates that the antibody's binding is specifically inhibited by uroguanylin in a dose-dependent manner, with minimal cross-reactivity to guanylin.
Table 2: Western Blot Densitometry from Wild-Type vs. Knockout Lysates
| Sample Type | Target Band Intensity (Arbitrary Units) |
| Wild-Type (WT) Intestine | 15,230 |
| Uroguanylin KO Intestine | Not Detected |
| Guanylin KO Intestine | 14,890 |
| Loading Control (Actin) - WT | 21,500 |
| Loading Control (Actin) - Uroguanylin KO | 21,150 |
| Loading Control (Actin) - Guanylin KO | 20,980 |
This data demonstrates the absence of the uroguanylin protein in the KO tissue, confirming the antibody's specificity.[4]
Visual Guides: Workflows and Pathways
Caption: Workflow for Uroguanylin Antibody Specificity Validation.
Caption: Uroguanylin Signaling Pathway via the GC-C Receptor.
References
- 1. biocompare.com [biocompare.com]
- 2. Immunohistochemical Staining for Uroguanylin, a Satiety Hormone, Is Decreased in Intestinal Tissue Specimens From Female Adolescents With Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inside our application testing [abcam.com]
- 4. Uroguanylin knockout mice have increased blood pressure and impaired natriuretic response to enteral NaCl load - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antibody validation for Western blot: By the user, for the user - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selectscience.net [selectscience.net]
- 7. researchgate.net [researchgate.net]
- 8. Cellular effects of guanylin and uroguanylin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anti-Guanylin antibody (ab223727) | Abcam [abcam.com]
- 10. Expression of guanylate cyclase-C, guanylin, and uroguanylin is downregulated proportionally to the ulcerative colitis disease activity index - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Uroguanylin and Guanylin Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the uroguanylin and guanylin signaling pathways, focusing on their molecular mechanisms, physiological roles, and the experimental methodologies used to study them. Uroguanylin and guanylin are structurally related peptide hormones that play crucial roles in regulating intestinal fluid and electrolyte homeostasis, primarily through the activation of the guanylate cyclase C (GC-C) receptor.[1][2][3] Understanding the nuances of their signaling is critical for the development of therapeutics targeting gastrointestinal disorders.
Core Signaling Pathway: Guanylate Cyclase C Activation
Both uroguanylin and guanylin are endogenous ligands for the transmembrane receptor guanylate cyclase C (GC-C).[1][4][5] The binding of these peptides to the extracellular domain of GC-C initiates a conformational change that activates the intracellular guanylate cyclase domain.[6] This enzymatic domain catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP), which acts as a second messenger.[2][3][4]
The primary downstream effects of increased intracellular cGMP in intestinal epithelial cells include:
-
Activation of cGMP-dependent protein kinase II (PKGII): PKGII phosphorylates and activates the cystic fibrosis transmembrane conductance regulator (CFTR), an apical membrane chloride channel.[2] This leads to increased chloride and bicarbonate secretion into the intestinal lumen.[2][3][7]
-
Inhibition of the Na+/H+ exchanger: This leads to decreased sodium absorption.[8]
-
Regulation of fluid balance: The net effect of increased anion secretion and decreased sodium absorption is the movement of water into the intestinal lumen, maintaining luminal fluidity.[2]
Key Distinction: pH-Dependent Activity
A critical difference between uroguanylin and guanylin lies in their pH-dependent activity. The local pH environment of the intestinal mucosa significantly influences the binding affinity and potency of these peptides for the GC-C receptor.[9][10][11]
-
Uroguanylin is significantly more potent in an acidic environment (pH ~5.0-5.5).[9][10][11] This makes it the primary regulator of GC-C in the more acidic proximal small intestine.[7] The N-terminal acidic amino acid residues of uroguanylin are responsible for its increased binding affinity at acidic pH.[10][11]
-
Guanylin , in contrast, is more potent in an alkaline environment (pH ~8.0).[9][10][11] Its activity is more pronounced in the more distal and alkaline regions of the intestine.
This differential pH sensitivity allows for a fine-tuned, regional regulation of intestinal fluid and electrolyte transport.
Quantitative Data Comparison
The following tables summarize key quantitative data comparing the signaling of uroguanylin and guanylin.
Table 1: Receptor Binding Affinity (Kd) for Human Guanylate Cyclase C
| Ligand | Dissociation Constant (Kd) | Reference |
| Uroguanylin | ~ 1 nM | [12][13] |
| Guanylin | ~ 10 nM | [12][13] |
| Heat-Stable Enterotoxin (STa) | ~ 0.1 nM | [12][13] |
Note: Heat-stable enterotoxin (STa), a bacterial peptide, is a super-agonist of GC-C with a significantly higher binding affinity than the endogenous ligands.
Table 2: pH-Dependent Potency for cGMP Accumulation and Chloride Secretion in T84 Cells
| Ligand | Condition | Potency Metric | Value | Reference |
| Uroguanylin | Acidic pH (5.0) | Relative Potency vs. Guanylin | 100-fold more potent | [9][10] |
| Alkaline pH (8.0) | Relative Potency vs. Guanylin | Less potent | [9][10] | |
| Acidic pH (5.0) | Receptor Binding Affinity | Increased 10-fold vs. pH 8.0 | [9][10] | |
| Guanylin | Alkaline pH (8.0) | Relative Potency vs. Uroguanylin | More potent | [9][10] |
| Acidic pH (5.0) | Relative Potency vs. Uroguanylin | Essentially inactive | [9][10] | |
| Acidic pH (5.0) | Receptor Binding Affinity | Reduced 100-fold vs. pH 8.0 | [9][10] |
Signaling Pathway Diagrams
Canonical GC-C signaling pathway activated by uroguanylin and guanylin.
Differential pH-dependent binding and activation of GC-C by uroguanylin and guanylin.
Beyond the Canonical Pathway: GC-C Independent Signaling
While the GC-C-cGMP pathway is the primary signaling mechanism in the intestine, evidence suggests the existence of GC-C independent pathways, particularly in the kidney.[8] In GC-C deficient mice, both uroguanylin and guanylin can still induce natriuresis, kaliuresis, and diuresis.[8] Uroguanylin has been shown to activate a pertussis toxin-sensitive G-protein-coupled receptor in proximal tubule cells, indicating a dual signaling capacity.[8]
Experimental Protocols
1. cGMP Accumulation Assay in T84 Cells
This assay quantifies the intracellular production of cGMP in response to ligand stimulation.
-
Cell Culture: Human colon carcinoma T84 cells are cultured to confluency on permeable supports.
-
Stimulation: The apical surface of the T84 cell monolayer is exposed to varying concentrations of uroguanylin or guanylin at different pH conditions (e.g., pH 5.0 and pH 8.0) for a defined period (e.g., 10-30 minutes).
-
Lysis: The reaction is terminated by adding a lysis buffer, often containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cGMP degradation.
-
Quantification: Intracellular cGMP levels are measured using a competitive enzyme immunoassay (EIA) or radioimmunoassay (RIA). The results are typically expressed as pmol of cGMP per mg of protein.
2. Short-Circuit Current (Isc) Measurement in Ussing Chambers
This technique measures ion transport across an epithelial monolayer, providing a functional readout of CFTR channel activity.
-
Monolayer Preparation: T84 cells are grown to confluency on permeable filter supports.
-
Ussing Chamber Setup: The filter support with the cell monolayer is mounted in an Ussing chamber, separating two buffer-filled compartments (apical and basolateral). The transepithelial voltage is clamped to 0 mV.
-
Measurement: The short-circuit current (Isc), which represents the net movement of ions across the epithelium, is continuously recorded.
-
Stimulation: Uroguanylin or guanylin is added to the apical chamber, and the change in Isc is measured. An increase in Isc reflects an increase in anion secretion (primarily Cl- and HCO3-). Pharmacological inhibitors can be used to dissect the specific ion transport pathways.
3. In Vivo Intestinal Fluid Secretion Assay (Mouse Model)
This assay assesses the effect of ligands on intestinal fluid accumulation in a living animal.
-
Animal Preparation: Mice are fasted overnight with free access to water.
-
Ligand Administration: A known concentration of uroguanylin or guanylin is administered orally or directly into a ligated intestinal loop.
-
Incubation: After a set period (e.g., 2-4 hours), the animal is euthanized.
-
Measurement: The ligated intestinal loop is excised, and the amount of accumulated fluid is measured by comparing the weight of the loop to its length (gut weight to length ratio).
Conclusion
Uroguanylin and guanylin, while sharing a common primary signaling pathway through GC-C, exhibit crucial differences in their pH-dependent activity, leading to regionalized regulation of intestinal function. A thorough understanding of these distinctions, supported by robust experimental data, is essential for the rational design of drugs targeting the GC-C signaling axis for the treatment of constipation-predominant irritable bowel syndrome (IBS-C), chronic idiopathic constipation (CIC), and other gastrointestinal motility disorders.
References
- 1. Guanylin stimulation of Cl- secretion in human intestinal T84 cells via cyclic guanosine monophosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jpp.krakow.pl [jpp.krakow.pl]
- 3. Protocol for extraction of gut interstitial fluid in mice with two-front nutrient supply - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current Understanding of Guanylin Peptides Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development and Application of a Mouse Intestinal Loop Model To Study the In Vivo Action of Clostridium perfringens Enterotoxin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The micro domain responsible for ligand-binding of guanylyl cyclase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Regulation of intestinal Cl- and HCO3-secretion by uroguanylin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cellular effects of guanylin and uroguanylin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Regulation of intestinal uroguanylin/guanylin receptor-mediated responses by mucosal acidity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Regulation of intestinal uroguanylin/guanylin receptor-mediated responses by mucosal acidity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. files.core.ac.uk [files.core.ac.uk]
- 12. Mutational landscape of receptor guanylyl cyclase C: Functional analysis and disease-related mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Uroguanylin and Linaclotide: A Comparative Analysis of Potency and Receptor Affinity
A deep dive into the comparative pharmacology of the endogenous hormone uroguanylin and the synthetic guanylate cyclase-C agonist linaclotide, providing researchers, scientists, and drug development professionals with a comprehensive overview of their interactions with the guanylate cyclase-C receptor.
Uroguanylin, an endogenous peptide hormone, and linaclotide, a synthetic oral medication, both exert their primary pharmacological effects through the activation of the guanylate cyclase-C (GC-C) receptor on the luminal surface of intestinal epithelial cells. Their binding initiates a signaling cascade that plays a crucial role in regulating intestinal fluid and electrolyte homeostasis. While sharing a common target, these two molecules exhibit distinct profiles in terms of their potency and receptor affinity, largely influenced by their structural differences and the physiological environment of the gastrointestinal tract.
Linaclotide is a potent, highly selective agonist of guanylate cyclase-C (GC-C).[1][2] It is structurally related to the endogenous human peptides guanylin and uroguanylin.[1][3] Studies have demonstrated that linaclotide is a more potent agonist of the GC-C receptor than uroguanylin.[4][5][6]
Comparative Receptor Affinity and Potency
Quantitative data from competitive binding assays utilizing the human colon carcinoma cell line, T84, which endogenously expresses the GC-C receptor, reveal significant differences in the receptor affinity and pH-dependent binding between linaclotide and uroguanylin.
| Ligand | K i (nM) at pH 7.0 | pH Dependence of Binding |
| Linaclotide | 3.1 | Independent |
| Uroguanylin | Not explicitly stated, but binding is pH-dependent | Increased affinity at acidic pH |
| Guanylin | Not explicitly stated, but binding is pH-dependent | Reduced affinity at acidic pH |
Table 1: Comparative receptor affinity (Ki) and pH dependence of linaclotide, uroguanylin, and guanylin for the GC-C receptor in T84 cells.
The binding of uroguanylin to the GC-C receptor is notably influenced by pH, with its affinity increasing under acidic conditions.[5] Conversely, the binding of a related endogenous peptide, guanylin, is reduced at an acidic pH.[5] In stark contrast, linaclotide and its active metabolite, MM-419447, exhibit high-affinity binding to the GC-C receptor that is independent of pH across a broad physiological range (pH 5-8).[5][7][8][9] This pH-independent binding suggests that linaclotide can effectively activate GC-C receptors throughout the varying pH environments of the small intestine and colon.[6]
In terms of potency for stimulating the intracellular second messenger, cyclic guanosine monophosphate (cGMP), linaclotide has been shown to be significantly more potent than uroguanylin. In T84 cells, linaclotide stimulated cGMP accumulation in a concentration-dependent manner, leading to significantly higher levels of cGMP compared to those achieved with uroguanylin.[10] The concentration of linaclotide required to produce 50% of its maximal effect (EC50) is reported to be eight- to ten-fold lower than that of uroguanylin at a neutral pH of 7.[6]
Signaling Pathway
The binding of both uroguanylin and linaclotide to the GC-C receptor triggers the intracellular conversion of guanosine triphosphate (GTP) to cGMP.[1][2][11] This elevation in intracellular cGMP activates cGMP-dependent protein kinase II (PKG-II), which in turn phosphorylates and activates the cystic fibrosis transmembrane conductance regulator (CFTR) ion channel.[1][12] The activation of CFTR leads to the secretion of chloride and bicarbonate ions into the intestinal lumen, which increases intestinal fluid and accelerates gastrointestinal transit.[1][2][11]
Experimental Protocols
The quantitative data presented in this guide are primarily derived from two key in vitro experimental assays: competitive radioligand binding assays and cGMP stimulation assays.
Competitive Radioligand Binding Assay
This assay is employed to determine the binding affinity of uroguanylin and linaclotide to the GC-C receptor.
-
Cell Line: Human T84 colon carcinoma cells, which endogenously express the GC-C receptor, are cultured to confluence in multi-well plates.
-
Radioligand: A radiolabeled ligand that binds to the GC-C receptor, typically [125I]-labeled heat-stable enterotoxin (STa), is used.
-
Procedure:
-
T84 cell monolayers are washed and incubated in a binding buffer at a specific pH (e.g., 5.0, 7.0, or 8.0).
-
A fixed concentration of the radioligand is added to the cells along with increasing concentrations of the unlabeled competitor ligands (uroguanylin or linaclotide).
-
The cells are incubated to allow for competitive binding to reach equilibrium.
-
Following incubation, the cells are washed to remove unbound ligands.
-
The amount of bound radioactivity is quantified using a gamma counter.
-
-
Data Analysis: The data are used to generate a competition curve, from which the concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.
cGMP Stimulation Assay
This assay measures the potency of uroguanylin and linaclotide in activating the GC-C receptor and stimulating the production of the second messenger, cGMP.
-
Cell Line: Human T84 colon carcinoma cells are used.
-
Procedure:
-
Confluent T84 cells are pre-incubated with a phosphodiesterase inhibitor, such as 3-isobutyl-1-methylxanthine (IBMX), to prevent the degradation of cGMP.
-
Increasing concentrations of uroguanylin or linaclotide are added to the cells.
-
The cells are incubated for a specific period to allow for cGMP accumulation.
-
The reaction is terminated, and the cells are lysed.
-
The intracellular concentration of cGMP is measured using a commercially available enzyme immunoassay (EIA) or radioimmunoassay (RIA) kit.
-
-
Data Analysis: The results are plotted as cGMP concentration versus ligand concentration to generate a dose-response curve. From this curve, the effective concentration that produces 50% of the maximal response (EC50) is determined, providing a measure of the ligand's potency.
Conclusion
References
- 1. Pharmacologic Properties, Metabolism, and Disposition of Linaclotide, a Novel Therapeutic Peptide Approved for the Treatment of Irritable Bowel Syndrome with Constipation and Chronic Idiopathic Constipation | Semantic Scholar [semanticscholar.org]
- 2. Pharmacologic properties, metabolism, and disposition of linaclotide, a novel therapeutic peptide approved for the treatment of irritable bowel syndrome with constipation and chronic idiopathic constipation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Linaclotide: evidence for its potential use in irritable bowel syndrome and chronic constipation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Guanylate cyclase-C/cGMP: an emerging pathway in the regulation of visceral pain [frontiersin.org]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Efficacy and Tolerability of Guanylate Cyclase-C Agonists for Irritable Bowel Syndrome with Constipation and Chronic Idiopathic Constipation: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Therapeutically targeting guanylate cyclase‐C: computational modeling of plecanatide, a uroguanylin analog - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ovid.com [ovid.com]
- 9. researchgate.net [researchgate.net]
- 10. Bioactivity of oral linaclotide in human colorectum for cancer chemoprevention - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Linaclotide is a potent and selective guanylate cyclase C agonist that elicits pharmacological effects locally in the gastrointestinal tract - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Differential Effects of Uroguanylin and E. coli Heat-Stable Enterotoxin
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the endogenous hormone uroguanylin and the bacterial E. coli heat-stable enterotoxin (STa). Both peptides are potent activators of the intestinal receptor guanylate cyclase C (GC-C), yet their physiological and pathophysiological consequences differ significantly. This document outlines their distinct signaling mechanisms, binding affinities, and potencies, supported by quantitative data and detailed experimental protocols.
Introduction
Uroguanylin is a naturally occurring peptide hormone involved in the regulation of fluid and electrolyte balance in the intestines and kidneys.[1][2][3][4] It is a member of the guanylin peptide family, which plays a crucial role in maintaining homeostasis.[4] In contrast, the heat-stable enterotoxin (STa) produced by enterotoxigenic Escherichia coli (ETEC) is a potent bacterial toxin and a primary cause of secretory diarrhea, often referred to as traveler's diarrhea.[5][6][7] STa acts as a molecular mimic of uroguanylin, hijacking the same signaling pathway to induce its pathogenic effects.[8] Despite binding to the same receptor, their interactions and downstream effects exhibit critical differences, particularly concerning potency and pH sensitivity. Understanding these distinctions is vital for developing novel therapeutics for gastrointestinal disorders.
Signaling Pathways: Commonalities and Divergences
Both uroguanylin and STa exert their primary effects by binding to and activating the transmembrane receptor guanylate cyclase C (GC-C), which is predominantly expressed on the apical surface of intestinal epithelial cells.[1][6][9]
Primary GC-C Signaling Pathway:
Activation of GC-C by either ligand triggers the intracellular conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[6][10] This elevation in intracellular cGMP leads to the activation of cGMP-dependent protein kinase II (PKGII).[6][10] PKGII then phosphorylates and opens the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel, leading to the secretion of chloride (Cl⁻) and bicarbonate (HCO₃⁻) into the intestinal lumen.[1][11] Concurrently, the rise in cGMP inhibits the Na+/H+ exchanger, reducing sodium absorption.[10][12] The net result is an efflux of electrolytes and water into the lumen, leading to fluid secretion.[6] STa is considered a "superagonist" of this pathway, causing a more pronounced and sustained activation compared to uroguanylin.[8]
Uroguanylin's Alternative Signaling:
Evidence suggests that uroguanylin can also activate signaling pathways independent of GC-C, particularly in extra-intestinal tissues like the kidney and brain.[12][13][14] In some cells, uroguanylin has been shown to activate a pertussis toxin-sensitive G-protein-coupled receptor, leading to changes in intracellular Ca²⁺ levels and pH.[12][13][14] This GC-C-independent pathway is not activated by STa and may account for some of the broader physiological roles of uroguanylin beyond intestinal secretion.[14]
Differential Potency and pH Sensitivity
A primary distinction between uroguanylin and STa lies in their potency and their response to the pH of the mucosal microenvironment. STa consistently demonstrates a higher affinity for GC-C and is a more potent stimulator of cGMP production than uroguanylin.[8][15][16][17]
The activity of uroguanylin is markedly influenced by pH. It is significantly more potent under acidic conditions (pH 5.0-5.5), which are characteristic of the upper small intestine.[8][18][19] This pH-dependent activity is attributed to its N-terminal acidic amino acid residues.[8][18] In contrast, the related endogenous peptide, guanylin, is more active in an alkaline environment (pH 8.0).[8][18] STa is also more potent at an acidic pH, but its activity is less affected by pH changes compared to the endogenous ligands.[8] This allows STa to potently activate GC-C throughout the small intestine, contributing to its severe diarrheagenic effect.
Quantitative Data Comparison
The following tables summarize the quantitative differences in binding affinity and cGMP stimulation based on studies using the T84 human colon carcinoma cell line, a standard model for studying intestinal electrolyte transport.
Table 1: Comparative Binding Affinities for GC-C on T84 Cells
| Ligand | Condition | Binding Affinity (Ki) | Reference |
| Uroguanylin | pH 5.0 | ~10-fold increased affinity vs. pH 8.0 | [8][18] |
| pH 8.0 | ~10-fold decreased affinity vs. pH 5.0 | [8][18] | |
| Guanylin | pH 5.0 | ~100-fold decreased affinity vs. pH 8.0 | [8][18] |
| pH 8.0 | ~100-fold increased affinity vs. pH 5.0 | [8][18] | |
| E. coli STa | High affinity at both acidic and alkaline pH | Not specified | [8] |
Table 2: Comparative Potency for cGMP Accumulation in T84 Cells
| Ligand | Condition | Relative Potency | Key Findings | Reference |
| Uroguanylin | pH 5.0 | 100-fold more potent than guanylin | 30 nM uroguanylin elicits a ~200-fold cGMP increase. | [8] |
| pH 8.0 | 3-fold less potent than guanylin | 100 nM uroguanylin required for a ~50-fold cGMP increase. | [8] | |
| E. coli STa | pH 5.0 vs 8.0 | 2 to 3-fold more potent at acidic pH | STa > Uroguanylin > Guanylin at acidic pH. | [8] |
| Overall | More potent than uroguanylin and guanylin | STa is a "superagonist" due to higher binding affinity. | [8][15][16] |
Experimental Protocols
The data presented in this guide are derived from established in vitro and in vivo models. Below are detailed methodologies for key experiments.
cGMP Accumulation Assay in T84 Cells
Objective: To quantify the intracellular accumulation of cGMP in response to stimulation by uroguanylin or STa.
Methodology:
-
Cell Culture: T84 human colon carcinoma cells are cultured to confluence in 24-well plates using a 1:1 mixture of Dulbecco's modified Eagle's medium (DMEM) and Ham's F-12 medium supplemented with fetal bovine serum and antibiotics.
-
Pre-incubation: Cell monolayers are washed with serum-free medium and pre-incubated for 10-15 minutes at 37°C in the presence of a phosphodiesterase inhibitor (e.g., 1 mM isobutylmethylxanthine) to prevent cGMP degradation.
-
Stimulation: Varying concentrations of uroguanylin, STa, or control vehicle are added to the wells. The medium is buffered to the desired pH (e.g., pH 5.0 or pH 8.0) to assess pH-dependent effects.
-
Incubation: The plates are incubated for a defined period (e.g., 30 minutes) at 37°C.
-
Lysis and Quantification: The reaction is terminated by aspirating the medium and adding a lysis buffer (e.g., 0.1 M HCl). The intracellular cGMP concentration in the cell lysates is then quantified using a commercial radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA) kit.
-
Data Analysis: cGMP levels are normalized to the protein content of each well and expressed as pmol cGMP/mg protein.
Competitive Radioligand Binding Assay
Objective: To determine the binding affinity of uroguanylin and STa to the GC-C receptor.
Methodology:
-
Cell Preparation: Confluent monolayers of T84 cells are washed and kept in a binding buffer at a specific pH.
-
Radioligand: A radiolabeled form of STa (e.g., ¹²⁵I-STa) is used as the tracer.
-
Competition: Cells are incubated with a constant concentration of ¹²⁵I-STa and increasing concentrations of unlabeled "competitor" ligands (uroguanylin, unlabeled STa, or guanylin).
-
Incubation: The incubation is carried out at a set temperature (e.g., room temperature) for a sufficient time to reach binding equilibrium (e.g., 60 minutes).
-
Washing and Lysis: Monolayers are washed with ice-cold buffer to remove unbound radioligand. Cells are then solubilized with a lysis buffer (e.g., 1 M NaOH).
-
Quantification: The amount of bound radioactivity in the lysate is measured using a gamma counter.
-
Data Analysis: The concentration of the competitor ligand that inhibits 50% of the specific binding of ¹²⁵I-STa (IC₅₀) is determined. The inhibition constant (Ki) is then calculated from the IC₅₀ value to represent the binding affinity.
Short-Circuit Current (Isc) Measurement in Ussing Chambers
Objective: To measure net ion transport across a T84 cell monolayer, which reflects Cl⁻ and HCO₃⁻ secretion.
Methodology:
-
Monolayer Preparation: T84 cells are grown on permeable filter supports until a high transepithelial electrical resistance (TEER > 1000 Ω·cm²) is achieved, indicating a confluent and polarized monolayer.
-
Ussing Chamber Setup: The filter support is mounted in an Ussing chamber, separating the apical and basolateral compartments. Both compartments are filled with physiological Ringer's solution and maintained at 37°C, gassed with 95% O₂-5% CO₂.
-
Voltage Clamp: The transepithelial potential difference is clamped at 0 mV using a voltage-clamp apparatus. The current required to maintain this clamp, the short-circuit current (Isc), is continuously recorded.
-
Agonist Addition: After a stable baseline Isc is established, uroguanylin or STa is added to the apical (mucosal) chamber. The change in Isc (ΔIsc) is measured as an indicator of net electrogenic ion secretion.
-
pH Studies: The pH of the apical buffer can be adjusted (e.g., to pH 5.5 or 7.8) to investigate the pH-dependency of the secretory response.[8]
Conclusion
Uroguanylin and E. coli heat-stable enterotoxin provide a classic example of molecular mimicry, where a bacterial toxin exploits a host's physiological pathway. While both activate GC-C, their differential effects are profound. Uroguanylin acts as a pH-sensitive, physiological regulator of intestinal and renal function. In contrast, STa functions as a pH-resilient, high-potency "superagonist" that drives the massive fluid secretion characteristic of ETEC-induced diarrhea. Furthermore, uroguanylin's ability to engage in GC-C-independent signaling suggests a broader regulatory role that is not shared by the bacterial toxin. These distinctions are critical for drug development, informing the design of GC-C agonists for conditions like chronic constipation and antagonists for treating secretory diarrhea.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Signaling pathways for guanylin and uroguanylin in the digestive, renal, central nervous, reproductive, and lymphoid systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of effects of uroguanylin, guanylin, and Escherichia coli heat-stable enterotoxin STa in mouse intestine and kidney: evidence that uroguanylin is an intestinal natriuretic hormone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Uroguanylin and guanylin peptides: pharmacology and experimental therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Signal transduction pathways via guanylin and uroguanylin in stomach and intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Cure and Curse: E. coli Heat-Stable Enterotoxin and Its Receptor Guanylyl Cyclase C - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. From Escherichia coli heat-stable enterotoxin to mammalian endogenous guanylin hormones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Current Understanding of Guanylin Peptides Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Cellular effects of guanylin and uroguanylin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Uroguanylin increases Ca2+ concentration in astrocytes via guanylate cyclase C-independent signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Guanylin, uroguanylin, and heat-stable euterotoxin activate guanylate cyclase C and/or a pertussis toxin-sensitive G protein in human proximal tubule cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Uroguanylin: structure and activity of a second endogenous peptide that stimulates intestinal guanylate cyclase - PMC [pmc.ncbi.nlm.nih.gov]
- 16. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 17. pnas.org [pnas.org]
- 18. Regulation of intestinal uroguanylin/guanylin receptor-mediated responses by mucosal acidity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Regulation of intestinal Cl- and HCO3-secretion by uroguanylin - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Natriuretic Power of Uroguanylin: An In Vivo Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in vivo comparison of the natriuretic effects of uroguanylin, a peptide hormone with a pivotal role in regulating renal salt and water excretion. By presenting key experimental data and detailed methodologies, this document serves as a valuable resource for researchers investigating novel diuretic agents and the physiological pathways governing sodium homeostasis.
Uroguanylin: A Key Regulator of Sodium Excretion
Uroguanylin is an endogenous peptide that, along with its counterpart guanylin, contributes to the regulation of fluid and electrolyte balance.[1] It is primarily secreted by enterochromaffin cells in the intestine and is thought to form a crucial link in the gut-renal axis, signaling the kidneys to excrete sodium following a salt-rich meal.[2] The natriuretic and diuretic effects of uroguanylin have been demonstrated in various in vivo animal models, establishing it as a significant factor in renal physiology.[3]
Mechanism of Action: A Dual Signaling Pathway
Uroguanylin exerts its effects through a primary signaling pathway involving the activation of guanylate cyclase C (GC-C) receptors on the apical membrane of renal tubule cells. This binding stimulates the intracellular production of cyclic guanosine monophosphate (cGMP), which in turn modulates ion channel activity to promote sodium and water excretion.[1]
Interestingly, evidence also points to a GC-C-independent signaling pathway for uroguanylin in the kidney. Studies in mice lacking the GC-C receptor still demonstrated a significant natriuretic and kaliuretic response to uroguanylin administration, suggesting the involvement of an alternative receptor and signaling cascade.[4] This dual mechanism highlights the complexity of uroguanylin's renal actions.
Comparative In Vivo Performance
To contextualize the natriuretic efficacy of uroguanylin, this section presents quantitative data from preclinical studies, comparing its effects to a vehicle control and other natriuretic agents.
Uroguanylin vs. Vehicle Control and Guanylin
Studies in anesthetized rats have demonstrated a dose-dependent increase in urinary sodium excretion following intravenous infusion of uroguanylin.
| Treatment Group | Dose | Change in Urinary Sodium Excretion (µEq/min) |
| Vehicle (Saline) | - | Baseline |
| Uroguanylin | 2 nmol/kg | Significant Increase |
| Uroguanylin | 10 nmol/kg | Further Significant Increase |
| Guanylin | 10 nmol/kg | Moderate Increase |
Data adapted from in vivo rat studies. Actual values can vary based on experimental conditions.
Uroguanylin vs. Atrial Natriuretic Peptide (ANP)
A key comparison for any potential natriuretic agent is against the well-established atrial natriuretic peptide (ANP). The following data from an isolated perfused rat kidney model illustrates the comparative effects on urine flow and fractional sodium transport.
| Treatment | Urine Flow (ml g⁻¹ min⁻¹) | Fractional Sodium Transport (%) |
| Control | 0.158 ± 0.007 | 80.28 ± 0.63 |
| Uroguanylin (0.5 µg/ml) | 0.210 ± 0.010 | 72.04 ± 0.86 |
| ANP (0.1 ng/ml) | 0.180 ± 0.009 | 77.15 ± 1.02 |
*P<0.05 vs. Control. Data are reported as means ± SEM.[5]
These data suggest that at the tested concentrations in this ex vivo model, uroguanylin induced a more pronounced increase in urine flow and a greater reduction in fractional sodium transport compared to ANP.[5]
Experimental Protocols
The following section details the methodologies employed in key in vivo experiments to validate the natriuretic effect of uroguanylin.
In Vivo Natriuresis Assay in Anesthetized Rats
This protocol outlines a typical procedure for assessing the diuretic and natriuretic effects of a test compound in rats.
1. Animal Preparation:
-
Male Sprague-Dawley or Wistar rats are commonly used.
-
Anesthesia is induced, for example, with an intraperitoneal injection of Inactin.
-
The trachea is cannulated to ensure a clear airway.
-
The femoral artery is cannulated for continuous blood pressure monitoring and blood sampling.
-
The femoral vein is cannulated for the infusion of saline and test substances.
-
The bladder is cannulated for urine collection.
2. Infusion and Urine Collection:
-
A continuous intravenous infusion of saline is initiated to maintain hydration and promote stable urine flow.
-
Following a stabilization period, baseline urine samples are collected.
-
Uroguanylin, a comparator natriuretic agent, or vehicle is then administered, typically as a continuous intravenous infusion at varying doses.[2]
-
Urine is collected at regular intervals throughout the experiment.
3. Measurement and Analysis:
-
Urine volume is measured to determine the urine flow rate.
-
Urine and plasma samples are analyzed for sodium, potassium, and creatinine concentrations using standard laboratory techniques (e.g., flame photometry, autoanalyzer).
-
These data are used to calculate key parameters such as urinary sodium and potassium excretion rates and the fractional excretion of sodium.
Conclusion
The in vivo evidence strongly supports the role of uroguanylin as a potent natriuretic and diuretic peptide. Its dual signaling mechanism, involving both GC-C dependent and independent pathways, presents a unique and complex mode of action in the kidney. While direct comparisons with all classes of clinically used diuretics are not yet available, the existing data, particularly in comparison to ANP, highlight its potential as a modulator of renal sodium handling. Further research, including head-to-head studies with established diuretics like furosemide, will be crucial in fully elucidating the therapeutic potential of uroguanylin and its analogs in conditions characterized by sodium and water retention.
References
- 1. Salt and water homeostasis: uroguanylin is a circulating peptide hormone with natriuretic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synergistic Effect of Uroguanylin and D1 Dopamine Receptors on Sodium Excretion in Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 4. [PDF] Cellular effects of guanylin and uroguanylin. | Semantic Scholar [semanticscholar.org]
- 5. Natriuretic and antikaliuretic effects of uroguanylin and prouroguanylin in the rat - PMC [pmc.ncbi.nlm.nih.gov]
comparative analysis of uroguanylin expression in healthy vs. diseased tissue
For Immediate Release
A comprehensive analysis of uroguanylin expression reveals significant alterations in diseased tissues compared to healthy counterparts, highlighting its potential as a diagnostic marker and therapeutic target. This guide provides a detailed comparison of uroguanylin levels in various pathological conditions, supported by experimental data and methodologies for researchers, scientists, and drug development professionals.
Introduction to Uroguanylin
Uroguanylin is a peptide hormone primarily synthesized in the enterochromaffin cells of the duodenum and proximal small intestine.[1] It plays a crucial role in regulating electrolyte and water balance in the intestines and kidneys by activating the guanylate cyclase C (GC-C) receptor.[2] This activation leads to an increase in intracellular cyclic guanosine monophosphate (cGMP), which in turn modulates ion transport and fluid secretion.[3][4] Beyond its role in homeostasis, emerging evidence indicates that dysregulation of uroguanylin expression is implicated in the pathophysiology of several diseases, including colorectal cancer, inflammatory bowel disease, and renal disease.[5][6][7]
Comparative Data on Uroguanylin Expression
The expression of uroguanylin is markedly different in diseased tissues compared to healthy tissues. The following tables summarize the quantitative changes observed in key pathological states.
Table 1: Uroguanylin Expression in Colorectal Cancer
| Tissue Type | Method | Finding | Reference |
| Human Colon Adenocarcinoma | Northern Blot | mRNA transcripts for uroguanylin were undetectable in all colon cancer specimens examined. | [8] |
| Adjacent Normal Colon Mucosa | Northern Blot | Robust expression of uroguanylin mRNA was observed. | [8] |
| Human Colon Polyps and Adenocarcinomas | RT-PCR-Southern Assays | mRNA transcripts for uroguanylin are markedly reduced. | [9] |
| Normal Colon Mucosa | RT-PCR-Southern Assays | Normal levels of uroguanylin mRNA expression. | [9] |
Table 2: Uroguanylin Expression in Ulcerative Colitis
| Patient Group | Method | Relative mRNA Expression (Normalized to Control) | Relative Protein Expression (Normalized to Control) | Reference |
| Normal Controls (n=20) | qRT-PCR, Western Blot | 1.00 | 1.00 | [5] |
| UC Grade 1 (n=20) | qRT-PCR, Western Blot | Significantly lower than controls (P < 0.05) | Significantly lower than controls (P < 0.05) | [5] |
| UC Grade 2 (n=20) | qRT-PCR, Western Blot | Significantly lower than Grade 1 (P < 0.05) | Significantly lower than Grade 1 (P < 0.05) | [5] |
| UC Grade 3 (n=20) | qRT-PCR, Western Blot | Significantly lower than Grade 2 (P < 0.05) | Significantly lower than Grade 2 (P < 0.05) | [5] |
Note: Specific fold-change values were not provided in the source material, but a clear trend of decreasing expression with increasing disease severity was established.
Table 3: Plasma Uroguanylin Levels in Chronic Renal Failure
| Patient Group | Method | Plasma Bioactive Uroguanylin Concentration (fmol/ml, mean ± SE) | Reference |
| Normal Individuals | Radioimmunoassay (RIA) | 5.0 ± 0.3 | [6] |
| Patients with Chronic Renal Failure | Radioimmunoassay (RIA) | Significantly increased compared to normal individuals. | [6] |
Uroguanylin Signaling Pathway
Uroguanylin exerts its physiological effects primarily through the GC-C receptor, initiating a signaling cascade that culminates in the regulation of ion and water transport.
Experimental Methodologies
Accurate quantification of uroguanylin expression is critical for comparative studies. The following are detailed protocols for key experimental techniques.
Quantitative Real-Time PCR (qRT-PCR) for Uroguanylin mRNA Expression
This protocol is adapted from studies analyzing uroguanylin mRNA in intestinal tissues.[5]
1. RNA Extraction:
-
Total RNA is extracted from frozen tissue samples using a TRIzol reagent according to the manufacturer's instructions.
-
The concentration and purity of the extracted RNA are determined by measuring the absorbance at 260 and 280 nm.
2. Reverse Transcription:
-
First-strand cDNA is synthesized from 1 µg of total RNA using a reverse transcription kit with oligo(dT) primers.
3. Real-Time PCR:
-
qRT-PCR is performed using a SYBR Green PCR master mix on a real-time PCR system.
-
The thermal cycling conditions are typically: 95°C for 10 minutes, followed by 40 cycles of 95°C for 15 seconds and 60°C for 1 minute.
-
Gene expression levels are normalized to a housekeeping gene, such as β-actin.
-
The relative expression of uroguanylin mRNA is calculated using the 2-ΔΔCt method.
Western Blotting for Uroguanylin Protein Expression
This protocol provides a general framework for detecting uroguanylin protein in tissue lysates.[5]
1. Protein Extraction:
-
Tissues are homogenized in RIPA lysis buffer containing a protease inhibitor cocktail.
-
The lysate is centrifuged at 12,000 x g for 15 minutes at 4°C, and the supernatant containing the total protein is collected.
-
Protein concentration is determined using a BCA protein assay kit.
2. SDS-PAGE and Protein Transfer:
-
Equal amounts of protein (e.g., 30-50 µg) are separated on a 12% SDS-polyacrylamide gel.
-
The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
3. Immunoblotting:
-
The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
The membrane is then incubated with a primary antibody specific for uroguanylin overnight at 4°C.
-
After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
4. Detection:
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection kit and imaged.
-
Band intensities are quantified using densitometry software and normalized to a loading control like β-actin.
Immunohistochemistry (IHC) for Uroguanylin Localization
This protocol is for the localization of uroguanylin in paraffin-embedded tissue sections.
1. Tissue Preparation:
-
Formalin-fixed, paraffin-embedded tissue sections (4-5 µm thick) are deparaffinized and rehydrated.
-
Antigen retrieval is performed by heating the slides in a citrate buffer (pH 6.0).
2. Staining:
-
Endogenous peroxidase activity is blocked with 3% hydrogen peroxide.
-
The sections are blocked with a blocking serum to prevent non-specific antibody binding.
-
The sections are incubated with a primary antibody against uroguanylin overnight at 4°C.
-
After washing, the sections are incubated with a biotinylated secondary antibody followed by a streptavidin-HRP complex.
3. Visualization:
-
The signal is developed using a diaminobenzidine (DAB) substrate, which produces a brown precipitate.
-
The sections are counterstained with hematoxylin, dehydrated, and mounted.
-
The staining intensity and distribution of uroguanylin are evaluated under a microscope.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for a comparative analysis of uroguanylin expression.
Conclusion
The presented data clearly demonstrate that uroguanylin expression is significantly altered in colorectal cancer, ulcerative colitis, and chronic renal failure. The downregulation of uroguanylin in gastrointestinal diseases suggests a potential loss of its tumor-suppressive and anti-inflammatory functions. Conversely, its elevation in renal failure may represent a compensatory mechanism. These findings underscore the importance of the uroguanylin signaling pathway in maintaining tissue homeostasis and suggest that targeting this pathway could offer novel therapeutic strategies for a range of diseases. The provided methodologies offer a standardized approach for researchers to further investigate the role of uroguanylin in health and disease.
References
- 1. Uroguanylin and guanylate cyclase C in the human pancreas: expression and mutuality of ligand/receptor localization as indicators of intercellular paracrine signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Signaling pathways for guanylin and uroguanylin in the digestive, renal, central nervous, reproductive, and lymphoid systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Salt and water homeostasis: uroguanylin is a circulating peptide hormone with natriuretic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Regulation of intestinal uroguanylin/guanylin receptor-mediated responses by mucosal acidity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Expression of guanylate cyclase-C, guanylin, and uroguanylin is downregulated proportionally to the ulcerative colitis disease activity index - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of biologically active and inactive human uroguanylins in plasma and urine and their increases in renal insufficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Increased plasma guanylin levels in patients with impaired renal function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Uroguanylin treatment suppresses polyp formation in the Apc(Min/+) mouse and induces apoptosis in human colon adenocarcinoma cells via cyclic GMP - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Uroguanylin: Peptide Sequence and Function Across Species
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-species comparison of the peptide hormone uroguanylin, focusing on its amino acid sequence and physiological functions. Uroguanylin, a member of the guanylin family of peptides, plays a crucial role in regulating ion and water homeostasis in the intestines and kidneys. Understanding its species-specific variations is vital for translational research and the development of novel therapeutics targeting the guanylate cyclase C (GC-C) receptor.
Peptide Sequence Comparison
Uroguanylin is a small, cysteine-rich peptide that exhibits sequence variation across different species. These variations can influence its biological activity and receptor binding affinity. The following table summarizes the amino acid sequences of uroguanylin in several key species.
| Species | Uroguanylin Amino Acid Sequence | Number of Amino Acids |
| Human | N D D C E L C V N V A C T G C L | 16 |
| Mouse | Q E D C E L C I N V A C T G C | 15 |
| Rat | T D E C E L C I N V A C T G C | 15 |
| Pig | N D D C E L C V N V A C T G C L | 16 |
| Opossum | Q E D C E L C I N V A C T G C | 15 |
| Eel | P D P C E I C A N A A C T G C | 16 |
Functional Comparison: Receptor Activation and Physiological Response
Uroguanylin exerts its physiological effects primarily by binding to and activating the transmembrane receptor guanylate cyclase C (GC-C). This activation leads to an increase in intracellular cyclic guanosine monophosphate (cGMP), which in turn modulates the activity of downstream effectors like the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) and the Sodium-Hydrogen Exchanger 3 (NHE3).[1] This signaling cascade ultimately results in the secretion of chloride and bicarbonate ions and the inhibition of sodium absorption, leading to fluid secretion in the intestine and natriuresis in the kidney.[1]
Receptor Binding Affinity
The affinity of uroguanylin for its receptor, GC-C, can vary between species. The dissociation constant (Kd) or the inhibition constant (Ki) are common measures of this affinity, with lower values indicating tighter binding.
| Species | Ligand | Receptor | Kd / Ki (nM) | Notes |
| Human | Human Uroguanylin | Human GC-C | ~1 | |
| Opossum | Opossum Uroguanylin | T84 (Human) cell receptors | Ki (high affinity site) at pH 5.0: ~0.19; Ki (low affinity site) at pH 5.0: ~404 | Binding affinity is pH-dependent. |
| Opossum | Opossum Uroguanylin | T84 (Human) cell receptors | Ki (high affinity site) at pH 8.0: ~0.14; Ki (low affinity site) at pH 8.0: ~345 | Binding affinity is pH-dependent. |
Intestinal Fluid Secretion
Uroguanylin is a potent stimulator of intestinal fluid secretion. This effect is particularly pronounced in the proximal small intestine. In mice, orally administered uroguanylin has been shown to stimulate intestinal fluid secretion.[2] The potency of uroguanylin in stimulating chloride secretion is significantly influenced by the pH of the intestinal lumen, with higher potency observed under acidic conditions.[3]
Renal Function: Natriuresis and Diuresis
Uroguanylin plays a significant role in the regulation of renal salt and water excretion. Intravenous administration of uroguanylin induces natriuresis (sodium excretion), kaliuresis (potassium excretion), and diuresis (increased urine production) in both mice and rats.[2][4] Comparative studies have shown that uroguanylin is a more potent natriuretic factor than guanylin.[2] In rats, continuous infusion of uroguanylin has been demonstrated to significantly increase urinary sodium excretion, particularly in models of nephrotic syndrome. In mice, bolus infusions of uroguanylin also elicit significant natriuretic and diuretic responses in a time- and dose-dependent manner.[4] While direct comparative studies with identical protocols are limited, the available data suggest a conserved natriuretic function of uroguanylin in both species.
Experimental Protocols
Measurement of Uroguanylin-Induced cGMP Production in T84 Cells
This protocol is used to quantify the bioactivity of uroguanylin by measuring the production of its second messenger, cGMP, in the human colon carcinoma cell line T84.
-
Cell Culture: T84 cells are cultured to confluence in a suitable medium (e.g., DMEM/F12) supplemented with fetal bovine serum and antibiotics.
-
Pre-incubation: The cell monolayers are washed and pre-incubated for 10 minutes at 37°C in a buffer containing a phosphodiesterase inhibitor (e.g., 1 mM IBMX) to prevent cGMP degradation.
-
Stimulation: Cells are then incubated with varying concentrations of uroguanylin for 30 minutes at 37°C.
-
Termination and Lysis: The reaction is stopped by adding a strong acid (e.g., perchloric acid). The cells are then lysed, and the lysate is neutralized.
-
cGMP Measurement: The concentration of cGMP in the cell lysate is determined using a commercially available enzyme-linked immunosorbent assay (ELISA) kit.
Ussing Chamber Assay for Intestinal Ion Transport
The Ussing chamber is an apparatus used to measure the transport of ions across epithelial tissues. This protocol allows for the direct assessment of uroguanylin-induced changes in intestinal secretion.
-
Tissue Preparation: A segment of intestine (e.g., mouse jejunum or rat colon) is excised and the mucosal layer is separated from the underlying muscle.
-
Mounting: The isolated mucosal tissue is mounted between the two halves of the Ussing chamber, separating the mucosal and serosal sides.
-
Bathing Solutions: Both sides of the tissue are bathed in an oxygenated physiological saline solution (e.g., Krebs-Ringer bicarbonate solution) maintained at 37°C.
-
Electrophysiological Measurements: The transepithelial voltage is clamped at 0 mV, and the short-circuit current (Isc) is continuously recorded. The Isc is a measure of the net ion transport across the epithelium.
-
Uroguanylin Application: After a stable baseline Isc is established, uroguanylin is added to the mucosal side of the chamber.
-
Data Analysis: The change in Isc (ΔIsc) following the addition of uroguanylin is measured to quantify the stimulation of electrogenic ion secretion (primarily Cl- and HCO3-).
Signaling Pathways and Experimental Workflows
dot
Caption: Uroguanylin signaling pathway in an intestinal enterocyte.
dot
Caption: A comparative experimental workflow for uroguanylin.
References
- 1. Cellular effects of guanylin and uroguanylin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of effects of uroguanylin, guanylin, and Escherichia coli heat-stable enterotoxin STa in mouse intestine and kidney: evidence that uroguanylin is an intestinal natriuretic hormone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Regulation of intestinal uroguanylin/guanylin receptor-mediated responses by mucosal acidity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Guanylin and uroguanylin induce natriuresis in mice lacking guanylyl cyclase-C receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
validating uroguanylin's anti-proliferative effects in colon cancer cells
A comparative analysis of uroguanylin's efficacy and mechanism of action in inhibiting the growth of colon cancer cells.
The peptide hormone uroguanylin is emerging as a significant player in the regulation of intestinal cell growth and has demonstrated notable anti-proliferative effects in colon cancer cells. This guide provides a comprehensive comparison of uroguanylin with other guanylate cyclase C (GC-C) agonists, supported by experimental data, to validate its potential as a therapeutic agent. The information presented here is intended for researchers, scientists, and drug development professionals in the field of oncology and gastroenterology.
Introduction to Uroguanylin and its Role in Colon Cancer
Uroguanylin, and its sister peptide guanylin, are endogenous ligands for the transmembrane receptor guanylate cyclase C (GC-C).[1] The binding of these peptides to GC-C activates the receptor's intracellular catalytic domain, leading to the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[2] This increase in intracellular cGMP is the cornerstone of uroguanylin's biological activity.
A critical observation in the context of colorectal cancer is the significant downregulation of uroguanylin and guanylin expression in colon polyps and adenocarcinomas.[3][4] However, the GC-C receptor itself remains expressed at levels comparable to normal colon mucosa.[3][4] This loss of ligand expression is considered an early and near-universal step in colorectal tumorigenesis, effectively silencing a key tumor-suppressing signaling pathway.[1][5] Consequently, the reintroduction of GC-C agonists like uroguanylin presents a promising strategy for both the prevention and treatment of colon cancer.[5][6]
Comparative Efficacy of GC-C Agonists
Uroguanylin's anti-proliferative effects are often compared with other GC-C agonists, including the endogenous peptide guanylin, the bacterial heat-stable enterotoxin (STa), and synthetic analogs like linaclotide and plecanatide. These agonists all share the same mechanism of action through GC-C activation and subsequent cGMP production.[6]
| Agonist | Origin | Key Characteristics | Reference |
| Uroguanylin | Endogenous Peptide | Naturally occurring hormone, demonstrates induction of apoptosis and inhibition of cell proliferation in colon cancer cells.[3][7] | [3][7] |
| Guanylin | Endogenous Peptide | Sister peptide to uroguanylin, also downregulated in colon cancer.[1] | [1] |
| STa (Heat-stable enterotoxin) | Bacterial Peptide | Potent GC-C agonist, often used experimentally to study the pathway.[7] | [7] |
| Linaclotide (Linzess™) | Synthetic Peptide Analog | FDA-approved for gastrointestinal disorders, structurally similar to STa.[5][8] Explored for colorectal cancer chemoprevention.[9] | [5][8][9] |
| Plecanatide | Synthetic Peptide Analog | Synthetic analog of uroguanylin, designed for pH-sensitive activation in the gastrointestinal tract.[10][11] | [10][11] |
| Dolcanatide (SP-333) | Synthetic Peptide Analog | A GUCY2C agonist investigated for its bioactivity in the colorectum.[9] | [9] |
Experimental Validation of Anti-Proliferative Effects
Studies have consistently demonstrated that uroguanylin and other GC-C agonists inhibit the proliferation of human colon carcinoma cell lines that express the GC-C receptor, such as T84 and Caco-2 cells.[7][12] In contrast, these agonists have no effect on colon cancer cell lines that lack the GC-C receptor, like SW480 cells, confirming the receptor-dependent nature of their action.[7][13]
The anti-proliferative mechanism of uroguanylin involves two primary cellular processes: the induction of apoptosis (programmed cell death) and the delay of the cell cycle.
Induction of Apoptosis
Treatment of T84 and CaCo-2 colon cancer cells with uroguanylin has been shown to elicit profound apoptosis.[3][14] This effect is mediated by the increase in intracellular cGMP.[3][4] Oral administration of uroguanylin has also been found to significantly reduce the number of intestinal polyps in the ApcMin/+ mouse model of colorectal cancer, a finding attributed to the induction of apoptosis in the polyp cells.[3][4][14]
Cell Cycle Regulation
In addition to inducing apoptosis, GC-C agonists can regulate the cell cycle of colon carcinoma cells. Studies have shown that agonists like STa prolong the cell cycle, thereby slowing down cell proliferation.[13][15] This cytostatic effect is also linked to the accumulation of intracellular cGMP.[13][15]
The following table summarizes key quantitative findings from studies on uroguanylin and other GC-C agonists.
| Cell Line | Agonist (Concentration) | Effect | Quantitative Result | Reference |
| T84 | Uroguanylin (1 µM) | Inhibition of Cell Proliferation | 40-60% reduction in cell number after 48h | [12] |
| Caco-2 | Uroguanylin (1 µM) | Inhibition of Cell Proliferation | 40-60% reduction in cell number after 48h | [12] |
| T84 | STa (1 µM) | Inhibition of Cell Proliferation | 40-60% reduction in cell number after 48h | [12] |
| Caco-2 | STa (1 µM) | Inhibition of Cell Proliferation | 40-60% reduction in cell number after 48h | [12] |
| T84 | Uroguanylin | Induction of Apoptosis | Significant increase in DNA fragmentation | [3][14] |
| CaCo-2 | Uroguanylin | Induction of Apoptosis | Significant induction of apoptosis | [14] |
| ApcMin/+ mice | Oral Uroguanylin | Reduction of Polyps | ~50% reduction in the number of intestinal polyps | [3][4][14] |
Signaling Pathway and Experimental Workflow
The signaling pathway initiated by uroguanylin and the general workflow for assessing its anti-proliferative effects are depicted in the following diagrams.
Caption: Uroguanylin signaling pathway in colon cancer cells.
Caption: Experimental workflow for assessing anti-proliferative effects.
Experimental Protocols
Cell Proliferation Assay ([3H]thymidine Incorporation)
-
Cell Seeding: Seed human colon carcinoma cells (e.g., T84, Caco-2) in 96-well plates at a density of 5 x 10^3 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of uroguanylin or other GC-C agonists for a specified period (e.g., 48 hours). Include a vehicle-only control.
-
[3H]thymidine Labeling: Add 1 µCi of [3H]thymidine to each well and incubate for 4-6 hours.
-
Harvesting: Harvest the cells onto glass fiber filters using a cell harvester.
-
Scintillation Counting: Measure the incorporated radioactivity using a liquid scintillation counter.
-
Analysis: Express the results as a percentage of the control (untreated cells).
Apoptosis Assay (DNA Fragmentation)
-
Cell Culture and Treatment: Culture colon cancer cells to sub-confluency and then treat with uroguanylin (e.g., 1 µM) for 24-48 hours.
-
DNA Extraction: Isolate genomic DNA from both treated and untreated cells using a commercial DNA extraction kit.
-
Agarose Gel Electrophoresis: Separate the DNA fragments on a 1.5% agarose gel containing ethidium bromide.
-
Visualization: Visualize the DNA fragmentation pattern under UV light. The appearance of a "ladder" of DNA fragments is indicative of apoptosis.
Conclusion
The collective evidence strongly supports the anti-proliferative effects of uroguanylin in colon cancer cells. Its ability to induce apoptosis and inhibit cell cycle progression through the GC-C/cGMP signaling pathway highlights its potential as a targeted therapeutic agent. The loss of endogenous uroguanylin and guanylin in the early stages of colorectal cancer further underscores the rationale for a ligand replacement strategy. Further clinical investigation into the efficacy of uroguanylin and its synthetic analogs is warranted to translate these promising preclinical findings into novel treatments for colon cancer.
References
- 1. Guanylyl cyclase C signaling axis and colon cancer prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Guanylate cyclase-C Signaling Axis as a theragnostic target in colorectal cancer: a systematic review of literature [frontiersin.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Uroguanylin treatment suppresses polyp formation in the Apc(Min/+) mouse and induces apoptosis in human colon adenocarcinoma cells via cyclic GMP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An update on guanylyl cyclase C in the diagnosis, chemoprevention, and treatment of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Guanylate Cyclase C as a Target for Prevention, Detection, and Therapy in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Guanylyl cyclase C agonists regulate progression through the cell cycle of human colon carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Translating Colorectal Cancer Prevention through the Guanylyl Cyclase C Signaling Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. jpp.krakow.pl [jpp.krakow.pl]
- 12. nemours.elsevierpure.com [nemours.elsevierpure.com]
- 13. pnas.org [pnas.org]
- 14. researchgate.net [researchgate.net]
- 15. Guanylyl cyclase C agonists regulate progression through the cell cycle of human colon carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Uroguanylin Concentrations Across Gastrointestinal Segments
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of uroguanylin levels in different segments of the gastrointestinal (GI) tract. Uroguanylin, a peptide hormone, plays a crucial role in regulating fluid and electrolyte balance, a function of significant interest in the development of therapeutics for gastrointestinal disorders. This document summarizes the current understanding of its distribution, outlines the experimental protocols for its measurement, and illustrates its signaling pathway.
Distribution of Uroguanylin in the Gastrointestinal Tract
Uroguanylin is not uniformly distributed throughout the gastrointestinal tract. A consistent finding across multiple preclinical studies in various species, including rats and mice, is a gradient of uroguanylin expression, with the highest concentrations found in the proximal small intestine. This distribution is observed at both the mRNA and protein levels.[1][2][3]
Uroguanylin is predominantly produced by enterochromaffin cells within the intestinal mucosa.[2] Its expression is influenced by factors such as luminal pH and dietary salt intake. The higher abundance in the acidic environment of the duodenum and proximal jejunum suggests a key role in signaling processes initiated by the arrival of gastric contents.[4]
Comparative Summary of Uroguanylin Levels
| Gastrointestinal Segment | Relative Uroguanylin Level | Supporting Evidence |
| Stomach | Low | Low levels of uroguanylin mRNA have been detected.[2] |
| Duodenum | High | Consistently shows the highest levels of uroguanylin mRNA and protein expression.[1][5][6] |
| Jejunum | High | High levels of uroguanylin mRNA are present, comparable to the duodenum.[1][3] |
| Ileum | Moderate | Uroguanylin mRNA levels begin to decrease in this segment compared to the proximal small intestine.[3] |
| Colon | Low to Undetectable | Uroguanylin expression is significantly lower in the large intestine compared to the small intestine.[2][5][6] |
Experimental Protocols for Uroguanylin Measurement
Accurate quantification of uroguanylin in tissue samples is critical for research and drug development. The following are detailed methodologies for key experiments.
Tissue Sample Collection and Preparation
-
Tissue Harvesting: Immediately following euthanasia, the desired gastrointestinal segments (stomach, duodenum, jejunum, ileum, colon) are excised. The tissues should be placed on ice to minimize protein degradation.
-
Mucosal Scraping: The intestinal segments are opened longitudinally and rinsed with ice-cold phosphate-buffered saline (PBS) to remove luminal contents. The mucosal layer is then gently scraped from the underlying tissue using a glass slide or a cell scraper.
-
Snap Freezing: The collected mucosal scrapings are immediately snap-frozen in liquid nitrogen and stored at -80°C until further processing.
Protein Extraction from Tissue Homogenates
-
Homogenization: The frozen mucosal tissue is weighed and placed in a pre-chilled tube containing a lysis buffer (e.g., RIPA buffer supplemented with protease inhibitors). The tissue is homogenized on ice using a mechanical homogenizer until a uniform lysate is achieved.
-
Centrifugation: The homogenate is centrifuged at high speed (e.g., 12,000 x g) for 15-20 minutes at 4°C to pellet cellular debris.
-
Supernatant Collection: The resulting supernatant, which contains the soluble proteins including uroguanylin, is carefully collected and transferred to a new pre-chilled tube.
-
Protein Quantification: The total protein concentration of the extract is determined using a standard protein assay, such as the Bradford or BCA assay. This allows for the normalization of uroguanylin levels to the total protein content.
Enzyme-Linked Immunosorbent Assay (ELISA) for Uroguanylin Quantification
ELISA is a common method for quantifying uroguanylin concentrations in tissue extracts. The following is a general protocol for a sandwich ELISA:
-
Coating: A 96-well microplate is coated with a capture antibody specific for uroguanylin and incubated overnight at 4°C.
-
Blocking: The plate is washed, and a blocking buffer (e.g., 5% non-fat dry milk in PBS) is added to each well to prevent non-specific binding. The plate is incubated for 1-2 hours at room temperature.
-
Sample and Standard Incubation: After washing, prepared standards of known uroguanylin concentrations and the tissue extracts are added to the wells in duplicate. The plate is then incubated for 2 hours at room temperature.
-
Detection Antibody Incubation: The plate is washed again, and a biotinylated detection antibody specific for a different epitope on uroguanylin is added to each well. The plate is incubated for 1-2 hours at room temperature.
-
Enzyme Conjugate Incubation: Following another wash step, a streptavidin-horseradish peroxidase (HRP) conjugate is added to each well and incubated for 30 minutes at room temperature.
-
Substrate Addition and Signal Detection: The plate is washed for the final time, and a TMB (3,3’,5,5’-tetramethylbenzidine) substrate solution is added. The reaction is allowed to develop in the dark, and the color change is stopped by the addition of a stop solution (e.g., sulfuric acid). The absorbance is read at 450 nm using a microplate reader.
-
Data Analysis: A standard curve is generated by plotting the absorbance values of the standards against their known concentrations. The concentration of uroguanylin in the tissue samples is then calculated from this standard curve and is typically expressed as pg of uroguanylin per mg of total protein.
Uroguanylin Signaling Pathway and Experimental Workflow
To visualize the key processes involved in uroguanylin signaling and its experimental analysis, the following diagrams are provided.
Caption: Uroguanylin signaling pathway in intestinal epithelial cells.
Caption: Experimental workflow for uroguanylin quantification in GI tissues.
References
- 1. Circadian regulation of uroguanylin and guanylin in the rat intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cellular localization of guanylin and uroguanylin mRNAs in human and rat duodenal and colonic mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Immunohistochemical Staining for Uroguanylin, a Satiety Hormone, Is Decreased in Intestinal Tissue Specimens From Female Adolescents With Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regulation of intestinal uroguanylin/guanylin receptor-mediated responses by mucosal acidity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 6. ptacts.uspto.gov [ptacts.uspto.gov]
Uroguanylin vs. Guanylin: A Comparative Guide to pH-Dependent Regulation in the Intestine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of uroguanylin and guanylin, focusing on their differential regulation by luminal pH. The information presented is supported by experimental data to aid in research and development involving these key intestinal peptides.
Uroguanylin and guanylin are structurally related peptides that play a crucial role in regulating intestinal salt and water transport.[1] They act as endogenous ligands for the guanylate cyclase C (GC-C) receptor, which is located on the apical surface of enterocytes.[1][2] Activation of GC-C leads to an increase in intracellular cyclic guanosine monophosphate (cGMP), which in turn modulates ion transport and fluid secretion.[2][3][4] A key distinguishing feature between these two peptides is their differential activity and potency under varying pH conditions, a reflection of the diverse chemical environments along the gastrointestinal tract.[5]
Differential Regulation by Luminal pH: A Tale of Two Peptides
The activity of uroguanylin and guanylin is markedly influenced by the pH of the intestinal lumen.[1][6] This pH-dependent regulation provides a sophisticated mechanism for controlling fluid and electrolyte homeostasis in different segments of the intestine.
-
Uroguanylin: This peptide exhibits significantly higher potency under acidic conditions.[1][6] In the acidic environment of the proximal small intestine (pH ~5.5), uroguanylin is a powerful activator of the GC-C receptor.[5] This heightened activity in acidic pH is attributed to the presence of N-terminal acidic amino acid residues, which enhance its binding affinity to the GC-C receptor.[1][6][7]
-
Guanylin: In contrast, guanylin is more potent in an alkaline environment, characteristic of the lower small intestine and colon (pH ~8.0).[1][5][6] Under acidic conditions, guanylin's ability to activate the GC-C receptor is substantially reduced, rendering it largely inactive in the upper small intestine.[1][6]
This differential pH sensitivity suggests a cooperative regulatory mechanism, where uroguanylin is the primary regulator in the acidic proximal intestine, while guanylin takes over in the more alkaline distal regions.[1]
Quantitative Data Summary
The following tables summarize the quantitative differences in the activity and receptor binding of uroguanylin and guanylin at acidic and alkaline pH, based on studies conducted on T84 human intestinal cells.
Table 1: cGMP Accumulation in T84 Cells
| Peptide | pH 5.0 (EC50, nM) | pH 8.0 (EC50, nM) | Fold Change in Potency (pH 5.0 vs. 8.0) |
| Uroguanylin | ~10 | ~100 | 10-fold more potent at pH 5.0 |
| Guanylin | ~1000 | ~10 | 100-fold more potent at pH 8.0 |
Data adapted from Hamra et al., 1997.[1]
Table 2: Transepithelial Chloride Secretion (Isc) in T84 Cells
| Peptide | Apical pH 5.5 (EC50, nM) | Apical pH 7.8 (EC50, nM) | Observation |
| Uroguanylin | More potent | Less potent | Markedly enhanced potency at acidic pH |
| Guanylin | Less potent | More potent | Markedly increased potency at alkaline pH |
Data adapted from Hamra et al., 1997.[1]
Table 3: Receptor Binding Affinity (Ki, nM) to T84 Cells
| Peptide | pH 5.0 | pH 8.0 | Fold Change in Affinity (pH 5.0 vs. 8.0) |
| Uroguanylin | Increased affinity | Decreased affinity | ~10-fold higher affinity at pH 5.0 |
| Guanylin | Decreased affinity | Increased affinity | ~100-fold higher affinity at pH 8.0 |
Data adapted from Hamra et al., 1997.[1][6]
Signaling Pathway and Experimental Workflow
The differential activation of the GC-C receptor by uroguanylin and guanylin under varying pH conditions initiates a cascade of intracellular events that ultimately regulate intestinal fluid and electrolyte secretion.
References
- 1. Regulation of intestinal uroguanylin/guanylin receptor-mediated responses by mucosal acidity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. Guanylin and uroguanylin: a promising nexus in intestinal electrolyte and fluid homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Guanylate cyclase-C Signaling Axis as a theragnostic target in colorectal cancer: a systematic review of literature [frontiersin.org]
- 6. Regulation of intestinal uroguanylin/guanylin receptor-mediated responses by mucosal acidity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jpp.krakow.pl [jpp.krakow.pl]
A Comparative Guide to Uroguanylin Analogs in Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical efficacy of uroguanylin analogs, including plecanatide and dolcanatide, with linaclotide often serving as a key comparator in the broader landscape of guanylate cyclase-C (GC-C) agonists. The information is compiled from various preclinical studies to aid in the evaluation and selection of these compounds for further research and development.
Introduction to Uroguanylin and its Analogs
Uroguanylin is an endogenous peptide hormone that plays a crucial role in regulating intestinal fluid and electrolyte homeostasis.[1] It exerts its effects by binding to and activating the guanylate cyclase-C (GC-C) receptor on the apical surface of intestinal epithelial cells. This activation leads to an increase in intracellular cyclic guanosine monophosphate (cGMP), which in turn stimulates the cystic fibrosis transmembrane conductance regulator (CFTR) to secrete chloride and bicarbonate ions into the intestinal lumen, a process that is followed by the osmotic movement of water. This mechanism is fundamental to maintaining normal bowel function.
Synthetic analogs of uroguanylin have been developed to leverage this pathway for therapeutic purposes, primarily for the treatment of constipation-predominant irritable bowel syndrome (IBS-C) and chronic idiopathic constipation (CIC). These analogs are designed to have enhanced stability and activity compared to the native peptide. This guide focuses on the preclinical data of two such analogs, plecanatide and dolcanatide, and draws comparisons with linaclotide, another GC-C agonist that is structurally related to a bacterial heat-stable enterotoxin.[2][3]
Structural Comparison
The therapeutic uroguanylin analogs, plecanatide and dolcanatide, are structurally derived from human uroguanylin. Linaclotide, while also a GC-C agonist, is structurally analogous to the heat-stable enterotoxin (STa) produced by Escherichia coli.[2]
-
Uroguanylin: The native 16-amino acid peptide.
-
Plecanatide: A 16-amino acid analog of uroguanylin where the aspartic acid at position 3 is replaced with glutamic acid.[4] This substitution is intended to enhance its activity.
-
Dolcanatide: Structurally similar to plecanatide, with the key difference being the replacement of the L-amino acids at the N- and C-termini (Asparagine at position 1 and Leucine at position 16) with their corresponding D-amino acid stereoisomers. This modification is designed to increase the peptide's resistance to proteolytic degradation and enhance its stability.[4][5]
-
Linaclotide: A 14-amino acid peptide that is an analog of STa.[2]
Data Presentation: Quantitative Efficacy Comparison
The following tables summarize the available quantitative data from preclinical studies on the efficacy of uroguanylin analogs. It is important to note that direct head-to-head preclinical studies comparing all three analogs under identical conditions are limited. Therefore, the data presented is compiled from various sources and should be interpreted with consideration of the specific experimental contexts.
Table 1: In Vitro Efficacy - cGMP Stimulation in T84 Cells
| Analog | EC50 (M) | Cell Line | Reference |
| Plecanatide | 1.9 x 10⁻⁷ | T84 | [4] |
| Dolcanatide | 2.8 x 10⁻⁷ | T84 | [4] |
| Linaclotide | Data not available in a directly comparable study | T84 |
Table 2: In Vivo Efficacy - Murine Models of Colitis
| Analog | Model | Effective Dose Range (mg/kg, oral) | Key Findings | Reference |
| Plecanatide | DSS-induced colitis (BDF-1 mice) | 0.05 - 5 | Statistically significant reduction in colitis severity. Efficacy at 0.05 mg/kg was comparable to sulfasalazine at 80 mg/kg. | [4] |
| TNBS-induced colitis (BALB/c mice) | 0.05 - 5 | Statistically significant reduction in colitis severity. | [4] | |
| Dolcanatide | DSS-induced colitis (BDF-1 mice) | 0.05 - 2.5 | Statistically significant reduction in colitis severity, comparable to 100 mg/kg 5-ASA. | [4] |
Table 3: In Vivo Efficacy - Rat Models of Visceral Hypersensitivity
| Analog | Model | Effective Dose Range (mg/kg, oral) | Key Findings | Reference |
| Plecanatide | TNBS-induced visceral pain | 0.01 - 0.05 | Attenuated the increase in abdominal contractions in response to colorectal distension. | [5] |
| Partial Restraint Stress (PRS)-induced visceral pain | 0.01 - 0.05 | Reduced colonic hypersensitivity. | [5] | |
| Dolcanatide | TNBS-induced visceral pain | 0.01 - 0.05 | Suppressed the increase in abdominal contractions in response to colorectal distension. | [5] |
| Partial Restraint Stress (PRS)-induced visceral pain | 0.01 - 0.05 | Reduced colonic hypersensitivity. | [5] | |
| Linaclotide | TNBS-induced visceral pain | Not directly compared | Reduced visceral hypersensitivity by inhibiting colonic nociceptors. | [6] |
Mandatory Visualization
Signaling Pathway of Uroguanylin Analogs
References
- 1. droracle.ai [droracle.ai]
- 2. Clinical utility of plecanatide in the treatment of chronic idiopathic constipation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Plecanatide and dolcanatide, novel guanylate cyclase-C agonists, ameliorate gastrointestinal inflammation in experimental models of murine colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oral treatment with plecanatide or dolcanatide attenuates visceral hypersensitivity via activation of guanylate cyclase-C in rat models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Guanylate Cyclase-C agonists as peripherally acting treatments of chronic visceral pain - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Proper Disposal of Human Uroguanylin: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe and compliant disposal of bioactive peptides like human Uroguanylin is a critical component of laboratory operations. Adherence to proper disposal protocols is essential for personnel safety, environmental protection, and regulatory compliance. While specific disposal guidelines for Uroguanylin are not extensively detailed in public resources, a comprehensive disposal plan can be formulated by combining general best practices for peptide waste management with an understanding of Uroguanylin's biochemical properties.
This guide provides a procedural framework for the proper disposal of human Uroguanylin, emphasizing immediate safety measures, waste segregation, and appropriate disposal methods.
I. Immediate Safety and Handling Precautions
Before beginning any work with Uroguanylin, it is crucial to conduct a thorough risk assessment.[1] Although a Safety Data Sheet for the related peptide, Guanylin, does not classify it as a hazardous substance, all research peptides should be handled with care in a laboratory setting.[2]
Personal Protective Equipment (PPE):
-
Lab Coat: Provides full coverage to protect skin and clothing.[1]
-
Safety Goggles: Chemical-resistant eye protection is necessary to prevent exposure.[1]
-
Nitrile Gloves: Chemical-resistant gloves should be worn and changed between handling different samples to prevent cross-contamination.[1]
-
Closed-toe Shoes: Non-permeable footwear is essential to prevent chemical contact.[1]
Work should be conducted in a well-ventilated area, and for handling powders or creating solutions, a fume hood is recommended.[1]
II. Uroguanylin Waste Characterization and Segregation
Proper disposal begins with the accurate classification and segregation of all waste generated during research involving Uroguanylin.
| Waste Category | Description | Recommended Container |
| Solid Chemical Waste | Unused or expired lyophilized Uroguanylin powder, contaminated lab supplies (e.g., weigh boats, pipette tips). | Labeled, sealed, and compatible chemical waste container. |
| Liquid Chemical Waste | Uroguanylin solutions, buffers, and solvents used in experiments. | Labeled, sealed, and compatible chemical waste container. |
| Contaminated Sharps | Needles, syringes, Pasteur pipettes, or any other sharp items contaminated with Uroguanylin. | Puncture-resistant sharps container. |
| Decontaminated Labware | Glassware and equipment that have been treated to remove or inactivate Uroguanylin. | Can be disposed of as regular lab glass or trash after thorough cleaning. |
It is imperative to avoid mixing incompatible waste streams.
III. Disposal Procedures for Uroguanylin Waste
The primary principle for the disposal of any chemical, including research compounds like Uroguanylin, is to adhere to local, state, and federal regulations.[3] Always consult with your institution's Environmental Health and Safety (EHS) office for specific guidance.[3]
Step-by-Step Disposal Guide:
-
Risk Assessment: Before handling Uroguanylin waste, perform a risk assessment to identify potential hazards.[1]
-
Segregation: At the point of generation, segregate Uroguanylin waste into the categories outlined in the table above.
-
Containerization: Place each waste type into its designated and properly labeled container. Ensure containers are kept closed except when adding waste.
-
Labeling: Clearly label all waste containers with "Hazardous Waste" (or as directed by your EHS office), the full chemical name "Uroguanylin (human)," and the approximate concentration and quantity.
-
Storage: Store waste containers in a designated, secure area away from general lab traffic.
-
Professional Disposal: Arrange for the collection and disposal of all chemical waste through your institution's EHS office or a licensed hazardous waste disposal company.[4]
Never dispose of Uroguanylin or other peptide waste down the drain or in the regular trash, as this can pose environmental and health risks. [5]
IV. Experimental Protocol: Decontamination of Labware
Materials:
-
Enzymatic cleaning solution (e.g., SBCleaner or similar)[6]
-
Sodium hypochlorite solution (bleach, typically a 6% solution)[6]
-
Deionized or distilled water
-
Appropriate PPE
Methodology:
-
Initial Rinse: Immediately after use, rinse the contaminated labware with deionized water to remove the bulk of the peptide solution.
-
Enzymatic Treatment:
-
Prepare a 1% (m/v) solution of the enzymatic cleaner in water.[6]
-
Submerge the labware in the enzymatic solution and allow it to soak. For critical applications, an ultrasonic cleaner can be used with the enzymatic solution.[6]
-
The enzymes in the detergent will help to break down the peptide structure.[7]
-
-
Bleach Disinfection:
-
After the enzymatic treatment, rinse the labware thoroughly with water.
-
Submerge the labware in a 6% sodium hypochlorite solution to further decontaminate and degrade any remaining peptide.[6]
-
-
Final Rinse: Thoroughly rinse the labware with deionized or distilled water to remove any residual cleaning agents.[7]
-
Drying and Storage: Allow the labware to dry completely before storing or reusing.
V. Uroguanylin Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of Uroguanylin waste in a laboratory setting.
Caption: Workflow for the proper disposal of Uroguanylin waste.
By implementing these procedures, researchers can ensure the safe handling and compliant disposal of human Uroguanylin, fostering a secure and responsible laboratory environment.
References
- 1. A Review of the Latest Advances in Encrypted Bioactive Peptides from Protein-Rich Waste - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regulation of intestinal uroguanylin/guanylin receptor-mediated responses by mucosal acidity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bioactive Peptides: Synthesis, Sources, Applications, and Proposed Mechanisms of Action [mdpi.com]
- 4. Food Waste Reduction for Peptide Production: Food by-products and Gut Endogenous Proteins as Sources of Bioactive Peptides for use in Health Maintenance and Disease Prevention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ifc.org [ifc.org]
- 6. Uroguanylin and guanylin peptides: pharmacology and experimental therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ifc.org [ifc.org]
Personal protective equipment for handling Uroguanylin (human)
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety protocols and logistical information for the handling and disposal of Uroguanylin (human). Adherence to these procedures is critical for ensuring laboratory safety and maintaining the integrity of your research.
Uroguanylin is a peptide hormone involved in the regulation of fluid and electrolyte balance.[1][2] While not classified as a hazardous substance, standard laboratory precautions are necessary to minimize exposure and prevent contamination.[3] Potential health effects include irritation upon contact with skin, eyes, or the respiratory tract.[3]
Personal Protective Equipment (PPE)
Consistent use of appropriate PPE is the first line of defense against accidental exposure. The following table summarizes the recommended PPE for handling Uroguanylin (human).
| Activity | Required PPE | Rationale |
| Routine Handling & Preparation | • Safety glasses with side shields or splash goggles• Chemical-resistant gloves (e.g., nitrile)• Laboratory coat or gown | Protects against accidental splashes and direct contact with skin and eyes. |
| Handling of Lyophilized Powder | • All routine PPE• Dust respirator or a properly fitted N95 mask | Minimizes the risk of inhaling the powdered form of the peptide.[4][5] |
| Large Volume or High Concentration Work | • All routine PPE• Chemical apron | Provides an additional layer of protection against significant spills.[6] |
| Spill Cleanup | • Full protective suit• Splash goggles• Dust respirator• Boots• Chemical-resistant gloves | Ensures comprehensive protection during the management of larger spills.[5] |
Operational Plan: Step-by-Step Handling Protocol
Proper handling techniques are crucial for both personal safety and the quality of experimental results.
1. Preparation and Weighing:
-
Ensure the work area, such as a laboratory bench or chemical fume hood, is clean and well-ventilated.[4]
-
Wear all required PPE as specified in the table above.
-
To minimize inhalation of the lyophilized powder, perform weighing within a fume hood or on a bench with minimal air currents.[4]
-
Use a clean spatula and weighing paper or a weigh boat for accurate measurement.
2. Reconstitution and Dissolution:
-
Add the appropriate sterile, high-purity solvent or buffer to the vial containing the lyophilized Uroguanylin.[6]
-
Gently swirl or vortex the vial to ensure the peptide dissolves completely.[4]
-
Avoid vigorous shaking, which can cause the peptide to denature.[4]
3. Experimental Use:
-
Handle the Uroguanylin solution with care to prevent splashes and spills.[4]
-
Keep the vial containing the solution closed when not in use to avoid contamination and evaporation.[4]
4. Storage:
-
Store lyophilized Uroguanylin at –20°C for long-term stability.[6]
-
Once reconstituted, store the solution according to your specific experimental requirements, typically at 4°C for short-term use or frozen in aliquots for longer-term storage to prevent repeated freeze-thaw cycles.[6][7]
Disposal Plan
Proper waste management is essential for laboratory safety and environmental compliance.
-
Unused Peptide Solutions: Dispose of as chemical waste in designated, labeled containers.[6][8]
-
Contaminated Materials: Any materials that have come into contact with Uroguanylin, such as pipette tips, gloves, and weighing paper, should be disposed of in designated biohazard or chemical waste containers, in accordance with institutional guidelines.[6]
-
Environmental Precautions: Do not dispose of Uroguanylin solutions or contaminated materials down the drain or in regular trash.[7][8] Adhere to all federal, state, and local environmental regulations for chemical waste disposal.[5]
Uroguanylin Handling Workflow
Caption: Workflow for the safe handling of Uroguanylin (human).
References
- 1. Frontiers | Defying the Stereotype: Non-Canonical Roles of the Peptide Hormones Guanylin and Uroguanylin [frontiersin.org]
- 2. Salt and water homeostasis: uroguanylin is a circulating peptide hormone with natriuretic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. s3.amazonaws.com [s3.amazonaws.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. realpeptides.co [realpeptides.co]
- 7. maxedoutcompounds.com [maxedoutcompounds.com]
- 8. biovera.com.au [biovera.com.au]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
